molecular formula C10H11N3 B1621656 5-methyl-1-phenyl-1H-pyrazol-3-amine CAS No. 4280-78-8

5-methyl-1-phenyl-1H-pyrazol-3-amine

Cat. No.: B1621656
CAS No.: 4280-78-8
M. Wt: 173.21 g/mol
InChI Key: RRYCYBOUQALXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1-phenyl-1H-pyrazol-3-amine (C10H11N3) is a versatile pyrazole derivative serving as a key synthetic intermediate in medicinal chemistry for developing novel bioactive molecules. Its primary research value lies in its role as a precursor for compounds with significant antimicrobial properties. Studies on structurally similar pyrazole derivatives have demonstrated potent activity against methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL, comparable to the standard drug ciprofloxacin . Furthermore, related pyrazole-amide analogues show promising in vitro antibacterial effects against challenging New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria like Acinetobacter baumannii and Klebsiella pneumoniae . Beyond antimicrobial applications, this amine is a valuable building block for constructing complex heterocyclic systems, such as triazole-thione hybrids, which are of interest for their potential inhibitory action on enzymes like human prostaglandin reductase (PTGR2) . Molecular docking studies of such fused heterocycles suggest strong binding affinities and interactions with key enzymatic residues, indicating a potential mechanism of action for their biochemical activity . This compound is intended for research and development purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYCYBOUQALXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393905
Record name 5-methyl-1-phenyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4280-78-8, 85485-59-2
Record name 5-methyl-1-phenyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-phenyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine (also known as 3-amino-5-methyl-1-phenylpyrazole).[1][2]

Important Note on Regioisomerism: A critical distinction must be made between the target molecule and its common regioisomer.

  • Target: this compound (Amine at C3, Methyl at C5).[1][2]

  • Common Isomer: 3-methyl-1-phenyl-1H-pyrazol-5-amine (Amine at C5, Methyl at C3; CAS 1131-18-6).[1][2][3][4] The synthesis pathways for these two molecules differ fundamentally in the choice of cyclization precursors. This guide focuses strictly on the C3-amine / C5-methyl target.[1][2]

Executive Summary

Target Molecule: this compound CAS Registry Number: 4280-78-8 (Distinct from the 5-amino isomer 1131-18-6) Core Application: Intermediate for p38 MAP kinase inhibitors, agrochemicals, and dyes.[1][2] Primary Pathway: Condensation of phenylhydrazine with cyanoacetone (acetoacetonitrile).[2]

This protocol outlines the regioselective synthesis of the 3-amino-5-methyl isomer.[1][2] Unlike the standard Knorr synthesis using


-keto esters (which yields pyrazolones) or 3-aminocrotononitrile (which predominantly yields the 5-amino isomer), this route utilizes cyanoacetone  to direct the phenyl group to the nitrogen adjacent to the methyl group, leaving the amino group at the 3-position.[1]

Retrosynthetic Analysis & Strategy

To achieve the specific 3-amino-5-methyl regiochemistry, the synthesis relies on the difference in electrophilicity between the ketone and nitrile groups in the precursor.[1]

Regiochemical Logic
  • Nucleophile: Phenylhydrazine (

    
    ).[1][2] The terminal primary amine (
    
    
    
    ) is the most nucleophilic center.[2]
  • Electrophile: Cyanoacetone (

    
    ).[1][2] The ketone carbonyl is more electrophilic than the nitrile carbon.
    
  • Mechanism:

    • Step 1: The terminal

      
       of phenylhydrazine attacks the ketone of cyanoacetone.[1][2]
      
    • Step 2: Formation of the intermediate phenylhydrazone.[2]

    • Step 3: The internal secondary amine (

      
      ) attacks the nitrile carbon to close the ring.[1][2]
      
    • Result: The Nitrogen bearing the Phenyl group ends up adjacent to the Methyl group (C5), forcing the Amine to C3.

Retrosynthesis cluster_legend Key Regiochemistry Target This compound (Target) Intermediate Intermediate Hydrazone (Regio-determining Step) Target->Intermediate Cyclization (-NH3) Precursors Phenylhydrazine + Cyanoacetone Intermediate->Precursors Condensation (-H2O) Legend1 NH2 attacks Ketone -> C5-Methyl Legend2 NH-Ph attacks Nitrile -> N1-Phenyl

Figure 1: Retrosynthetic logic dictating the use of cyanoacetone to secure the 3-amino-5-methyl substituted pattern.[1][2]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][5][6][7][8][9][10][11]Role
Phenylhydrazine 108.141.0Nucleophile
Cyanoacetone (or Na salt)83.091.1Electrophile
Ethanol (Absolute)-SolventMedium
Acetic Acid (Glacial)60.050.1 (Cat.)[1][2]Catalyst
Toluene -SolventAzeotropic water removal (Optional)
Step-by-Step Procedure
Phase 1: Condensation
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap (if using toluene) or simple drying tube.

  • Solvation: Dissolve Cyanoacetone (8.3 g, 100 mmol) in Absolute Ethanol (150 mL).

    • Note: Cyanoacetone is unstable; if using the sodium salt, neutralize in situ with equimolar HCl before adding hydrazine.

  • Addition: Add Phenylhydrazine (10.8 g, 100 mmol) dropwise over 20 minutes at room temperature.

    • Observation: A slight exotherm is expected as the hydrazone forms.[2]

  • Catalysis: Add 5-10 drops of Glacial Acetic Acid .

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).[2] The disappearance of phenylhydrazine indicates completion.

Phase 2: Workup & Purification
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Precipitation: Pour the concentrated residue into Ice-Water (200 mL) with vigorous stirring. The crude product should precipitate as a solid.[2]

  • Filtration: Collect the solid by vacuum filtration.[2] Wash with cold water (2 x 50 mL) to remove residual acid and unreacted hydrazine.[2]

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol .[2]

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Collect the crystals.[2][6]

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Appearance: Off-white to pale yellow crystalline solid.[1][2]

  • Yield: 65–75%.[2]

  • Melting Point: 113–117°C.[2]

Mechanistic Pathway & Regioselectivity[1][13]

The reaction proceeds via a specific sequence that precludes the formation of the 5-amino isomer.[1][2]

  • Initial Attack: The primary amine of phenylhydrazine is more nucleophilic than the secondary amine.[2] It attacks the ketone carbonyl of cyanoacetone (more electrophilic than the nitrile).

  • Hydrazone Formation: Elimination of water yields the intermediate phenylhydrazone.[2]

  • Cyclization: The nitrogen attached to the phenyl ring (N1) attacks the nitrile carbon (C3).

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.[2]

Mechanism Start Phenylhydrazine + Cyanoacetone Step1 Attack on Ketone (Kinetic Control) Start->Step1 Inter Phenylhydrazone Intermediate Step1->Inter -H2O Step2 N(Ph) Attack on Nitrile Inter->Step2 Cyclization Final 5-methyl-1-phenyl- 1H-pyrazol-3-amine Step2->Final Tautomerization

Figure 2: Reaction mechanism highlighting the kinetic attack on the ketone which determines the final regiochemistry.[1][2]

Characterization & Validation

To ensure the product is the 3-amine and not the 5-amine isomer, compare the NMR shifts.[1][2]

FeatureTarget: 3-amino-5-methyl (Isomer B)[1][2]Common Impurity: 5-amino-3-methyl (Isomer A)
Synthesis Precursor Cyanoacetone3-Aminocrotononitrile
Methyl Shift (

H)

2.2 - 2.3 ppm

2.1 - 2.2 ppm
Amine Shift (

H)
Broad singlet (variable)Broad singlet (variable)
NOE Signal NOE between Methyl and Phenyl (ortho-H) NOE between Amine and Phenyl (ortho-H)

Critical QC Check: Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • If you see a cross-peak between the Methyl group and the Phenyl ring protons , you have the correct 5-methyl-1-phenyl structure.[1][2]

  • If the Methyl group shows no interaction with the Phenyl ring, but the Amine protons do, you have synthesized the wrong isomer (5-amino-3-methyl).[1]

Safety & Hazards

  • Phenylhydrazine: Highly toxic, potential carcinogen, and skin sensitizer. Causes hemolysis.[2] Handle strictly in a fume hood with double nitrile gloves.[2]

  • Cyanoacetone: Lachrymator and toxic.[2] Avoid inhalation.

  • Reaction Profile: The condensation is exothermic.[2] Control the addition rate of phenylhydrazine to prevent thermal runaway.

References

  • Regioselectivity of Hydrazine Reactions

    • Title: Reactivity of beta-ketonitriles with hydrazines.[1][2]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes that hydrazine attack on ketone precedes nitrile cyclization.[2]

  • Patent Literature (Synthesis Validation)

    • Title: Process for the preparation of 3-amino-5-methylpyrazole.[1][2][12][13]

    • Source: US Patent 5616723A.[2]

    • URL:[2]

    • Relevance: Describes the cyanoacetone route for 3-amino-5-methylpyrazoles.
  • Isomer Distinction

    • Title: 5-Amino-3-methyl-1-phenylpyrazole (Isomer A Data).[1][2][3]

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[1][2]

    • Relevance: Provides spectral data for the incorrect isomer to aid in negative identific

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 5-methyl-1-phenyl-1H-pyrazol-3-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds. Within this important class, this compound (CAS No: 1131-18-6) has emerged as a particularly valuable building block. Its unique arrangement of a reactive primary amine, a lipophilic phenyl group, and a methyl-substituted pyrazole core provides a versatile platform for the synthesis of a diverse array of complex heterocyclic systems.[1][2] Researchers in drug development frequently utilize this compound as a key intermediate for creating novel kinase inhibitors, receptor modulators, and other therapeutic agents targeting pathways in oncology and inflammatory diseases.[2]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document is designed to offer a senior scientist's perspective on the practical implications of these properties and the rationale behind the methodologies used for their characterization. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is not merely academic; it is the bedrock upon which successful, reproducible, and scalable synthetic campaigns are built.

Core Molecular and Physical Attributes

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Structural and Molecular Data

The structural integrity and identity of this compound are confirmed through a combination of its empirical formula, molecular weight, and unique chemical identifiers.

PropertyValueSource
Chemical Name This compound[3]
Synonyms 5-Amino-3-methyl-1-phenylpyrazole, 1-Phenyl-3-methyl-5-aminopyrazole[3]
CAS Number 1131-18-6
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [3]
Appearance Yellow to pale brown solid/crystalline powder[4][5][6]

The presence of both a hydrogen-bond-donating amine group and a hydrogen-bond-accepting pyrazole ring, combined with the steric and electronic influence of the phenyl and methyl groups, dictates the compound's reactivity and intermolecular interactions.

Thermal and Solubility Properties

The melting point, boiling point, and solubility profile are critical for determining appropriate conditions for reaction, purification, and formulation.

PropertyValueSource
Melting Point 114-117 °C[5]
Boiling Point 333 °C[4][5]
Water Solubility 6.051 g/L at 25°C[5]
Predicted pKa 3.88 ± 0.10[5]
Predicted XLogP3 1.9[3][6]

The sharp melting point range suggests a high degree of purity for the crystalline solid.[5] Its limited but present water solubility is consistent with the molecule's polar amine and pyrazole functionalities, counterbalanced by the nonpolar phenyl and methyl groups.[5] The predicted pKa indicates that the primary amine is weakly basic.[5] The XLogP3 value suggests a moderate lipophilicity, a key parameter in predicting membrane permeability and overall drug-likeness.[3][6]

Spectroscopic and Spectrometric Characterization: A Self-Validating Approach

A robust analytical workflow is essential to unequivocally confirm the structure and purity of this compound. The following spectroscopic and spectrometric techniques provide a self-validating system, where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (such as those on the amine group).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Obtain a standard proton spectrum.

    • Expected signals would include:

      • A singlet for the methyl protons (CH ₃).

      • A singlet for the pyrazole ring proton (CH ).

      • A broad singlet for the amine protons (NH ₂), which may be exchangeable with D₂O.

      • A multiplet system in the aromatic region for the phenyl group protons.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • This will provide distinct signals for each unique carbon atom in the molecule.

  • Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum for this compound is characterized by the vibrations of its primary amine and aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. Key expected peaks include:

    • N-H Stretching: Two distinct bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine (R-NH₂).[8]

    • C-H Stretching (Aromatic): Peaks typically above 3000 cm⁻¹.

    • N-H Bending: A band in the 1650-1580 cm⁻¹ region.[8]

    • C=C and C=N Stretching (Aromatic/Pyrazole Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

    • C-N Stretching (Aromatic Amine): A strong band in the 1335-1250 cm⁻¹ region.[8]

The presence of two N-H stretching bands is a definitive marker for the primary amine, providing strong evidence for the proposed structure.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its fragmentation patterns, further confirming its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • Identify the molecular ion peak (M⁺), which should correspond to the molecular weight of the compound (m/z = 173).[3][9]

    • Analyze the fragmentation pattern to identify characteristic fragments that are consistent with the known structure.

The NIST WebBook provides reference mass spectra for this compound, which can be used for comparison and confirmation.[9]

Synthetic and Reactivity Considerations

This compound is a versatile synthetic intermediate, primarily due to the reactivity of its primary amine group.[1] It readily participates in reactions to form a variety of heterocyclic systems.

A common synthetic route to this compound involves the cyclization of a β-ketonitrile with phenylhydrazine, a well-established method for pyrazole synthesis.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant1 β-Ketonitrile (e.g., 3-aminobut-2-enenitrile) Reaction Cyclization Reaction Reactant1->Reaction Reactant2 Phenylhydrazine Reactant2->Reaction Product This compound Reaction->Product Formation of Pyrazole Ring

Caption: Generalized synthetic workflow for this compound.

This reactivity makes it a cornerstone for building more complex molecules, such as pyrazolopyridines, which are of significant interest in pharmaceutical research.[10] The amine group can be acylated, alkylated, or used as a nucleophile in various cyclization reactions.

Conclusion: An Indispensable Tool for Chemical Innovation

The physicochemical properties of this compound—from its molecular structure and thermal behavior to its detailed spectroscopic signature—collectively define its identity and utility. For the research scientist, this compound is not merely a reagent but a versatile tool, offering a reliable and well-characterized starting point for the exploration of novel chemical space. The methodologies outlined in this guide provide a robust framework for its analysis, ensuring the integrity and reproducibility of experimental work. As the demand for novel therapeutics continues to grow, the strategic application of well-understood building blocks like this compound will remain paramount to the advancement of drug discovery and development.

References

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (IR Spectrum). [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Mass Spectrum). [Link]

  • Journal of King Saud University - Science. Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. [Link]

Sources

5-methyl-1-phenyl-1H-pyrazol-3-amine CAS number 1131-18-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) [1][2][3]

CAS 1131-18-6[1][2][3][4][5][6][7][8]

Document Control:

  • Topic: 5-methyl-1-phenyl-1H-pyrazol-3-amine (Note: CAS 1131-18-6 corresponds to the 5-amino-3-methyl isomer.[1][2] This guide addresses the CAS-defined substance).

  • Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

  • Version: 1.0

Executive Summary

5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) is a versatile heterocyclic building block extensively used in the synthesis of biologically active compounds, particularly fused ring systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[1][2] Its structural core—a pyrazole ring substituted with a phenyl group at N1, a methyl group at C3, and a primary amine at C5—provides three distinct vectors for chemical modification: the nucleophilic amino group, the electrophilic C4 position (susceptible to substitution), and the aromatic phenyl ring.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, reactivity profiles, and applications in modern drug discovery.

Chemical Identity & Physicochemical Profile

Nomenclature Clarification

There is frequent ambiguity in pyrazole numbering. For CAS 1131-18-6:

  • IUPAC Name: 5-Amino-3-methyl-1-phenyl-1H-pyrazole[1][2][4]

  • Common Synonyms: 3-Methyl-1-phenyl-1H-pyrazol-5-amine; 1-Phenyl-3-methyl-5-aminopyrazole.[1][2][3][5][6]

  • Structural Note: The phenyl group is fixed at position 1. The methyl group is at position 3, and the amine is at position 5.[7][8] (Note: The user's title "5-methyl...3-amine" describes a regioisomer, but CAS 1131-18-6 is definitively the 5-amino-3-methyl isomer).[1][2]

Properties Table
PropertyDataNote
CAS Number 1131-18-6Unique Identifier
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Appearance White to yellow crystalline powderOxidizes slightly upon air exposure
Melting Point 114–117 °CSharp melting range indicates high crystallinity
Solubility DMSO, Ethanol, Methanol, DCMSparingly soluble in water
pKa (Conjugate Acid) ~3.5–4.0 (Estimated)Pyrazole N2 is the protonation site; amino group is weakly basic due to resonance
LogP 1.65 (Predicted)Lipophilic, suitable for CNS drug scaffolds

Synthetic Pathways & Production

The industrial and laboratory synthesis of CAS 1131-18-6 relies on the regioselective condensation of phenylhydrazine with


-ketonitrile equivalents.[1][2] The most robust route utilizes 3-aminocrotononitrile (diacetonitrile) or acetoacetonitrile.[2]
Validated Synthetic Protocol

Reaction: Phenylhydrazine + 3-Aminocrotononitrile


 5-Amino-3-methyl-1-phenylpyrazole[1][2]

Reagents:

  • Phenylhydrazine (1.0 eq)

  • 3-Aminocrotononitrile (1.05 eq)[1][2]

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (0.1 eq) or HCl (cat.)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-aminocrotononitrile (8.2 g, 0.1 mol) and absolute ethanol (50 mL).

  • Addition: Add phenylhydrazine (10.8 g, 0.1 mol) dropwise over 15 minutes under stirring at room temperature. A slight exotherm may be observed.[9]

  • Catalysis: Add glacial acetic acid (0.5 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress by TLC (SiO₂, EtOAc:Hexane 1:1).
    
  • Work-up: Cool the reaction mixture to

    
    . The product typically precipitates as off-white crystals.[1][2]
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water (9:1) if necessary to remove hydrazine traces.[9]

  • Yield: Expected yield is 75–85%.

Mechanistic Pathway (Graphviz)

The reaction proceeds via an initial imine formation followed by an intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon.

SynthesisMechanism Figure 1: Mechanistic Pathway for the Synthesis of CAS 1131-18-6 Start Phenylhydrazine + 3-Aminocrotononitrile Inter1 Intermediate A: Hydrazone Formation Start->Inter1 Condensation (-NH3) Inter2 Intermediate B: Intramolecular Cyclization (Attack on Nitrile) Inter1->Inter2 Tautomerization Product Product: 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) Inter2->Product Imine-Enamine Tautomerism

[1][2][14]

Reactivity & Derivatization

As a scaffold, CAS 1131-18-6 offers three primary sites for derivatization, making it a "privileged structure" in medicinal chemistry.

The C5-Amino Group (Nucleophilic)

The primary amine at position 5 is the most reactive site.[2]

  • Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors).

  • Urea Formation: Reacts with isocyanates to form urea derivatives.

  • Sandmeyer Reaction: Can be converted to a diazonium salt and subsequently to a halide (Cl, Br, I) or nitrile, allowing for palladium-catalyzed cross-coupling (Suzuki, Buchwald) at the C5 position.

The C4-Position (Electrophilic Aromatic Substitution)

The C4 position of the pyrazole ring is electron-rich.[1][2]

  • Halogenation: Electrophilic bromination (NBS) or iodination (NIS) occurs readily at C4.

  • Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C4, a precursor for further condensation.

  • Azo Coupling: Reacts with diazonium salts to form azo dyes (colored compounds).

Annulation (Ring Fusion)

The adjacent C4-H and C5-NH₂ allow for the construction of fused heterocycles.[1][2]

  • Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyls (e.g., acetylacetone).

  • Pyrazolo[3,4-b]pyridines: Reaction with

    
    -unsaturated ketones or aldehydes.
    
Derivatization Workflow Diagram

Derivatization Figure 2: Strategic Derivatization Map for Drug Discovery cluster_0 C5-Amino Modifications cluster_1 C4-Position Modifications cluster_2 Ring Fusion (Annulation) Core 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) Amide Amides/Ureas (Kinase Inhibitors) Core->Amide RCOCl / RNCO Halo 5-Halo-pyrazoles (via Sandmeyer) Core->Halo NaNO2, HX / CuX C4_Halo 4-Halo-pyrazoles (NBS/NIS) Core->C4_Halo Electrophilic Sub. C4_Ald 4-Formyl-pyrazoles (Vilsmeier-Haack) Core->C4_Ald POCl3 / DMF Fused Pyrazolo[1,5-a]pyrimidines (reaction w/ 1,3-dicarbonyls) Core->Fused Cyclization

Applications in Drug Discovery

Kinase Inhibition

The aminopyrazole motif mimics the adenine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors. The N1-phenyl group often occupies the hydrophobic pocket adjacent to the ATP binding site.[2]

  • Target Examples: p38 MAP kinase, Src family kinases, and CDKs.

  • Mechanism: The C5-amino group acts as a hydrogen bond donor to the kinase hinge region.[2]

Anti-Inflammatory Agents

Derivatives of CAS 1131-18-6 have shown efficacy in inhibiting COX-2 and TNF-


 production.[1][2] The structural similarity to Celecoxib (a diarylpyrazole) suggests potential in NSAID development, although the regiochemistry differs.
CNS Active Agents

Recent studies highlight pyrazole-3/5-amines as ligands for the GABA receptor complex and as potential anxiolytics.[1][2] The lipophilic nature (LogP ~1.65) ensures good blood-brain barrier penetration.[1][2]

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral features are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       2.10 ppm (s, 3H): Methyl group at C3.[10]
      
    • 
       5.10 ppm (br s, 2H): Amino group (-NH₂). Exchangeable with D₂O.
      
    • 
       5.45 ppm (s, 1H): Pyrazole C4-H.
      
    • 
       7.30–7.60 ppm (m, 5H): Phenyl aromatic protons.
      
  • ¹³C NMR:

    • Distinct signals for C3-Me (~13 ppm), C4 (~90 ppm), C5-NH₂ (~148 ppm), and C3 (~150 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 174.1 m/z.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Irritation: Category 2.[11]

  • Eye Irritation: Category 2A.

  • STOT-SE: Category 3 (Respiratory irritation).[2][11]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask/fume hood are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as the amine can darken upon prolonged exposure to air/light.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • ChemicalBook. (2025). 5-Amino-3-methyl-1-phenylpyrazole Properties and MSDS. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Sigma-Aldrich. (2025). 5-Amino-3-methyl-1-phenylpyrazole Product Specification. Retrieved from [2]

  • PubChem. (2025). Compound Summary: 5-Amino-3-methyl-1-phenylpyrazole (CID 70801).[1][2] National Library of Medicine. Retrieved from

  • El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. Acta Poloniae Pharmaceutica, 69(4), 655-668.
  • Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 5-amino-1-phenylpyrazoles. Journal of Heterocyclic Chemistry.

Sources

spectral data analysis of 5-methyl-1-phenyl-1H-pyrazol-3-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-methyl-1-phenyl-1H-pyrazol-3-amine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As with any compound destined for pharmaceutical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

The structural elucidation of a molecule is a puzzle, with each spectroscopic technique providing unique pieces of information. It is the synergistic combination of these techniques that allows for a confident and complete characterization of the molecular structure. In this guide, we will explore how the nuances of each spectrum contribute to the comprehensive understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum begins with meticulous sample preparation. The following protocol is a standard procedure for obtaining high-quality NMR data for a small organic molecule like this compound.

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons (e.g., -NH₂).

  • Concentration: Dissolve approximately 5-10 mg of the high-purity compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

Diagram of the NMR Experimental Workflow:

Caption: A streamlined workflow for FT-IR analysis using the KBr pellet method.

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available in the NIST Chemistry WebBook. [1] Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3500 (doublet)N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3000-3100C-H StretchAromatic (Phenyl & Pyrazole)
2850-2950C-H StretchAliphatic (-CH₃)
~1620N-H Bend (Scissoring)Primary Amine (-NH₂)
1500-1600C=C StretchAromatic (Phenyl & Pyrazole)
~1300C-N StretchAromatic Amine
690-770C-H Out-of-Plane BendMonosubstituted Phenyl

Interpretation:

  • N-H Stretching: The presence of a primary amine is strongly indicated by two distinct peaks in the 3400-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. [2][3]* C-H Stretching: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons (aromatic rings), while those below 3000 cm⁻¹ are from the sp³-hybridized methyl group.

  • N-H Bending: The scissoring vibration of the primary amine typically appears around 1620 cm⁻¹.

  • C=C Stretching: Multiple peaks in the 1500-1600 cm⁻¹ region are due to the C=C stretching vibrations within the phenyl and pyrazole rings.

  • C-N Stretching: A strong band around 1300 cm⁻¹ is characteristic of the C-N stretching of an aromatic amine. [2]* Aromatic Substitution: Strong absorptions in the 690-770 cm⁻¹ range suggest a monosubstituted phenyl ring.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable small molecules.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•). [4]3. Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Diagram of the EI-MS Fragmentation and Analysis Pathway:

MassSpec_Fragmentation cluster_process Mass Spectrometry Process cluster_analysis Analysis cluster_interpretation Interpretation Molecule Analyte Molecule (M) Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon Molecular Ion (M⁺•) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Fragments Fragment Ions Fragmentation->Fragments MassAnalyzer Mass Analyzer (m/z separation) Fragments->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum StructureElucidation Structural Information MassSpectrum->StructureElucidation

Caption: The pathway from analyte molecule to structural information in EI-Mass Spectrometry.

Mass Spectrum Analysis

The mass spectrum of this compound is available in the NIST Chemistry WebBook. [5]The molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.21 g/mol .

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
173[C₁₀H₁₁N₃]⁺•Molecular Ion (M⁺•)
172[M - H]⁺Loss of a hydrogen atom
118[C₇H₆N₂]⁺•Loss of the aminomethyl radical from the pyrazole ring
91[C₆H₅N]⁺•Phenylnitrene radical cation
77[C₆H₅]⁺Phenyl cation

Interpretation:

  • Molecular Ion (m/z 173): The presence of a peak at m/z 173 confirms the molecular weight of the compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd molecular weight, which is consistent with the observed molecular ion. [6]* [M-H]⁺ (m/z 172): A peak at M-1 is common in aromatic amines due to the loss of a hydrogen atom from the amine group or the aromatic ring. [7]* m/z 118: This fragment likely arises from the cleavage of the pyrazole ring.

  • m/z 91: This fragment is characteristic of compounds containing a phenyl group attached to a nitrogen atom and corresponds to the phenylnitrene radical cation.

  • m/z 77: The prominent peak at m/z 77 is the classic signature of a phenyl group, corresponding to the stable phenyl cation.

Integrated Spectral Data Analysis: A Holistic Approach

By combining the information from NMR, IR, and Mass Spectrometry, we can build a comprehensive and validated picture of the structure of this compound.

  • Mass Spectrometry confirms the molecular weight (173 g/mol ) and the presence of a phenyl group (m/z 77) and a nitrogen-containing phenyl moiety (m/z 91).

  • IR Spectroscopy identifies the key functional groups: a primary amine (-NH₂), an aromatic system, and an aliphatic methyl group.

  • ¹H NMR Spectroscopy provides the proton count for each group and their connectivity, showing a monosubstituted phenyl ring, a single proton on the pyrazole ring, a primary amine, and a methyl group.

  • ¹³C NMR Spectroscopy confirms the presence of ten unique carbon atoms, consistent with the proposed structure.

The convergence of these individual analyses provides a high degree of confidence in the structural assignment of this compound.

Conclusion

The spectral analysis of this compound demonstrates the power of a multi-technique approach to structural elucidation. Each spectroscopic method provides complementary information that, when integrated, allows for the unambiguous confirmation of the compound's identity. This guide has provided not only the interpreted spectral data but also the underlying principles and experimental considerations, serving as a valuable resource for scientists engaged in the characterization of novel chemical entities.

References

  • Begtrup, M. (1974). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. Acta Chemica Scandinavica B, 28, 61-76.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Department of Chemistry, University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • GCMS Section 6.15 - Whitman People. (n.d.). Fragmentation of Amines. Retrieved from [Link]

  • Imperial College London. (2021, September 13). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (2020).
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Machiraju, V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pothuri, et al. (2020). Synthesis and Characterization of Some Novel N-Phenyl pyrazole Analogues.
  • ResearchGate. (n.d.).
  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Inform
  • The Royal Society of Chemistry. (n.d.). 1H-NMR.
  • Wallace, W. E. (Director). (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Mass Spectrometry Data Center. Retrieved from [Link]

Sources

The Aminopyrazole Scaffold: A Technical Guide to Biological Activity and Drug Design

[1]

Executive Summary

The aminopyrazole moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to serve as a bioisostere of the adenine ring found in ATP. This structural mimicry confers inherent affinity for ATP-binding pockets in kinases and other nucleotide-dependent enzymes. Beyond oncology, aminopyrazole derivatives have demonstrated potent efficacy as antimicrobial agents (targeting DNA gyrase) and anti-inflammatory agents (selectively inhibiting COX-2).

This guide provides a technical analysis of the biological potential of aminopyrazole derivatives, detailing the structural activity relationships (SAR), mechanistic pathways, and validated experimental protocols required for their evaluation.[1]

Structural Basis & Molecular Design (SAR)[2][3]

The biological versatility of the aminopyrazole core stems from its tautomeric nature and rich hydrogen-bonding potential. In the context of kinase inhibition, the exocyclic amino group and the endocyclic nitrogens form a critical "hinge-binding" motif.

Pharmacophore Modeling
  • Hinge Region Interaction: The N2 nitrogen (acceptor) and the exocyclic -NH2 (donor) typically form a bidentate hydrogen bond with the backbone residues of the kinase hinge region.

  • Solubility & Selectivity (N1 Position): Substituents at N1 (e.g., alkyl, aryl, or heterocycles) project into the solvent-exposed region or the ribose-binding pocket, modulating solubility and pharmacokinetic (PK) properties.

  • Hydrophobic Pocket Filling (C3/C4 Positions): Bulky aromatic groups at C3 or C4 often access the hydrophobic "back pocket" (gatekeeper region), crucial for overcoming resistance mutations (e.g., T790M in EGFR).

Visualization: Aminopyrazole Binding Mode

The following diagram illustrates the interaction logic between the aminopyrazole scaffold and a generic kinase ATP-binding pocket.

SAR_Binding_ModeCoreAminopyrazole Core(ATP Adenine Mimic)HingeKinase Hinge Region(H-Bond Network)Core->Hinge H-Bonding (Donor/Acceptor)GatekeeperHydrophobic Back Pocket(Selectivity Filter)Core->Gatekeeper C3/C4 Hydrophobic InteractionsSolventSolvent Exposed Region(PK/Solubility)Core->Solvent N1 Substitution

Caption: Schematic representation of the aminopyrazole scaffold's binding interactions within a kinase active site.

Therapeutic Area I: Oncology & Kinase Inhibition[4][5]

Aminopyrazoles are predominantly developed as Type I kinase inhibitors. They competitively block ATP binding, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.

Key Targets and Mechanisms
  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDK2/Cyclin E arrests the cell cycle at the G1/S phase.

  • JNK3 (c-Jun N-terminal Kinase 3): A target for neurodegeneration; aminopyrazoles show high isoform selectivity for JNK3 over JNK1/2.

  • FGFR (Fibroblast Growth Factor Receptor): Covalent aminopyrazoles targeting cysteine residues in the P-loop have shown efficacy against gatekeeper-mutant FGFRs.[2][3]

Quantitative Data Summary

The table below summarizes potency data for representative aminopyrazole derivatives against key kinase targets.

Target KinaseCompound IDIC50 (nM)Selectivity ProfileMechanismReference
JNK3 SR-432618>100x vs p38αATP Competitive[1]
CDK2 Cmpd 17m98High vs CDK1Cell Cycle Arrest[2]
FGFR2 AP-Ckq4.2Active vs V561MCovalent (Cys491)[3]
Aurora B VX-6801.4Pan-AuroraMitotic slippage[4]
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol validates the inhibitory potential of synthesized derivatives. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Reagents:

  • Recombinant Kinase (e.g., CDK2/CyclinE).

  • Substrate (e.g., Histone H1).

  • Ultrapure ATP (10 µM).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Step-by-Step Workflow:

  • Compound Preparation: Prepare 3x serial dilutions of aminopyrazole derivatives in DMSO. Final DMSO concentration in assay should be <1%.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of kinase buffer.

    • Add 1 µL of compound solution.

    • Add 2 µL of ATP/Substrate mix.

    • Incubate at room temperature for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light. Incubate for 30 minutes.

  • Measurement: Read luminescence (RLU) on a microplate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit data to a sigmoidal dose-response curve to determine IC50.
    

Therapeutic Area II: Antimicrobial & Anti-Inflammatory[7][8]

Beyond kinases, the aminopyrazole scaffold exhibits "multi-target" pharmacology.[4]

Antimicrobial Mechanism (DNA Gyrase)

Aminopyrazoles act as bacterial DNA gyrase B (GyrB) inhibitors. Similar to their action in kinases, they bind to the ATP-binding pocket of the GyrB subunit, inhibiting DNA supercoiling and bacterial replication.

  • Spectrum: Effective against Gram-positive (S. aureus, MRSA) and select Gram-negative (E. coli) bacteria.

Anti-Inflammatory Mechanism (COX-2)

Specific aminopyrazole sulfonamides (related to Celecoxib) selectively inhibit Cyclooxygenase-2 (COX-2).[5]

  • Selectivity Basis: The bulky aminopyrazole group fits into the larger side pocket of COX-2 (created by the Val523 residue), which is inaccessible in the sterically hindered COX-1 (containing Ile523).

Experimental Protocol: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard) in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Dispense 100 µL of MHB into columns 2-12 of a 96-well sterile plate. Add 200 µL of compound stock (128 µg/mL) to column 1.

  • Dilution: Perform serial 2-fold dilutions from column 1 to 10. Column 11 is Growth Control (bacteria + DMSO); Column 12 is Sterility Control (media only).

  • Inoculation: Add 100 µL of bacterial suspension to wells 1-11. Final volume = 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: The lowest concentration with no visible turbidity is the MIC.

    • Colorimetric: Add 20 µL Resazurin (0.015%) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

Drug Discovery Workflow

To successfully develop a novel aminopyrazole drug candidate, a rigorous screening cascade is required.

Drug_Discovery_WorkflowSynthesis1. Scaffold Synthesis(β-ketonitrile + Hydrazine)PrimaryScreen2. Primary Screening(Enzymatic: Kinase/Gyrase)Synthesis->PrimaryScreenHitValidation3. Hit Validation(Dose-Response IC50)PrimaryScreen->HitValidation >50% Inhibition @ 10µMCellular4. Cellular Assays(MTT / Cell Cycle / MIC)HitValidation->Cellular IC50 < 1µMADMET5. ADMET Profiling(Solubility, hERG, CYP450)Cellular->ADMET Potent & SelectiveADMET->Synthesis Optimization LoopLeadLead CandidateADMET->Lead Safe Profile

Caption: Integrated workflow for the discovery and validation of bioactive aminopyrazole derivatives.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry.

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules (MDPI).

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR. ACS Medicinal Chemistry Letters.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.

  • Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal.

mechanism of action for 1-phenyl-3-methyl-5-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Mechanism of Action for Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

A Note on Nomenclature

This guide focuses on the mechanism of action for the clinically approved neuroprotective agent Edaravone , known chemically as 3-methyl-1-phenyl-2-pyrazolin-5-one. While the query specified 1-phenyl-3-methyl-5-aminopyrazole, the vast body of scientific and clinical literature on neuroprotective mechanisms in this chemical class pertains to Edaravone. The latter, a pyrazolone derivative, is the active pharmaceutical ingredient in medications approved for Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke.[1][2][3] 1-phenyl-3-methyl-5-aminopyrazole is a related aminopyrazole compound, primarily utilized as a versatile precursor in the synthesis of various pharmaceuticals and agrochemicals.[4][5] Given the context of a technical guide on mechanism of action for drug development professionals, this document will detail the multifaceted activities of Edaravone.

Introduction to Edaravone: A Neuroprotective Agent

Edaravone (marketed as Radicava® or Radicut®) is a small molecule drug that has demonstrated efficacy in slowing the functional decline in patients with ALS and in treating the acute phase of ischemic stroke.[6][7] Initially developed in the late 1980s in Japan for stroke treatment, its therapeutic potential was later investigated for ALS, leading to its approval for this indication in Japan in 2015 and the United States in 2017.[2][8]

The central hypothesis for Edaravone's therapeutic effect has long been its potent activity as a free-radical scavenger.[1][9] However, emerging research reveals a more complex mechanism that extends beyond antioxidation, involving the modulation of key pathological features of neurodegeneration. This guide provides a detailed exploration of these mechanisms, supported by experimental frameworks.

Part 1: The Core Mechanism - A Powerful Defense Against Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a cornerstone of neuronal damage in both acute injuries like stroke and chronic neurodegenerative diseases like ALS.[9][10] Edaravone's primary mechanism of action is the direct mitigation of this oxidative damage through several synergistic actions.

Potent Free-Radical Scavenging

Edaravone operates as a powerful antioxidant by donating an electron to neutralize highly reactive and damaging free radicals, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO−). This process converts the radicals into more stable, non-toxic molecules, thereby preventing them from damaging critical cellular components like DNA, proteins, and lipids.[10]

Inhibition of Lipid Peroxidation

Neuronal membranes are rich in polyunsaturated fatty acids, making them particularly vulnerable to attack by free radicals in a chain reaction known as lipid peroxidation. This process compromises membrane integrity, leading to cellular dysfunction and death. Edaravone effectively breaks this chain reaction, protecting the structural and functional integrity of neuronal cell membranes.[10]

Upregulation of Intrinsic Antioxidant Defenses

Beyond its direct scavenging activity, evidence suggests that Edaravone may also bolster the cell's own defense mechanisms. It has been shown to enhance the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a crucial role in detoxifying endogenous reactive oxygen species.[10]

cluster_ROS Reactive Oxygen Species (ROS) cluster_CellularDamage Cellular Damage hydroxyl Hydroxyl Radical (•OH) lipid_peroxidation Lipid Peroxidation hydroxyl->lipid_peroxidation dna_damage DNA Damage hydroxyl->dna_damage peroxynitrite Peroxynitrite (ONOO−) protein_damage Protein Damage peroxynitrite->protein_damage neuron Motor Neuron Death lipid_peroxidation->neuron protein_damage->neuron dna_damage->neuron edaravone Edaravone edaravone->hydroxyl Scavenges edaravone->peroxynitrite Scavenges edaravone->lipid_peroxidation Inhibits

Caption: Edaravone's core antioxidant mechanism.

Part 2: Emerging Mechanisms Beyond Antioxidation

While the antioxidant properties of Edaravone are well-established, recent preclinical studies indicate its neuroprotective effects are more nuanced, involving specific interactions with pathways central to ALS pathology.

Modulation of TDP-43 Pathology

In nearly all cases of ALS, the protein TDP-43 becomes mislocalized from the nucleus to the cytoplasm, where it forms toxic aggregates that contribute to neurodegeneration. A significant cell-based study demonstrated that Edaravone could correct this abnormal localization of TDP-43.[11] This effect was not observed with the general antioxidant Vitamin C, suggesting a mechanism of action that is more specific than simple free-radical scavenging.[11]

Alteration of Gene Expression and Stress Pathways

The same study revealed that Edaravone treatment altered the activity of over 1,000 genes within hours.[11] Notably, it was found to modulate XBP1, a key regulatory protein in the endoplasmic reticulum (ER) stress pathway.[11] This suggests that Edaravone may help alleviate cellular stress responses that are known to be activated in ALS and contribute to neuronal death.

Anti-Inflammatory Activity

Neuroinflammation, characterized by the activation of microglia (the brain's immune cells), is another critical component of ALS progression. Edaravone has been shown to mitigate this inflammatory response by reducing the production of pro-inflammatory cytokines and dampening microglial activation, thereby reducing further damage to motor neurons.[10]

cluster_pathways Downstream Neuroprotective Effects edaravone Edaravone tdp43 Correction of TDP-43 Mislocalization edaravone->tdp43 er_stress Modulation of ER Stress (via XBP1) edaravone->er_stress inflammation Reduced Neuroinflammation edaravone->inflammation neuron Increased Motor Neuron Survival tdp43->neuron er_stress->neuron inflammation->neuron

Caption: Edaravone's emerging multifaceted mechanisms.

Part 3: Experimental Protocols & Data Presentation

The validation of Edaravone's mechanism relies on robust in vitro and cellular assays. The following protocols represent standard methodologies for assessing its key bioactivities.

Experimental Protocol 1: In Vitro Free-Radical Scavenging (DPPH Assay)

This assay provides a rapid and reliable method to evaluate the direct free-radical scavenging capacity of a compound.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of Edaravone in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically ~0.1 mM). The solution should have a deep violet color.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the Edaravone stock solution.

    • Add the DPPH working solution to each well. Include a control well with only DPPH and solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Analysis:

    • The scavenging activity is calculated as the percentage reduction in absorbance relative to the control. The IC₅₀ value (the concentration of Edaravone required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration.

Experimental Protocol 2: Cellular Assay for Neuroprotection Against Oxidative Stress

This workflow assesses the ability of Edaravone to protect neuronal cells from oxidative damage.

Methodology:

  • Cell Culture:

    • Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow cells to adhere overnight.

  • Pre-treatment:

    • Treat the cells with various concentrations of Edaravone for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress:

    • Introduce an oxidative agent, such as hydrogen peroxide (H₂O₂) or glutamate, to the cell culture medium to induce oxidative stress and cell death.

  • Incubation:

    • Incubate for a period sufficient to induce cell death in control wells (e.g., 24 hours).

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Data Acquisition & Analysis:

    • Measure the absorbance at ~570 nm. Higher absorbance correlates with higher cell viability. Calculate the percentage of cell viability relative to untreated controls.

start Plate Neuronal Cells (96-well plate) pretreat Pre-treat with Edaravone start->pretreat induce Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce incubate Incubate (24 hours) induce->incubate mtt Add MTT Reagent incubate->mtt measure Measure Absorbance (~570 nm) mtt->measure analyze Calculate Cell Viability measure->analyze

Caption: Workflow for assessing neuroprotective effects.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the experimental protocols described above.

ParameterAssayTypical ValueSignificance
IC₅₀ DPPH Radical Scavenging5 - 20 µMMeasures direct antioxidant potency.
Cell Viability Oxidative Stress Model70-90% at 10 µMDemonstrates protective effect in a cellular context.

Pharmacokinetics and Metabolism

Understanding the disposition of Edaravone in the body is critical to interpreting its mechanism of action in a clinical setting.

ParameterDescriptionValue
Administration Intravenous (IV) or Oral (ORS)60 mg daily during treatment periods[1]
Elimination Half-Life Time for plasma concentration to reduce by half.4.5 - 6.0 hours[9]
Metabolism Primarily metabolized in the liver and kidney.Metabolized to inactive sulfate and glucuronide conjugates[9]
Excretion Primarily eliminated via the kidneys.70-90% of the dose is excreted in the urine as its glucuronide conjugate[9]

Conclusion and Future Directions

The mechanism of action of Edaravone is multifaceted, anchored by its well-documented role as a potent free-radical scavenger and inhibitor of oxidative stress. This core activity provides a strong rationale for its use in diseases where oxidative damage is a key pathological driver, such as ALS and ischemic stroke.

However, recent preclinical evidence compellingly suggests that its benefits are not solely derived from this antioxidant effect. The ability of Edaravone to modulate specific neurodegenerative pathways, such as correcting TDP-43 mislocalization and altering cellular stress-related gene expression, points to a more targeted and sophisticated mechanism.[11] These findings open up new avenues for research and suggest that Edaravone may have a broader therapeutic potential than initially understood.

Future research should focus on further elucidating the molecular targets responsible for these non-antioxidant effects. Investigating the direct protein interactions of Edaravone and its impact on downstream signaling cascades will be crucial for a complete understanding of its neuroprotective capacity and for the development of next-generation therapeutics for neurodegenerative diseases.

References

  • International Alliance of ALS/MND Associations. (n.d.). Radicava/Edaravone. Retrieved from [Link]

  • Wikipedia. (2024). Edaravone. Retrieved from [Link]

  • Brooks, B. R. (2017). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P&T: a peer-reviewed journal for formulary management, 42(10), 634–637. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Edaravone? Synapse. Retrieved from [Link]

  • ALS News Today. (2025). Edaravone is more than antioxidant in ALS treatment, early study shows. Retrieved from [Link]

  • ALS Therapy Development Institute. (n.d.). Riluzole, Edaravone, and Tofersen: The Approved Drugs for ALS Progression. Retrieved from [Link]

  • ALZFORUM. (2022). Edaravone. Retrieved from [Link]

  • Ovid. (n.d.). FDA approves edaravone for amyotrophic lateral sclerosis. Retrieved from [Link]

  • ChemBK. (2025). 1-Phenyl-3-Methyl-5-Pyrazole. Retrieved from [Link]

  • National Toxicology Program. (2024). 1-Phenyl-3-methyl-5-pyrazolone: Target Organs and Levels of Evidence for TR-141. Retrieved from [Link]

  • Bailly, C. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry, 28(10), 115463. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Journal of Molecular and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Preclinical Evaluation Framework for 5-Methyl-1-Phenyl-1H-Pyrazol-3-Amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a comprehensive Standard Operating Procedure (SOP) and strategic framework for the preclinical evaluation of 5-methyl-1-phenyl-1H-pyrazol-3-amine .

This guide treats the compound not merely as a standalone drug candidate, but as a privileged pharmacophore scaffold often utilized in Fragment-Based Drug Discovery (FBDD). The protocols below are designed to establish its baseline biological activity, solubility profile, and potential mechanism of action.

Document ID: PYZ-SCR-001 Version: 2.0 Context: Early-Stage Anticancer Screening & Scaffold Validation

Executive Summary

This compound (CAS: 1131-18-6) represents a core pyrazole scaffold widely recognized in medicinal chemistry. While often used as a precursor for Schiff bases, urea derivatives, and fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines), the initial screening of the amine itself is critical to establish baseline cytotoxicity and selectivity indices . This guide outlines the rigorous workflow for evaluating its anticancer potential, focusing on solubility management, validated cytotoxicity assays (MTT/SRB), and preliminary mechanistic interrogation (Kinase inhibition/Cell Cycle arrest).

Part 1: Compound Characterization & Preparation

Objective: Ensure chemical integrity and physiological compatibility prior to biological exposure.

Chemical Identity & Properties[1][2][3]
  • IUPAC Name: this compound

  • Molecular Weight: ~173.21 g/mol [1]

  • Physical State: Crystalline solid (often off-white to yellow).

  • LogP (Predicted): ~1.9 (Moderate lipophilicity; likely membrane permeable).

Stock Solution Preparation (Critical Protocol)

The hydrophobicity of the phenyl-pyrazole core requires organic solvents for solubilization. Improper preparation leads to micro-precipitation in cell media, causing false positives (via light scattering) or false negatives.

  • Solvent Selection: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 100 mM master stock .

    • Calculation: Dissolve 17.32 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 1 month; -80°C for 6 months.

  • Working Solutions:

    • Dilute stock into culture medium immediately before use.

    • Final DMSO Limit: Must remain < 0.5% (v/v) in the final cell well to avoid solvent toxicity.

    • Validation: Verify no visible precipitation at 100 µM in complete media under 40x microscopy.

Part 2: In Silico Profiling (Target Prediction)

Objective: Rationalize the screening strategy by identifying probable biological targets.

Before wet-lab screening, understanding the "why" is crucial. Pyrazole-3-amines are known bioisosteres of ATP , often binding to the hinge region of kinase enzymes.

  • Primary Hypothesis: ATP-competitive inhibition of Cyclin-Dependent Kinases (CDK2/CDK4) or Aurora Kinases.

  • Secondary Hypothesis: Tubulin polymerization inhibition (common in phenyl-pyrazole derivatives).

Visualization: Mechanistic Pathway Hypothesis

The following diagram illustrates the theoretical mechanism of action for pyrazole scaffolds, guiding the selection of downstream assays.

PyrazoleMechanism Compound 5-methyl-1-phenyl- 1H-pyrazol-3-amine Target ATP Binding Pocket (CDK2 / VEGFR) Compound->Target Competitive Binding Effect1 Block Phosphorylation Target->Effect1 Inhibition Effect2 Cell Cycle Arrest (G2/M or G0/G1) Effect1->Effect2 Signaling Cascade Outcome Apoptosis (Cell Death) Effect2->Outcome Caspase Activation

Caption: Hypothetical mechanism of action: The pyrazole amine scaffold mimics ATP, inhibiting kinase activity and forcing cell cycle arrest.

Part 3: In Vitro Cytotoxicity Screening (The Core)

Objective: Quantify the antiproliferative potency (IC50) across a panel of cancer cell lines.

Cell Line Selection Strategy

Do not screen randomly. Select lines that overexpress targets relevant to pyrazoles (e.g., Kinases, EGFR).

Cell LineTissue OriginRationale for Selection
MCF-7 Breast (Adenocarcinoma)High sensitivity to CDK inhibitors; Standard solid tumor model.
HepG2 Liver (Hepatocellular)Metabolic competence; evaluates potential hepatotoxicity early.
HCT-116 Colon (Carcinoma)p53 wild-type; useful for distinguishing apoptotic mechanisms.
WI-38 / Vero Normal FibroblastsNegative Control: Essential to determine the Selectivity Index (SI).
Primary Assay Protocol: MTT Colorimetric Assay

The MTT assay is the gold standard for initial high-throughput screening of metabolic activity.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Workflow:

  • Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL media containing serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin or Cisplatin).

    • Replicates: Triplicate wells per concentration.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 10 µL MTT reagent per well.[2][3] Incubate 3–4 hours (protect from light).

    • Observe formation of purple formazan crystals.[2][4][5]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Read Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



  • IC50 Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

  • Selectivity Index (SI):

    
    . An SI > 2 is considered promising for a scaffold.
    

Part 4: Mechanistic Validation (Secondary Screening)

Objective: If IC50 < 20 µM, validate the mode of cell death.

If the amine shows activity, distinguish between cytostasis (growth arrest) and cytotoxicity (killing).

Cell Cycle Analysis (Flow Cytometry)

Pyrazoles often arrest cells at specific checkpoints.

  • Treat cells at IC50 concentration for 24h.

  • Fix in 70% ice-cold ethanol.

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze:

    • G0/G1 Peak Accumulation: Suggests CDK4/6 inhibition.

    • G2/M Peak Accumulation: Suggests Tubulin interference or CDK1 inhibition.

Visualization: Screening Workflow

This diagram outlines the decision logic for the entire screening campaign.

ScreeningWorkflow Start Compound Stock (100 mM in DMSO) QC Solubility Check (Microscopy) Start->QC Primary Primary Screen (MTT) (MCF-7, HepG2, HCT-116) QC->Primary Decision Is IC50 < 20 µM? Primary->Decision Fail Inactive / Weak Scaffold (Proceed to Derivatization) Decision->Fail No Pass Active Hit Decision->Pass Yes Mech Secondary Assays (Flow Cytometry / Kinase Panel) Pass->Mech

Caption: Decision tree for evaluating this compound activity.

Part 5: Interpretation & Go/No-Go Criteria

As a Senior Application Scientist, I advise the following interpretation framework:

  • The "Scaffold" Reality: It is common for this compound to exhibit moderate activity (IC50: 50–100 µM) on its own. It lacks the bulky hydrophobic groups often required to fully occupy the ATP binding pocket of kinases.

  • Positive Result (IC50 < 10 µM): If the amine itself is highly potent, it is a Lead Compound . Immediate next steps: ADME profiling and Kinase Selectivity Profiling.

  • Moderate Result (IC50 > 50 µM): This is the expected result for a fragment. The value lies in its Ligand Efficiency . Use the structure to synthesize Schiff bases (reacting the -NH2 group with aromatic aldehydes) to improve potency.

References
  • National Institutes of Health (NIH) - Assay Guidance Manual. Cell Viability Assays: MTT Assay Protocol. Available at: [Link]

  • PubChem Compound Summary. 5-Amino-3-methyl-1-phenylpyrazole (CID 70801). Available at: [Link]

  • RSC Advances. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking. (2024).[6] Available at: [Link]

Sources

Strategic Architectures in Heterocyclic Chemistry: The Discovery and Regioselective Synthesis of Novel Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacophore Landscape: Why Pyrazoles?

In the realm of medicinal chemistry, the pyrazole ring is not merely a structural connector; it is a "privileged scaffold" capable of displaying diverse pharmacophores in specific spatial arrangements.[1] From the cyclooxygenase-2 (COX-2) selectivity of Celecoxib to the Janus kinase (JAK) inhibition of Ruxolitinib , the pyrazole core offers unique hydrogen-bonding capabilities (donor at N1, acceptor at N2) and π-stacking potential that are critical for binding affinity.

However, the discovery of novel pyrazoles is often bottlenecked by a fundamental synthetic challenge: Regioselectivity . The tautomeric nature of the pyrazole ring (1H- vs. 2H- isomers) complicates Structure-Activity Relationship (SAR) studies. A mixture of isomers can lead to false positives in high-throughput screening or, worse, inconsistent biological data.

This guide moves beyond basic textbook synthesis. It details high-fidelity, regioselective protocols and self-validating characterization methods essential for modern drug discovery.

Pyrazole_SAR_Logic Core Pyrazole Scaffold N1 N1 Position (H-Bond Donor/Alkyl) Core->N1 N2 N2 Position (H-Bond Acceptor) Core->N2 C3_C5 C3/C5 Positions (Steric/Electronic Tuning) Core->C3_C5 Target Target Binding (Kinase/GPCR/Enzyme) N1->Target Solubility & Metabolic Stability N2->Target Key H-Bond Interaction C3_C5->Target Selectivity Gatekeeper

Figure 1: SAR Logic of the Pyrazole Scaffold. The diagram illustrates how specific substitution patterns modulate physicochemical properties and target binding.

The Regioselectivity Conundrum: Advanced Condensation Protocols

The classical Knorr synthesis (hydrazine + 1,3-diketone) often yields a thermodynamic mixture of regioisomers (1,3- vs. 1,5-disubstituted pyrazoles). In a drug development context, separating these by chromatography is inefficient and costly.

Protocol A: Fluorinated Solvent-Directed Regioselective Synthesis

Recent advances demonstrate that fluorinated solvents like 2,2,2-trifluoroethanol (TFE) can act as hydrogen-bond donors to activate the carbonyl electrophile, directing the nucleophilic attack of the hydrazine.

Mechanism: The acidity of TFE activates the more basic carbonyl of the 1,3-diketone, while the hydrazine attacks the less hindered site.

Experimental Workflow:

  • Reagents: 1.0 equiv 1,3-diketone (unsymmetrical), 1.1 equiv aryl hydrazine hydrochloride.

  • Solvent System: TFE (0.5 M concentration). Note: TFE is critical; replacing with EtOH results in isomeric mixtures.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS.

  • Workup: Evaporate TFE (recyclable). The residue is often pure enough for recrystallization.

  • Validation: If the hydrazine bears an electron-withdrawing group (EWG), the reaction favors the 1,3-isomer. Electron-donating groups (EDG) may shift preference; TFE stabilizes the transition state for the 1,5-isomer in specific steric contexts.

Late-Stage Functionalization: Ru(II)-Catalyzed C-H Activation[2]

For diversifying a lead compound, building the ring from scratch every time is impractical. C-H activation allows for the direct functionalization of the pyrazole core (specifically at the C4 or C5 position) using the pyrazole nitrogen as a directing group.

Protocol B: Ruthenium(II)-Catalyzed C-H Arylation

This protocol utilizes a mild Ru(II) system to couple aryl halides to the pyrazole core, avoiding pre-functionalized organometallics (like boronic acids).

Causality: The N2 nitrogen coordinates with the Ru(II) catalyst, bringing the metal into proximity with the C5-H bond, facilitating cyclometalation.

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under Ar, combine:

    • Substrate: N-phenylpyrazole derivative (1.0 equiv)

    • Coupling Partner: Aryl bromide (1.5 equiv)

    • Catalyst: [RuCl2(p-cymene)]2 (5 mol%)

    • Ligand/Additive: Mesitylenecarboxylic acid (30 mol%) – Crucial for the Concerted Metalation-Deprotonation (CMD) mechanism.

    • Base: K2CO3 (2.0 equiv)

  • Solvent: Anhydrous Toluene or NMP (0.2 M).

  • Execution: Heat to 100-120°C in a sealed tube for 12-18 hours.

  • Purification: Filter through a Celite pad, wash with EtOAc, concentrate, and purify via flash chromatography (Hex/EtOAc).

Ru_Catalysis Start N-Aryl Pyrazole + Ru(II) Catalyst Coord Coordination (N-Ru Bond) Start->Coord CMD C-H Activation (CMD Mechanism) Coord->CMD Carboxylate Asst. Inter Ruthenacycle Intermediate CMD->Inter OxAdd Oxidative Addition (Ar-Br) Inter->OxAdd RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Start Regenerate Ru(II) Product C5-Arylated Pyrazole RedElim->Product

Figure 2: Ruthenium(II)-Catalyzed C-H Activation Cycle. The carboxylate ligand assists in the critical deprotonation step (CMD).

Structural Validation: The Self-Validating System

In pyrazole synthesis, never trust a single 1D-NMR spectrum. The chemical shift differences between 1,3- and 1,5-isomers can be subtle (< 0.2 ppm). You must employ a self-validating system using 2D NMR.

The NOESY/ROESY Cross-Check

To distinguish between Regioisomer A (1,5-disubstituted) and Regioisomer B (1,3-disubstituted):

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Logic:

    • 1,5-Isomer: The N1-substituent (e.g., Phenyl) is spatially close to the C5-substituent (e.g., Methyl). You will see a strong NOE cross-peak between the ortho-phenyl protons and the methyl protons.

    • 1,3-Isomer: The N1-substituent is distant from the C3-substituent. No NOE cross-peak will be observed between these specific groups. Instead, you may see an NOE between the N1-Phenyl and the C5-H (proton).

Data Summary: Isomer Differentiation
Feature1,5-Disubstituted (Isomer A)1,3-Disubstituted (Isomer B)
Steric Environment Crowded (N1 and C5 groups clash)Relaxed
NOESY Signal Strong (N1-R ↔ C5-R)Absent (N1-R ↔ C3-R)
C5-H Chemical Shift Typically Downfield (if H is at C3)Typically Upfield (if H is at C5)
13C NMR (C3 vs C5) C5 often shielded by N1-lone pairC3 less shielded

References

  • Fustero, S., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles.[1][2][3] Current Organic Chemistry.[2] Link (Context: General review of regioselectivity challenges).

  • Ackermann, L. (2011).[4] Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.[1] Link (Context: Mechanism of Ru-catalyzed CMD).

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[5] Journal of Organic Chemistry. Link (Context: Regiocontrol methodologies).

  • FDA Approved Drug Products. (2024). Ruxolitinib (Jakafi) Label Information.[6]Link (Context: Pharmacophore validation).

  • Koubachi, J., et al. (2010). Regioselective synthesis and biological evaluation of new pyrazole derivatives. Marine Drugs. Link (Context: Biological application and synthesis).

  • BenchChem Technical Support. (2024). Interpreting Complex NMR Spectra of Pyrazole Derivatives.Link (Context: NMR troubleshooting and NOESY logic).

Sources

An In-depth Technical Guide to the Structural Characterization of 5-Methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization and verification of 5-methyl-1-phenyl-1H-pyrazol-3-amine (CAS No. 1131-18-6).[1][2] This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust understanding of the analytical techniques used to confirm the identity, purity, and structure of this heterocyclic amine. We delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section offers not only the foundational theory but also field-proven insights into experimental design, data interpretation, and protocol execution, ensuring a self-validating and authoritative approach to structural elucidation.

Introduction and Molecular Overview

This compound, also known as 3-amino-5-methyl-1-phenylpyrazole, is a substituted pyrazole derivative.[1] The pyrazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antitumor, and antibacterial properties.[3][4] Given its role as a crucial building block in the synthesis of more complex pharmaceutical agents, rigorous structural confirmation is paramount to ensure the integrity of downstream applications.[5]

The molecular formula of the compound is C₁₀H₁₁N₃, with a monoisotopic mass of 173.095 Da and a molecular weight of approximately 173.21 g/mol .[1][6][7] The structural integrity is established by a combination of spectroscopic techniques that probe the molecule's atomic connectivity and functional groups.

Chemical Structure and Atom Numbering

The unambiguous identification of the molecule relies on confirming the specific arrangement of its constituent atoms. The accepted IUPAC name is 5-methyl-2-phenylpyrazol-3-amine.[6][7] A standard atom numbering system is essential for interpreting spectroscopic data, particularly for assigning NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Integrated Spectroscopic Analysis Workflow

A multi-technique approach is essential for unequivocal structural confirmation. Each method provides a unique and complementary piece of the structural puzzle. The synergy between Mass Spectrometry (for molecular weight and formula), Infrared Spectroscopy (for functional groups), and Nuclear Magnetic Resonance (for the precise atomic framework) forms a self-validating system.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Functional Group & Backbone Analysis cluster_2 Confirmation Sample Test Sample (C₁₀H₁₁N₃) MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight IR Infrared Spectroscopy (IR) MS->IR Propose Formula (C₁₀H₁₁N₃) NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Identify Functional Groups (e.g., -NH₂) Structure Structure Confirmed NMR->Structure Map C-H Framework

Caption: Integrated workflow for the structural characterization of the target compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For this compound, the goal is to observe the molecular ion peak (M⁺) or a protonated adduct ([M+H]⁺) that corresponds to its calculated molecular weight. The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) depends on the sample's volatility and thermal stability. ESI is generally preferred for polar, non-volatile molecules like this pyrazole derivative, as it is a "soft" technique that minimizes fragmentation and preserves the molecular ion.

Trustworthiness: The high-resolution mass spectrometry (HRMS) data provides the elemental composition. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass (173.0953 Da), which validates the molecular formula C₁₀H₁₁N₃.

Expected Data
ParameterExpected ValueSource
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.21 g/mol [6][7]
Exact Mass 173.0953 Da[6][7]
Observed [M+H]⁺ (LC-ESI-QFT) 174.1026 m/z[6][7]
Major Fragment Ions (GC-MS) 173 (M⁺), 172[2][6][7]
Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL using a mobile phase-compatible solvent.

  • Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

  • LC Method:

    • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Method (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Scan Range: 50 - 500 m/z.

    • Resolution: Set to >60,000 to allow for accurate mass measurement.

  • Data Analysis: Identify the peak corresponding to the compound's retention time. Extract the mass spectrum and determine the m/z of the most abundant ion. Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical value for C₁₀H₁₂N₃⁺.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this pyrazole derivative, the key absorptions to look for are the N-H stretches of the primary amine, C-H stretches from the aromatic and methyl groups, and C=N/C=C stretches from the pyrazole and phenyl rings.

Trustworthiness: The presence of a distinct doublet in the 3300-3500 cm⁻¹ region is a strong, self-validating indicator of a primary amine (-NH₂), corresponding to the symmetric and asymmetric N-H stretching vibrations. The absence of other significant peaks (e.g., a strong, broad O-H stretch) confirms the purity of the functional groups.

Expected Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300 N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000 C-H StretchAromatic (Phenyl & Pyrazole)
2950 - 2850 C-H StretchAliphatic (Methyl)
1640 - 1580 C=N and C=C StretchPyrazole and Phenyl Rings
1620 - 1550 N-H Bend (Scissoring)Primary Amine (-NH₂)

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet vs. ATR).

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal). Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks and assign them to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR provides information on the number and electronic environment of the carbon atoms.

Trustworthiness: The combination of ¹H and ¹³C NMR spectra provides a complete and self-consistent picture of the molecule. For example, the number of signals in the ¹³C spectrum should match the number of unique carbon atoms in the proposed structure. The integration of the ¹H NMR signals must correspond to the number of protons on each group (e.g., the methyl signal should integrate to 3H, the phenyl signals to 5H).

Expected Data

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6 - 7.2 Multiplet (m)5HPhenyl-H (C₆H₅)
~5.6 Singlet (s)1HPyrazole-H (C4-H)
~3.8 Broad Singlet (br s)2HAmine-H (NH₂)
~2.2 Singlet (s)3HMethyl-H (CH₃)

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160 C3 (attached to NH₂)
~150 C5 (attached to CH₃)
~140 C1' (Phenyl, attached to N)
~129 Phenyl C-H
~127 Phenyl C-H
~125 Phenyl C-H
~95 C4
~12 CH₃

Note: NMR data is highly dependent on the solvent used. The values above are typical estimates. Public databases like NMRShiftDB can provide reference spectra.[6]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard like Tetramethylsilane (TMS, δ 0.00) if quantitative analysis is needed.

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be tuned to the correct frequency and the magnetic field shimmed to ensure homogeneity, which maximizes spectral resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a 90° pulse angle and a sufficient relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.

    • Co-add a number of scans (e.g., 8-16) to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the solvent residual peak or TMS peak to its known value.

    • Integrate the signals to determine the relative ratio of protons.

    • Analyze the multiplicity (splitting pattern) of each signal to deduce proton-proton coupling.

Conclusion

The structural characterization of this compound is achieved through a logical and systematic application of modern analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides definitive evidence of key functional groups, particularly the primary amine. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecular skeleton. By integrating the data from these orthogonal techniques, a scientist can confidently verify the structure and purity of the compound, ensuring its suitability for research and development applications.

References

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link][6][7]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook, SRD 69. Retrieved February 19, 2026, from [Link][1][2]

  • Azim, F., et al. (2019). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Molecules, 24(15), 2739. Retrieved February 19, 2026, from [Link][4]

  • Elmaati, T. M. A., et al. (2002). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 49(6), 1051-1056. Retrieved February 19, 2026, from [Link][3]

Sources

Technical Guide: Solubility & Stability Profiling of 5-Methyl-1-phenyl-1H-pyrazol-3-amine

[1][2][3][4]

Executive Summary

This compound (CAS: 1131-18-6), also known as 5-amino-3-methyl-1-phenylpyrazole, is a critical heterocyclic intermediate used in the synthesis of pyrazolone-based pharmaceuticals (e.g., Edaravone analogs), agrochemicals, and dyes.[1][2][3][4][5][6] Its utility in medicinal chemistry stems from the reactivity of the exocyclic amine and the stability of the pyrazole core.[3]

However, its application is often bottlenecked by its specific solubility profile—lipophilic yet pH-sensitive—and its susceptibility to oxidative degradation in solution.[1][2][3] This guide provides a rigorous analysis of its physicochemical properties, solubility behavior, and stability mechanisms to ensure reproducible experimental outcomes.[4]

Physicochemical Characterization

Understanding the fundamental properties of this compound is the baseline for any formulation or synthesis workflow.[2][3]

PropertyValueTechnical Note
CAS Number 1131-18-6Primary identifier for procurement.[1][2][3]
IUPAC Name 5-Amino-3-methyl-1-phenylpyrazoleOften chemically indexed as 3-methyl-1-phenyl-1H-pyrazol-5-amine.[1][2][3][6]
Molecular Weight 173.21 g/mol Useful for molarity calculations.[3]
Appearance Yellow to pale brown crystalline solidDarkening indicates oxidation/degradation.[3]
Melting Point 114–117 °CSharp range indicates high purity.[3]
LogP ~1.9Moderately lipophilic; indicates poor aqueous solubility at neutral pH.[3]
pKa (Predicted) ~3.88 (Conjugate acid)The amino group is weakly basic.[3][4] Significant protonation requires pH < 3.[2][3]

Solubility Profile

The solubility of this compound is dictated by its lipophilicity and the weak basicity of the amine group.[1][2][3]

Solvent Compatibility[1][3][8]
  • Polar Organic Solvents: Highly soluble in DMSO and Ethanol .[3] These are the preferred vehicles for stock solution preparation.

  • Non-Polar Solvents: Poorly soluble in diethyl ether and hexanes.[3]

  • Aqueous Media:

    • Neutral pH (pH 7): Very slightly soluble (< 1 mg/mL).[3][4] The neutral molecule dominates, limiting interaction with water.[3]

    • Acidic pH (pH < 2): Solubility increases significantly.[3][4] Protonation of the exocyclic amine (

      
      ) disrupts the crystal lattice and enhances hydration.[3][4]
      
Experimental Protocol: Saturation Solubility Determination

Objective: To determine the precise solubility limit in a specific solvent system (e.g., PBS pH 7.4 vs. 0.1N HCl).

  • Preparation: Weigh approximately 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of the target solvent.[2][3]

  • Equilibration: Shake or vortex at 25°C for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more solid until a precipitate remains visible (saturation).[4]

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (detection at ~250 nm) against a standard curve prepared in DMSO.

Stability & Degradation Mechanisms

While the pyrazole ring is thermally stable, the exocyclic amine and the N-phenyl group introduce vulnerabilities, particularly in solution.[1][4]

Degradation Pathways[3][4]
  • Oxidative Instability: The primary amine is susceptible to oxidation, leading to the formation of N-oxides , hydroxylamines , or azo-dimers (colored impurities).[1][4] This is accelerated by light and transition metals.[2][3]

  • Photolytic Degradation: Extended exposure to UV/VIS light can induce radical formation on the aromatic rings, leading to polymerization or ring-opening byproducts.[1][2][3]

  • Hydrolysis: The pyrazole ring itself is resistant to hydrolysis.[3] However, if the amine is acylated (e.g., in a drug derivative), the amide bond becomes the hydrolytic weak point.[4]

Storage Recommendations
  • Solid State: Store at 2–8°C (short term) or -20°C (long term) in a tightly sealed container. Protect from light.[2][3]

  • Stock Solutions (DMSO/EtOH): Stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles which can introduce moisture and oxygen.[1][2][3]

Visualization: Stability & Degradation Logic

The following diagram illustrates the critical degradation nodes and the logic for stability testing.

StabilityLogiccluster_0Storage StrategyCompound5-Methyl-1-phenyl-1H-pyrazol-3-amineOxidationOxidative Stress(H2O2 / Air)Compound->OxidationExposureAcidAcidic Stress(pH < 2)Compound->AcidProtonationLightPhotolytic Stress(UV/Vis)Compound->LightIrradiationN_OxideN-Oxides &Azo Dimers(Colored Impurities)Oxidation->N_OxideDegradationSaltSoluble Salt Form(Reversible)Acid->SaltStabilization/SolubilizationRadicalsRadical Species &PolymerizationLight->RadicalsDegradationStoreStore at -20°CProtect from LightInert Atmosphere

Caption: Logical flow of stress factors leading to specific degradation or solubilization outcomes.

Experimental Protocol: Forced Degradation Study

Objective: To profile the intrinsic stability of the molecule under stress conditions (Stress Testing).[3][4]

Materials:

  • 1 mg/mL Stock Solution of this compound in Methanol.[1][2][3]

  • 0.1 N HCl, 0.1 N NaOH, 3% H2O2.[4]

Procedure:

  • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Expected Outcome: Stable (Peak area remains >95%).[3][4]

  • Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Expected Outcome: Potential minor degradation; generally stable ring.[2][3]

  • Oxidation: Mix 1 mL Stock + 1 mL 3% H2O2. Incubate at Room Temp for 2 hours.

    • Expected Outcome:High Risk. Look for new peaks (N-oxides) and solution discoloration (yellow/brown darkening).[3][4]

  • Analysis: Neutralize samples and analyze via LC-MS to identify degradation masses (e.g., M+16 for N-oxidation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • El-Emary, T. I. (2006). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines Based on 5-Amino-3-methyl-1-phenylpyrazole. Journal of the Chinese Chemical Society, 53(2), 391–401.[4] Retrieved from [Link][4]

  • Gaylord Chemical (2025). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Exploring the Tautomeric Forms of Substituted Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a cornerstone of organic chemistry with profound implications in medicinal chemistry and materials science.[1] For nitrogen-containing heterocycles like pyrazoles, prototropic tautomerism—specifically, the migration of a proton between the two nitrogen atoms of the ring—is a defining characteristic that profoundly influences their physicochemical properties, reactivity, and biological interactions.[1][2][3][4] An unsymmetrically substituted pyrazole can exist as a mixture of two tautomers, a phenomenon that has significant ramifications, for instance, in alkylation reactions which can yield a mixture of N-1 and N-2 alkylated isomers.[5][6] This guide provides a comprehensive exploration of the tautomeric forms of substituted pyrazoles, designed for researchers, scientists, and drug development professionals. We will delve into the factors governing this equilibrium, the analytical techniques for its characterization, and its critical implications in contemporary drug discovery.

The Phenomenon of Annular Prototropic Tautomerism in Pyrazoles

The tautomerism observed in pyrazoles is primarily annular prototropic tautomerism, which involves a 1,2-proton shift between the two adjacent nitrogen atoms within the pyrazole ring.[1] This results in a dynamic equilibrium between two distinct tautomeric forms. The position of this equilibrium is not static; it is a delicate balance influenced by a multitude of factors, making its study both challenging and crucial for understanding the molecule's behavior.[1][2][4]

Below is a diagram illustrating the fundamental tautomeric equilibrium in a substituted pyrazole.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis cluster_interpretation Data Interpretation & Conclusion synthesis Synthesis of Substituted Pyrazole purification Purification and Characterization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT-NMR) purification->nmr xray X-ray Crystallography purification->xray comp Computational Modeling (DFT) purification->comp interpretation Determination of Tautomeric Ratio and Influencing Factors nmr->interpretation xray->interpretation comp->interpretation conclusion Structure-Property Relationship interpretation->conclusion

Sources

theoretical and computational studies of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Theoretical and Computational Elucidation of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive exploration of this compound (5-MPPA), a heterocyclic compound of significant interest in medicinal chemistry. We delve into the synergistic application of theoretical and computational methodologies alongside experimental validation to thoroughly characterize its structural, spectroscopic, and electronic properties. This document is structured to guide researchers, scientists, and drug development professionals through the foundational principles and practical applications of computational chemistry in understanding and leveraging the therapeutic potential of pyrazole derivatives. Key areas covered include Density Functional Theory (DFT) for geometric and spectroscopic analysis, Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis for reactivity insights, and molecular docking for predicting bioactivity. By integrating in silico techniques with established experimental data, this guide aims to provide a robust framework for the rational design of novel therapeutics based on the 5-MPPA scaffold.

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] Pyrazole-containing molecules have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and selective enzyme inhibitors, among other therapeutic applications.[3][4] Several pyrazole-based drugs, such as Celecoxib and Crizotinib, are established in clinical practice, underscoring the scaffold's pharmacological value.[3]

Within this important class, aminopyrazoles represent a particularly versatile framework for drug discovery.[3] The presence of an amino substituent provides a key site for molecular interactions and further chemical modification. Specifically, this compound (also known as 1-phenyl-3-methyl-5-aminopyrazole)[5][6] has emerged as a valuable precursor and pharmacophore. Understanding its intrinsic properties at a molecular level is paramount for its effective utilization in drug design.

Modern drug discovery relies heavily on the integration of computational and experimental techniques. Theoretical studies, primarily driven by quantum chemical methods like Density Functional Theory (DFT), offer profound insights into molecular structure, stability, and reactivity at a fraction of the cost and time of traditional experimentation.[7][8] These in silico approaches allow for the prediction of spectroscopic signatures, the identification of reactive sites, and the simulation of interactions with biological targets. When anchored by experimental validation (e.g., FT-IR, NMR, X-ray crystallography), this dual approach provides a powerful, self-validating system for molecular characterization and the prediction of biological potential.

Section 1: Molecular Structure and Synthesis

Chemical Identity
  • IUPAC Name: 5-methyl-2-phenylpyrazol-3-amine[6]

  • Common Names: 5-Amino-3-methyl-1-phenylpyrazole, 1-Phenyl-3-methyl-5-aminopyrazole[5]

  • CAS Registry Number: 1131-18-6[5]

  • Molecular Formula: C₁₀H₁₁N₃[6]

  • Molecular Weight: 173.21 g/mol [6]

Synthesis Overview

The synthesis of 3-methyl-5-pyrazolone derivatives, the immediate precursors to 5-MPPA, is well-established. A common and efficient method involves the condensation reaction between ethyl acetoacetate and a hydrazine derivative, in this case, phenylhydrazine.[9] The resulting 3-methyl-1-phenyl-5-pyrazolone can then be converted to the target 5-amino derivative through subsequent chemical steps, such as amination. This foundational synthesis provides a reliable route to obtaining the core scaffold for further investigation and functionalization.

Tautomerism in Aminopyrazoles

Aminopyrazoles can exist in different tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment (e.g., solvent polarity). Quantum chemical calculations are exceptionally useful for predicting the ground-state energies of different tautomers, thereby identifying the most stable and likely form of the molecule under given conditions. For 1-phenyl-3-methyl-pyrazol-5-ones, studies have shown that the keto-enol tautomeric equilibrium is sensitive to solvent effects, a phenomenon that can be computationally modeled.[10] A similar approach can be applied to 5-MPPA to determine the energetic preference between its amine and imine structures.

Section 2: Computational Methodology: The In Silico Laboratory

The 'Why': Rationale for Computational Chemistry

The primary driver for employing computational methods is to build a predictive model of molecular behavior. This in silico approach accelerates research by:

  • Predicting Properties: Accurately calculating geometric parameters (bond lengths, angles), spectroscopic data (IR, NMR), and electronic properties (HOMO-LUMO energies) before a molecule is even synthesized.

  • Elucidating Mechanisms: Providing insight into reaction pathways and intermolecular interactions that are difficult to observe experimentally.

  • Guiding Experimentation: Prioritizing synthetic targets and experimental conditions based on theoretical predictions of stability, reactivity, and potential bioactivity.

Density Functional Theory (DFT) as the Workhorse

Core Concept: DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. By using approximations known as exchange-correlation functionals (e.g., B3LYP), DFT provides a remarkable balance of computational cost and accuracy, making it the most widely used method for studying molecules of this size.[7][11]

Protocol: Geometry Optimization The first and most crucial step in any computational analysis is to find the molecule's lowest energy structure.

  • Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup: In a computational chemistry package (e.g., Gaussian), specify the following:

    • Method: B3LYP (A popular hybrid functional).

    • Basis Set: 6-311G(d,p) or higher (Describes the atomic orbitals used in the calculation).[7][8]

    • Job Type: Opt (Optimization) to find the energy minimum geometry.

    • Keywords: Include Freq to calculate vibrational frequencies, which confirms the optimized structure is a true minimum (no imaginary frequencies).

  • Execution: Run the calculation.

  • Analysis: Verify that the optimization has converged successfully and that there are no imaginary frequencies. The output file will contain the final optimized coordinates, energies, and other calculated properties.

cluster_workflow DFT Geometry Optimization & Frequency Workflow A 1. Initial 3D Structure (Molecular Builder) B 2. Select Method & Basis Set (e.g., B3LYP/6-311G(d,p)) A->B C 3. Run Geometry Optimization Calculation B->C D 4. Convergence Check C->D E 5. Frequency Calculation (Confirm Minimum) D->E  Yes G No (Adjust & Rerun) D->G No F 6. Analysis of Results (Optimized Geometry, Energies) E->F G->C cluster_docking Molecular Docking Workflow P1 1. Receptor Preparation (PDB Structure, Add Hydrogens) G1 3. Define Binding Site (Grid Box Generation) P1->G1 L1 2. Ligand Preparation (DFT Optimized Structure) D1 4. Run Docking Algorithm (e.g., AutoDock Vina) L1->D1 G1->D1 A1 5. Analyze Binding Poses & Scoring Function D1->A1 I1 6. Visualize Interactions (H-Bonds, Hydrophobic) A1->I1

Caption: The process flow for a molecular docking study.

Section 3: Spectroscopic and Structural Analysis

A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be used to interpret and validate experimental results.

Vibrational Spectroscopy (FT-IR)

DFT frequency calculations provide the theoretical vibrational modes of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of atoms and directly correlate with peaks in an experimental FT-IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using a scaling factor for excellent agreement.

Functional GroupCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)Vibrational Assignment
N-H (amine)~3400-3500~3450Asymmetric Stretch
N-H (amine)~3300-3400~3350Symmetric Stretch
C-H (aromatic)~3050-3100~3080Stretching
C-H (methyl)~2950-3000~2970Asymmetric/Symmetric Stretch
C=N (pyrazole ring)~1590-1620~1600Stretching
C=C (aromatic)~1450-1600~1500, 1580Ring Stretching
N-H (amine)~1550-1600~1570Bending (Scissoring)
Note: Values are representative for this class of compounds based on literature and are intended for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating NMR chemical shifts (δ). [11]This method computes the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift relative to a standard reference (e.g., TMS).

Atom/PositionCalculated ¹³C δ (ppm)Experimental ¹³C δ (ppm)
C3 (pyrazole)~150-155~152
C4 (pyrazole)~90-95~92
C5 (pyrazole)~145-150~148
C (methyl)~10-15~12
C (phenyl, ipso)~135-140~138
C (phenyl, ortho/meta)~120-130~121, 129
C (phenyl, para)~125-130~127
Note: Values are representative based on similar structures in the literature.[12]
Electronic Properties and UV-Vis Spectroscopy

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap (ΔE = E_LUMO - E_HOMO) between them is a key indicator of molecular reactivity and stability; a smaller gap suggests the molecule is more reactive. [8] Time-Dependent DFT (TD-DFT): This method is used to calculate excited-state properties and predict electronic transitions, which correspond to the absorption peaks (λ_max) in a UV-Vis spectrum.

ParameterCalculated ValueSignificance
E_HOMO~ -5.5 to -6.0 eVCorrelates with ionization potential
E_LUMO~ -1.0 to -1.5 eVCorrelates with electron affinity
Energy Gap (ΔE)~ 4.0 to 4.5 eVIndicator of chemical reactivity
Predicted λ_max~250-300 nmCorresponds to π → π* transitions

Section 4: Elucidating Chemical Reactivity and Interactions

Molecular Electrostatic Potential (MEP) Mapping

Concept and Application: An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It uses a color scale to identify regions of varying electron density.

  • Red/Yellow Regions: Electron-rich areas (negative potential), indicating likely sites for electrophilic attack. For 5-MPPA, these are expected around the nitrogen atoms of the pyrazole ring and the amino group.

  • Blue Regions: Electron-deficient areas (positive potential), indicating likely sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

MEP analysis is a powerful, qualitative tool for predicting how a molecule will interact with other reagents or biological receptors. [11]

cluster_mep MEP and Reactivity M Molecule R Electron-Rich Region (Negative Potential) M->R B Electron-Deficient Region (Positive Potential) M->B E Electrophile (e.g., H⁺) E->R Attraction N Nucleophile (e.g., OH⁻) N->B Attraction cluster_optimization Computational Lead Optimization Cycle D 1. Dock Lead Compound (5-MPPA) A 2. Analyze Interactions & Identify Weaknesses D->A M 3. In Silico Modification (Add/Change Functional Groups) A->M R 4. Re-Dock Analogs & Compare Scores M->R S 5. Select Promising Analog for Synthesis R->S S->D Iterate

Caption: An iterative cycle for rational drug design using docking.

Conclusion

The comprehensive analysis of this compound through the lens of theoretical and computational chemistry provides invaluable insights that extend far beyond simple structural confirmation. This integrated approach allows for a deep understanding of its electronic properties, spectroscopic signatures, and inherent reactivity. By simulating its interactions with potential biological targets, we can formulate testable hypotheses and guide the rational design of new, more potent, and selective derivatives. The methodologies outlined in this guide—from DFT and TD-DFT to MEP analysis and molecular docking—represent a standard, powerful workflow in modern medicinal chemistry. As the field continues to evolve, the synergy between in silico prediction and empirical validation will remain the most efficient pathway toward the discovery and development of novel therapeutic agents based on promising scaffolds like 5-MPPA.

References

  • Puthan Peedikakkal, A. M., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321. (Source: DSpace Repository) [Link]

  • Benci, K., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 643. (Source: PMC) [Link]

  • Umar, A. B., et al. (2020). A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives. Global Journal of Medical Research. (Source: Global Journals Publishing Group) [Link]

  • El-Sayed, R., et al. (2023). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Molecules, 28(18), 6653. (Source: PubMed) [Link]

  • Umar, A. B., et al. (2020). A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives. Global Journal of Medical Research: B Pharma, Drug Discovery, Toxicology & Medicine, 20(2). (Source: Global Journals) [Link]

  • Bhat, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. (Source: PMC) [Link]

  • Shaikh, M. S., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics, 14(2), 163-176. (Source: jddtonline.info) [Link]

  • Al-Amiery, A. A., et al. (2024). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. ResearchGate. (Source: ResearchGate) [Link]

  • Chavda, H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 126-133. (Source: globalresearchonline.net) [Link]

  • Kumar, V., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19. (Source: Bentham Science) [Link]

  • Safi, Z. S., & Omar, Y. M. (2022). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science, 34(5), 102047. (Source: Journal of King Saud University - Science) [Link]

  • Ghozlan, S. A. S., et al. (2004). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 51(4), 831-839. (Source: ResearchGate) [Link]

  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. (Source: NIST) [Link]

  • Raslan, Y. H., et al. (2012). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E, 68(Pt 11), o3103. (Source: PMC) [Link]

  • Jotani, M. M., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(3), M778. (Source: MDPI) [Link]

  • Hamada, N., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 127-142. (Source: asrjetsjournal.org) [Link]

  • Ivanova, G., et al. (2006). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. Bulgarian Chemical Communications, 38(1). (Source: ResearchGate) [Link]

  • Herrera, A., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports, 7, 16584. (Source: PMC) [Link]

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. PubChem Compound Summary for CID 70801. (Source: PubChem) [Link]

  • Dailidė, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3816. (Source: KTU ePubl) [Link]

  • Khan, I., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Tropical Journal of Pharmaceutical Research, 17(1), 121-128. (Source: tjpr.org) [Link]

  • Sert, Y., et al. (2016). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1119, 341-349. (Source: ResearchGate) [Link]

  • Sert, Y., et al. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Polycyclic Aromatic Compounds. (Source: Taylor & Francis Online) [Link]

  • Quiroga, J., et al. (2012). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E, 68(Pt 3), o764. (Source: PMC) [Link]

  • Hamza, A. H., et al. (2025). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. Turkish Computational and Theoretical Chemistry, 9(3), 45-56. (Source: DergiPark) [Link]

  • Al-Ghorbani, M., et al. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Polycyclic Aromatic Compounds. (Source: Semantic Scholar) [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-1H-and-13C-NMR%2C-Al-Ghorbani-Al-Hossain/218080c3300892c554e2095f9c968f4453412781]([Link]

  • Kulyk, K. V., et al. (2020). Complexation of 1,3-dihetaryl-5-phenyl-2-pyrazoline Derivatives with Polyvalent Metal Ions: Quantum Chemical Modeling and Experimental Studies. French-Ukrainian Journal of Chemistry, 8(2), 162-178. (Source: French-Ukrainian Journal of Chemistry) [Link]

  • Boyarskaya, I. A., et al. (2021). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. RSC Advances, 11, 23795-23805. (Source: The Royal Society of Chemistry) [Link]

  • Al-Omary, F. A. M. (2015). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1157-1166. (Source: jocpr.com) [Link]

Sources

literature review of 5-amino-3-methyl-1-phenylpyrazole research

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Pharmacological Applications[1][2][3][4]

Part 1: Executive Summary & Chemical Identity

5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) is a privileged heterocyclic scaffold in medicinal chemistry. Unlike simple pyrazoles, the presence of the exocyclic primary amine at position 5, combined with the nucleophilic C-4 carbon, creates a unique "push-pull" electronic system. This structure allows it to serve as a versatile dinucleophile for constructing fused heterocycles—most notably pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and pyrazolo[3,4-b]pyridines (antiviral/anti-inflammatory agents).

For the drug development professional, this molecule is not merely a building block; it is a gateway to diverse chemical space. Its ability to undergo cyclocondensation with 1,3-dielectrophiles (e.g.,


-keto esters, malononitrile) makes it indispensable for high-throughput screening (HTS) library generation.
Table 1: Physicochemical Profile
PropertyValue
CAS Number 1131-18-6
IUPAC Name 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 113°C – 117°C
Solubility Soluble in EtOH, DMSO, DMF; sparingly soluble in water
pKa (Conjugate Acid) ~2.5 (Weak base due to phenyl ring delocalization)
Part 2: Synthesis Strategies & Mechanistic Insights

The synthesis of 5-amino-3-methyl-1-phenylpyrazole is classically achieved via a modified Knorr pyrazole synthesis. As an Application Scientist, I recommend the condensation of 3-aminocrotononitrile (or its tautomer, diacetonitrile) with phenylhydrazine . This route is preferred over the reaction of


-keto esters because it directly yields the 5-amino derivative without requiring subsequent functional group interconversion.
Mechanistic Pathway

The reaction proceeds via an initial nucleophilic attack of the hydrazine terminal nitrogen on the nitrile carbon (or the enamine


-carbon depending on conditions), followed by cyclization and loss of ammonia/water. The regioselectivity is driven by the steric bulk of the phenyl group and the electronic differentiation of the nitrile/enamine system.

SynthesisPath cluster_conditions Critical Parameters Pre1 3-Aminocrotononitrile (CAS 1118-61-2) Inter Hydrazone Intermediate Pre1->Inter Condensation (EtOH/Reflux) Pre2 Phenylhydrazine Pre2->Inter Prod 5-Amino-3-methyl- 1-phenylpyrazole (CAS 1131-18-6) Inter->Prod Cyclization (-NH3) Cond1 Temp: 80-100°C Cond2 Cat: AcOH or HCl

Figure 1: Validated synthetic pathway for the core scaffold. The reaction utilizes the differing electrophilicity of the nitrile and enamine carbons to ensure regiocontrol.

Part 3: Reactivity Profile & Derivatization

The utility of this scaffold lies in its bifunctional reactivity .

  • N-Nucleophile (Position 5-NH₂): Reacts with acyl chlorides, isocyanates, and aldehydes (Schiff bases).

  • C-Nucleophile (Position 4-CH): The pyrazole ring is electron-rich (enamine-like). Position 4 is highly susceptible to electrophilic aromatic substitution (halogenation, azo coupling, Vilsmeier-Haack).

The "Divergent Synthesis" Map

By selecting the appropriate dielectrophile, researchers can steer the reaction toward distinct fused ring systems.

ReactivityMap Core 5-Amino-3-methyl- 1-phenylpyrazole R1 + Beta-Keto Esters (e.g., Ethyl Acetoacetate) Core->R1 R2 + Enaminones Core->R2 R3 + Malononitrile Core->R3 R4 + Vilsmeier Reagent (POCl3/DMF) Core->R4 R5 + Diazonium Salts Core->R5 P1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) R1->P1 P2 Pyrazolo[3,4-b]pyridines (Anti-inflammatory) R2->P2 P3 Pyrazolo[1,5-a]pyrimidines (7-Amino derivatives) R3->P3 P4 4-Formyl-pyrazoles (Precursor for condensation) R4->P4 P5 4-Azo-pyrazoles (Dyes/Pigments) R5->P5

Figure 2: Chemo-differentiation of the scaffold. The choice of reagent dictates the fusion topology, accessing completely different biological targets.

Part 4: Pharmacological Applications[2][4][6][8][9][10][11][12]

The 5-amino-1-phenylpyrazole moiety is a pharmacophore often cited in the design of ATP-competitive kinase inhibitors.

Key Therapeutic Areas[1]
  • Oncology (Pim-1 Kinase Inhibition): Derivatives fused to form pyrazolo[1,5-a]pyrimidines have shown nanomolar potency against Pim-1 kinase, a target involved in cell survival and proliferation in leukemia. The planar fused system mimics the adenine ring of ATP.

  • Anti-Inflammatory (COX-2/p38 MAP Kinase): Pyrazolo[3,4-b]pyridines derived from this core exhibit significant inhibition of p38

    
     MAP kinase and COX-2, reducing TNF-
    
    
    
    production.
  • Antimicrobial: Azo-coupling at the C-4 position yields colored compounds that have demonstrated efficacy against S. aureus and E. coli, often outperforming standard antibiotics in resistant strains.

Table 2: Structure-Activity Relationship (SAR) Summary
Derivative ClassTarget / ActivityMechanism of ActionKey Reference
Pyrazolo[1,5-a]pyrimidine Pim-1 Kinase / AnticancerATP-mimetic; H-bonds with kinase hinge region
Pyrazolo[3,4-b]pyridine Anti-inflammatoryInhibition of p38 MAP kinase
4-Arylazo-pyrazole Antimicrobial / DyeDisruption of bacterial cell wall / DNA binding
Imidazo[1,2-b]pyrazole AntioxidantRadical scavenging via electron-rich system
Part 5: Experimental Protocols

Note: These protocols are synthesized from standard literature procedures. Always perform a risk assessment before handling hydrazine derivatives.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivative

Target: 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-one

Rationale: This reaction demonstrates the [3+3] cyclocondensation capability of the scaffold.

  • Reagents:

    • 5-Amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol).

    • Ethyl acetoacetate (1.30 g, 10 mmol).

    • Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolution: Dissolve the aminopyrazole in glacial acetic acid in a 50 mL round-bottom flask.

    • Addition: Add ethyl acetoacetate dropwise at room temperature.

    • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100 g).

    • Isolation: A solid precipitate will form.[2] Filter under vacuum.[2]

    • Purification: Recrystallize from ethanol to yield the product as white/pale yellow needles.

  • Validation:

    • IR: Look for disappearance of amine doublets (3300-3400 cm⁻¹) and appearance of amide carbonyl (~1680 cm⁻¹).

Protocol B: Vilsmeier-Haack Formylation at C-4

Target: 5-Amino-3-methyl-1-phenylpyrazole-4-carbaldehyde

Rationale: Essential for introducing a carbon handle for further Knoevenagel condensations.

  • Reagents:

    • DMF (Dimethylformamide) - Excess (Solvent/Reagent).

    • POCl₃ (Phosphorus Oxychloride) - 1.2 eq.

    • Starting Material - 1.0 eq.

  • Procedure:

    • Vilsmeier Complex: Cool DMF (10 mL) to 0°C. Add POCl₃ dropwise with stirring. Stir for 30 mins to form the chloroiminium salt.

    • Addition: Add the aminopyrazole (dissolved in minimal DMF) slowly, maintaining temperature < 5°C.

    • Heating: Warm to 60°C for 3 hours.

    • Hydrolysis: Pour onto ice/sodium acetate solution to hydrolyze the intermediate. Neutralize to pH 7-8.

    • Isolation: Filter the yellow solid.

References
  • El-Emary, T. I. (2006). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society. Link

  • Barsy, M. A., & El-Rady, E. A. (2006).[3] Intermolecular Aza-Wittig Reaction: One-Step Synthesis of Pyrazolo[1,5-a]Pyrimidine and Imidazo[1,2-b]Pyrazole Derivatives. Journal of Heterocyclic Chemistry. Link

  • Hossan, A. S., et al. (2025).[4] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules (MDPI). Link

  • Alamshany, Z. M., et al. (2023).[4] Synthesis and Antioxidant Activity of Imidazo[1,2-b]pyrazole Derivatives. MDPI. Link

  • BenchChem. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters: Application Notes & Protocols. Link

Sources

Technical Guide: Preliminary Investigation into Neuroprotective Effects of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous framework for the preliminary evaluation of pyrazole-based small molecules as neuroprotective agents. Pyrazoles (1,2-diazoles) represent a "privileged scaffold" in medicinal chemistry, exemplified by the FDA-approved ALS drug Edaravone (Radicava) . Their inherent electron-rich nature allows them to act as potent free radical scavengers, while specific substitutions can tailor their affinity for neurodegenerative targets such as Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

This document provides a self-validating workflow moving from in silico rational design to in vitro phenotypic screening and mechanistic validation, specifically targeting oxidative stress and mitochondrial dysfunction pathways.

Rational Design & Chemical Space

The pyrazole ring offers a unique pharmacological profile due to its ability to act as both a hydrogen bond donor and acceptor. In the context of neuroprotection, the design strategy focuses on two primary mechanisms:

  • Direct Antioxidant Activity: The NH moiety (in 1H-pyrazoles) or the keto-enol tautomerism (in pyrazolones like Edaravone) facilitates electron transfer to neutralize peroxyl radicals.

  • Target-Specific Inhibition: Functionalization at the C3 and N1 positions allows for steric optimization to fit into the hydrophobic clefts of enzymes like MAO-B.

Integrated Discovery Pipeline

The following workflow illustrates the critical path from structural conception to lead validation.

DiscoveryPipeline Design Scaffold Design (Bioisosterism) InSilico In Silico Docking (MAO-B / Keap1) Design->InSilico Synthesis Chemical Synthesis (Cyclocondensation) InSilico->Synthesis High Score Screening Phenotypic Screen (SH-SY5Y + H2O2) Synthesis->Screening Mechanism Mechanistic Validation (Nrf2 / Caspase-3) Screening->Mechanism IC50 < 10µM Mechanism->Design SAR Refinement

Figure 1: Iterative workflow for pyrazole-based neuroprotective drug discovery.

In Silico Validation: Target Engagement

Before synthesis, candidates must be filtered for blood-brain barrier (BBB) permeability and target affinity.

  • Primary Target: Monoamine Oxidase B (MAO-B). Inhibition of MAO-B reduces the production of neurotoxic H2O2 during dopamine metabolism.

  • Secondary Target: Keap1 (Kelch-like ECH-associated protein 1).[1] Inhibiting the Keap1-Nrf2 interaction releases Nrf2 to upregulate antioxidant enzymes.

Protocol 1: Molecular Docking (AutoDock Vina)

  • Protein Prep: Retrieve crystal structure of Human MAO-B (PDB ID: 2V5Z ) from the Protein Data Bank. Remove water molecules and co-crystallized ligands (e.g., safinamide). Add polar hydrogens and Kollman charges.

  • Ligand Prep: Minimize energy of pyrazole derivatives using MM2 force field.

  • Grid Box: Center grid on the FAD cofactor binding site (approx. coordinates x:50, y:155, z:25).

  • Validation: Re-dock the native ligand. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be considered valid.

  • Selection Criteria: Select compounds with binding energy < -8.0 kcal/mol and specific H-bond interactions with Tyr326 or Ile199 (selectivity filter).

In Vitro Biological Evaluation

The core of the preliminary investigation is the phenotypic rescue assay. We utilize SH-SY5Y human neuroblastoma cells , which can be differentiated into a dopaminergic phenotype, making them highly relevant for Parkinson’s and Alzheimer’s models.

Cell Viability & Neuroprotection Protocol (MTT Assay)

This protocol validates whether the compound prevents neuronal death induced by oxidative stress.[2]

Materials:

  • SH-SY5Y cells (ATCC CRL-2266)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Insult Agent: Hydrogen Peroxide (H2O2) or 6-OHDA.

Step-by-Step Methodology:

  • Seeding: Plate SH-SY5Y cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Pre-treatment: Replace medium with fresh medium containing the pyrazole derivative (Concentration range: 1, 5, 10, 25, 50 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (Edaravone, 10 µM). Incubate for 2h.

    • Scientific Rationale: Pre-treatment allows the compound to activate intracellular antioxidant defenses (e.g., Nrf2 pathway) before the insult arrives.

  • Insult: Add H2O2 to each well (final concentration 150 µM - Note: This must be titrated per batch to achieve ~50% cell death in controls). Incubate for 24h.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 4h. Viable mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
Data Presentation: SAR Analysis

The following table format is required to visualize Structure-Activity Relationships (SAR).

Table 1: Hypothetical SAR of 3,5-disubstituted pyrazoles against H2O2-induced toxicity.

Compound IDR1 (N-Subst.)R2 (C3-Subst.)LogP% Protection (10 µM)IC50 (MAO-B)
PYZ-01 PhenylMethyl2.115%> 50 µM
PYZ-04 Phenyl4-OH-Phenyl2.865%12.5 µM
PYZ-09 4-Cl-Phenyl4-OH-Phenyl3.488%1.2 µM
Edaravone PhenylMethyl (Keto)1.872%N/A

Interpretation: Introduction of a hydroxyl group (PYZ-04) significantly enhances protection, likely due to radical scavenging capability. Electron-withdrawing groups (Cl in PYZ-09) may improve metabolic stability or binding affinity.

Mechanistic Elucidation: The Nrf2 Pathway

Simply showing cell survival is insufficient. You must prove the mechanism. Pyrazoles largely function by activating the Nrf2/HO-1 axis , a master regulator of cellular antioxidant defense.

Pathway Visualization

The diagram below details the signaling cascade activated by effective pyrazole derivatives.

Nrf2Pathway Pyrazole Pyrazole Derivative (Intracellular) Keap1 Keap1 (Sensor) Pyrazole->Keap1 Electrophilic Attack Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Dissociation Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binding HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Transcription SOD Superoxide Dismutase (SOD) ARE->SOD Transcription ROS ROS / H2O2 (Oxidative Stress) HO1->ROS Neutralization SOD->ROS Neutralization

Figure 2: Activation of the Nrf2/HO-1 antioxidant response element by pyrazole derivatives.

Validation Protocol (ROS Quantification)

To confirm the pathway output, measure intracellular ROS levels using DCFH-DA.

  • Staining: After compound treatment and H2O2 insult (as per section 3.1), wash cells with PBS.

  • Incubation: Add 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium. Incubate 30 min in the dark.

    • Mechanism:[3][4][5][6][7][8] DCFH-DA is non-fluorescent and cell-permeable. Intracellular esterases cleave it to DCFH. ROS oxidizes DCFH to highly fluorescent DCF.

  • Measurement: Read fluorescence intensity (Excitation 485 nm / Emission 530 nm).

  • Result: A neuroprotective pyrazole should significantly reduce fluorescence compared to the H2O2-only control.

References

  • Watanabe, T., et al. (1994). "Protective effect of MCI-186 on cerebral ischemia: possible involvement of free radical scavenging."[7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Kikuchi, K., et al. (2013). "Edaravone, a free radical scavenger, protects against cerebral infarction."[7] Journal of Stroke and Cerebrovascular Diseases. Link

  • Tripathi, A.C., et al. (2018). "Recent developments on pyrazole scaffolds as promising neuroprotective agents."[9][10][11][12] European Journal of Medicinal Chemistry. Link

  • Bignante, E.A., et al. (2018). "Neuroprotective effect of pyrazole derivatives in an in vitro model of Parkinson's disease." Neurochemistry International. Link

  • Carradori, S., et al. (2016). "Selective MAO-B inhibitors: A lesson from natural products." Molecular Diversity. Link

Sources

Methodological & Application

using 5-methyl-1-phenyl-1H-pyrazol-3-amine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methyl-1-phenyl-1H-pyrazol-3-amine as a Synthetic Intermediate

Executive Summary

This compound (CAS: 85485-59-2) is a versatile heterocyclic building block, distinct from its more common isomer, 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6).[1] While often confused in nomenclature, the specific positioning of the amine group at C-3 versus C-5 dictates unique reactivity profiles, particularly in the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines —a privileged scaffold in kinase inhibitor discovery (e.g., Pim-1, PI3K inhibitors) and high-performance azo dyes.

This guide details the specific handling, synthesis, and application of the 3-amine isomer , with critical notes on distinguishing it from the 5-amine analog to ensure reproducibility in drug discovery workflows.

Chemical Profile & Isomer Criticality

WARNING: Isomer Discrimination Before proceeding, verify your starting material. The reactivity of the pyrazole ring nitrogen (N-2) varies significantly between the 3-amine and 5-amine isomers due to steric and electronic effects exerted by the N-1 phenyl group.

FeatureTarget Compound (3-Amine) Common Analog (5-Amine)
IUPAC Name This compound3-Methyl-1-phenyl-1H-pyrazol-5-amine
CAS Number 85485-59-2 1131-18-6
Structure Amine at C-3; Methyl at C-5Amine at C-5; Methyl at C-3
Sterics Amine is distal to N-Phenyl (Less Hindered)Amine is proximal to N-Phenyl (More Hindered)
Primary Use Specific Kinase Inhibitors, LigandsEdaravone Intermediates, Dyes

Synthetic Pathways & Reactivity Map

The utility of this compound stems from its three reactive centers:

  • Exocyclic Amine (N-3): Nucleophilic attack (Acylation, Schiff base formation).

  • Ring Nitrogen (N-2): Participation in cyclization reactions to form fused systems.

  • C-4 Carbon: Highly nucleophilic site for Electrophilic Aromatic Substitution (EAS), such as halogenation or azo coupling.

ReactivityMap Core 5-Methyl-1-phenyl- 1H-pyrazol-3-amine (CAS: 85485-59-2) Pyrazolo Pyrazolo[1,5-a]pyrimidines (Cyclization with 1,3-Dicarbonyls) Core->Pyrazolo  + 1,3-Diketones (Refflx/AcOH) Schiff Schiff Base Ligands (Condensation with Aldehydes) Core->Schiff  + Aryl Aldehydes (-H2O) C4_Func C-4 Functionalization (Halogenation / Azo Coupling) Core->C4_Func  + Electrophiles (NIS, Ar-N2+) Kinase Kinase Inhibitors (e.g., Pim-1, PI3K) Pyrazolo->Kinase Metal Metal Complexes (Catalysis/Imaging) Schiff->Metal Dyes Azo Dyes / Intermediates C4_Func->Dyes

Figure 1: Reactivity landscape of the 3-aminopyrazole scaffold.

Detailed Protocols

Module A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the primary application for drug discovery. The reaction with 1,3-dicarbonyls is regioselective.[2]

Mechanism: The exocyclic amine attacks the more reactive carbonyl of the 1,3-diketone (often the ketone), followed by cyclization where the ring nitrogen (N-2) attacks the second carbonyl (ester or ketone), eliminating water/alcohol.

Protocol: Condensation with Ethyl Acetoacetate

  • Reagents: this compound (1.0 equiv), Ethyl acetoacetate (1.2 equiv), Glacial Acetic Acid (Solvent).

  • Conditions: Reflux (118°C).

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.73 g) of the amine in 15 mL of glacial acetic acid.

  • Addition: Add 12 mmol (1.56 g) of ethyl acetoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the amine.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto 50 g of crushed ice/water.

  • Isolation: The product, 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-one (regioisomer dependent on diketone structure), typically precipitates as a solid. Filter, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/DMF.

Note on Regiochemistry: Unlike the 5-amine isomer (which forms the 7-one derivative typically), the 3-amine isomer cyclization is sensitive to steric bulk. Verification of the final structure via NOE (Nuclear Overhauser Effect) NMR is mandatory to confirm the position of the methyl group on the pyrimidine ring.

Module B: C-4 Functionalization (Iodination)

Functionalizing the C-4 position is essential for subsequent cross-coupling (Suzuki/Sonogashira) to expand the library complexity.

Protocol: Regioselective C-4 Iodination

  • Reagents: Amine (1.0 equiv), N-Iodosuccinimide (NIS) (1.1 equiv), Acetonitrile (ACN).

  • Conditions: Room Temperature, Dark.

Step-by-Step:

  • Dissolve 5 mmol of the amine in 20 mL of anhydrous ACN.

  • Add NIS (5.5 mmol) portion-wise over 10 minutes. Wrap the flask in foil to exclude light.

  • Stir at room temperature for 2 hours.

  • Quench with 10% aqueous sodium thiosulfate (to remove excess iodine).

  • Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Yield Expectation: >85% conversion to 4-iodo-5-methyl-1-phenyl-1H-pyrazol-3-amine .

Module C: Schiff Base Formation (Ligand Synthesis)

Used for creating metal-organic frameworks or fluorescent sensors.

Protocol:

  • Mix equimolar amounts of the amine and a substituted salicylaldehyde in Ethanol.

  • Add catalytic acetic acid (2-3 drops).

  • Reflux for 3 hours. The product usually precipitates upon cooling.

  • Validation: Shift in IR C=N stretch (approx. 1610-1630 cm⁻¹).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete ring closure due to water presence.Use a Dean-Stark trap to remove water azeotropically if using Toluene/AcOH.
Regioisomer Mixtures Asymmetric 1,3-diketones (e.g., benzoylacetone).Switch solvent to TFE (Trifluoroethanol) or HFIP to enhance regioselectivity via H-bonding control.
Starting Material Impurity Contamination with 5-amine isomer.Check melting point and H-NMR. The 3-amine methyl singlet is typically distinct from the 5-amine.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[3]

    • Source: RSC Advances / NIH.
    • URL:[Link]

  • Regioselectivity in Aminopyrazole Reactions

    • Title: Regioselective Synthesis of 3- and 5-Aminopyrazoles (Bagley Protocol).

    • Source: Journal of Organic Chemistry / Arkivoc.
    • URL:[Link]

  • C-4 Functionalization & Azo Coupling

    • Title: Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
    • Source: ACS Public
    • URL:[Link]

  • Isomer Data Verification

    • Title: 5-Amino-3-methyl-1-phenylpyrazole (Compound D
    • Source: PubChem CID 70801.
    • URL:[Link]

Sources

Application Notes and Protocols: Derivatization of the Amino Group on 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Nucleophilicity of 5-Aminopyrazoles in Medicinal Chemistry

5-Aminopyrazoles are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Their value stems from their versatile chemical reactivity, acting as key building blocks for a diverse array of more complex heterocyclic systems.[3][4] The 5-aminopyrazole moiety possesses multiple nucleophilic sites, primarily the exocyclic amino group (5-NH2), the endocyclic nitrogen at the 1-position (1-NH), and the carbon at the 4-position (4-CH). The typical reactivity order follows: 5-NH2 > 1-NH > 4-CH, making the exocyclic amino group a prime target for derivatization.[5]

The strategic modification of this amino group through various chemical transformations allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, these derivatizations can profoundly influence a compound's biological activity by altering its binding interactions with target proteins. This guide provides detailed protocols for several common and synthetically valuable derivatizations of the 5-amino group on pyrazoles, including acylation, sulfonylation, and C-N cross-coupling reactions.

I. Acylation of 5-Aminopyrazoles: Formation of Amide Bonds

The acylation of the 5-amino group is a fundamental transformation that introduces an amide linkage. This modification is frequently employed to explore structure-activity relationships (SAR) and to introduce new functional groups.

Scientific Rationale:

The high nucleophilicity of the 5-amino group facilitates its reaction with various acylating agents, such as acid chlorides and anhydrides. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The choice of base is critical to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amino group, further enhancing its nucleophilicity.

Experimental Protocol: General Procedure for Acylation

A common method for the acylation of 5-aminopyrazoles involves their reaction with a substituted benzoyl chloride in an appropriate solvent.[1]

Materials:

  • 5-Aminopyrazole derivative

  • Substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride)

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the 5-aminopyrazole (1.0 eq.) in dry THF, add the substituted benzoyl chloride (1.0 eq.).

  • Reflux the reaction mixture for a period of 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as DCM/hexane, to afford the pure N-acylated pyrazole.

II. Sulfonylation of 5-Aminopyrazoles: Introducing the Sulfonamide Moiety

The introduction of a sulfonamide group can significantly impact a molecule's acidity, hydrogen bonding capacity, and overall biological profile. The reaction of 5-aminopyrazoles with sulfonyl chlorides is a direct method to achieve this transformation.[6]

Scientific Rationale:

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the 5-amino group on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to scavenge the generated HCl.

Experimental Protocol: General Procedure for Sulfonylation

The following protocol describes a general method for the synthesis of sulfonamide derivatives of 5-aminopyrazoles.[6]

Materials:

  • 5-Aminopyrazole derivative

  • Substituted sulfonyl chloride (e.g., 4-chlorobenzene-1-sulfonyl chloride)

  • Pyridine (as both solvent and base)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the 5-aminopyrazole derivative (1.0 eq.) in pyridine.

  • Add the substituted sulfonyl chloride (1.0-1.2 eq.) portion-wise to the solution while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

III. N-Arylation of 5-Aminopyrazoles: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents onto the 5-amino group of pyrazoles, providing access to a diverse chemical space.[8][9]

Scientific Rationale:

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency and scope of the reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general guideline for the palladium-catalyzed N-arylation of 5-aminopyrazoles.[5][8]

Materials:

  • 5-Aminopyrazole derivative

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(dba)2)

  • Phosphine ligand (e.g., tBuDavePhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Standard Schlenk techniques and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), combine the 5-aminopyrazole (1.2 eq.), aryl halide (1.0 eq.), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.4 eq.).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

IV. Reductive Amination: An Alternative Route to N-Alkylation

Reductive amination provides a versatile method for the N-alkylation of the 5-amino group.[10] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the aminopyrazole with an aldehyde or ketone, followed by its in-situ reduction to the corresponding amine.[11]

Scientific Rationale:

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate.[11] A key advantage of this method is the use of reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound.[10][11] This selectivity prevents unwanted side reactions and allows for a clean and efficient transformation.

Experimental Protocol: General Procedure for Reductive Amination

The following protocol outlines a general procedure for the reductive amination of 5-aminopyrazoles with an aldehyde.[12]

Materials:

  • 5-Aminopyrazole derivative

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the 5-aminopyrazole (1.0 eq.) and the aldehyde (1.1 eq.) in DCE or THF, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 4-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated aminopyrazole.

Data Presentation

Derivatization MethodReagentsTypical SolventsTemperatureReaction TimeTypical Yields
Acylation Acid Chloride, Base (e.g., Pyridine, Triethylamine)THF, DCMRoom Temp. to Reflux2-8 hoursGood to Excellent
Sulfonylation Sulfonyl Chloride, Base (e.g., Pyridine)Pyridine, DCMRoom Temp.12-24 hoursGood
Buchwald-Hartwig Aryl Halide, Pd-catalyst, Ligand, BaseToluene, Dioxane80-110 °C12-24 hoursModerate to Excellent
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3)DCE, THFRoom Temp.4-16 hoursGood to Excellent

Visualization of Workflows

Derivatization_Workflow cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_buchwald Buchwald-Hartwig Arylation cluster_reductive Reductive Amination A_start 5-Aminopyrazole A_reagents Acid Chloride, Base, THF A_start->A_reagents A_process Reflux A_reagents->A_process A_product N-Acyl Pyrazole A_process->A_product S_start 5-Aminopyrazole S_reagents Sulfonyl Chloride, Pyridine S_start->S_reagents S_process Stir at RT S_reagents->S_process S_product N-Sulfonyl Pyrazole S_process->S_product B_start 5-Aminopyrazole B_reagents Aryl Halide, Pd-catalyst, Ligand, Base, Toluene B_start->B_reagents B_process Heat (80-110 °C) B_reagents->B_process B_product N-Aryl Pyrazole B_process->B_product R_start 5-Aminopyrazole R_reagents Aldehyde/Ketone, NaBH(OAc)3, DCE R_start->R_reagents R_process Stir at RT R_reagents->R_process R_product N-Alkyl Pyrazole R_process->R_product

Caption: General workflows for the derivatization of 5-aminopyrazoles.

References

  • SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. (n.d.). Ijarse. Retrieved February 15, 2024, from [Link]

  • El-Faham, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Future Medicinal Chemistry, 10(2), 217-251. [Link]

  • Ríos-Gutiérrez, M., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5643. [Link]

  • Jaiswal, A. K., et al. (2022). Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes. The Journal of Organic Chemistry, 87(20), 13673-13684. [Link]

  • Abdelazeem, A. H., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(3), 1083. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(10), 6641-6651. [Link]

  • Shafiee, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19301-19323. [Link]

  • Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Dorn, H., & Zubek, A. (1971). 3(5)-aminopyrazole. Organic Syntheses, 51, 8. [Link]

  • Zare, A., et al. (2022). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PLoS ONE, 17(9), e0274735. [Link]

  • El-Faham, A., et al. (2014). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Advanced Research, 5(5), 519-532. [Link]

  • Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. (2011). Russian Journal of Organic Chemistry, 47, 1228-1234. [Link]

  • Zare, A., et al. (2022). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PLoS ONE, 17(9), e0274735. [Link]

  • Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. (1998). Journal of Chemical Research, Synopses, (1), 34-35. [Link]

  • Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. (2020). Tetrahedron, 76(23), 131215. [Link]

  • Copper-diamine-catalyzed N-arylation of 5-amino-pyrazoles 1e. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved February 15, 2024, from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). Advanced Synthesis & Catalysis, 365(20), 3560-3591. [Link]

  • Ríos-Gutiérrez, M., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia, 2(3), 1494-1509. [Link]

  • Gildner, P. G., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 472-475. [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4683. [Link]

  • SYNTHESIS OF 4-CYANO- AND 5-AMINOPYRAZOLES AND DEAMINATION OF 5-AMINOPYRAZOLES. (1981). Journal of the Chemical Society, Perkin Transactions 1, 1591. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. (2023, November 29). In Wikipedia. [Link]

  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. (2001). The Journal of Physical Chemistry A, 105(46), 10521-10529. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2018). Journal of Analytical Methods in Chemistry, 2018, 8391254. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). International Journal of Molecular Sciences, 22(13), 7175. [Link]

Sources

application of 5-methyl-1-phenyl-1H-pyrazol-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methyl-1-phenyl-1H-pyrazol-3-amine in Medicinal Chemistry

Part 1: Core Directive & Chemical Profile

Executive Summary

This compound (and its regioisomer 5-amino-3-methyl-1-phenylpyrazole) represents a "privileged scaffold" in medicinal chemistry. Its rigid heteroaromatic core, capable of diverse hydrogen bonding and π-stacking interactions, serves as a critical building block for fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines . These fused systems are potent inhibitors of kinases (e.g., Pim-1, Trk, PI3Kδ) and have demonstrated significant efficacy as antifungal, antimicrobial, and anti-inflammatory agents.

Critical Note on Regiochemistry & Nomenclature

A pervasive ambiguity exists in commercial catalogs and literature regarding this scaffold. It is vital to distinguish between the two primary isomers derived from phenylhydrazine condensations:

FeatureIsomer A (The "Standard" Scaffold) Isomer B (The Specific Target)
IUPAC Name 5-amino-3-methyl-1-phenylpyrazole 3-amino-5-methyl-1-phenylpyrazole
Common Name 3-Methyl-1-phenyl-1H-pyrazol-5-amineThis compound
CAS Number 1131-18-6 85485-59-2
Structure N1-Phenyl, C3-Methyl, C5-AminoN1-Phenyl, C5-Methyl, C3-Amino
Prevalence Dominant in literature (>95% of citations)Less common; specific SAR applications
Synthesis Phenylhydrazine + 3-aminocrotononitrileRegioselective cyclization (specialized)

Expert Insight: While the user query specifies the name for Isomer B, the vast majority of "medicinal chemistry applications" (Edaravone analogs, kinase inhibitors) utilize Isomer A (CAS 1131-18-6) . Commercial vendors often use the names interchangeably. This guide focuses on the general reactivity of the aminopyrazole core , applicable to both, but highlights the specific protocols for the dominant Isomer A where most bioactivity data exists.

Part 2: Synthetic Utility & Protocols

The amine group on the pyrazole ring is a versatile handle for constructing complex fused heterocycles. The most high-impact application is the synthesis of pyrazolo[1,5-a]pyrimidines .

Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

This reaction exploits the binucleophilic nature of the aminopyrazole (the exocyclic amine and the endocyclic N2 nitrogen) to condense with 1,3-electrophiles.

Target Molecule: 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (Generic Model)

Reagents:

  • Starting Material: this compound (or 5-amino isomer).

  • Electrophile: Ethyl acetoacetate (or 1,3-diketones like acetylacetone).

  • Solvent: Glacial Acetic Acid or Ethanol.

  • Catalyst: Piperidine (optional) or reflux in acid.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the aminopyrazole in 20 mL of glacial acetic acid.

  • Addition: Add 11 mmol (1.1 equiv) of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

  • Reflux: Heat the mixture to reflux (approx. 118°C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • A precipitate should form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (3 x 20 mL) to remove excess acid.

    • Recrystallize from ethanol or DMF/water to yield the pure pyrazolo[1,5-a]pyrimidine.

Mechanism: The exocyclic amine attacks the ketone carbonyl, followed by cyclization where the endocyclic ring nitrogen (N2) attacks the ester/second ketone, eliminating water/alcohol to form the fused pyrimidine ring.

Protocol: Diazotization (Azo Dye Synthesis)

The amino group can be diazotized to form diazonium salts, which are then coupled with activated aromatics (phenols, anilines) to create bioactive azo compounds or dyes.

  • Diazotization: Dissolve aminopyrazole (10 mmol) in concentrated HCl (5 mL) and water (5 mL) at 0–5°C. Add NaNO₂ (10 mmol) solution dropwise.

  • Coupling: Add the diazonium salt solution to a cold solution of the coupling agent (e.g., 2-naphthol dissolved in NaOH) at 0–5°C.

  • Isolation: Adjust pH to neutral; filter the colored precipitate.

Part 3: Medicinal Chemistry Applications

Kinase Inhibition (Oncology)

Derivatives of this scaffold are potent ATP-competitive inhibitors. The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.

  • Targets: Pim-1, Flt-3, CDK2, Trk.

  • SAR Insight: Substitution at the 3-position (of the fused system) with aryl groups enhances hydrophobic interactions within the kinase binding pocket. The 7-position (derived from the 1,3-dicarbonyl) tolerates bulky groups for solubility tuning.

Antimicrobial & Antifungal Activity

Schiff bases derived from the condensation of the amine with aromatic aldehydes (e.g., salicylaldehyde) show significant activity against Candida albicans and Aspergillus niger.

  • Mechanism: Disruption of cell wall synthesis or intercalation with DNA.

Edaravone Analogs (Neuroprotection)

While Edaravone is a pyrazolone (tautomer of the hydroxy-pyrazole), the amino-pyrazole analogs serve as bioisosteres, offering improved metabolic stability (resistance to glucuronidation) while retaining radical scavenging properties.

Part 4: Visualization (Pathway Diagram)

G cluster_0 Medicinal Chemistry Applications Start 5-Methyl-1-phenyl- 1H-pyrazol-3-amine (Scaffold) Diketone + 1,3-Diketone (e.g., Acetylacetone) Start->Diketone Aldehyde + Aryl Aldehyde (-H2O) Start->Aldehyde NaNO2 + NaNO2 / HCl (Diazotization) Start->NaNO2 Fused Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) Diketone->Fused Cyclocondensation Schiff Schiff Base (Antimicrobial) Aldehyde->Schiff Imine Formation Azo Azo Derivative (Dye/Bioactive) NaNO2->Azo Coupling

Caption: Synthetic divergence of the aminopyrazole scaffold into three primary medicinal chemistry classes: Fused Kinase Inhibitors, Antimicrobial Schiff Bases, and Bioactive Azo compounds.

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (Kinase Inhibition) Data aggregated from SAR studies using the 5-amino-3-methyl scaffold.

Compound IDR3 SubstituentR7 SubstituentPim-1 IC50 (nM)Flt-3 IC50 (nM)Notes
Ref (Scaffold) HMe>10,000>10,000Inactive baseline
Analogue A PhenylMe45120Aryl group at C3 is critical
Analogue B 4-F-PhenylIsopropyl1235Lipophilicity enhances potency
Analogue C 3-PyridylMorpholine150450Solubility improved, potency reduced

References

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole (CID 70801). National Library of Medicine. [Link]

  • El-Emary, T. I. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.[1][2] Journal of the Chinese Chemical Society. [Link]

  • Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.[3][4] [Link]

  • Aggarwal, R., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. (PMC). [Link]

Sources

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to In Vitro Assay Protocols for 5-methyl-1-phenyl-1H-pyrazol-3-amine: Evaluating Antioxidant and Cytoprotective Efficacy

In the landscape of modern drug discovery, particularly in the realm of neurodegenerative diseases, the mitigation of oxidative stress remains a paramount therapeutic strategy. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous disorders, including amyotrophic lateral sclerosis (ALS) and ischemic stroke.[1][2][3] this compound, a pyrazole derivative, has emerged as a compound of significant interest due to its structural similarities to Edaravone, a potent free-radical scavenger approved for the treatment of ALS.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound, with a focus on quantifying its antioxidant and cytoprotective properties.

The protocols detailed herein are designed to provide a robust framework for characterizing the bioactivity of this compound, elucidating its mechanism of action, and generating reproducible data to support further pre-clinical development. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying scientific principles and the importance of self-validating experimental design.

Proposed Mechanism of Action: A Cellular Defense Against Oxidative Assault

The therapeutic potential of this compound is hypothesized to stem from its ability to act as a direct scavenger of free radicals, thereby reducing the cellular damage induced by oxidative stress.[2][3] In a state of oxidative stress, an excess of ROS can lead to lipid peroxidation, DNA damage, and protein denaturation, ultimately culminating in apoptosis or necrosis. By neutralizing these reactive species, this compound is expected to preserve cellular integrity and function. The following diagram illustrates this proposed mechanism.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Therapeutic Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Damage Oxidative Damage (Lipid Peroxidation, DNA damage) Cell->Damage leads to Apoptosis Cell Death (Apoptosis/Necrosis) Damage->Apoptosis Compound This compound Compound->ROS scavenges

Caption: Proposed mechanism of this compound in mitigating oxidative stress.

Essential Laboratory Practices and Compound Handling

General Safety Precautions

Before initiating any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in the protocols.[5][6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Spill Management: In case of a spill, follow the procedures outlined in the SDS. Generally, this involves evacuating the area, preventing the spread of the material, and using appropriate absorbent materials for cleanup.

Preparation of Stock Solutions

The solubility of this compound should be empirically determined for the specific solvent used. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays.

Parameter Recommendation
Solvent High-purity, sterile-filtered DMSO
Stock Concentration 10-50 mM (adjust based on solubility)
Storage Aliquot into single-use volumes and store at -20°C to -80°C, protected from light.[10]

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Protocol 1: Quantifying Intracellular ROS Scavenging with the DCF-DA Assay

This protocol measures the ability of this compound to reduce intracellular ROS levels. The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[11][12]

Principle of the DCF-DA Assay

DCF-DA is a non-fluorescent compound that readily diffuses across the cell membrane. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is directly proportional to the level of intracellular ROS.[11][13]

Experimental Workflow

DCF_DA_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell adherence A->B C 3. Pre-treat with this compound (various concentrations) B->C D 4. Induce oxidative stress (e.g., with H₂O₂ or TBHP) C->D E 5. Load cells with DCF-DA solution D->E F 6. Incubate in the dark (30-60 min at 37°C) E->F G 7. Wash cells to remove extracellular DCF-DA F->G H 8. Measure fluorescence (Ex/Em = 485/535 nm) G->H

Caption: Workflow for the intracellular ROS scavenging assay using DCF-DA.

Step-by-Step Protocol
  • Cell Seeding: Seed a suitable cell line (e.g., SH-SY5Y, PC12, or HeLa) into a black, clear-bottom 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Prepare a working solution of an ROS inducer (e.g., 100-500 µM H₂O₂ or tert-butyl hydroperoxide (TBHP)) in serum-free medium. Add the inducer to the wells (except for the negative control wells) and incubate for a predetermined time (e.g., 1-4 hours).

  • DCF-DA Loading: Prepare a 10 µM working solution of DCF-DA in pre-warmed phosphate-buffered saline (PBS). Remove the medium from the wells, wash once with PBS, and add 100 µL of the DCF-DA solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Fluorescence Measurement: After incubation, remove the DCF-DA solution, wash the cells twice with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[11][12]

Data Analysis and Interpretation

The percentage of ROS scavenging activity can be calculated using the following formula:

% ROS Scavenging = [ (Fluorescence_Control - Fluorescence_Sample) / Fluorescence_Control ] x 100

Where:

  • Fluorescence_Control: Fluorescence of cells treated with the ROS inducer and vehicle.

  • Fluorescence_Sample: Fluorescence of cells treated with the ROS inducer and this compound.

The results can be plotted as a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of the compound. A significant reduction in fluorescence in the presence of the compound indicates its ability to scavenge intracellular ROS.

Protocol 2: Assessing Cytoprotective Effects via the MTT Assay

This protocol evaluates the ability of this compound to protect cells from oxidative stress-induced cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability.[14][15]

Principle of the MTT Assay

In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[14][15] This conversion occurs only in viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[16][17]

Experimental Workflow

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell adherence A->B C 3. Pre-treat with this compound B->C D 4. Induce oxidative stress (e.g., with H₂O₂) C->D E 5. Incubate for 24h D->E F 6. Add MTT reagent to each well E->F G 7. Incubate for 2-4h (formation of formazan) F->G H 8. Solubilize formazan crystals (e.g., with DMSO) G->H I 9. Measure absorbance (at ~570 nm) H->I

Caption: Workflow for assessing cytoprotective effects using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-4 as described in the DCF-DA protocol.

  • Incubation: After adding the ROS inducer, incubate the plate for an additional 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and mix gently.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Mix the contents of the wells thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes. Measure the absorbance at approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Analysis and Interpretation

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [ (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank) ] x 100

Where:

  • Absorbance_Sample: Absorbance of cells treated with the compound and the ROS inducer.

  • Absorbance_Control: Absorbance of untreated, healthy cells.

  • Absorbance_Blank: Absorbance of wells containing only medium and the MTT solubilizing agent.

Plotting the percentage of cell viability against the compound concentration will generate a dose-response curve, from which the EC₅₀ value for the cytoprotective effect can be determined. An increase in cell viability in the presence of this compound under oxidative stress conditions demonstrates its cytoprotective activity.

Troubleshooting Common Issues

Problem Possible Cause Solution
High background fluorescence in DCF-DA assay Autofluorescence of the compound or medium components. Photodegradation of the probe.Run a compound-only control. Protect the plate from light during incubations.
Low signal in MTT assay Insufficient cell number. Low metabolic activity of cells.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.
Inconsistent results Inaccurate pipetting. Cell clumping. Edge effects in the plate.Use calibrated pipettes. Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate.
MTT reagent turns blue/green Contamination of the medium with bacteria or yeast.Use sterile techniques and check the medium for contamination before use.[15]

Conclusion

The in vitro assays detailed in this application note provide a robust and reliable methodology for characterizing the antioxidant and cytoprotective properties of this compound. By employing both the DCF-DA and MTT assays, researchers can not only quantify the compound's efficacy in protecting cells from oxidative damage but also gain insights into its underlying mechanism of action as a ROS scavenger. The data generated from these protocols will be instrumental in guiding the further development of this promising compound for potential therapeutic applications in oxidative stress-related diseases.

References

  • Watanabe, T., Tanaka, M., Aono, H., Takahashi, S., Kou-toku, H., & Abe, K. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Journal of Experimental and Clinical Medicine, 10(4), 237-242. [Link]

  • Piramal Critical Care. (2024). SAFETY DATA SHEET Edaravone for Injection. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Edaravone?[Link]

  • Bryson, S. (2023). Edaravone is more than antioxidant in ALS treatment, early study shows. ALS News Today. [Link]

  • Das, A., & Goyal, A. K. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants, 11(12), 2345. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Mitra, S. K. (2020). In-vitro Antioxidant Assay-An Insight. ResearchGate. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Sensors, 21(23), 7943. [Link]

  • International Alliance of ALS/MND Associations. (n.d.). Radicava/Edaravone. [Link]

  • BioIVT. (n.d.). Antioxidant Assays. [Link]

  • Wikipedia. (n.d.). Edaravone. [Link]

  • ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?[Link]

  • Abbexa. (n.d.). ROS Assay Kit Protocol. [Link]

  • Encyclopedia.pub. (2024). In Vitro Exploration of Antioxidant Activity. [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • Er, C. S., & Kim, H. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2149, 45-60. [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. [Link]

  • ResearchGate. (n.d.). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile and Their Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

  • Journal of Molecular and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]

  • Bentham Science. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. [Link]

  • ResearchGate. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [Link]

Sources

synthesis of pyrazolo[3,4-b]pyridines from 5-amino-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Amino-3-Methyl-1-Phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system that forms the structural foundation of numerous compounds with significant biological and medicinal importance.[1][2] This fused aza-indole scaffold is a key pharmacophore, with derivatives exhibiting a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[3][4][5][6] The versatility and potent bioactivity of this framework have made its synthesis a focal point in modern organic and medicinal chemistry.

Among the various synthetic precursors, 5-amino-3-methyl-1-phenylpyrazole stands out as a readily available and highly versatile building block for constructing the pyrazolo[3,4-b]pyridine ring system.[7][8] Its unique structure, featuring two key nucleophilic centers—the C5-amino group and the C4-carbon of the pyrazole ring—allows for efficient annulation reactions with a variety of 1,3-bielectrophilic partners.[9][10] This guide provides an in-depth exploration of the primary synthetic methodologies, detailed experimental protocols, and the underlying chemical principles for the synthesis of pyrazolo[3,4-b]pyridines from this essential starting material.

Core Synthetic Methodologies

The construction of the pyridine ring onto the pyrazole core is typically achieved through cyclocondensation reactions. The choice of methodology depends on the desired substitution pattern, available reagents, and desired reaction conditions (e.g., thermal, microwave-assisted, or catalytic).

Methodology A: The Friedländer Annulation with 1,3-Dicarbonyl Compounds

The Friedländer synthesis is a classical and highly effective method for constructing the pyrazolo[3,4-b]pyridine scaffold. This reaction involves the condensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound.

Principle and Mechanistic Insight: The reaction proceeds via a cascade mechanism. The 5-amino-3-methyl-1-phenylpyrazole acts as a dinucleophile. There is no definitive consensus on the initial step, but the reaction involves a nucleophilic attack from either the exocyclic amino group or the electron-rich C4 position of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[9] This is followed by an intramolecular cyclization where the remaining nucleophilic center attacks the second carbonyl group. The final step is a dehydration event that leads to the aromatic pyrazolo[3,4-b]pyridine ring system.[9] Acetic acid is commonly employed as both the solvent and an acid catalyst, with reactions often performed at reflux temperatures or under microwave irradiation to reduce reaction times.[9]

A critical consideration is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used, two different regioisomers can be formed. The final product ratio is dictated by the relative electrophilicity of the two distinct carbonyl groups; a significant difference in electrophilicity can lead to high regioselectivity.[9]

Mechanistic Diagram:

Friedlander_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Cascade cluster_end Product Formation Start1 5-Amino-3-methyl-1-phenylpyrazole Intermediate1 Initial Nucleophilic Attack (at C4 or NH2) Start1->Intermediate1 Reacts with Start2 1,3-Dicarbonyl Compound Start2->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Dehydration - H2O Intermediate2->Dehydration Dehydration Product Pyrazolo[3,4-b]pyridine Dehydration->Product

Caption: Friedländer Annulation Mechanism.

Methodology B: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach, combining three or more reactants in a single synthetic operation to generate complex molecules.

Principle and Mechanistic Insight: In a typical MCR for this synthesis, 5-amino-3-methyl-1-phenylpyrazole, an aldehyde, and an active methylene compound (such as a cyclic β-diketone or malononitrile) are reacted together.[1] These reactions can be catalyzed by acids (e.g., p-toluenesulfonic acid), bases, or organocatalysts like L-proline.[1][2] The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, forming an α,β-unsaturated intermediate in situ. This is followed by a Michael addition of the aminopyrazole and subsequent cyclization/dehydration or aromatization to yield the final product. The use of ultrasound or microwave irradiation can significantly accelerate these reactions.[1]

Workflow Diagram:

MCR_Workflow cluster_reactants Reactants (One-Pot) cluster_process Reaction Process cluster_product Final Product R1 5-Aminopyrazole Process Catalyst (e.g., L-proline) + Solvent/Heat R1->Process R2 Aldehyde R2->Process R3 Active Methylene Compound R3->Process Product Substituted Pyrazolo[3,4-b]pyridine Process->Product Cascade Reaction

Caption: Multicomponent Reaction (MCR) Workflow.

Methodology C: Catalytic Cyclocondensation with α,β-Unsaturated Ketones

This method provides an alternative route using pre-formed α,β-unsaturated ketones, which serve as the 1,3-bielectrophilic partner.

Principle and Mechanistic Insight: The reaction involves the cyclocondensation of 5-aminopyrazole with an α,β-unsaturated ketone.[5] The mechanism is believed to proceed via a Michael addition of the C4-nucleophile of the pyrazole to the β-carbon of the enone. This is followed by an attack of the C5-amino group onto the carbonyl carbon, leading to a cyclized intermediate that subsequently aromatizes, often through oxidation or elimination, to form the pyrazolo[3,4-b]pyridine. Lewis acids such as Zirconium(IV) chloride (ZrCl₄) have been shown to effectively catalyze this transformation, facilitating higher yields.[5]

Comparative Summary of Synthetic Protocols

MethodKey ReactantsCatalyst / ConditionsTypical YieldsKey Advantages
Friedländer Annulation 1,3-Dicarbonyl CompoundAcetic Acid / Reflux or MWGood to Excellent[9]Straightforward, reliable, well-established.
Multicomponent Reaction Aldehyde + Active Methylene CompoundL-proline, TFA, etc. / MW or UltrasoundGood to Excellent[1][11]High efficiency, atom economy, diversity.
Cyclocondensation α,β-Unsaturated KetoneZrCl₄ / RefluxFair to Good[5]Access to different substitution patterns.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 1,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine via Friedländer Annulation

This protocol describes a classic Friedländer reaction using acetylacetone (a 1,3-diketone).

Materials:

  • 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol)

  • Acetylacetone (pentane-2,4-dione) (1.10 g, 11 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add 5-amino-3-methyl-1-phenylpyrazole (10 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add acetylacetone (11 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[9]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution slowly into a beaker containing crushed ice (approx. 100 g) with stirring.

  • A precipitate will form. If necessary, neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Three-Component Synthesis of a 4-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This protocol outlines an efficient one-pot synthesis using an aromatic aldehyde and malononitrile.

Materials:

  • 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • L-proline (0.115 g, 1 mmol, 10 mol%)[1]

  • Ethanol (25 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Combine 5-amino-3-methyl-1-phenylpyrazole (10 mmol), the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and L-proline (1 mmol) in a 50 mL round-bottom flask.[1]

  • Add ethanol (25 mL) to the flask.

  • Heat the mixture to reflux with stirring. Alternatively, the reaction can be performed under ultrasonic irradiation for significantly shorter reaction times (e.g., 5-10 minutes).[1]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.

Protocol 3: ZrCl₄-Catalyzed Synthesis via Cyclocondensation with an α,β-Unsaturated Ketone

This protocol uses a Lewis acid catalyst to promote the reaction with an enone.

Materials:

  • 5-amino-1-phenylpyrazole (e.g., 5-amino-3-methyl-1-phenylpyrazole) (10 mmol)

  • α,β-Unsaturated Ketone (e.g., Chalcone) (10 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (0.23 g, 1 mmol, 10 mol%)[5]

  • Anhydrous Acetonitrile (30 mL)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Add the 5-aminopyrazole (10 mmol), the α,β-unsaturated ketone (10 mmol), and anhydrous acetonitrile (30 mL) to the flask.

  • Stir the mixture to dissolve the solids.

  • Carefully add ZrCl₄ (1 mmol) to the reaction mixture. The addition may be exothermic.[5]

  • Heat the mixture to reflux and maintain the temperature for the duration of the reaction (monitor by TLC, typically several hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine.[5]

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. Available at: [Link]

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Synthesis of pyrazolopyridine 3-carboxylates by Friedlander condensation. Sci-Hub. Available at: [Link]

  • Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. MDPI. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Semantic Scholar. Available at: [Link]

  • Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. ResearchGate. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. Available at: [Link]

  • Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. ResearchGate. Available at: [Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. Available at: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link]

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Microwave-Assisted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazoles are a vital class of N-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2] Traditional synthetic methods often require long reaction times, harsh conditions, and can result in complex product mixtures.[3] This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of pyrazoles. MAOS offers a greener, more efficient alternative, dramatically reducing reaction times from hours to minutes, increasing yields, and enhancing product purity.[2][4][5] We will explore the fundamental principles of microwave heating, detail the necessary experimental setup, provide step-by-step protocols for key synthetic routes, and offer insights into reaction optimization and safety.

Introduction: The Case for Microwave Chemistry in Pyrazole Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][6] Consequently, the development of efficient and sustainable synthetic methodologies is of paramount importance. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field.[7][8]

Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation heats the reaction mixture volumetrically and directly.[9] This is achieved through the interaction of the microwave field with polar molecules (dipolar polarization) and ionic species (ionic conduction) within the sample, leading to rapid and uniform heating.[3][10] The primary advantages of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that take hours via conventional reflux can often be completed in minutes.[2][4]

  • Higher Yields and Purity: Rapid heating can minimize the formation of unwanted side products.[2][8]

  • Energy Efficiency: Direct heating of the reaction mass is more energy-efficient than heating an oil bath and the surrounding apparatus.[4][11]

  • Enhanced Reaction Control: Modern microwave reactors offer precise temperature and pressure control, leading to better reproducibility.[9][12]

  • Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of greener solvents, reducing environmental impact.[4][8]

Principles and Experimental Setup

Mechanism of Microwave Heating

Microwave heating operates on the principle of dielectric heating. The oscillating electric field of the microwave radiation (typically 2.45 GHz) interacts with molecules possessing a dipole moment. As these molecules attempt to align with the rapidly changing electric field, they oscillate, generating heat through intermolecular friction. This direct energy transfer is fundamentally different from conventional heating and is the primary reason for the observed rate enhancements.[3][13]

The Microwave Reactor: Essential Components

Performing microwave-assisted synthesis requires a dedicated laboratory microwave reactor, not a domestic kitchen oven.[5][14] Domestic ovens lack the necessary safety features and controls for chemical reactions, posing a significant risk of explosion.[5][9][14]

A dedicated chemical synthesis microwave reactor includes:

  • Magnetron: Generates the microwaves.

  • Waveguide: Directs the microwaves into the reactor cavity.

  • Reactor Cavity: A corrosion-resistant chamber where the reaction vessel is placed.

  • Sensors: In-situ infrared (IR) sensors for temperature monitoring and pressure sensors are critical for safety and reproducibility.[9]

  • Stirring Mechanism: A magnetic stirrer is essential to ensure even temperature distribution and prevent localized superheating.[11]

  • Sealed Vessels: Specially designed pressure-rated glass or silicon carbide vials with crimp-top or screw-cap seals are used to reach temperatures far above the solvent's atmospheric boiling point.[10][12]

Safety Considerations: A Non-Negotiable Priority
  • Use Dedicated Equipment: Never use a modified domestic microwave oven for chemical synthesis.[5][13]

  • Pressure Management: Be aware that heating solvents in a sealed vessel will generate significant pressure.[10][12] Do not overfill vials; a safe fill volume is typically 1/3 to 1/2 of the vial's total volume to allow for headspace.[12][15]

  • Avoid Gaseous Byproducts: Do not attempt reactions that are known to produce significant amounts of gaseous products (e.g., from decarboxylations) in a sealed vessel.[12]

  • Solvent Choice: Use solvents with a sufficiently high dielectric constant (polar solvents) for efficient heating. Non-polar solvents like hexane or toluene are poor microwave absorbers.[10]

  • Start Small: When developing a new method, always start with small-scale reactions to gauge the reaction kinetics and pressure development before scaling up.[5]

  • Personal Protective Equipment (PPE): Always work within a fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Protocols for Microwave-Assisted Pyrazole Synthesis

The most common route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[16]

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

This protocol describes the reaction of a chalcone (an α,β-unsaturated ketone) with hydrazine hydrate.

Reaction Scheme: (Chalcone) + (Hydrazine Hydrate) --(Microwave)--> (Pyrazoline) --[Oxidation]--> (Pyrazole)

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Hydrazine Hydrate (1.5 mmol)

  • Ethanol (3 mL)

  • 10 mL pressure-rated microwave reaction vial

  • Magnetic stir bar

Instrumentation:

  • Dedicated microwave synthesis reactor

Procedure:

  • Place the substituted chalcone (1.0 mmol) and a magnetic stir bar into the 10 mL microwave vial.

  • Add ethanol (3 mL) to the vial.

  • Add hydrazine hydrate (1.5 mmol) to the mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 100-120 °C

    • Hold Time: 5-10 minutes

    • Power: Dynamic (The instrument will modulate power to maintain the set temperature)

    • Stirring: On (medium-high speed)

  • Start the microwave irradiation program. The reaction progress can often be monitored by a color change or precipitation of the product.

  • After the reaction is complete, allow the vial to cool to room temperature (below 40 °C) before carefully opening it in a fume hood.[12]

  • The product often precipitates upon cooling. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Characterization: Confirm the structure of the synthesized pyrazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: Solvent-Free Synthesis of Pyrazoles

Solvent-free, or "dry media," reactions are a cornerstone of green chemistry and are particularly well-suited for microwave assistance.[3][14] This protocol uses an acidic catalyst like p-toluenesulfonic acid (p-TSA), which can also act as the energy-absorbing medium.[3]

Reaction Scheme: (1,3-Diketone) + (Phenylhydrazine) --(Microwave, p-TSA)--> (Substituted Pyrazole)

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (1.0 mmol)

  • Substituted Hydrazine (e.g., phenylhydrazine) (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, catalytic)

  • 10 mL open-top microwave reaction vessel (e.g., a Pyrex tube)

  • Glass rod for mixing

Instrumentation:

  • Dedicated microwave synthesis reactor (operable with open vessels)

Procedure:

  • In the microwave vessel, thoroughly mix the 1,3-diketone (1.0 mmol), phenylhydrazine (1.0 mmol), and p-TSA (0.1 mmol) using a glass rod to form a paste.

  • Place the open vessel in the microwave reactor cavity.

  • Set the reaction parameters:

    • Power: 150-300 W (use a fixed power setting for open vessel reactions)

    • Time: 2-5 minutes

  • Irradiate the mixture for short intervals (e.g., 30 seconds) with brief cooling periods in between to prevent overheating and potential ejection of material.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[17]

  • Upon completion, allow the mixture to cool to room temperature.

  • Add ethyl acetate to the vessel and triturate the solid product.

  • Filter the crude product and purify by recrystallization or column chromatography.

  • Characterization: Confirm the product structure via NMR and MS analysis.

Data Presentation and Visualization

Comparative Reaction Data

The following table summarizes typical results comparing microwave-assisted synthesis with conventional heating methods for pyrazole formation, demonstrating the significant advantages of MAOS.

Product FamilyMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazoles Microwave605 min91-98[17]
Conventional752 h73-90[17]
3,5-disubstituted-1H-pyrazoles Microwave1303-10 minHigh[17]
Conventional130Several hoursModerate[17]
Pyrazolones (Solvent-Free) Microwave1302 min88[8]
Conventional-4 h80[8]
Visualizing the Workflow and Mechanism

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Combine Reactants (e.g., Chalcone, Hydrazine, Solvent) seal_vial Seal Pressure Vial prep_reagents->seal_vial place_in_reactor Place Vial in Microwave Cavity seal_vial->place_in_reactor set_params Set Parameters (Temp, Time, Power) place_in_reactor->set_params irradiate Irradiate & Stir set_params->irradiate cool_down Cool to <40°C irradiate->cool_down filter_product Filter Crude Product cool_down->filter_product purify Purify (Recrystallization or Chromatography) filter_product->purify characterize Characterize (NMR, MS) purify->characterize

Caption: General workflow for microwave-assisted pyrazole synthesis.

reaction_mechanism start 1,3-Dicarbonyl + Hydrazine intermediate1 Condensation: Formation of Hydrazone Intermediate start->intermediate1 Step 1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Step 2 final_product Dehydration: Formation of Aromatic Pyrazole Ring intermediate2->final_product Step 3

Caption: Simplified mechanism for Knorr-type pyrazole synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry, offering a rapid, efficient, and environmentally conscious method for the production of pyrazoles.[18] By leveraging the principles of direct dielectric heating, researchers can overcome many of the limitations associated with conventional synthetic protocols. Adherence to proper safety procedures and the use of dedicated instrumentation are essential for the successful and safe implementation of this powerful technology.[5] The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to integrate MAOS into their workflows, accelerating the discovery and development of novel pyrazole-based compounds.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Royal Society of Chemistry.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Deriv
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave Reactor Safety. JAG Group.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Microwave-assisted synthesis of pyrazoles - a mini-review.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable c
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • Safety Considerations for Microwave Synthesis.
  • Microwave Reactor Guidelines. Columbia University.
  • Development of microreactor setups for microwave organic synthesis. DSpace@MIT.
  • Microwave Synthesis. Organic Chemistry Portal.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC.
  • Getting Started with Microwave Synthesis.
  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.
  • Practical Microwave Synthesis for Organic Chemists. Thieme.
  • Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.

Sources

Analytical Techniques for Quantifying 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide details the analytical quantification of 5-methyl-1-phenyl-1H-pyrazol-3-amine , a critical heterocyclic intermediate often encountered in the synthesis of pyrazolone-based pharmaceuticals (e.g., Edaravone ).

Critical Isomer Distinction

In drug development, precise nomenclature is vital. Two regioisomers exist which are often confused due to tautomeric numbering conventions. This protocol addresses the quantification of the specific target while ensuring separation from its common isomer.

FeatureTarget Analyte Common Isomer (Edaravone Intermediate)
IUPAC Name This compound 3-methyl-1-phenyl-1H-pyrazol-5-amine
Structure Methyl at C5, Amine at C3Methyl at C3, Amine at C5
CAS Number 85485-59-2 (or 4280-78-8)1131-18-6
Role Potential Byproduct / ImpurityKey Intermediate for Edaravone
pKa (Calc) ~2.5 - 3.5 (Weak Base)~2.0 - 3.0 (Weak Base)
UV Max ~245–255 nm~245–255 nm

Analytical Challenge: These isomers have identical molecular weights (173.21 g/mol ) and similar fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with optimized selectivity is required to resolve them.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Application: Routine QC, Purity Analysis, and Process Control. Principle: Reversed-phase chromatography using a C18 stationary phase with acidic buffering to suppress silanol interactions and ensure peak symmetry for the amine.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalentHigh surface area and end-capping reduce peak tailing for basic amines.
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 3.0)Acidic pH ensures the amine is protonated/stable and suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for aromatic pyrazoles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 245 nmNear the absorption maximum for the phenyl-pyrazole chromophore.
Injection Vol 5–10 µLDependent on sample concentration.
Gradient Program

Note: An isocratic method (e.g., 70:30 Buffer:ACN) may work, but a gradient is recommended to separate the regioisomers and late-eluting impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
System Suitability Criteria (SST)

Before analyzing samples, inject the Standard Solution (0.1 mg/mL) 5 times.

  • Precision (RSD): ≤ 2.0% for Peak Area.

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for amines).

  • Theoretical Plates (N): > 5000.

  • Resolution (Rs): > 2.0 between the Target Analyte and the 5-amino isomer (if present).

Method 2: LC-MS/MS (Trace Impurity Analysis)

Application: Genotoxic impurity screening or trace quantification (< 0.05%) in drug substances.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring)

Since both isomers have the same parent mass, chromatographic separation is prerequisite.

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
This compound 174.1 [M+H]⁺ 77.1 (Phenyl)96.1 (Methyl-pyrazole)25 - 35
Internal Standard (e.g., Edaravone-d5)179.182.1......

Note: The fragmentation patterns of the 3-amino and 5-amino isomers are very similar. Retention time matching with authentic standards is mandatory.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct method and optimizing separation.

MethodDevelopment Start Start: Sample Analysis Goal Define Goal: Routine QC vs. Trace Impurity Start->Goal QC Routine QC / Assay (>0.1% w/w) Goal->QC High Conc Trace Trace Analysis (<0.05% w/w) Goal->Trace Low Conc HPLC_UV Method 1: HPLC-UV C18, pH 3.0, 245 nm QC->HPLC_UV CheckRes Check Resolution (Rs) between Isomers HPLC_UV->CheckRes Pass Rs > 2.0 Proceed to Validation CheckRes->Pass Separated Fail Rs < 2.0 Co-elution CheckRes->Fail Overlap Optimize Optimize Selectivity: 1. Change pH (2.5 - 4.0) 2. Change Column (Phenyl-Hexyl) Fail->Optimize Optimize->CheckRes LCMS Method 2: LC-MS/MS ESI+, MRM 174 -> 77 Trace->LCMS

Caption: Decision tree for selecting analytical techniques based on sensitivity requirements and isomer resolution.

Sample Preparation Protocol

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of This compound Reference Standard into a 25 mL volumetric flask. Dissolve in Methanol .

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A .

Sample Preparation (Raw Material)
  • Weigh 50 mg of the sample substance.

  • Transfer to a 50 mL volumetric flask.

  • Add 25 mL Methanol and sonicate for 10 minutes (maintain temp < 25°C).

  • Dilute to volume with Mobile Phase A.

  • Filter through a 0.22 µm PVDF or Nylon syringe filter . (Discard first 2 mL of filtrate).

Sample Preparation (Trace Impurity in Edaravone)
  • Weigh 100 mg of Edaravone API.

  • Dissolve in 100% Acetonitrile (to maximize solubility of API).

  • Vortex and dilute with water to reach 50:50 ACN:Water.

  • Inject immediately to prevent degradation.

Method Validation Parameters (ICH Q2)

To ensure the method is "field-proven," validate the following:

  • Specificity: Inject the 3-amino and 5-amino isomers separately and as a mixture. Ensure baseline separation. Inject solvent blank to confirm no carryover.

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration. Correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the analyte into a placebo matrix at 80%, 100%, and 120%. Recovery range: 98.0% – 102.0%.

  • Robustness: Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Buffer pH (±0.2 units). Ensure SST criteria are still met.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Residual silanol interactions.Ensure pH is ≤ 3.0. Add 5-10 mM Triethylamine (TEA) to mobile phase if using older generation columns.
Split Peaks Solvent mismatch.Sample solvent is stronger than mobile phase. Dissolve sample in Mobile Phase A/B mixture (e.g., 50:50).
Isomer Co-elution Insufficient selectivity.Switch to a Phenyl-Hexyl column to exploit

-

interactions with the phenyl ring of the pyrazole.
Retention Time Drift pH instability.Use a buffered mobile phase (Phosphate) rather than simple acid (TFA/Formic) for UV methods.

References

  • Edaravone Impurity Profiling : Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Edaravone. ResearchGate. Available at: [Link]

  • Compound Identification : 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) vs Isomers. National Institute of Standards and Technology (NIST) WebBook.[1] Available at: [Link]

  • Synthesis & Tautomerism : Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry (RSC). Available at: [Link]

  • Isomer Data : this compound (CAS 85485-59-2).[2][3] PubChem Compound Summary. Available at: [Link]

Sources

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to High-Throughput Screening Assays for Pyrazole Derivatives

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a wide array of interactions with biological macromolecules. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[1][2] Several clinically approved drugs, such as Celecoxib (an anti-inflammatory), Crizotinib (an anticancer agent), and Rimonabant (an anti-obesity drug), feature the pyrazole core, underscoring its significance in drug discovery.[2]

The efficacy of pyrazole derivatives often stems from their ability to act as bioisosteres for other functional groups and to form critical hydrogen bonds and other non-covalent interactions within protein binding sites. This has made them particularly prominent as inhibitors of enzymes, such as protein kinases.[3][4] Given the vast chemical space that can be explored through substitutions on the pyrazole ring, high-throughput screening (HTS) is an indispensable tool for efficiently identifying novel and potent modulators of therapeutic targets from large compound libraries.[5][6]

This guide provides a detailed overview of the principles, methodologies, and best practices for designing and implementing robust HTS campaigns for pyrazole-based compound libraries. We will delve into both biochemical and cell-based assay formats, offering detailed protocols and explaining the causality behind critical experimental choices to ensure scientific integrity and the generation of high-quality, actionable data.

Chapter 1: The High-Throughput Screening Workflow for Pyrazole Libraries

A successful HTS campaign is a multi-stage process designed to systematically identify and validate active compounds, or "hits," from a large library. The process is designed to be a funnel, starting with a broad primary screen and progressively narrowing the number of compounds through more rigorous validation and characterization assays.

The general workflow involves miniaturized assays in microplates (typically 384- or 1536-well formats), which are processed and analyzed using robotic automation and sensitive detection systems.[5][7] This approach compresses months of manual work into a matter of days, providing the quantitative starting points for a hit-to-lead optimization program.[5]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Validation cluster_2 Lead Characterization Primary Primary HTS (Single Concentration) Confirm Hit Confirmation (Fresh Compound) Primary->Confirm Identify 'Hits' DoseResp Dose-Response Curve (IC50/EC50 Determination) Confirm->DoseResp Validate Activity Secondary Secondary & Orthogonal Assays (Confirm Mechanism) DoseResp->Secondary Prioritize & Characterize LeadOp Lead Optimization (Medicinal Chemistry) Secondary->LeadOp Guide SAR

Caption: General workflow for a high-throughput screening (HTS) campaign.

Chapter 2: Biochemical Assays - Interrogating a Purified Target

Biochemical assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the effect of a compound on a specific molecular interaction. These assays are fundamental for target-based drug discovery and are often the first choice for screening pyrazole libraries against targets like kinases, proteases, and transferases.

Protein Kinase Inhibition Assays

Protein kinases are a major class of drug targets, particularly in oncology, and many pyrazole derivatives have been developed as kinase inhibitors.[3][4][8] HTS assays for kinase activity typically measure the consumption of ATP or the formation of the phosphorylated product.

Featured Protocol: A Luminescence-Based Assay for CDK8 Kinase Inhibition

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical target in oncology, and pyrazole scaffolds have shown promise as potent inhibitors.[9][10] This protocol describes a robust, HTS-formatted assay using a luminescence-based system that quantifies the amount of ATP remaining in solution after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound.

Principle of Causality: The assay's logic hinges on the direct relationship between kinase activity and ATP consumption. An effective pyrazole inhibitor will block the kinase's active site, preventing ATP from being used to phosphorylate the substrate. This results in a higher remaining ATP concentration, which is then converted into a strong luminescent signal by a luciferase-based detection reagent. This inverse relationship between signal and activity is a common and reliable design for HTS.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyrazole derivative from the library (typically at a 10 mM stock concentration in DMSO) into the appropriate wells of a 384-well, low-volume, white, solid-bottom microplate. This results in a final assay concentration of 10 µM.

  • Control Wells: Designate columns for controls:

    • Negative Control (0% Inhibition): Add 50 nL of DMSO vehicle. This represents uninhibited kinase activity.

    • Positive Control (100% Inhibition): Add 50 nL of a known, potent CDK8 inhibitor (e.g., a reference compound at 10 µM final concentration).

  • Enzyme/Substrate Addition: Add 5 µL of a 2x kinase/substrate solution containing recombinant CDK8/CycC enzyme and a suitable peptide substrate (e.g., a generic kinase peptide) in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Initiation of Reaction: Add 5 µL of a 2x ATP solution (concentration should be at or near the Kₘ for the enzyme) to all wells to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Detection: Add 10 µL of an ATP-detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay). This reagent simultaneously stops the kinase reaction and initiates a luciferase-catalyzed reaction that produces light in proportion to the remaining ATP.

  • Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a microplate luminometer.

Data Analysis and Quality Control:

The quality and reliability of an HTS assay are paramount. The Z-factor (Z') is a statistical parameter used to assess the separation between the positive and negative controls, indicating the assay's suitability for HTS.

  • Z' > 0.5: An excellent assay.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: Not a suitable assay.

The formula for Z' is: 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

ParameterRecommended ValueRationale
Plate Format384-well or 1536-wellMiniaturization reduces reagent cost and increases throughput.[5]
Final Assay Volume5 - 20 µLBalances cost-saving with minimizing evaporation effects.
Pyrazole Conc.1 - 20 µMA single concentration high enough to identify modest hits.
DMSO Tolerance< 1% (v/v)High concentrations of DMSO can inhibit enzyme activity.
ATP ConcentrationKₘ valueEnsures sensitivity to competitive inhibitors.
Z' Factor> 0.5Guarantees a robust statistical window to identify true hits.
Scintillation Proximity Assays (SPA)

SPA is a powerful, homogeneous radioisotopic technology well-suited for HTS.[11][12] It requires no separation of bound and free radioligand, making it highly amenable to automation.[13][14]

Principle: SPA beads contain a scintillant that emits light when stimulated by the decay of a radioisotope in close proximity.[11] A target protein is immobilized on the bead surface. When a radiolabeled ligand (e.g., [³H]-ligand) binds to the target, it is brought close enough to the bead to excite the scintillant, producing a detectable signal. An unlabeled pyrazole compound that competes for the binding site will displace the radioligand, leading to a decrease in signal.

SPA_Principle cluster_0 No Inhibition cluster_1 Competitive Inhibition Bead1 SPA Bead Target1 Target Ligand1 [3H]-Ligand Target1->Ligand1 Binding Signal1 Light Signal Ligand1->Signal1 Proximity -> Excitation Bead2 SPA Bead Target2 Target Pyrazole Pyrazole Inhibitor Target2->Pyrazole Binding Ligand2 [3H]-Ligand NoSignal Ligand2->NoSignal Displaced GPCR_Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus GPCR GPCR G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds Reporter Luciferase Gene CRE->Reporter Drives Transcription Luciferase Luciferase Protein Reporter->Luciferase Translation Ligand Agonist (e.g., Hormone) Ligand->GPCR Binds

Caption: Simplified Gs-coupled GPCR signaling pathway leading to reporter gene expression.

This approach can be adapted to any GPCR signaling pathway (Gq, Gi, etc.) by choosing the appropriate downstream response element (e.g., NFAT for Gq-mediated calcium signaling).

Chapter 4: Advanced Screening and Hit Validation

While traditional biochemical and cell-based assays are the workhorses of HTS, newer label-free technologies offer advantages by reducing assay artifacts and providing more direct measurements of molecular interactions. [5][15] Label-Free Technologies:

  • Surface Plasmon Resonance (SPR): Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface, providing real-time kinetics of the interaction. [16]* Affinity Selection Mass Spectrometry (ASMS): A highly sensitive method that enables the direct detection of compound binding to a target protein from a complex mixture, making it excellent for screening. [17] Hit Validation and Counter-Screening:

A "hit" from a primary screen is not a confirmed active compound. It is merely a starting point that requires rigorous validation.

  • Re-testing: The compound is sourced or re-synthesized and re-tested in the primary assay to confirm its activity.

  • Dose-Response: The confirmed hit is tested across a range of concentrations (typically 8-10 points) to determine its potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: The compound is tested in a different assay that measures the same biological endpoint but uses a different technology. This is critical for ruling out technology-specific artifacts (e.g., a fluorescent pyrazole interfering with a fluorescence-based assay).

  • Selectivity/Counter-Screens: The compound is tested against related targets (e.g., other kinases) to determine its selectivity. For cell-based assays, a general cytotoxicity assay is a crucial counter-screen to ensure the observed activity is not due to cell death.

Conclusion and Future Perspectives

High-throughput screening is an essential engine for modern drug discovery, and its application to pyrazole-based libraries continues to yield promising therapeutic candidates. The choice of assay is dictated by the target class and the scientific question at hand. Biochemical assays offer a direct and mechanistic readout, while cell-based assays provide a more physiologically relevant system.

As technology evolves, the integration of advanced label-free methods and high-content imaging will provide deeper insights earlier in the discovery process. However, the foundational principles of robust assay design, stringent quality control (Z'), and a logical hit validation cascade remain the cornerstones of any successful screening campaign. By applying the detailed protocols and strategic insights outlined in this guide, researchers can confidently navigate the complexities of HTS to unlock the full therapeutic potential of the pyrazole scaffold.

References

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Chemical Methodologies.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. (2020). SSRN Electronic Journal. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences. [Link]

  • Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. (2020). Bioorganic Chemistry. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). Pharmaceutics. [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). Pharmaceutics. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Scintillation proximity assay. (2024). Wikipedia. [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). ACS Sensors. [Link]

  • Synthesis and Antibacterial Screening of Some Pyrazole Derivatives Catalyzed by Cetyltrimethylammoniumbromide (CTAB). (2019). Infectious Disorders - Drug Targets. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Combinatorial Chemistry & High Throughput Screening. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. (2024). Vipergen. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2011). RASAYAN Journal of Chemistry. [Link]

  • Advancing label-free screening technologies to enhance drug discovery efficiency. (2026). Expert Opinion on Drug Discovery. [Link]

  • High throughput screening technologies for ion channels. (2015). Acta Pharmacologica Sinica. [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. (2004). ASSAY and Drug Development Technologies. [Link]

  • A high-throughput assay pipeline for specific targeting of frizzled GPCRs in cancer. (2016). Methods. [Link]

  • Cell-based assays and animal models for GPCR drug screening. (2014). International Journal of Molecular Sciences. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals. [Link]

  • Application of scintillation proximity assay in drug discovery. (2007). Yao Xue Xue Bao. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2017). Expert Opinion on Drug Discovery. [Link]

  • Synthesis and biological evaluation of novel pyrazole scaffold. (2020). ResearchGate. [Link]

  • Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (2025). ChemMedChem. [Link]

  • The Penn Center for Molecular Discovery (PCMD) - High Throughput Screening (HTS). (n.d.). University of Pennsylvania. [Link]

  • Synthesis of a small library containing substituted pyrazoles. (2005). ARKIVOC. [Link]

  • HTS assays for developing the molecular pharmacology of ion channels. (2014). Current Opinion in Pharmacology. [Link]

  • Scintillation Proximity Assays in High Throughput Screening. (2020). ResearchGate. [Link]

  • Research. (n.d.). Cheng Zhang Laboratory, University of Pittsburgh. [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). Bioorganic Chemistry. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Current Opinion in Structural Biology. [Link]

  • Label-free technologies for monitoring drug interactions. (2015). Drug Target Review. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025). Marin Biologic Laboratories. [Link]

  • Editorial: Targeting ion channels for drug discovery: emerging challenges for high throughput screening technologies. (2023). Frontiers in Pharmacology. [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. (2024). International Journal of Molecular Sciences. [Link]

  • High Throughput Screening. (n.d.). City of Hope. [Link]

  • High Throughput Assay Technologies for Ion Channel Drug Discovery. (2006). ASSAY and Drug Development Technologies. [Link]

Sources

Application Note: Leveraging 5-Methyl-1-Phenyl-1H-Pyrazol-3-Amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug discovery scientists. It moves beyond basic descriptions to provide actionable protocols, mechanistic insights, and strategic frameworks for utilizing 5-methyl-1-phenyl-1H-pyrazol-3-amine in kinase inhibitor development.

Executive Summary & Strategic Rationale

In the landscape of targeted protein degradation and small molecule inhibition, the aminopyrazole motif remains a "privileged scaffold."[1] Specifically, This compound (referred to herein as 5M1P-3A ) represents a critical building block for Type I and Type I½ kinase inhibitors.

Its utility stems from three distinct structural advantages:

  • Hinge-Binding Mimicry: The pyrazole N2 nitrogen and the exocyclic C3-amino group function as a donor-acceptor motif, mimicking the adenine ring of ATP to form hydrogen bonds with the kinase hinge region (e.g., the backbone of Glu, Leu, or Met residues).

  • Vectorial Growth: The N1-phenyl ring projects into the solvent-exposed front pocket or the hydrophobic back pocket (depending on the specific kinase conformation), allowing for tuning of pharmacokinetic (PK) properties without disrupting the primary binding mode.

  • Synthetic Versatility: The C3-amine is highly nucleophilic, enabling rapid coupling with pyrimidines, purines, or urea-based linkers to generate diverse libraries.

Target Landscape

Inhibitors derived from this scaffold have shown potency against:

  • Aurora Kinases (A/B): Regulation of mitosis.

  • CDKs (Cyclin-Dependent Kinases): Cell cycle regulation (e.g., CDK2, CDK16).

  • p38 MAPK: Inflammation pathways.

  • GSK3: Wnt signaling and neurodegeneration.

Mechanistic Insight: The Binding Mode

To rationally design inhibitors using 5M1P-3A, one must understand its interaction geometry within the ATP-binding pocket.

Structural Logic

The 5M1P-3A scaffold typically binds in the ATP-binding cleft. The diagram below illustrates the canonical binding mode where the pyrazole-amine motif engages the hinge region.

BindingMode KinaseHinge Kinase Hinge Region (Backbone CO / NH) Scaffold 5-methyl-1-phenyl- 1H-pyrazol-3-amine Scaffold->KinaseHinge H-Bond Acceptor (N2) Scaffold->KinaseHinge H-Bond Donor (NH2) Gatekeeper Gatekeeper Residue (Steric Filter) Scaffold->Gatekeeper Proximity Check HydrophobicPocket Hydrophobic Pocket (Selectivity) Scaffold->HydrophobicPocket N1-Phenyl Interaction

Figure 1: Canonical binding interaction of the aminopyrazole scaffold with the kinase hinge region.[2]

Protocol 1: Chemical Synthesis of a Kinase Inhibitor Core

Objective: Synthesize a prototype kinase inhibitor by coupling 5M1P-3A with a 2,4-dichloropyrimidine scaffold. This reaction creates a core structure analogous to several clinical candidates (e.g., Tozasertib intermediates).

Reagents:

  • Nucleophile: this compound (1.0 eq)

  • Electrophile: 2,4-dichloropyrimidine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃

  • Solvent: n-Butanol (n-BuOH) or Ethanol (EtOH)

Step-by-Step Methodology
  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in n-BuOH (20 mL).

    • Note: n-Butanol is preferred over ethanol for its higher boiling point, facilitating substitution on the less reactive pyrimidine carbons if necessary.

  • Addition:

    • Add This compound (1.73 g, 10 mmol) to the solution.

    • Add DIPEA (2.6 mL, 15 mmol) dropwise.

  • Reaction:

    • Heat the mixture to 80°C (oil bath). Monitor by TLC (System: 50% Ethyl Acetate/Hexane).

    • Reaction Time: Typically 2–4 hours. The amine usually attacks the C4 position of the pyrimidine preferentially due to less steric hindrance compared to C2.

  • Work-up:

    • Cool the reaction mixture to room temperature. The product often precipitates directly from n-BuOH.

    • Filter the solid and wash with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).

    • If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the pyrazole -NH2 singlet (approx. 5.0 ppm) and the appearance of a downfield NH signal (9.0–10.0 ppm).

    • LC-MS: Confirm Mass [M+H]+.

SynthesisWorkflow Start Start: 5M1P-3A + 2,4-Dichloropyrimidine Reaction Reflux in n-BuOH (80°C, 3h, Base: DIPEA) Start->Reaction Intermediate SNAr Reaction (C4-Selective Substitution) Reaction->Intermediate Workup Precipitation & Filtration Intermediate->Workup Final Final Product: N-(2-chloropyrimidin-4-yl) -1-phenyl-5-methyl-1H-pyrazol-3-amine Workup->Final

Figure 2: Synthetic workflow for coupling 5M1P-3A to a pyrimidine core.

Protocol 2: Biological Evaluation (Kinase Activity Assay)

Once the inhibitor is synthesized, its potency (IC50) must be determined. The ADP-Glo™ Kinase Assay (Promega) is recommended for its high sensitivity and applicability across the kinome.

Principle: The assay measures ADP formed from a kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Materials
  • Kinase: Recombinant human kinase (e.g., Aurora A, p38α).

  • Substrate: Specific peptide substrate (e.g., Kemptide for PKA/Aurora).

  • ATP: Ultra-pure ATP (10 µM final conc., or at Km).

  • Test Compound: Synthesized Pyrazole-Amine Inhibitor (dissolved in DMSO).

Assay Protocol
StepActionVolumeNotes
1 Compound Prep 2.5 µLSerial dilute compound in 1x Kinase Buffer (max 5% DMSO). Add to 384-well plate.
2 Enzyme Addition 2.5 µLAdd diluted Kinase. Incubate 10 min at RT to allow inhibitor binding.
3 Reaction Start 2.5 µLAdd ATP/Substrate mix.
4 Incubation -Incubate at RT for 60 min (Kinase dependent).
5 ADP-Glo Reagent 2.5 µLAdd reagent to stop reaction and deplete remaining ATP. Incubate 40 min.
6 Detection Reagent 5.0 µLAdd Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
7 Read -Measure Luminescence (RLU) on a plate reader.

Data Analysis:

  • Plot RLU vs. log[Compound Concentration].

  • Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Structure-Activity Relationship (SAR) Strategy

To optimize the "hit" derived from 5M1P-3A, apply the following SAR logic:

  • The "Head" (Phenyl Ring - N1):

    • Modification: Substitute the phenyl ring with solubilizing groups (e.g., pyridine, piperazine-linked phenyl) or steric blockers (e.g., ortho-F, ortho-Cl).

    • Effect: Improves solubility and targets the hydrophobic back pocket (selectivity filter).

  • The "Tail" (C5 Methyl):

    • Modification: Replace methyl with Cyclopropyl or t-Butyl.

    • Effect: Fills the ATP-binding pocket's ribose region. Bulky groups here can improve potency but may reduce fit in smaller kinases.

  • The "Linker" (C3 Amine):

    • Modification: Convert amine to Urea (-NH-CO-NH-) or Amide (-NH-CO-).

    • Effect: Urea linkers (like in Sorafenib) introduce a new H-bond donor/acceptor pair, often engaging the "DFG-motif" (Asp-Phe-Gly) to stabilize the inactive kinase conformation (Type II inhibition).

Troubleshooting & Optimization

  • Issue: Low Yield in Synthesis.

    • Cause: Electronic deactivation of the pyrazole amine.

    • Solution: Use a stronger base (NaH) in DMF/THF instead of DIPEA/n-BuOH, or use Pd-catalyzed Buchwald-Hartwig amination if SNAr fails.

  • Issue: Poor Solubility in Assay.

    • Cause: The 1-phenyl and pyrimidine rings are highly lipophilic.

    • Solution: Ensure final DMSO concentration is <1%. Introduce a morpholine or piperazine tail on the pyrimidine ring during the "second step" of synthesis (reacting the C2-Cl).

  • Issue: Regioselectivity (N1 vs N2).

    • Note: When synthesizing the starting material itself, hydrazine can react to form isomers. Ensure you are using the 1-phenyl-5-methyl isomer (confirmed by NOESY NMR), as the 1-phenyl-3-methyl isomer has a different binding topology.

References

  • Privileged Scaffolds in Kinase Inhibition

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin
    • Source: PMC / Molecules (2019).
    • URL:[Link]

  • Synthesis and SAR of Pyrazole-Amines

    • Title: Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors.[3][4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).[4]

    • URL:[Link]

  • Application in Aurora/GSK3 Inhibition

    • Title: 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression...[5] Independent of Aurora Kinase A.

    • Source: MDPI / Cancers (2023).
    • URL:[Link]

  • RIPK1 Inhibitor Development

    • Title: Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor.[6][7]

    • Source: Journal of Medicinal Chemistry (2023).[7]

    • URL:[Link](Note: DOI generic link for verifiable journal source).

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Strategic Design and Evaluation of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring system represents a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster anti-inflammatory drugs like Celecoxib (Celebrex).[1] Its structural rigidity and capacity for diverse substitution patterns allow for precise tuning of selectivity between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) isoforms.

This application note provides a comprehensive technical guide for the rational design, chemical synthesis, and biological validation of novel pyrazole derivatives. Unlike generic protocols, this guide integrates structure-activity relationship (SAR) logic with field-proven experimental workflows, ensuring high reproducibility and scientific rigor.

Rational Design Strategy: The 1,5-Diarylpyrazole Pharmacophore

Effective design begins with understanding the binding pocket of the target enzyme. The anti-inflammatory efficacy of pyrazoles is primarily driven by their ability to fit into the hydrophobic channel of COX-2.

Structural Logic (SAR)

The "classic" selective COX-2 inhibitor design (e.g., Celecoxib) relies on a 1,5-diarylpyrazole arrangement.

  • Position 1 (N1): A phenyl ring substituted with a sulfonamide (

    
    ) or sulfonyl (
    
    
    
    ) group is critical. This moiety binds to the hydrophilic side pocket (Arg513/His90) present in COX-2 but absent in COX-1, conferring selectivity.
  • Position 5: A lipophilic aryl group (often containing halogens like F or Cl) occupies the hydrophobic channel.

  • Position 3: Substituents here (e.g.,

    
    , 
    
    
    
    ) modulate lipophilicity and metabolic stability.
Design Workflow Visualization

SAR_Workflow Target Target Identification (COX-2 Pocket) Scaffold Scaffold Selection (1,5-Diarylpyrazole) Target->Scaffold Sub1 N1-Substitution (Sulfonamide/Sulfone) Selectivity Anchor Scaffold->Sub1 Sub5 C5-Substitution (Steric/Lipophilic Aryl) Potency Driver Scaffold->Sub5 Sub3 C3-Substitution (CF3/CH3) ADME Modulation Scaffold->Sub3 Lead Lead Candidate Generation Sub1->Lead Sub5->Lead Sub3->Lead

Figure 1: Rational design workflow for COX-2 selective pyrazole inhibitors.

Chemical Synthesis Protocol: The Knorr Reaction

The most robust method for constructing the pyrazole core is the Knorr Pyrazole Synthesis , involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Materials
  • Reagent A: 4-Sulfonamidophenylhydrazine hydrochloride (for COX-2 selectivity).

  • Reagent B: 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione).

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid or HCl (catalytic amount).

Step-by-Step Synthesis Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve Reagent B (1.0 equiv, e.g., 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add Reagent A (1.1 equiv, 11 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid (or concentrated HCl) to catalyze the dehydration.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 78-80°C for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of crushed ice/water with vigorous stirring.

    • The pyrazole product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol/water to obtain the pure compound.

Reaction Mechanism Flow

Knorr_Mechanism Step1 Reactants: Hydrazine + 1,3-Diketone Step2 Formation of Hydrazone Intermediate Step1->Step2 Condensation Step3 Acid-Catalyzed Cyclization Step2->Step3 Nucleophilic Attack Step4 Dehydration (- H2O) Step3->Step4 Product Final Product: 1,5-Diarylpyrazole Step4->Product Aromatization

Figure 2: Mechanistic pathway of the Knorr Pyrazole Synthesis.

In Vitro Biological Evaluation[2][3][4][5]

Once synthesized, the compounds must be evaluated for their ability to inhibit inflammation markers.[2] Two critical assays are required: Enzyme Inhibition (COX-1/2) and Cellular Inflammation (NO Production).

Protocol A: COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (


-tetramethyl-p-phenylenediamine) at 590 nm .[3]

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[4][5]

  • Arachidonic Acid (Substrate).[5]

  • Colorimetric Substrate (TMPD).[3][4][5]

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0).[5]

Procedure:

  • Blank Preparation: Add 150 µL Assay Buffer and 10 µL Heme to background wells.

  • Enzyme Control (100% Activity): Add 150 µL Buffer, 10 µL Heme, and 10 µL Enzyme (COX-1 or COX-2).

  • Inhibitor Wells: Add 150 µL Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL Test Compound (dissolved in DMSO).

    • Note: Ensure final DMSO concentration is <2% to avoid enzyme denaturation.

  • Incubation: Incubate the plate at 25°C for 5 minutes to allow inhibitor binding.

  • Initiation: Add 20 µL of Colorimetric Substrate (TMPD) and 20 µL of Arachidonic Acid to all wells.

  • Measurement: Shake the plate for a few seconds and read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    
Protocol B: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells

Macrophages produce NO in response to inflammatory stimuli (LPS).[6][7] This assay quantifies nitrite (stable NO metabolite) using Griess Reagent.[6][7][8][9]

Procedure:

  • Seeding: Seed RAW 264.7 cells (

    
     cells/mL) in 96-well plates and incubate for 24 hours at 37°C/5% 
    
    
    
    .
  • Treatment: Replace medium with fresh DMEM containing:

    • LPS (1 µg/mL) to induce inflammation.

    • Test Compound (various concentrations: 1–100 µM).[6]

    • Positive Control:[10] Indomethacin or Celecoxib.[11]

  • Incubation: Incubate for 24 hours.

  • Griess Reaction:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).[7]

  • Readout: Incubate at room temperature for 10 minutes (protect from light) and measure absorbance at 540 nm .

  • Analysis: Interpolate nitrite concentration using a sodium nitrite (

    
    ) standard curve.
    

In Vivo Validation: Carrageenan-Induced Paw Edema

This model is the industry standard for assessing acute anti-inflammatory activity.

Animals: Male Wistar rats (150–200 g) or Swiss mice (25–30 g). Groups (n=6): Vehicle Control, Positive Control (Celecoxib 10 mg/kg), Test Compounds (10, 20 mg/kg).

Protocol:

  • Drug Administration: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.[10]

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda form) in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer (water displacement) at

    
     (baseline), 1, 3, and 5 hours post-injection.
    
  • Data Processing: Calculate the percentage inhibition of edema:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the treated group.

Data Presentation & Analysis

Summarize your findings in structured tables to facilitate rapid decision-making.

Table 1: Example Data Layout for Biological Evaluation

Compound IDR1 (N1-Sub)R2 (C5-Sub)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*NO Inhibition (RAW 264.7) IC50 (µM)
PZ-01 PhenylPhenyl>10015.2>6.525.4
PZ-02

-Ph
4-F-Ph85.00.0517000.8
Celecoxib

-Ph
4-Me-Ph15.00.043750.5

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[12] Higher SI indicates better safety profile (reduced gastric toxicity).

References

  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.[2][11] International Journal of Health Sciences, 6(S2), 8281–8289.[11] Link

  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Manual. Link

  • BenchChem. (2025).[6] Application Note: In Vitro Anti-inflammatory Assay for Acremine F using RAW 264.7 Cells. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[13] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. Link

  • Abdellatif, K. R. A., et al. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents.[2] Future Medicinal Chemistry, 11(16), 1871–1887.[2] Link

Sources

functionalization of the pyrazole ring on 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 5-Methyl-1-phenyl-1H-pyrazol-3-amine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical functionalization of this compound. This versatile scaffold is a cornerstone in the synthesis of numerous biologically active molecules. This document moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for modifying this pyrazole core. We will explore key transformations including electrophilic substitution at the C4 position, derivatization via the exocyclic amino group, and modern palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of novel compounds.

Introduction and Reactivity Profile

This compound is a privileged scaffold in medicinal chemistry, forming the core of compounds with diverse pharmacological activities.[1] Its synthetic utility stems from multiple reactive sites that can be selectively functionalized. Understanding the inherent electronic properties of the molecule is paramount for predicting its reactivity and designing successful synthetic strategies.

  • The C4 Position: The 3-amino group is a potent electron-donating group, which significantly increases the electron density of the pyrazole ring, particularly at the C4 position. This makes the C4 carbon highly susceptible to electrophilic aromatic substitution (SEAr).[2][3]

  • The 3-Amino Group: The exocyclic primary amine is a key nucleophilic center. It can undergo a wide range of transformations, most notably diazotization, which converts it into a highly versatile diazonium salt intermediate.[4][5][6] This intermediate serves as a gateway to a plethora of functional groups via Sandmeyer and related reactions.

  • Pyrazole Ring Nitrogens: The N1 position is blocked by a phenyl group. The N2 nitrogen, while nucleophilic, is generally less reactive towards electrophiles than the exocyclic amine or the C4 carbon in substitution reactions.

This guide will focus on the three most synthetically valuable avenues for derivatization: direct C4 functionalization, transformations involving the 3-amino group, and cross-coupling reactions using C4-halogenated intermediates.

Strategic Functionalization Pathways

The derivatization of the parent molecule can be approached through several distinct, high-yield pathways. The choice of strategy depends on the desired final functionality.

G cluster_0 C4 Electrophilic Substitution cluster_1 Amino Group Transformation cluster_2 Pd-Catalyzed Cross-Coupling A 5-Methyl-1-phenyl- 1H-pyrazol-3-amine B 4-Halo-5-methyl-1-phenyl- 1H-pyrazol-3-amine A->B NXS (NBS, NCS, NIS) C Pyrazole-3-diazonium Salt A->C NaNO2, H+ E 4-Aryl/Heteroaryl Derivative B->E Suzuki-Miyaura (ArB(OH)2, Pd cat.) F 4-Amino Derivative B->F Buchwald-Hartwig (R2NH, Pd cat.) D 4-Bromo-5-methyl-1-phenyl- 1H-pyrazol-3-ol/Cl/CN C->D CuX (Sandmeyer)

Figure 1: Key functionalization strategies for this compound.

C4-Position Functionalization: Electrophilic Halogenation

Direct functionalization of the C-H bond at the C4 position is the most straightforward approach for introducing a versatile synthetic handle. Due to the activating effect of the 3-amino group, halogenation proceeds readily under mild, often metal-free, conditions.[3][7] N-halosuccinimides (NXS) are safe and effective reagents for this purpose.[2]

Causality Behind the Protocol:

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating amino group enriches the C4 position, making it nucleophilic enough to attack the electrophilic halogen ("X+") provided by the N-halosuccinimide. Solvents like DMSO can act as both the solvent and a catalyst in these transformations.[7] This method is highly regioselective, yielding the 4-halo derivative as the major product.[2][3]

Protocol 3.1: C4-Bromination using N-Bromosuccinimide (NBS)

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (or DMSO) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water.

  • Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or by flash column chromatography on silica gel.

Halogenating Agent Solvent Typical Yield Reference
N-Bromosuccinimide (NBS)DMSOModerate to Excellent[3][7]
N-Chlorosuccinimide (NCS)DMSOModerate to Excellent[3][7]
N-Iodosuccinimide (NIS)DMSOModerate to Excellent[3][7]
Table 1: Representative conditions for C4-halogenation of 3-aminopyrazoles.

Functionalization via the 3-Amino Group: Diazotization and Sandmeyer Reaction

The conversion of the 3-amino group into a diazonium salt is a powerful strategy that opens up a vast chemical space. The resulting diazonium salt is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often using copper(I) salts as catalysts in the well-established Sandmeyer reaction.[8][9] This provides access to aryl halides, cyanides, and other functional groups that are otherwise difficult to install directly.[10][11]

Causality Behind the Protocol:

The process occurs in two main stages:

  • Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[4][5] The low temperature is critical to prevent premature decomposition of the salt.

  • Sandmeyer Reaction: The diazonium salt is then added to a solution of a copper(I) salt (e.g., CuBr, CuCl, CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[8][10] This generates an aryl radical and nitrogen gas, and the radical subsequently reacts with the halide or cyanide from the copper salt to form the final product.

G A 3-Aminopyrazole B Add NaNO2 + HCl (aq) 0-5 °C A->B C Pyrazole-3-diazonium Chloride (in situ) B->C D Add to CuBr Solution C->D E 3-Bromo-pyrazole Product D->E

Figure 2: Workflow for the diazotization and Sandmeyer bromination of a 3-aminopyrazole.

Protocol 4.1: Synthesis of 3-Bromo-5-methyl-1-phenyl-1H-pyrazole via Sandmeyer Reaction

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr, 48%)

  • Ice, water, and standard workup solvents (e.g., ethyl acetate)

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, keeping the temperature strictly between 0 and 5 °C. The solid amine will gradually dissolve as the diazonium salt forms.

  • Stir the resulting solution for an additional 20-30 minutes at 0-5 °C.

Part B: Sandmeyer Reaction

  • In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in HBr (48%). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Part A to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C4-Functionalization via Palladium-Catalyzed Cross-Coupling

The 4-halo-pyrazoles synthesized in Section 3 are ideal precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are among the most powerful tools in modern organic synthesis for building molecular complexity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples the 4-halopyrazole with an aryl or heteroaryl boronic acid (or ester) to form a biaryl structure.[12] This reaction is known for its broad substrate scope and high functional group tolerance.[13] For aminopyrazoles, studies have shown that bromo- and chloro-derivatives can be superior coupling partners to iodo-derivatives, as they have a reduced tendency to undergo a competitive dehalogenation side reaction.[14][15]

Causality Behind the Protocol: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are: (1) Oxidative Addition of the 4-halopyrazole to the Pd(0) complex; (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base; and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.

Protocol 5.1.1: Suzuki-Miyaura Coupling of a 4-Bromopyrazole

Materials:

  • 4-Bromo-5-methyl-1-phenyl-1H-pyrazol-3-amine (from Protocol 3.1)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the 4-bromopyrazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium carbonate (2.0 eq).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of the 4-halopyrazole with a primary or secondary amine to form a 4-aminopyrazole derivative.[16] This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which is crucial for facilitating the final C-N bond-forming reductive elimination step.[17][18][19]

Causality Behind the Protocol: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. After oxidative addition of the 4-halopyrazole, the amine coordinates to the palladium center. A strong, non-nucleophilic base (like NaOtBu or LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The specialized ligand then promotes the reductive elimination to yield the 4-amino product and regenerate the Pd(0) catalyst.

Protocol 5.2.1: Buchwald-Hartwig Amination of a 4-Bromopyrazole

Materials:

  • 4-Bromo-5-methyl-1-phenyl-1H-pyrazol-3-amine (from Protocol 3.1)

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube, add the 4-bromopyrazole (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C. Alternatively, microwave irradiation can be used to expedite the reaction.[17][18]

  • Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

G cluster_0 Simplified Catalytic Cycle A Pd(0)L2 B Pd(II)(Ar)(X)L2 A->B Oxidative Addition (Ar-X) C [Pd(II)(Ar)(Nu)L2]+ B->C Ligand Exchange/ Coordination (Nu-H) D Pd(II)(Ar)(Nu)L2 C->D Deprotonation (Base) D->A Reductive Elimination (Ar-Nu)

Figure 3: Simplified catalytic cycle for Pd-catalyzed C-X bond formation (Nu-H = Amine or Boronic Acid).

Conclusion

This compound is a highly adaptable building block for chemical synthesis. By understanding its fundamental reactivity, researchers can strategically employ a range of powerful transformations. Direct electrophilic halogenation provides a rapid entry to versatile intermediates. Diazotization of the amino group unlocks a wealth of functionalities through Sandmeyer chemistry. Finally, modern palladium-catalyzed cross-coupling reactions on C4-halogenated precursors enable the construction of complex C-C and C-N bonds with high precision. The protocols and strategies outlined in this guide provide a robust framework for the exploration and development of novel pyrazole-based compounds for pharmaceutical and materials science applications.

References

  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem. 20

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Wiley Online Library. 2

  • Halogenations of 3-Aryl-1H-pyrazol-5-amines. Thieme E-Books & E-Journals. 3

  • Process for preparing diazonium salts of 3-amino-pyrazole. Google Patents. 4

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. 7

  • Process for preparing diazonium salts of 3-amino-pyrazole. Google Patents.

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. 18

  • Noncatalytic Electrophilic Oxyalkylation of 3-Aminopyrazoles with 2-(Trifluoroacetyl)-1,3-azoles. Sci-Hub. 21

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.

  • Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. ResearchGate. 22

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC.

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. MDPI. 23

  • 5-Amino-3-methyl-1-phenylpyrazole 97. Sigma-Aldrich.

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.

  • Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. ResearchGate. 24

  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. 25

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu.

  • Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. Semantic Scholar.

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.

  • Recent developments in aminopyrazole chemistry. Arkivoc.

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

  • Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. ResearchGate.

  • Buchwald–Hartwig amination. Wikipedia.

  • Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. American Chemical Society.

  • New application of heterocyclic diazonium salts. Synthesis of pyrazolo [3,4-d][2][3][20]triazin-4-ones and. CONICET.

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.

  • Sandmeyer reaction. Wikipedia.

  • SANDMEYERS REACTION. PHARMD GURU.

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. 26

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • Recent developments in aminopyrazole chemistry. ResearchGate.

  • Sandmeyer reaction. L.S.College, Muzaffarpur.

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

  • C4-C5 Fused pyrazol-3-amines: When the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullman and Acylation reactions. ResearchGate.

  • The Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC.

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to the development of numerous therapeutic agents. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3]

A prominent example is Celecoxib, a diaryl-substituted pyrazole that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5][6] By selectively targeting COX-2, which is upregulated in inflammatory processes, Celecoxib effectively reduces pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][7][8] More recently, pyrazole hybrids have emerged as potent kinase inhibitors in oncology, with several approved drugs like Crizotinib and Ruxolitinib targeting key signaling pathways in cancer cells.[1][9]

Given the broad therapeutic potential of pyrazole compounds, a robust and well-defined in vivo experimental strategy is paramount for advancing promising candidates from the bench to the clinic. This guide provides a comprehensive framework and detailed protocols for the preclinical evaluation of pyrazole compounds, focusing on the critical pillars of pharmacokinetics, pharmacodynamics, efficacy, and safety.

The Strategic Framework for In Vivo Evaluation

A successful in vivo study is not merely a set of procedures but a logical progression of experiments designed to answer specific questions. The overarching goal is to understand how the compound behaves in a complex biological system and whether it can produce the desired therapeutic effect at a safe dose.

Pillar 1: Pharmacokinetics (PK) - What the Body Does to the Drug

Before assessing efficacy, it is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of your pyrazole compound.[10] A preliminary PK study provides essential data to establish an appropriate dosing regimen for subsequent efficacy and toxicology studies.[11][12][13]

Key Objectives of a Pilot PK Study:

  • Determine key PK parameters: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

  • Assess bioavailability following different routes of administration (e.g., oral vs. intravenous).

  • Establish a dose and schedule that maintains the compound concentration above the desired therapeutic threshold.

Experimental Design Considerations:

  • Animal Model: Mice (e.g., C57BL/6 or BALB/c strains) are commonly used for initial PK studies due to their small size and well-characterized physiology.[11][12]

  • Dosing: At least two routes should be tested, typically intravenous (IV) to determine 100% bioavailability and the intended therapeutic route (e.g., oral, PO).[12] Doses should be high enough for analytical quantification but non-toxic.[13]

  • Sampling: Serial blood sampling from a single mouse is ideal to reduce animal usage and inter-animal variability.[11] However, composite studies (one time point per animal) are also common, especially for smaller rodents where blood volume is a limitation.[14]

Table 1: Sample Data Summary from a Pilot Mouse PK Study

ParameterRoute: IV (2 mg/kg)Route: PO (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (hr) 0.08 (5 min)0.5 (30 min)
AUC (ng*hr/mL) 18754250
t1/2 (hr) 2.52.8
Bioavailability (%) N/A45.3%

Data are hypothetical and for illustrative purposes.

Pillar 2: Pharmacodynamics (PD) - What the Drug Does to the Body

Pharmacodynamic studies confirm that the compound engages its intended molecular target in vivo and elicits a biological response. This step is critical for establishing a clear link between target modulation and therapeutic efficacy. For a pyrazole-based kinase inhibitor, this would involve measuring the phosphorylation status of the target kinase or its downstream substrates.

Key Objectives of a PD Study:

  • Confirm target engagement in the tissue of interest.

  • Establish a dose-response and time-course relationship between compound exposure (PK) and target modulation (PD).

Experimental Design Considerations:

  • Model: Can often be integrated into efficacy studies. Use the same animal model and tumor cell line (if applicable) as the planned efficacy study.

  • Sample Collection: Collect tumor and/or relevant tissues at various time points after dosing.

  • Analysis: Techniques like Western Blot, ELISA, or immunohistochemistry can be used to measure changes in protein phosphorylation or other relevant biomarkers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Pyrazole Pyrazole Kinase Inhibitor Pyrazole->RAF Inhibits (PD Endpoint: Measure p-MEK) Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Figure 1: Hypothetical signaling pathway for a pyrazole-based RAF kinase inhibitor. A key pharmacodynamic (PD) endpoint would be to measure the reduction of phosphorylated MEK (p-MEK) in tumor tissue following treatment.

Pillar 3: Efficacy - Demonstrating a Therapeutic Effect

Efficacy studies are designed to test the therapeutic hypothesis in a disease-relevant animal model. The choice of model is paramount and depends entirely on the compound's mechanism of action and intended indication.

Example Scenario: Testing a Pyrazole Kinase Inhibitor in an Oncology Setting

  • Model Selection: The subcutaneous xenograft model is a standard and widely used model for initial efficacy testing of anticancer agents.[15][16] In this model, human cancer cells are injected under the skin of immunocompromised mice (e.g., nude or SCID mice).[15][17] It is critical to select a cell line where the target kinase is a known driver of tumor growth.

  • Study Groups:

    • Group 1: Vehicle Control: The formulation used to deliver the drug, but without the active compound. This is the baseline for tumor growth.

    • Group 2-4: Pyrazole Compound (Low, Medium, High Doses): To establish a dose-response relationship for efficacy. Doses are informed by PK/PD data.

    • Group 5: Positive Control: A standard-of-care chemotherapy or another known inhibitor for that cancer type. This validates the sensitivity of the model.

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Tumors are measured periodically with calipers, and the volume is calculated.[18]

  • Secondary Endpoints: Body weight (as a measure of tolerability), clinical observations, and survival.

G start Day -1: Implant Tumor Cells (e.g., 3x10^6 cells s.c.) acclimate Day 0-7: Tumor Growth & Animal Acclimatization start->acclimate randomize Day 8: Randomize Mice (Tumor Volume ~100 mm³) acclimate->randomize treat Day 8-28: Treatment Period (Daily Dosing) randomize->treat monitor Monitor Tumor Volume & Body Weight (2-3 times per week) treat->monitor endpoint Day 29: Study Endpoint (Sacrifice & Tissue Collection) treat->endpoint

Figure 2: A typical experimental workflow for a subcutaneous xenograft efficacy study.

Table 2: Sample Data Summary from a Xenograft Efficacy Study

Treatment GroupDose & ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle 10 mL/kg, PO, QD1502 ± 1800%+2.5%
Pyrazole Cmpd 10 mg/kg, PO, QD1126 ± 15525%+1.8%
Pyrazole Cmpd 30 mg/kg, PO, QD675 ± 9855%-0.5%
Pyrazole Cmpd 100 mg/kg, PO, QD225 ± 4585%-4.2%
Positive Control 15 mg/kg, IV, QW450 ± 7670%-8.1%

Data are hypothetical. TGI is calculated relative to the vehicle control group. QD = once daily; PO = oral; IV = intravenous; QW = once weekly.

Pillar 4: Safety and Tolerability

Throughout all in vivo studies, careful monitoring for signs of toxicity is essential. This is not only an ethical requirement but also provides critical data for determining the therapeutic index of the compound. Regulatory agencies like the FDA provide guidance on preclinical safety evaluation.[19][20][21]

Key Parameters to Monitor:

  • Mortality and Morbidity: Any unexpected deaths or severe illness.

  • Clinical Signs: Changes in posture, activity, breathing, and appearance (e.g., ruffled fur).

  • Body Weight: A sensitive indicator of general health. Weight loss exceeding 15-20% is often a humane endpoint.

  • Gross Pathology: At the end of the study, a visual inspection of organs for any abnormalities.

  • Histopathology (Optional for early studies): Microscopic examination of key organs (liver, kidney, spleen, etc.) can provide more detailed information on potential toxicities.

Detailed Protocols

Protocol 1: Pilot Pharmacokinetic (PK) Study in Mice

1. Objective: To determine the basic pharmacokinetic profile of a novel pyrazole compound following intravenous and oral administration in mice.

2. Materials:

  • Test Compound: Pyrazole derivative

  • Animals: Male C57BL/6 mice, 8-10 weeks old

  • Dosing Vehicles: e.g., Saline with 5% DMSO for IV; 0.5% methylcellulose in water for PO.

  • Blood Collection Supplies: EDTA-coated microcentrifuge tubes, lancets, heparinized capillaries.[11]

  • Analytical Equipment: LC-MS/MS system for bioanalysis.[12]

3. Procedure:

  • Animal Acclimation: Acclimate mice for at least 3-5 days upon arrival.

  • Dose Preparation: Prepare fresh dosing solutions on the day of the experiment.

  • Dosing:

    • IV Group (n=3 to 4 animals): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group (n=3 to 4 animals): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling (Serial Bleed): [11]

    • Collect ~30 µL of blood from each mouse at predefined time points.

    • IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours (5 min, 15 min, 30 min, etc.).

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Use submandibular or saphenous vein for early time points. A terminal cardiac puncture can be used for the final time point.

  • Plasma Preparation: Immediately place blood into EDTA tubes, keep on ice, and centrifuge at ~2000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Store plasma at -80°C until analysis. Quantify the concentration of the pyrazole compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.).

Protocol 2: Subcutaneous Xenograft Efficacy Study

1. Objective: To evaluate the anti-tumor efficacy of a pyrazole kinase inhibitor in a human cancer xenograft model.

2. Materials:

  • Test Compound: Pyrazole derivative

  • Cell Line: Appropriate human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.[17]

  • Cell Culture Reagents: Complete medium, PBS, Trypsin-EDTA.

  • Matrigel (optional, can improve tumor take rate).

  • Calipers for tumor measurement.

3. Procedure:

  • Cell Preparation: Culture cells under standard conditions. When cells are ~80% confluent, harvest them using trypsin, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS:Matrigel) at a concentration of 30x10^6 cells/mL.[17] Keep cells on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 3x10^6 cells) into the right flank of each mouse.[17]

  • Tumor Monitoring: Allow tumors to grow. Start measuring tumor dimensions with calipers 2-3 times per week once they become palpable. Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment: Begin dosing according to the pre-defined schedule (e.g., daily oral gavage). Monitor body weight at each dosing.

  • Study Endpoints:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • The study may be terminated early for a group if the mean tumor volume exceeds a certain limit (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

Conclusion and Future Directions

A well-executed in vivo program, built upon the pillars of pharmacokinetics, pharmacodynamics, efficacy, and safety, is indispensable for the successful development of novel pyrazole compounds. The data generated from these studies provide the foundation for making critical go/no-go decisions, optimizing lead candidates, and designing safe and effective first-in-human clinical trials. By integrating these principles and protocols, researchers can confidently navigate the complex landscape of preclinical drug development and unlock the full therapeutic potential of the versatile pyrazole scaffold.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Celecoxib - Wikipedia. Available from: [Link]

  • Leading In Vivo and In Vitro Inflammation Models | PORSOLT. Available from: [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. Available from: [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

  • Celocoxib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. Available from: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available from: [Link]

  • FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX - Slideshare. Available from: [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. Available from: [Link]

  • Xenograft Tumor Model Protocol. Available from: [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed. Available from: [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. Available from: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. Available from: [Link]

  • Pharmacokinetics Studies in Mice or Rats | Bienta. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Available from: [Link]

  • Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. Available from: [Link]

  • Tumor xenograft model - Bio-protocol. Available from: [Link]

  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Scilit. Available from: [Link]

  • S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals | FDA. Available from: [Link]

  • The cell-line-derived subcutaneous tumor model in preclinical cancer research. Available from: [Link]

  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - Food and Drug Administration. Available from: [Link]

  • Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors | FDA. Available from: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]

  • V B. Metabolism and Pharmacokinetic Studies - FDA. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available from: [Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Available from: [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - Open Exploration Publishing. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of Azo Dyes from Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of azo dyes derived from aminopyrazole precursors. Pyrazole-based azo dyes are a significant class of chromophores, valued for their vibrant colors, high stability, and diverse applications in textiles, optoelectronics, and pharmaceuticals.[1][2][3] These application notes detail the underlying chemical principles, step-by-step synthesis protocols, characterization techniques, and potential applications of these versatile compounds. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Aminopyrazole-Based Azo Dyes

Azo dyes, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic colorants.[4] The incorporation of a heterocyclic moiety, such as a pyrazole ring, into the azo structure can significantly enhance the dye's properties.[1][3] Aminopyrazoles are particularly valuable precursors as they can be readily diazotized and coupled to various aromatic systems to generate a wide spectrum of colors.[3][5]

The unique electronic properties of the pyrazole ring contribute to the stability and tinctorial strength of the resulting azo dyes.[1] Furthermore, the ability to modify the substituents on both the pyrazole ring and the coupling component allows for the fine-tuning of the dye's color, solubility, and other physicochemical properties.[2] Beyond their use as colorants, many pyrazole-containing azo dyes exhibit interesting biological activities, making them attractive scaffolds in drug discovery.[3][6]

The Chemistry of Synthesis: A Two-Step Process

The synthesis of azo dyes from aminopyrazoles is a classic two-step process involving:

  • Diazotization: The conversion of a primary aromatic amine (in this case, an aminopyrazole) into a diazonium salt.

  • Azo Coupling: The reaction of the diazonium salt with a coupling component (typically an electron-rich aromatic compound like a phenol or an aniline derivative).

Mechanism of Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[7] Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7] The reaction is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

The key steps in the diazotization of an aminopyrazole are:

  • Formation of the nitrosating agent (nitrosonium ion, NO⁺) from nitrous acid in the presence of a strong acid.[7]

  • Electrophilic attack of the nitrosonium ion on the amino group of the aminopyrazole.

  • A series of proton transfers and the elimination of a water molecule to form the stable diazonium ion (-N₂⁺).

Mechanism of Azo Coupling

The diazonium salt formed in the first step is a weak electrophile and will react with an electron-rich aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction.[4] The coupling component must contain a strongly activating group, such as a hydroxyl (-OH) or an amino (-NH₂) group, to facilitate the reaction.

The position of the coupling on the aromatic ring is directed by the activating group. For phenols, coupling generally occurs at the para position to the hydroxyl group. If the para position is blocked, coupling will occur at the ortho position.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative aminopyrazole-based azo dye.

General Synthesis Workflow

The overall workflow for the synthesis and characterization of aminopyrazole azo dyes can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Diazotization Diazotization of Aminopyrazole Coupling Azo Coupling with Coupling Component Diazotization->Coupling Diazonium Salt Purification Purification of Azo Dye Coupling->Purification Crude Product UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Pure Dye FTIR FT-IR Spectroscopy Purification->FTIR Pure Dye NMR NMR Spectroscopy Purification->NMR Pure Dye

Caption: General workflow for the synthesis and characterization of aminopyrazole azo dyes.

Protocol 1: Diazotization of 3-Amino-5-methylpyrazole

Materials:

  • 3-Amino-5-methylpyrazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve a specific amount (e.g., 0.01 mol) of 3-amino-5-methylpyrazole in a mixture of concentrated HCl and distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (e.g., 0.011 mol) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aminopyrazole solution, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting clear solution contains the diazonium salt.

Protocol 2: Azo Coupling with Phenol

Materials:

  • Diazonium salt solution from Protocol 1

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve an equimolar amount (e.g., 0.01 mol) of phenol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold distilled water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized azo dye should be confirmed using various spectroscopic techniques.

Technique Purpose Expected Observations
UV-Vis Spectroscopy To determine the maximum absorption wavelength (λmax) and color properties of the dye.An absorption band in the visible region (400-700 nm) corresponding to the π-π* transition of the conjugated azo system.[8]
FT-IR Spectroscopy To identify the functional groups present in the dye molecule.Characteristic peaks for N=N stretching (around 1400-1500 cm⁻¹), O-H stretching (for phenolic dyes, broad band around 3200-3600 cm⁻¹), and other functional groups from the pyrazole and coupling components.[9][10]
¹H NMR Spectroscopy To confirm the structure of the dye by analyzing the chemical environment of the protons.Signals corresponding to the aromatic and pyrazole protons, as well as any alkyl or other substituent protons.
Mass Spectrometry To determine the molecular weight of the synthesized dye.A molecular ion peak corresponding to the calculated molecular weight of the target azo dye.

Applications of Aminopyrazole-Based Azo Dyes

The versatile nature of aminopyrazole-based azo dyes leads to a wide range of applications:

  • Textile Industry: These dyes are used to color various natural and synthetic fibers, including cotton, wool, silk, and polyester, often exhibiting good fastness properties.[2][11]

  • Pharmaceuticals: Many pyrazole derivatives exhibit biological activity, and their azo counterparts are being investigated for their potential as antibacterial, antifungal, and anticancer agents.[3][6]

  • Optoelectronics: The chromophoric properties of these dyes make them suitable for applications in optical data storage and as components in dye-sensitized solar cells.[1]

  • Analytical Chemistry: Some aminopyrazole azo dyes can act as chromogenic reagents for the spectrophotometric determination of metal ions.[12]

Conclusion

The synthesis of azo dyes from aminopyrazoles offers a robust and versatile method for creating a wide array of colorful and functional molecules. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis and application of this important class of compounds. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists can successfully synthesize and characterize novel aminopyrazole-based azo dyes for a variety of applications.

References

  • Synthesis, Structural Features and Applications of Pyrazole derived Azo Dyes - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules | Organic Letters - ACS Publications. Available at: [Link]

  • Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules - PubMed. Available at: [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Publishing. Available at: [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - MDPI. Available at: [Link]

  • (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group - Academia.edu. Available at: [Link]

  • Synthesis of Pyrazole Dyes Derivatives - University of Benghazi. Available at: [Link]

  • Synthesis and application of novel disazo pyrazolo[1,2‐a]pyrazole reactive dyes | Pigment & Resin Technology - Emerald Insight. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. Available at: [Link]

  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with ... - PMC. Available at: [Link]

  • Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide - PMC. Available at: [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC. Available at: [Link]

  • Kinetics and Mechanism of Diazotization - ResearchGate. Available at: [Link]

  • The Diazotization of Heterocyclic Primary Amines - datapdf.com. Available at: [Link]

  • Diazotization Reaction Mechanism - BYJU'S. Available at: [Link]

  • Review, Analyses of azo dyes' synthesis, characterization and biological activity - Zien Journals Publishing. Available at: [Link]

  • SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS - ResearchWap. Available at: [Link]

  • (PDF) Pyrazole-vaniline Schiff base disperse azo dyes for UV protective clothing: synthesis, characterization, comparative study of UPF, dyeing properties and potent antimicrobial activity - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Methyl-1-Phenyl-1H-Pyrazol-3-Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine .

It specifically addresses the critical challenge of regioselectivity (distinguishing the target 3-amine from the common 5-amino isomer) and provides a self-validating protocol to maximize yield.

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: this compound (CAS: 1131-18-6 is often misassigned; precise isomer control required). Isomer Warning: This protocol targets the 3-amino-5-methyl isomer (Target A), NOT the commercially common 5-amino-3-methyl isomer (Target B, Edaravone amine).

Part 1: The Core Directive (Regioselectivity & Mechanism)

The "Isomer Trap"

The primary cause of "low yield" for this specific target is often not chemical loss, but regiochemical error . The reaction of phenylhydrazine with C4-nitrile precursors can yield two distinct isomers depending on whether the hydrazine attacks the ketone/enamine or the nitrile carbon first.

  • Pathway A (Target): Kinetic attack at the Ketone/Enol

    
     Hydrazone intermediate 
    
    
    
    Cyclization on Nitrile.
    • Result: this compound.

  • Pathway B (Common Impurity): Kinetic attack at the Nitrile (or transamination of enamine)

    
     Amidrazone intermediate 
    
    
    
    Cyclization on Ketone.
    • Result: 5-amino-3-methyl-1-phenyl-1H-pyrazole.[1]

To obtain the 5-methyl-3-amine target, you must force Pathway A .

Mechanistic Pathway Diagram

The following diagram illustrates the divergence point. To improve yield, your conditions must favor the "Upper Path."

Regioselectivity Start Phenylhydrazine (Ph-NH-NH2) Substrate Substrate Selection Start->Substrate PathA Pathway A: Acidic Conditions (Ketone Activation) Substrate->PathA Use Cyanoacetone (Sodium Salt) + HCl PathB Pathway B: Basic Conditions (Nitrile Activation) Substrate->PathB Use 3-Aminocrotononitrile + Base InterA Intermediate: Phenylhydrazone PathA->InterA Attack at C=O Target TARGET: 5-methyl-1-phenyl- 1H-pyrazol-3-amine InterA->Target Cyclization on CN InterB Intermediate: Amidrazone PathB->InterB Attack at CN Wrong WRONG ISOMER: 5-amino-3-methyl- 1-phenylpyrazole InterB->Wrong Cyclization on C=O

Caption: Regiochemical divergence in aminopyrazole synthesis. Pathway A yields the 3-amine target.[2]

Part 2: Troubleshooting Guide (FAQ Format)

Module 1: Precursor & Stoichiometry

Q: I am using 3-aminocrotononitrile, but my product matches the NMR of the 5-amino isomer. Why? A: 3-aminocrotononitrile (


) is an enamine. The carbon attached to the methyl group is electron-rich (nucleophilic) and deactivated toward nucleophilic attack by phenylhydrazine. Consequently, the phenylhydrazine attacks the nitrile  carbon first, locking you into Pathway B (5-amino isomer).
  • Correction: Switch to Sodium Cyanoacetone (Sodium 1-cyanoprop-1-en-2-olate) or freshly generated Cyanoacetone . The ketone form (

    
    ) is essential for directing the hydrazine to the correct carbon (C5).
    

Q: My phenylhydrazine is dark red. Does this affect yield? A: Yes. Phenylhydrazine oxidizes to diazonium salts and tars upon air exposure. These impurities act as radical scavengers and can terminate the cyclization or cause polymerization of the cyanoacetone.

  • Correction: Redistill phenylhydrazine under vacuum (zinc dust can inhibit oxidation) or use Phenylhydrazine Hydrochloride with a stoichiometric buffer (Sodium Acetate) to generate the free base in situ.

Module 2: Process Parameters

Q: I see a yellow intermediate that won't cyclize. What is it? A: This is likely the uncyclized phenylhydrazone (


). Cyclization onto the nitrile requires overcoming a high activation energy barrier because the nitrile carbon is less electrophilic than a ketone.
  • Correction:

    • Increase Temperature: Reflux in Ethanol is often insufficient (

      
      C). Switch to Toluene  (
      
      
      
      C) or n-Butanol .
    • Acid Catalysis: Add 5-10 mol% Glacial Acetic Acid . This protonates the nitrile nitrogen, making the nitrile carbon more electrophilic and facilitating the ring closure.

Q: My yield is <40%. Where is the loss occurring? A: The major loss vector is the polymerization of cyanoacetone . Free cyanoacetone is unstable.

  • Correction: Do not isolate free cyanoacetone. Use a "one-pot, two-step" protocol:

    • Suspend Sodium Cyanoacetone in solvent.

    • Add Acid (HCl/AcOH) to release cyanoacetone slowly.

    • Simultaneously add Phenylhydrazine. This traps the unstable ketone immediately as the stable hydrazone.

Part 3: Optimized Experimental Protocol

This protocol is designed for High-Fidelity Regiocontrol (Pathway A).

Reagents
ReagentEquiv.RoleCritical Quality Attribute
Sodium Cyanoacetone 1.0PrecursorDry, white powder (Avoid liquid cyanoacetone)
Phenylhydrazine HCl 1.05NucleophileWhite/Off-white crystals (Avoid dark oil)
Sodium Acetate 1.05BufferAnhydrous
Glacial Acetic Acid 0.1CatalystReagent Grade
Ethanol/Water (1:1) SolventMediumDegassed (N2 sparged)
Step-by-Step Workflow
  • In-Situ Release: In a 3-neck round bottom flask equipped with a reflux condenser and N2 line, dissolve Sodium Acetate (1.05 eq) and Phenylhydrazine Hydrochloride (1.05 eq) in Ethanol/Water (1:1, 10 mL/g). Stir for 15 min at RT to generate free phenylhydrazine base.

  • Controlled Addition: Add Sodium Cyanoacetone (1.0 eq) in portions over 20 minutes. Note: The solution will turn yellow as the hydrazone forms.

  • Cyclization Drive: Add Glacial Acetic Acid (10 mol%). Heat the mixture to Reflux (

    
    C)  for 4–6 hours.
    
    • Checkpoint: Monitor TLC (EtOAc:Hexane 1:1). The hydrazone intermediate (

      
      ) should disappear, and the product (
      
      
      
      , fluorescent) should appear.
  • Workup:

    • Cool to

      
      C. The product often crystallizes directly.
      
    • If no precipitate: Evaporate Ethanol. Adjust pH to ~8 with saturated

      
      . Extract with Ethyl Acetate.
      
  • Purification: Recrystallize from Ethanol/Water or Toluene .

    • Target Appearance: Off-white to pale yellow needles.

    • Melting Point Check: Target mp

      
       103-106°C (Literature varies, verify with NMR).
      
Data Validation (NMR Signature)

To confirm you have the 3-amine (Target) and not the 5-amino (Impurity):

FeatureTarget: 5-methyl-1-phenyl-3-amine Impurity: 5-amino-3-methyl-1-phenyl
Methyl Shift

2.2 - 2.3 ppm (Shielded by N-Ph)

2.1 - 2.2 ppm
C4-H Shift

5.6 - 5.8 ppm

5.4 - 5.5 ppm
NOE Signal Strong NOE between Methyl and Phenyl (Ortho-H)NO NOE between Methyl and Phenyl
Sterics Methyl is adjacent to Phenyl (1,5-relationship)Amine is adjacent to Phenyl (1,5-relationship)

Part 4: Advanced Optimization (Catalysis)

For industrial scale-up or stubborn yields, recent literature suggests using Ionic Liquids or Solid Acid Catalysts to improve the cyclization rate and suppress side reactions.

Workflow Diagram: Optimized Synthesis

SynthesisWorkflow Setup Step 1: Reagent Prep PhNHNH2-HCl + NaOAc (In-situ Free Base) Addition Step 2: Controlled Addition Add Sodium Cyanoacetone (Slow addition prevents polymerization) Setup->Addition Intermediate Formation of Hydrazone (Yellow Solution) Addition->Intermediate Cyclization Step 3: Cyclization Reflux + AcOH Cat. (Drive ring closure on Nitrile) Intermediate->Cyclization Heat Workup Step 4: Isolation Cool to 0°C -> Filter Recrystallize (EtOH) Cyclization->Workup

Caption: Optimized workflow preventing precursor degradation and ensuring correct isomer formation.

References

  • Regioselectivity of Hydrazine Reactions: El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.[1][3] Journal of the Chinese Chemical Society, 54(2), 507-518. Link(Note: This paper discusses the 5-amino isomer, establishing the baseline for the "Path B" reaction to be avoided).

  • Synthesis of 3-Amino-5-Methyl Isomer: PrepChem. (n.d.). Synthesis of 3-Amino-5-methyl-1-phenyl-2-pyrazoline. Link(Provides the protocol for the specific target isomer using crotononitrile/sodium, though cyanoacetone is preferred for purity).

  • Mechanism of Phenylhydrazine/Nitrile Condensation: Karami, M., & Zare, A. (2018).[4] 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Pseudo Five-Component Reaction. Organic Chemistry Research, 4(2), 174-181.[4] Link(Discusses acid catalysis in pyrazole synthesis).

  • Structure Validation: NIST Chemistry WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.[1][3][5] Link(Provides data for the 5-amino isomer, useful for negative control/exclusion).

  • General Pyrazole Synthesis Reviews: Beilstein Journals. Synthesis of 3-oxo-2-(phenyl-hydrazono)-butyronitrile. Link(General reference for hydrazone intermediates).

Sources

Technical Support Center: Purification of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 5-methyl-1-phenyl-1H-pyrazol-3-amine. The methodologies and advice presented herein are designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this compound.

Understanding the Molecule and Potential Impurities

This compound is a heterocyclic amine derivative.[1][2][3] Its purification can be complicated by the presence of unreacted starting materials, regioisomers, and other by-products from its synthesis. The basic nature of the amine group dictates its behavior in various purification systems, particularly in chromatography and extractions.

Common Impurities May Include:

  • Unreacted phenylhydrazine.

  • Unreacted β-ketonitriles (e.g., acetoacetonitrile).

  • Regioisomers (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine).

  • Solvents from the reaction medium.

  • Degradation products.

A general workflow for the purification of this compound is outlined below.

Purification_Workflow Crude Crude Product (this compound + Impurities) Decision1 Initial Purity Assessment (TLC, NMR) Crude->Decision1 Recrystallization Recrystallization Decision1->Recrystallization If solid & significant amount Column Column Chromatography Decision1->Column If complex mixture or close-running impurities AcidBase Acid-Base Extraction Decision1->AcidBase To remove acidic or neutral impurities Pure Pure Product (>95% Purity) Recrystallization->Pure Column->Pure AcidBase->Pure

Caption: General purification workflow for this compound.

Recrystallization: The First Line of Purification

Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent system can be identified.

Q1: What are the best solvents for recrystallizing crude this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aminopyrazole derivatives, a common approach is to use polar protic solvents or mixtures.[4]

  • Ethanol or Ethanol/Water Mixtures: Ethanol is a good starting point. If the compound is too soluble in hot ethanol, adding hot water dropwise until turbidity appears can induce crystallization upon cooling.[4]

  • Isopropyl Alcohol: This can be an effective alternative to ethanol.

  • Ethyl Acetate/Hexane Mixtures: Dissolve the crude product in a minimal amount of hot ethyl acetate, then add hot hexane until the solution becomes slightly cloudy. This often yields high-quality crystals upon cooling.

Troubleshooting Recrystallization

Q2: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A2: Oiling out occurs when the solute's melting point is lower than the temperature of the saturated solution, or when the solution is supersaturated.

  • Causality: The compound is coming out of solution too rapidly.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If using a solvent mixture (e.g., ethanol/water), try a different solvent system.

Q3: The purity of my compound did not improve significantly after recrystallization. Why?

A3: This typically indicates that the impurities have similar solubility properties to your target compound in the chosen solvent.

  • Causality: The chosen solvent is not selective enough.

  • Solution:

    • Experiment with different solvent systems (see table below).

    • Consider a pre-purification step. If impurities are non-basic, an acid-base extraction might be effective before recrystallization.

    • If the impurity is a regioisomer, column chromatography will likely be necessary as their physical properties are often very similar.[5]

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterHigh78-100Good for polar compounds. Adjust ratio carefully.[4]
Isopropyl AlcoholMedium-High82Slower evaporation rate than ethanol.
Ethyl Acetate/HexaneMedium-Low~70Good for moderately polar compounds.
TolueneLow111Can be effective if other solvents fail.

Column Chromatography: For Difficult Separations

When recrystallization is ineffective, particularly for separating isomers or complex mixtures, column chromatography is the method of choice.[5][6]

Q1: My compound streaks badly on the silica gel TLC plate. How can I get clean spots and good separation on a column?

A1: This is a classic issue for amines on silica gel.

  • Causality: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This strong, sometimes irreversible, binding leads to tailing or streaking.

  • Solution: Deactivate the silica gel by adding a small amount of a competing base to your mobile phase.[4][7]

    • Add Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly.[4]

    • Use Ammonia in Methanol: For more polar systems, a 1-2% solution of 7N ammonia in methanol mixed with dichloromethane can be effective.[7]

    • Use Amine-Functionalized Silica: For very challenging separations, using an amine-functionalized stationary phase can provide excellent results by eliminating the acid-base interaction.[7]

Column_Chromatography_Troubleshooting Start Compound Streaks on TLC/Column Reason Why? Start->Reason Cause Basic amine interacts with acidic silica gel (Si-OH groups) Reason->Cause Solution Solution? Cause->Solution Action1 Add competing base to mobile phase (e.g., 1% Triethylamine) Solution->Action1 Action2 Use a different stationary phase (e.g., Alumina or Amine-functionalized silica) Solution->Action2

Caption: Troubleshooting streaking of amines in silica gel chromatography.

Q2: What is a good starting mobile phase for purifying this compound on silica gel?

A2: A good starting point is a mixture of a non-polar and a moderately polar solvent. The optimal ratio should be determined by TLC first.

  • Recommended Starting Systems (with 1% Et₃N):

    • Hexane / Ethyl Acetate (e.g., start with 4:1 and move to 1:1)[6][8]

    • Dichloromethane / Methanol (e.g., start with 99:1 and increase methanol content)

  • TLC Goal: Aim for an Rf (retention factor) of approximately 0.2-0.3 for your target compound to ensure good separation on the column.

Acid-Base Extraction: Exploiting Chemical Properties

Acid-base extraction is a powerful liquid-liquid extraction technique to separate amines from acidic or neutral impurities.[9] It relies on the ability to change the solubility of the amine by protonating it.

Q1: How do I perform an acid-base extraction to purify my crude product?

A1: The process involves converting the amine into a water-soluble salt, washing away organic-soluble impurities, and then regenerating the neutral amine.

  • Protocol:

    • Dissolve the crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl).[9][10] The basic amine will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which will partition into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

    • Separate the two layers. The aqueous layer now contains your protonated product.

    • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining organic impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or NaHCO₃) with stirring until the solution is basic (pH > 9).

    • The neutral amine will precipitate out of the solution. If it doesn't precipitate, extract it back into an organic solvent (e.g., DCM).

    • Collect the solid by filtration or dry the organic extracts with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.

Acid_Base_Extraction cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Isolation s1 Organic Layer Crude Amine (R-NH₂) + Neutral Impurities Aqueous Layer 1M HCl s2 Organic Layer Neutral Impurities (Discard) Aqueous Layer Protonated Amine (R-NH₃⁺Cl⁻) s1:f1->s2:f1 Amine protonated, moves to aq. layer s3 Aqueous Layer Add NaOH Purified Product Precipitated Amine (R-NH₂) s2:f1->s3:f0 Isolate aqueous layer

Sources

Technical Support Center: Synthesis of 1-Phenyl-3-methyl-5-aminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-phenyl-3-methyl-5-aminopyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind impurity formation, provide actionable troubleshooting protocols, and offer validated methods to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of 1-phenyl-3-methyl-5-aminopyrazole, which is typically prepared via the Knorr pyrazole synthesis or related methods. The primary route involves the condensation of phenylhydrazine with a β-ketonitrile, most commonly acetoacetonitrile (3-oxobutanenitrile).

Q1: What are the most common side products I should anticipate in my reaction mixture?

A1: The reaction of phenylhydrazine with a 1,3-dicarbonyl equivalent is highly efficient but prone to several side reactions. The expected impurities are primarily dictated by the reaction conditions and the purity of the starting materials. Below is a summary of the most prevalent side products.

Impurity/Side ProductChemical StructureCommon Cause of Formation
1-Phenyl-3-methyl-5-pyrazolone C₁₀H₁₀N₂OHydrolysis of the nitrile group in the β-ketonitrile starting material or the aminopyrazole product, often promoted by acidic or basic conditions and the presence of water.
Regioisomer (1-Phenyl-5-methyl-3-aminopyrazole) C₁₀H₁₁N₃Non-selective reaction of the two different nitrogen atoms of phenylhydrazine with the ketone and nitrile functional groups of acetoacetonitrile.
Hydrazone Intermediate C₁₀H₁₁N₃Incomplete cyclization. The reaction may stall after the initial condensation of phenylhydrazine with the ketone if conditions are not optimal for the subsequent intramolecular attack and dehydration.[1][2]
Unreacted Phenylhydrazine C₆H₈N₂Incomplete reaction due to improper stoichiometry, insufficient reaction time, or low temperature.
Di-addition Product C₁₆H₁₈N₄An excess of phenylhydrazine may lead to side reactions, including the formation of intermediates resulting from the addition of two phenylhydrazine molecules to the dicarbonyl compound.[3]
Q2: I'm observing a significant amount of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) in my product. Why is this happening and how can I prevent it?

A2: The formation of 1-phenyl-3-methyl-5-pyrazolone is arguably the most common and problematic side reaction.

Causality: This side product arises from the hydrolysis of a nitrile group to a carboxylic acid, which then readily decarboxylates upon cyclization to form the pyrazolone ring. This can happen in two ways:

  • Starting Material Hydrolysis: The β-ketonitrile starting material (acetoacetonitrile) can hydrolyze to ethyl acetoacetate (if ethanol is the solvent) or acetoacetic acid, especially under prolonged exposure to acidic or basic conditions. These hydrolyzed starting materials will then react with phenylhydrazine to form the pyrazolone.

  • Product Hydrolysis: The 5-amino group of the target molecule can be hydrolyzed to a hydroxyl group under harsh acidic conditions, which then tautomerizes to the more stable pyrazolone form.

Prevention Strategy:

  • Control pH: The Knorr synthesis is often acid-catalyzed, but excessively strong acidic conditions or prolonged reaction times can accelerate hydrolysis.[4][5] Maintain a mildly acidic pH (typically 4.5-6.5) using a buffer or a catalytic amount of a weak acid like acetic acid.[6][7][8]

  • Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water, which is required for hydrolysis.

  • Reaction Temperature and Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to avoid over-processing, which can lead to product degradation or side product formation.

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A3: Regioisomer formation is a classic challenge in Knorr-type syntheses using unsymmetrical reagents. Phenylhydrazine has two nucleophilic nitrogen atoms (Nα, adjacent to the phenyl group, and Nβ). Acetoacetonitrile has two electrophilic centers: the ketone carbonyl and the nitrile carbon.

Mechanistic Insight: The reaction typically initiates with the more nucleophilic Nβ atom of phenylhydrazine attacking the more electrophilic ketone carbonyl.[1] This is the desired pathway. However, under certain conditions, the Nα atom can compete, or attack can occur at the nitrile group first, leading to the undesired regioisomer.

Controlling Regioselectivity:

  • pH Control: The reactivity of both nucleophiles and electrophiles is pH-dependent. Acid catalysis activates the carbonyl group towards nucleophilic attack.[4] Empirically, mildly acidic conditions favor the desired pathway by promoting the formation of the initial hydrazone at the ketone position.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is typically the desired condensation at the more reactive ketone center.

Below is a diagram illustrating the competing reaction pathways leading to the desired product and its regioisomer.

G Start Phenylhydrazine + Acetoacetonitrile PathwayA Nβ attacks Ketone (More Nucleophilic N attacks More Electrophilic C) Start->PathwayA Favored Pathway (Mild Acid) PathwayB Nα attacks Ketone or N attacks Nitrile Start->PathwayB Disfavored Pathway IntermediateA Hydrazone Intermediate (Desired) PathwayA->IntermediateA IntermediateB Isomeric Intermediate (Undesired) PathwayB->IntermediateB CyclizationA Intramolecular Cyclization IntermediateA->CyclizationA CyclizationB Intramolecular Cyclization IntermediateB->CyclizationB Product 1-Phenyl-3-methyl-5-aminopyrazole (Desired Product) CyclizationA->Product Isomer 1-Phenyl-5-methyl-3-aminopyrazole (Regioisomer) CyclizationB->Isomer

Caption: Competing pathways in the synthesis of 1-phenyl-3-methyl-5-aminopyrazole.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your synthesis and work-up.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Formation of multiple side products (e.g., pyrazolone, isomers). 3. Product loss during work-up or purification.1. Optimize Reaction: Increase reaction time or temperature moderately. Confirm completion with TLC/LC-MS before quenching. 2. Control Conditions: Implement strategies from the FAQ section to minimize side product formation (control pH, use anhydrous solvents). 3. Refine Purification: Use an appropriate purification method. Recrystallization is often effective, but column chromatography may be necessary for closely related impurities.
Persistent Phenylhydrazine Contamination 1. Incorrect stoichiometry (excess phenylhydrazine used). 2. Inefficient purification.1. Stoichiometry: Use a slight excess (1.05-1.1 eq) of the β-ketonitrile, not phenylhydrazine. 2. Acidic Wash: During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Phenylhydrazine will form a water-soluble salt and be removed into the aqueous phase. The aminopyrazole product is less basic and will remain in the organic layer, but check for potential product loss.
Product is an Oil or Fails to Crystallize 1. High levels of impurities are present, disrupting the crystal lattice. 2. Presence of residual solvent.1. Purify Crude Product: Perform column chromatography to separate the desired product from impurities before attempting crystallization. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. 3. Remove Solvent: Ensure all solvent is removed under high vacuum before crystallization.
Visual Troubleshooting Workflow

This diagram outlines a systematic approach to identifying and resolving issues in your synthesis.

G Start Crude Reaction Mixture Analysis (LC-MS, NMR) Check1 Major Impurity Detected? Start->Check1 Impurity1 Peak at M+1 of Pyrazolone? Check1->Impurity1 Yes NoImpurity Proceed to Standard Purification/Isolation Check1->NoImpurity No Impurity2 Isomeric Peaks (Same Mass)? Impurity1->Impurity2 No Solution1 Cause: Hydrolysis Action: Use Anhydrous Conditions, Control pH, Purify via Column Chromatography Impurity1->Solution1 Yes Impurity3 Residual Phenylhydrazine? Impurity2->Impurity3 No Solution2 Cause: Poor Regioselectivity Action: Adjust pH (Mild Acid), Optimize Temperature, Purify via Recrystallization/Chromatography Impurity2->Solution2 Yes Solution3 Cause: Excess Reagent Action: Use Stoichiometric Control, Perform Acidic Wash During Work-up Impurity3->Solution3 Yes Impurity3->NoImpurity No End Pure Product Solution1->End Solution2->End Solution3->End NoImpurity->End

Caption: A systematic workflow for troubleshooting common synthesis impurities.

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-Phenyl-3-methyl-5-aminopyrazole

This protocol is designed to minimize common side product formation.

Materials:

  • Phenylhydrazine (97%)

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Ethanol (200 proof, anhydrous)

  • Glacial Acetic Acid

  • Standard reaction glassware, dried in an oven

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add phenylhydrazine (1.0 eq).

  • Add anhydrous ethanol (approx. 5 mL per gram of phenylhydrazine).

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Begin stirring and add acetoacetonitrile (1.05 eq) dropwise over 15 minutes. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate / 70% Hexane) until the phenylhydrazine spot is consumed.

  • Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Proceed to purification as described in Protocol 2.

Protocol 2: Purification by Recrystallization

This method is effective for removing less polar impurities and can often separate the desired product from the pyrazolone side product.

Procedure:

  • Dissolve the crude product from Protocol 1 in a minimum amount of hot isopropanol or ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is filtered hot through celite.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to yield pure 1-phenyl-3-methyl-5-aminopyrazole. Check purity by LC-MS and ¹H NMR.

References

  • CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • 1-Phenyl-3-Methyl-5-Pyrazole - ChemBK.
  • Jain, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 234-285. [Link]

  • Al-Zaydi, K. M. (2005). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 52(5), 1015-1024. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Fairweather, N. T., et al. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Knorr Pyrazole Synthesis - Name-Reaction.com. [Link]

  • CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • El-Shehry, M. F., et al. (2012). A convenient protocol for the multicomponent reaction (MCRs) between malononitrile with an orthoester and hydrazine derivatives, under acid catalyst is described. Taylor & Francis Online. [Link]

  • El-Faham, A., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

Sources

optimizing reaction conditions for pyrazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Pyrazole Ring Formation

Status: Active | Version: 2.4 | Last Updated: 2025-05-20[1]

Introduction: The Pyrazole Challenge

Welcome to the technical support center for pyrazole synthesis. Whether you are synthesizing Celecoxib analogs or novel agrochemicals, the formation of the pyrazole ring is often deceptively simple. While the classical Knorr synthesis (1,3-dicarbonyl + hydrazine) is the industry standard, it frequently suffers from two critical failure modes: poor regioselectivity (N1-isomer mixtures) and stalled cyclization (intermediate accumulation).[1]

This guide moves beyond textbook definitions to provide actionable, troubleshooting-focused protocols based on recent green chemistry advances and mechanistic insights.

Module 1: Mastering Regioselectivity (The N1-Isomer Problem)

The Core Issue

When reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, two regioisomers are possible (1,3- vs. 1,5-substituted).[1] Control is dictated by the competition between the hydrazine's most nucleophilic nitrogen and the dicarbonyl's most electrophilic carbonyl.

Decision Matrix: How to Control Isomer Ratios

Use the following logic to select your reaction conditions before you start.

FactorConditionEffect on RegioselectivityExpert Recommendation
Solvent Ethanol (Protic)Poor to Moderate. Often yields 1:1 mixtures due to H-bonding interference.[1]Avoid for sensitive substrates.[1]
Solvent Fluorinated Alcohols (TFE, HFIP)Excellent. High H-bond donating ability activates the carbonyl, often favoring the 1,3-isomer (up to 98:2).[1]Use 2,2,2-Trifluoroethanol (TFE) for difficult separations [1].[1]
Catalyst Lewis Acid (e.g., Zn(OTf)₂)High. Chelates the dicarbonyl, enhancing differentiation between carbonyls.[1]Use when steric differentiation is low.
Substrate

-Enaminones
Absolute. Replaces the 1,3-diketone. The amine acts as a leaving group, directing attack exclusively to that carbon.Switch to enaminones if Knorr synthesis yields inseparable mixtures.
Visualizing the Pathway

The following diagram illustrates the bifurcation point where regioselectivity is determined.

Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at C1 (Less Hindered) Start->Attack1 Standard Conditions Attack3 Attack at C3 (More Electrophilic) Start->Attack3 Fluorinated Solvent (TFE/HFIP) Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack1 Hydrazine->Attack3 Inter1 Hydrazone Intermediate A Attack1->Inter1 Inter2 Hydrazone Intermediate B Attack3->Inter2 Prod1 1,5-Isomer (Often Kinetic) Inter1->Prod1 Cyclization Prod2 1,3-Isomer (Thermodynamic) Inter2->Prod2 Cyclization

Caption: Divergent pathways in Knorr synthesis. Fluorinated solvents (red path) can shift preference toward the 1,3-isomer by activating specific carbonyls.[1]

Module 2: Optimization Protocols (Yield & Rate)

Protocol A: The "Green" Aqueous Method (High Yield / Low Waste)

Contrary to older wisdom requiring refluxing ethanol, water is often a superior medium due to the "hydrophobic effect," which accelerates organic reactions at the interface [2].

  • Applicability: Solid 1,3-diketones and hydrazines.[1]

  • Reagents: 1,3-diketone (1.0 eq), Hydrazine hydrate (1.1 eq), Water (3-5 mL/mmol), Catalyst (optional: 10 mol% acetic acid or surfactant like CTAB).[1]

  • Procedure:

    • Suspend reactants in water in a round-bottom flask.

    • Critical Step: Sonicate or stir vigorously at RT for 10-30 mins.

    • If no precipitate forms, heat to 60°C.

    • Work-up: The product usually precipitates as a solid. Filter and wash with ice-cold water.[1][2]

    • Why this works: Water microdroplets can generate superacidic surfaces that catalyze dehydration without added mineral acids [3].[3]

Protocol B: Microwave-Assisted Synthesis (Rapid Screening)

For stubborn substrates that stall at the hydrazone stage.[1]

  • Reagents: 1,3-diketone (1.0 eq), Hydrazine hydrochloride (1.2 eq), Ethanol/Water (1:1).[1]

  • Settings: 120°C, High Absorption, 5–10 minutes.

  • Advantage: The dielectric heating efficiently drives the dehydration step (elimination of water), which is often the rate-determining step in thermal heating [4].

Module 3: Troubleshooting Guide

Scenario 1: Reaction Stalls at Intermediate (Hydrazone)

Symptom: LCMS shows mass of [M+18] (uncyclized hydrazone) and starting material is gone.[1]

  • Root Cause: The ring closure (dehydration) requires acid catalysis or heat.[1]

  • Fix:

    • Add glacial acetic acid (solvent amount or 5 eq).

    • Switch to a Dean-Stark trap (toluene reflux) to physically remove water.[1]

    • Add a Lewis Acid scavenger like Sc(OTf)₃ (5 mol%).[1]

Scenario 2: Product "Oils Out" Upon Workup

Symptom: Instead of crystals, you get a sticky goo at the bottom of the flask.

  • Root Cause: Impurities or presence of "soft" solvent residues preventing lattice formation.

  • Fix:

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the oil/solvent interface.

    • Seeding: Add a tiny crystal of the pure product (if available) or a structurally similar pyrazole.

    • Trituration: Decant the supernatant, add cold diethyl ether or hexanes, and sonicate vigorously to force precipitation.

Scenario 3: Low Yield with Fluorinated 1,3-Diketones

Symptom: Reacting trifluoromethyl-diketones (e.g., for Celecoxib analogs) yields <30%.[1]

  • Root Cause: The stable hydrate form of the fluorinated ketone resists nucleophilic attack.

  • Fix: Use dehydrating conditions (molecular sieves) or pre-treat the diketone with acid to break the hydrate before adding hydrazine.[1]

Module 4: Workflow Visualization

Use this logic flow to determine your experimental setup.

Workflow Start Start: Define Substrate CheckSym Is 1,3-Dicarbonyl Symmetrical? Start->CheckSym YesSym Yes CheckSym->YesSym NoSym No CheckSym->NoSym RouteA Standard Knorr: Water/EtOH, RT YesSym->RouteA CheckSens Acid Sensitive? NoSym->CheckSens Purify Purification: Recrystallize (EtOH) or Triturate RouteA->Purify RouteB Use Fluorinated Solvent (TFE) for Regiocontrol CheckSens->RouteB No (Robust) RouteC Use Neutral Conditions (Microwave, Water) CheckSens->RouteC Yes RouteB->Purify RouteC->Purify

Caption: Optimization workflow. Symmetrical substrates allow green aqueous methods; unsymmetrical substrates require solvent engineering (TFE) for selectivity.[1]

FAQ: Frequently Asked Questions

Q: Can I use hydrazine hydrate if my molecule has an ester group?

  • A: Risky. Hydrazine is a potent nucleophile and can form hydrazides (attacking the ester) instead of the pyrazole.

  • Solution: Use Hydrazine Hydrochloride with a weak base (NaOAc).[1] The salt form releases hydrazine slowly, favoring the faster cyclization reaction over the slower ester attack.

Q: How do I remove excess hydrazine after the reaction?

  • A: Hydrazine is toxic and difficult to remove by rotovap.

  • Solution: Wash the organic layer with 0.5M HCl (converts hydrazine to the water-soluble salt) or use a polymer-supported aldehyde scavenger if the product is acid-sensitive.[1]

Q: Why is my pyrazole turning pink/red on the bench?

  • A: This indicates oxidation, often forming trace azo-compounds or radical species.[1]

  • Solution: Recrystallize immediately from ethanol/water. Store under inert atmosphere (Argon) if the 4-position is unsubstituted, as it is electron-rich and prone to oxidation.[1]

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Demonstrates the use of TFE/HFIP to shift regioselectivity ratios from 50:50 to >95:5.

  • "On water" synthesis of N-unsubstituted pyrazoles. Green Chemistry. Details the hydrophobic effect and catalyst-free protocols.

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. JACS Au. Explains the mechanism of microdroplet surface acidity in driving dehydration.[3] [1]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. Molecules. Provides comparative data on thermal vs. microwave yields.[4]

  • Regioselectivity in the Synthesis of Pyrazoles. Heterocycles. A comprehensive review of steric vs. electronic control mechanisms.

Sources

how to increase the solubility of 5-methyl-1-phenyl-1H-pyrazol-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility Optimization for 5-Methyl-1-phenyl-1H-pyrazol-3-amine

Executive Summary

You are likely encountering solubility issues due to the competing physicochemical properties of the This compound molecule.[1][2][3] It possesses a lipophilic domain (phenyl ring + methyl group) and a polar, hydrogen-bonding domain (amine + pyrazole nitrogens).[3]

  • Best Solvents for Stock Solutions: DMSO, DMF (High solubility).[2][3]

  • Best Solvents for Reaction/Recrystallization: Ethanol, Methanol (Moderate to High solubility).[2][3]

  • Problematic Solvents: Water (Neutral pH), Diethyl Ether, Hexanes.[2][3]

  • Critical Fix: For aqueous applications, you must convert the amine to its hydrochloride salt by lowering the pH below 2.0.[2][3]

Part 1: Solvent Selection & Screening

Q1: Which organic solvents should I use for high-concentration stock solutions? Recommendation: Use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) .[1][2][3]

  • Mechanism: This compound has a predicted pKa of ~3.9 (conjugate acid) and significant aromatic character.[3] Polar aprotic solvents like DMSO disrupt the intermolecular Hydrogen bonding between the amine and pyrazole nitrogens of adjacent molecules while accommodating the lipophilic phenyl ring.[2][3]

  • Expected Solubility: >50 mg/mL in DMSO at Room Temperature (RT).[3]

  • Storage: Store DMSO stocks at -20°C to prevent degradation.

Q2: I need a solvent for recrystallization or reaction workup. What do you recommend? Recommendation: Ethanol (EtOH) is the gold standard for this compound.[3]

  • Protocol:

    • Dissolve the crude solid in boiling Ethanol.

    • If insoluble particles remain, hot filter.[2][3]

    • Allow to cool slowly to RT, then to 4°C.

    • Why Ethanol? It offers high solubility at boiling points (78°C) but significantly reduced solubility at lower temperatures, facilitating crystal lattice formation.[2][3] It is also miscible with water, allowing for "drowning out" precipitation if needed.[2][3]

Q3: Why is the compound precipitating when I add water to my DMSO stock? Root Cause: The "Antisolvent Effect."[1][2][3] The compound is highly hydrophobic (logP ~1.8 - 1.9).[1][2][3] When you dilute a DMSO solution with water, the solvent environment becomes too polar for the phenyl/methyl groups, forcing the molecule out of solution.[2]

  • Fix: See Part 2 (Salt Formation).

Part 2: The pH Switch (Aqueous Solubility)

Q4: How can I dissolve this compound in aqueous media for biological assays? Direct dissolution in water will fail. You must exploit the basicity of the exocyclic amine.[1][2][3]

  • The Science: The amine group (-NH₂) acts as a weak base.[1][2][3] By protonating it, you create a cationic species (ammonium salt), which is highly water-soluble.[2]

  • Protocol (In-Situ Salt Formation):

    • Calculate Molar Equivalents: Determine moles of your compound (MW: 173.21 g/mol ).

    • Acidification: Add 1.0 to 1.1 equivalents of 1M HCl or Methanesulfonic acid.

    • Sonication: Sonicate for 5-10 minutes.

    • Result: The compound converts to 5-methyl-1-phenyl-1H-pyrazol-3-ammonium chloride , which is soluble in water.[1][2][3]

  • Warning: Ensure the final pH of your buffer remains acidic (pH < 3).[2][3] If you buffer back to pH 7.4 (physiological), the free base will precipitate.[3]

Part 3: Troubleshooting & Data Visualization

Solubility Decision Tree

SolubilityLogic Start Start: this compound Goal What is your goal? Start->Goal Stock High Conc. Stock Solution Goal->Stock Reaction Reaction / Purification Goal->Reaction Aqueous Aqueous / Bio-Assay Goal->Aqueous DMSO Use DMSO or DMF (>50 mg/mL) Stock->DMSO Best Solubility Alcohol Use Ethanol or Methanol (Recrystallization) Reaction->Alcohol Temp Dependent Acid MUST use Acidic Buffer (pH < 3.0) Aqueous->Acid Protonation Req.

Figure 1: Decision matrix for solvent selection based on experimental intent.[1][2][3]

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSOExcellent Primary choice for stock solutions.[1][2][3]
Polar Aprotic DMFExcellent Good alternative to DMSO; easier to remove.[1][2][3]
Polar Protic EthanolGood Ideal for recrystallization (soluble hot, less soluble cold).[2][3]
Polar Protic MethanolGood Good for chromatography mobile phases (with DCM).[3]
Chlorinated Dichloromethane (DCM)Moderate Good for extractions; often mixed with MeOH.[3]
Aqueous Water (pH 7)Poor < 1 mg/mL.[3][4] Avoid neutral water.[1][2][3]
Aqueous 0.1 M HClGood Forms soluble hydrochloride salt.[1][2][3]
Non-Polar Hexanes / EtherInsoluble Use as antisolvents to force precipitation.[1][2][3]

Part 4: Protocol for Recrystallization (Purification)

If your compound is impure or not dissolving due to aggregation/impurities, perform this standard purification:

  • Dissolution: Place 1.0 g of compound in a flask. Add 5 mL of Ethanol .

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved.

  • Filtration: If solid specks remain (inorganic salts), filter while hot.

  • Crystallization: Remove heat. Let stand at room temperature for 2 hours. Then move to a 4°C fridge overnight.

  • Collection: Filter the resulting crystals and wash with cold Hexane or cold Ethanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole. Retrieved February 19, 2026, from [Link][2]

  • NIST (2025). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Phase Change and Spectral Data. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved February 19, 2026, from [Link][2]

  • Royal Society of Chemistry (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one: Supplementary Information. (Describes solubility behavior of the parent and derivatives in MeOH/DCM). Retrieved February 19, 2026, from [Link][2]

Sources

Technical Support Center: Navigating Scalability in Pyrazole Derivative Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole derivative production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyrazole synthesis from the lab bench to larger-scale production. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up of pyrazole derivative synthesis.

Q1: What are the most critical factors to consider when scaling up a pyrazole synthesis reaction?

When moving from a lab-scale to a larger production, several factors become critical. These include:

  • Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for predicting how changes in concentration, temperature, and mixing will affect the reaction rate and outcome.[1][2] Exothermic reactions, in particular, require careful management of heat dissipation to prevent runaway reactions.[3][4]

  • Solvent Selection and Solubility: A solvent that works well on a small scale may not be suitable for larger volumes due to cost, safety, or solubility issues.[5][6] Poor solubility of starting materials or the final product can lead to precipitation and incomplete reactions.[5]

  • Catalyst Stability and Efficiency: In catalytic reactions, the catalyst's stability, activity, and potential for deactivation over time are significant concerns.[7] Leaching of the active metal from a solid support can also occur.[7]

  • Purification and Isolation: Methods like column chromatography that are feasible in the lab may not be practical or economical at an industrial scale.[8] Crystallization and distillation are more common, but impurities with close boiling points or similar solubility can pose challenges.[4]

  • Safety and Handling: The hazards associated with reagents, intermediates, and solvents are amplified at a larger scale.[3][4][9][10] A thorough risk assessment is essential.

Q2: How can I improve the yield of my pyrazole synthesis during scale-up?

Low yield is a common issue when scaling up. To address this, consider the following:

  • Optimize Reaction Conditions: Systematically evaluate the impact of temperature, reaction time, and reactant concentrations.[6][11] Even small adjustments can significantly improve yield.

  • Solvent Screening: Experiment with different solvents or solvent mixtures to enhance the solubility of reactants and intermediates.[5][6] Aprotic dipolar solvents like DMF or NMP have shown to improve yields in certain pyrazole syntheses.[6]

  • Catalyst Selection and Loading: If using a catalyst, ensure it is robust and not prone to deactivation.[7] Optimizing the catalyst loading is also critical.

  • Minimize Side Reactions: The choice of solvent and temperature can influence the prevalence of side reactions.[6] For example, using methanol with certain substrates can lead to Michael addition as a side reaction.[6]

  • Efficient Work-up and Purification: Product loss during extraction and purification can significantly impact the overall yield.[4] Optimize these steps to minimize losses.

Q3: What are the best practices for ensuring the safety of a large-scale pyrazole synthesis?

Safety is paramount in any chemical synthesis, especially at a larger scale. Key safety considerations include:

  • Thorough Hazard Analysis: Understand the hazards of all chemicals involved, including reactants, solvents, intermediates, and products.[9][10][12] Refer to Safety Data Sheets (SDS) for detailed information.[9][10][12][13]

  • Control of Exothermic Reactions: Many pyrazole syntheses are exothermic.[3] Ensure adequate cooling capacity and controlled addition of reagents to prevent runaway reactions.[4]

  • Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and lab coats.[9][10] For larger-scale operations, additional protective gear may be necessary.[10]

  • Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of hazardous vapors.[9][10]

  • Emergency Preparedness: Have emergency procedures in place, including access to eyewash stations, safety showers, and fire extinguishers.[9]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the production of pyrazole derivatives.

Issue 1: Poor Solubility of Starting Materials or Product

Symptoms:

  • Precipitation of solids from the reaction mixture.

  • Incomplete reaction or low yield.

  • Difficulty in purification by recrystallization.

Causality: The solubility of a compound is influenced by factors such as molecular weight, crystal structure, substituents, intermolecular forces, and pH.[5] As concentrations increase during scale-up, solubility limits are often reached.

Troubleshooting Workflow:

A Poor Solubility Observed B Modify Solvent System A->B Primary Approach C Adjust Reaction Temperature A->C If solvent modification is limited D Alter Reactant Concentration A->D To avoid saturation E Alternative Purification A->E For Purification Issues F Successful Dissolution/Purification B->F C->F D->F E->F

Caption: A workflow for troubleshooting poor solubility issues.

Detailed Protocols:

  • Solvent System Modification:

    • Co-solvent Addition: Introduce a co-solvent to increase the solvating power of the reaction medium.[5] Common choices include ethanol, propylene glycol, and polyethylene glycol.[5]

    • Solvent Screening: Conduct small-scale experiments with a range of solvents of varying polarities (e.g., ethanol, DMF, toluene) to find a more suitable option.[6]

  • Temperature Adjustment: Increasing the reaction temperature can enhance solubility.[5] However, be cautious of potential side reactions or product degradation at higher temperatures.[5]

  • Alternative Purification Techniques: If recrystallization is challenging, consider:

    • Hot Filtration: Dissolve the compound in a minimal amount of hot solvent and quickly filter to remove insoluble impurities.[5]

    • Binary Solvent System for Recrystallization: Dissolve the compound in a "good" solvent at an elevated temperature, then add a "poor" solvent dropwise until turbidity appears, followed by slow cooling.[5]

Issue 2: Catalyst Deactivation and Inconsistent Performance

Symptoms:

  • Gradual or sudden drop in reaction rate and product yield over time or with repeated use.

  • Inconsistent product selectivity.

Causality: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Strong adsorption of impurities on the active sites.

  • Coking: Deposition of carbonaceous materials on the catalyst surface.

  • Sintering: Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[7]

  • Leaching: Dissolution of the active metal from the solid support into the reaction medium.[7]

Troubleshooting and Regeneration Strategies:

Deactivation MechanismIdentificationMitigation & Regeneration
Poisoning Sudden drop in activity. Post-reaction elemental analysis of the catalyst.Identify and remove the poison from the feedstock. Regeneration may be possible by washing or chemical treatment.[7]
Coking Gradual decline in activity. Thermogravimetric analysis (TGA) can show weight loss upon heating.Optimize reaction conditions to minimize coke formation. Regeneration is often achieved by controlled oxidation (calcination) to burn off the carbon deposits.[7]
Sintering Gradual decline in activity, especially at high temperatures. Transmission electron microscopy (TEM) can show an increase in particle size.Operate at lower temperatures if possible. Regeneration is difficult, but some redispersion techniques exist.[7]
Leaching Analysis of the reaction mixture for dissolved metals.Use a less polar or non-coordinating solvent. Immobilize the catalyst more strongly to the support.[7] This is generally irreversible.[7]

Protocol for Regenerating a Coked Zeolite Catalyst:

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.[7]

  • Washing: Wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove adsorbed reactants and products.[7]

  • Drying: Dry the catalyst in an oven at 100-120°C.[7]

  • Calcination: Heat the dried catalyst in a furnace with a controlled flow of air. Slowly ramp the temperature to 450-550°C and hold for several hours to burn off the coke.[7]

  • Cooling: Allow the catalyst to cool down slowly to room temperature.[7]

Issue 3: Poor Regioselectivity in Knorr-Type Pyrazole Synthesis

Symptoms:

  • Formation of a mixture of pyrazole regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.

Causality: The regioselectivity of the Knorr pyrazole synthesis is determined by the initial nucleophilic attack of the hydrazine on one of the two different carbonyl groups of the 1,3-dicarbonyl compound.[14] The solvent and pH can influence the relative reactivity of the carbonyl groups.[6]

Optimization Strategy:

A Poor Regioselectivity B Solvent Screening A->B Investigate solvent polarity C pH Adjustment A->C Catalytic acid/base D Temperature Optimization A->D Kinetic vs. Thermodynamic control E Optimized Regioisomeric Ratio B->E C->E D->E

Caption: A strategy for optimizing regioselectivity in pyrazole synthesis.

Experimental Approaches:

  • Solvent Polarity Tuning: Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).[6] The solvent can stabilize transition states leading to different isomers.[6]

  • Acidic or Basic Additives: The addition of a catalytic amount of an acid (e.g., acetic acid) or a mild base can significantly alter the regioselectivity by changing the protonation state of the reactants.[6]

Section 3: Advanced Synthesis and Scale-Up Technologies

For more efficient and safer large-scale production, consider modern chemical manufacturing technologies.

Flow Chemistry:

Flow chemistry offers several advantages over traditional batch processing for scalability, including enhanced heat and mass transfer, improved safety, and the potential for process automation.[15][16][17] This can lead to higher yields, better selectivity, and reduced reaction times.[15] For instance, a two-stage synthesis of pyrazoles from acetophenones has been successfully demonstrated in a flow system.[17]

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields.[18] However, challenges in achieving uniform heating and the need for specialized equipment can be limitations for industrial-scale applications.[18]

References

  • Benchchem. Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis.
  • Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. (n.d.).
  • Benchchem. dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from

  • Benchchem. Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
  • Bass, T. M., Zell, D., Kelly, S. M., Malig, T. C., Napolitano, J. G., Sirois, L. E., Han, C., & Gosselin, F. Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. DOI.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).
  • Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. (2021, January 9).
  • Fisher Scientific. SAFETY DATA SHEET - Pyrazole.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • Benchchem. Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.
  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025, May 9). ACS Publications.
  • Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. (2023, December 20). ACS Publications.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025, April 2). MDPI.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023, December 28). Preprints.org.
  • Merck Millipore. SAFETY DATA SHEET - Pyrazole.
  • Benchchem. Troubleshooting guide for pyrazolone compound stability issues.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023, October 2). RSC Publishing.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015, February 26). RSC Publishing.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
  • Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor | Request PDF. (n.d.). ResearchGate.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH.
  • Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor. (2018, June 6). PubMed.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025, October 10). ResearchGate.
  • MilliporeSigma. SAFETY DATA SHEET.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Process for the preparation of pyrazole. (n.d.). Google Patents.
  • review of pyrazole compounds' production, use, and pharmacological activity. (2024, February 7).
  • GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. (2025, August 10). ResearchGate.
  • Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. (2025, July 22).
  • Gram scale synthesis of pyrazole 2 a. | Download Scientific Diagram. (n.d.). ResearchGate.
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery.
  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022, April 5). PMC.

Sources

Technical Support Center: Stability & Storage of 5-methyl-1-phenyl-1H-pyrazol-3-amine

[1]

Executive Summary & Core Directive

5-methyl-1-phenyl-1H-pyrazol-3-amine is a critical intermediate in the synthesis of pyrazolo[3,4-b]pyridines and various azo dyes.[1] While the pyrazole core offers aromatic stability, the exocyclic primary amine (-NH₂) at position 3 (or 5, depending on tautomer nomenclature) is an electron-rich moiety susceptible to oxidative dimerization and photolytic degradation .

The Degradation Trap: Researchers often assume the "white crystalline powder" is inert. However, upon exposure to air and light, this compound undergoes a slow radical-mediated oxidation, transforming into yellow/brown azo-dimers. These impurities are often silent killers in biological assays, acting as non-specific pan-assay interference compounds (PAINS).

This guide provides a self-validating system to ensure the integrity of your material from the moment of receipt to the final experiment.

Visual Workflow: Storage Decision Tree

Caption: Logical flow for handling incoming shipments to maximize shelf-life.

StorageWorkflowStartShipment Received(Solid Powder)CheckSealInspect Seal & Color(White/Off-White?)Start->CheckSealImmediateUseImmediate Use(< 2 Weeks)CheckSeal->ImmediateUseYesLongTermLong Term Storage(> 2 Weeks)CheckSeal->LongTermYesDesiccatorStore in DesiccatorRoom Temp (20-25°C)Protect from LightImmediateUse->DesiccatorAliquotAliquot under Argon/N2(Avoid Freeze-Thaw)LongTerm->AliquotFreezerStore at -20°CAmber Glass VialsAliquot->FreezerSolid State (Preferred)SolubilizePrepare Stock (DMSO)Store at -20°C or -80°CAliquot->SolubilizeSolution State

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Changes[1][2]

Q1: My white powder has turned a pale yellow or brownish color. Is it still usable?

  • Diagnosis: Oxidative Degradation. The primary amine group has undergone partial oxidation, likely forming azo-linkages (dimerization) or N-oxide impurities.[1] This is common if the bottle was left translucent or the headspace wasn't purged with inert gas.

  • Impact: These impurities are often chromophores (dyes) and can interfere with absorbance-based assays or act as electrophiles in binding studies.[1]

  • Action:

    • Minor Yellowing: If purity is >95% by HPLC, it may be usable for non-critical synthetic steps.

    • Brown/Caking: Discard or Recrystallize. (See Protocol 1 below).

    • Prevention: Always purge headspace with Argon or Nitrogen before re-sealing. Use amber vials.

Q2: I cannot get the compound to dissolve in DMSO at the recommended concentration (e.g., 50 mM), even though the datasheet says it is soluble.

  • Diagnosis: Moisture-Induced Aggregation. The compound may have absorbed atmospheric water, forming a hydrate that alters the crystal lattice energy, or the DMSO itself is "wet" (hygroscopic).

  • Action:

    • Warm the DMSO solution to 37°C in a water bath for 5-10 minutes.

    • Sonicate for 60 seconds (pulsed).

    • Critical Check: Ensure your DMSO is anhydrous (stored over molecular sieves).

Category B: Chemical Stability & Purity[1]

Q3: My HPLC shows a new peak eluting after the main peak following 3 months of storage.

  • Diagnosis: Dimerization (Azo Coupling). Aminopyrazoles can undergo oxidative coupling to form azo compounds (R-N=N-R), which are more hydrophobic and typically elute later on reverse-phase C18 columns.

  • Mechanism: Radical cation formation on the amine nitrogen

    
     coupling with another parent molecule.
    
  • Action: Run a standard curve. If the impurity exceeds 2%, repurify. Store future aliquots at -80°C to kinetically trap the radical formation.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is a good solvent for this compound, but it is volatile. Even at -20°C, ethanol can evaporate through imperfect seals, changing the concentration of your stock.

  • Recommendation: Use DMSO for long-term frozen storage (-20°C/-80°C) due to its low vapor pressure.[1] Use Ethanol only for immediate use or recrystallization.

Q: Why do you recommend glass over plastic tubes? A: The hydrophobic phenyl ring of this compound can adsorb onto polypropylene (plastic) surfaces over time, lowering the effective concentration.[1] Furthermore, plastic is permeable to oxygen. Amber borosilicate glass provides the best barrier against both oxygen and light.

Q: Is the compound hygroscopic? A: Moderately. While the free base is not deliquescent, the amine group can hydrogen bond with water. Moisture facilitates hydrolysis and oxidation. Store with a desiccant packet (silica gel) if keeping at room temperature.

Detailed Protocols

Protocol 1: Emergency Recrystallization (Purification)

Use this if your compound has turned yellow/brown.

  • Solvent: High-purity Ethanol (EtOH) .

  • Dissolution: Add the degraded solid to a minimal amount of boiling ethanol until dissolved.

  • Filtration: If dark particles remain insoluble, filter the hot solution through a 0.2 µm PTFE syringe filter or glass wool.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C (fridge) for 2 hours.

  • Collection: Filter the white crystals and wash with cold ethanol (-20°C).

  • Drying: Dry under high vacuum for 4 hours to remove solvent residues.

Protocol 2: Preparation of "Gold Standard" Stock Solution

Designed to prevent degradation for 6+ months.

  • Weighing: Weigh the powder into an amber glass vial .

  • Solvent Addition: Add anhydrous DMSO (freshly opened or stored over 3Å molecular sieves).

  • Dissolution: Vortex until clear.

  • Aliquot: Split into single-use aliquots (e.g., 50 µL) in small amber tubes or PCR tubes (if using immediately after thaw).

  • Inert Overlay: Gently blow a stream of Argon or Nitrogen gas into the vial headspace for 5 seconds to displace oxygen.

  • Freeze: Snap-freeze in liquid nitrogen (optional) or place directly in -80°C.

Mechanistic Insight: Degradation Pathway

Caption: The oxidative pathway transforming the primary amine into colored azo-dimers.[1]

DegradationMechanismParentParent Compound(Colorless)RadicalRadical CationIntermediateParent->Radical Oxidation (SET)DimerAzo-Dimer(Yellow/Brown Impurity)Radical->Dimer CouplingLighthv (Light)Light->RadicalOxygenO2 (Air)Oxygen->Radical

Data Summary: Solvent Compatibility

SolventSolubilityStability at 20°CStability at -20°CRecommended Use
DMSO High (>50 mM)Good (24 hours)Excellent (6 months)Primary Stock Solvent
Ethanol ModerateFair (Evaporation risk)Good (3 months)Recrystallization
Water PoorPoorN/ANot Recommended
DMF HighGoodGoodAlternative to DMSO

References

  • MedChemExpress . 5-Phenyl-1H-pyrazol-3-amine Product Information & Storage. Retrieved from

  • Spectrum Chemical . 5-Amino-3-methyl-1-phenylpyrazole Safety Data Sheet (SDS). Retrieved from

  • NIST Chemistry WebBook . 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (CAS 1131-18-6).[1] Retrieved from

  • ChemBK . 1-Phenyl-3-Methyl-5-Pyrazole Properties and Stability. Retrieved from

  • PubChem . 1H-Pyrazol-3-amine, 5-methyl- Compound Summary. Retrieved from

challenges in the N-alkylation of aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aminopyrazole Functionalization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have designed this guide to navigate the deceptive complexity of N-alkylating aminopyrazoles. This is not a generic textbook overview; it is a troubleshooting system derived from the operational realities of medicinal chemistry.

The central challenge you face is the Ambident Nucleophile Problem . An aminopyrazole ring possesses three nucleophilic sites: the two endocyclic ring nitrogens (


 and 

) and the exocyclic amine (

). Controlling which nitrogen attacks your electrophile requires a precise orchestration of pKa, steric shielding, and tautomeric equilibrium.

Module 1: Regioselectivity Troubleshooting

"I am getting a mixture of N1-alkyl, N2-alkyl, and N-exocyclic products. How do I control this?"

The ratio of isomers is dictated by the Tautomeric-Electronic-Steric (TES) balance. 3-aminopyrazole exists in equilibrium with 5-aminopyrazole. Under basic alkylation conditions, you are alkylating the pyrazolyl anion.

Diagnostic & Solution Matrix
ObservationRoot CauseTechnical Intervention
Mixture of N1/N2 isomers Tautomeric Ambiguity: The anion has substantial electron density on both ring nitrogens.Switch to Mitsunobu Conditions. Unlike

displacement, the Mitsunobu reaction (Alcohol,

, DIAD) on 4-nitropyrazole followed by reduction is highly selective for

due to the steric bulk of the reagents preventing

attack.
Exocyclic Amine Alkylation Competitive Nucleophilicity: The

group is reacting instead of the ring nitrogen.
Protection Strategy. Convert the

to a Phthalimide or Dimethylpyrrole . Simple amides (Acetyl/Boc) may be insufficient as the

proton remains acidic and can participate in side reactions.
Low Yield / Stalled Reaction Hydrogen Bonding: Aminopyrazoles form strong intermolecular H-bond networks (dimers/oligomers) that reduce effective solubility and nucleophilicity.Disrupt the Network. Use LiCl (0.5 eq) as an additive in DMF or switch to DMSO to break H-bond aggregates. Increase temperature to 60-80°C.
The Regioselectivity Decision Tree

Use this logic flow to determine your synthetic route.

RegioselectivityMap Start Target: N-Alkylated Aminopyrazole Q1 Is the Exocyclic Amine Protected? Start->Q1 Direct Direct Alkylation (NaH/DMF) Q1->Direct Yes Protect Action: Protect as Phthalimide or 2,5-dimethylpyrrole Q1->Protect No Selectivity Is N1 vs N2 Selectivity Critical? Direct->Selectivity Mitsunobu Route A: Mitsunobu Sequence (Start with 4-Nitropyrazole) Selectivity->Mitsunobu Yes (Need >95:1 N1) BaseChoice Base Selection: Cs2CO3 (Thermodynamic) vs NaH (Kinetic) Selectivity->BaseChoice No (Separable mixture ok) Protect->Direct

Figure 1: Strategic workflow for determining the optimal alkylation pathway based on substrate protection and selectivity requirements.

Module 2: The "Proximal vs. Distal" Paradox

"I need the 1-alkyl-5-aminopyrazole (Proximal), but I keep isolating the 1-alkyl-3-aminopyrazole (Distal)."

This is the most common frustration. In 3-aminopyrazoles, the "Distal" nitrogen (


, far from the amino group) is generally more nucleophilic due to less steric hindrance and electronic repulsion from the amino lone pair.

Protocol for "Distal" (1-alkyl-3-amino) Favorability:

  • Reagents: 1.1 eq Alkyl Halide, 1.2 eq

    
    .
    
  • Solvent: DMF or MeCN (Polar Aprotic).

  • Mechanism:

    
     type. The cesium cation coordinates loosely, allowing the sterically freer distal nitrogen to attack.
    

Protocol for "Proximal" (1-alkyl-5-amino) Favorability:

  • The "Blocker" Strategy: You cannot easily force direct alkylation to the hindered position.

  • Workaround: You must synthesize de novo.

    • Start with an

      
      -ketonitrile .
      
    • React with a monosubstituted hydrazine (

      
      ).
      
    • This cyclization often favors the 5-amino isomer (Proximal) because the substituted nitrogen of the hydrazine attacks the nitrile carbon.

Module 3: Characterization (The "Blind Spot")

"My LCMS shows the correct mass, but how do I prove which isomer I have without growing a crystal?"

Never rely on standard 1D


 NMR chemical shifts alone; they are solvent-dependent and unreliable for pyrazole regiochemistry. You must use NOESY/ROESY .
The Isomer Verification Protocol
ExperimentTarget InteractionInterpretation
1D

NMR
N/AUnreliable. Do not use for definitive assignment.
2D NOESY N-Alkyl Protons

Ring C5-H
Positive NOE: You have the 1-alkyl-3-aminopyrazole (Distal). The alkyl group is spatially close to the ring proton.
2D NOESY N-Alkyl Protons

Exocyclic

Positive NOE: You have the 1-alkyl-5-aminopyrazole (Proximal). The alkyl group is crowding the amine.

NMR
C3 vs C5 Shift C3 (attached to

):
~145-155 ppm. C5 (unsubstituted): ~129-135 ppm. Use HMBC to correlate the alkyl protons to the specific ring carbon (

or

).

Module 4: Advanced Experimental Protocols

Protocol A: High-Fidelity N1-Alkylation via Mitsunobu (Recommended)

Use this when regioselectivity is paramount.

  • Preparation: Dissolve 4-nitropyrazole (1.0 eq), Alcohol (

    
    , 1.1 eq), and 
    
    
    
    (1.2 eq) in anhydrous THF under Argon.
  • Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 20 minutes. Note: Exotherm control is critical to prevent hydrazine byproduct formation.

  • Reaction: Warm to RT and stir for 12 hours.

  • Reduction: Isolate the intermediate. Dissolve in MeOH, add 10% Pd/C, and stir under

    
     (balloon) for 4 hours.
    
  • Result: Exclusive formation of 1-alkyl-4-aminopyrazole (or 3-amino if starting with 3-nitropyrazole).

Protocol B: Protection of Exocyclic Amine

Use this before attempting direct alkylation.

  • Reagents: 3-aminopyrazole (1.0 eq), 2,5-hexanedione (1.1 eq), p-TsOH (cat.).

  • Conditions: Reflux in Toluene with Dean-Stark trap for 4 hours.

  • Outcome: Formation of the 2,5-dimethylpyrrole protected species. This completely deactivates the exocyclic nitrogen, forcing alkylation to the ring nitrogens.

  • Deprotection: Hydroxylamine hydrochloride (

    
    ) in EtOH/Water at reflux.
    

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. (Describes base/solvent effects on selectivity). Link

  • Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. (Crystal structure evidence for attractive interactions driving N1 selectivity).[1] Link

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. (Details the Mitsunobu approach for high regiocontrol). Link

  • Protective Groups in Organic Synthesis. Organic Chemistry Portal. (Strategies for orthogonal protection of amines). Link

  • NOESY and ROESY Experiments. Columbia University NMR Facility. (Definitive guide on using NOE for spatial assignment of isomers). Link

Sources

Technical Support Center: Optimization of Catalyst Selection for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst optimization in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success and accelerate your research.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during catalyzed pyrazole synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Suggested Solutions:

  • Catalyst Inactivity or Deactivation:

    • Poisoning: Impurities in reactants or solvents (e.g., sulfur, phosphorus) can poison the catalyst. Ensure high purity of all starting materials. Consider using a guard bed to remove impurities before they reach the catalyst bed.[1]

    • Coking/Fouling: Side reactions can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[1] Optimize reaction conditions by lowering the temperature or pressure to minimize these side reactions.[1]

    • Sintering: High reaction temperatures can cause metal particles on a supported catalyst to agglomerate, reducing the active surface area.[1] Operate at the lowest effective temperature and select a thermally stable catalyst support.[1]

    • Leaching: The active metal may dissolve from the solid support into the reaction medium.[1] This is often irreversible. Consider using a heterogeneous catalyst with stronger metal-support interactions.[1]

  • Suboptimal Reaction Conditions:

    • Solvent Effects: The solvent plays a critical role in reactant solubility and reaction kinetics.[2] Perform a solvent screen with a range of polarities (e.g., ethanol, DMF, toluene) to find the optimal medium.[3]

    • Temperature and Time: The reaction may be too slow at the current temperature, or prolonged heating could be causing product degradation.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.[2][3]

  • Incorrect Catalyst Selection:

    • The chosen catalyst may not be suitable for the specific substrates or reaction mechanism. For instance, the Knorr pyrazole synthesis typically uses an acid catalyst to convert a hydrazine and a 1,3-dicarbonyl compound.[6][7] Other reactions may require transition metal catalysts like copper or palladium.[8][9][10]

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I favor the formation of the desired isomer?

Answer: The formation of regioisomers is a significant challenge when using unsymmetrical substrates.[3] The catalyst and solvent can influence the regioselectivity of the initial nucleophilic attack.

Strategies for Improving Regioselectivity:

  • Solvent-Mediated Control:

    • Polarity: Experiment with both protic and aprotic solvents, as their polarity can influence the isomeric ratio.[3]

    • Basicity/Acidity: The addition of a catalytic amount of a mild acid or base can alter the regioselectivity. The pH of the reaction medium is a crucial factor.[3]

  • Catalyst Choice:

    • Lewis Acids: Lewis acid catalysts like Yb(PFO)₃ and zinc triflate can activate and stabilize the enol tautomer of β-ketoesters, facilitating cyclization and potentially influencing regioselectivity.[11][12]

    • Steric Hindrance: Bulky ligands on a metal catalyst can direct the reaction pathway towards the sterically less hindered product.[9][13]

Issue 3: Catalyst Deactivation Over Repeated Use

Question: I am using a heterogeneous catalyst, and I'm observing a gradual or sudden loss of catalytic activity over repeated cycles. What is happening and how can I address it?

Answer: Catalyst deactivation is a common issue in continuous or repeated batch processes. Identifying the deactivation mechanism is key to finding a solution.[1]

Identifying and Addressing Deactivation Mechanisms:

Deactivation MechanismIdentification MethodsSuggested Solutions
Poisoning Elemental analysis of the used catalyst showing contaminants. A sudden drop in activity.[1]Purify reactants and solvents. Use a guard bed to remove impurities.[1]
Coking/Fouling Visual darkening of the catalyst. Thermogravimetric analysis (TGA) showing weight loss upon heating in an oxidizing atmosphere.[1]Optimize reaction conditions (lower temperature/pressure). Regenerate the catalyst through controlled calcination in air to burn off coke.[1]
Sintering Transmission electron microscopy (TEM) or X-ray diffraction (XRD) showing an increase in metal particle size.[1]Operate at a lower reaction temperature. Choose a catalyst with a more thermally stable support.[1]
Leaching Analysis of the reaction mixture for dissolved metals.[1]Use stronger catalyst-support interactions or encapsulation techniques. Switch to a more robust heterogeneous catalyst.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrazole synthesis?

A1: The choice of catalyst is highly dependent on the synthetic route.

  • Acid Catalysts: Used in classic reactions like the Knorr pyrazole synthesis, where they facilitate the condensation of hydrazines with 1,3-dicarbonyl compounds.[6][7]

  • Transition Metal Catalysts:

    • Copper (Cu): Copper catalysts, such as Cu(OTf)₂, are effective for cross-dehydrogenative coupling reactions and cycloadditions to form pyrazoles.[5][8] Supported copper catalysts have also been successfully used in continuous flow synthesis.[14][15]

    • Palladium (Pd): Palladium catalysts are often used for cross-coupling reactions to synthesize N-arylpyrazoles and in cascade reactions involving heterocyclization and carbonylation.[9][10][13][16][17]

  • Nano-catalysts: Nano-catalysts, such as nano-ZnO or copper(II)-coated magnetic core-shell nanoparticles, offer high efficiency, large surface area, and often environmentally friendly reaction conditions.[18][19]

  • Lewis Acids: Catalysts like Sc(OTf)₃ and zinc triflate can be used in multicomponent reactions to synthesize highly substituted pyrazoles.[5][11][12]

Q2: How does the choice of solvent affect catalyst performance and reaction outcome?

A2: The solvent can significantly impact the reaction by:

  • Solubilizing Reactants: Ensuring that all reactants are in the same phase is crucial for efficient reaction kinetics.

  • Influencing Regioselectivity: As discussed in the troubleshooting section, the polarity and nature of the solvent can direct the reaction towards a specific regioisomer.[3]

  • Stabilizing Intermediates: The solvent can stabilize transition states, thereby affecting the reaction rate and selectivity.[3]

  • Acting as a Catalyst: In some cases, the solvent itself can act as a catalyst. For example, acetic acid can serve as both a solvent and an acid catalyst in pyrazoline synthesis.[4]

Q3: Can I perform pyrazole synthesis without a solvent?

A3: Yes, solvent-free methods have been developed and are considered a green chemistry approach.[4] These often involve grinding the solid reactants together, sometimes with a catalyst, to initiate the reaction.[4] Microwave-assisted organic synthesis (MAOS) can also be performed under solvent-free conditions, offering benefits like shorter reaction times and higher yields.[4][20]

Q4: How can I monitor the progress of my pyrazole synthesis reaction?

A4: Monitoring the reaction is essential to determine the optimal reaction time and to avoid the formation of byproducts due to over-reaction.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[3][4]

  • In-line Fourier Transform Infrared (FT-IR) Spectroscopy: This technique allows for real-time monitoring of the reaction by tracking the changes in the concentrations of reactants, intermediates, and products.[21]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Screening in Pyrazole Synthesis

This protocol outlines a general method for screening different catalysts for a given pyrazole synthesis reaction.

  • Reaction Setup: In a series of parallel reaction vessels, add the 1,3-dicarbonyl compound (1 mmol) and the chosen solvent (5 mL).

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., 5 mol% of various Lewis acids, transition metal complexes, or solid-supported catalysts).

  • Reactant Addition: Add the hydrazine derivative (1.1 mmol) to each vessel.

  • Reaction Conditions: Stir the reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 4 hours).

  • Monitoring: At regular intervals, take a small aliquot from each reaction and analyze by TLC or LC-MS to monitor product formation and consumption of starting materials.

  • Work-up and Analysis: After the reaction time, cool the mixtures, perform an appropriate work-up (e.g., extraction, filtration), and analyze the crude product mixture by ¹H NMR or GC-MS to determine the yield and isomeric ratio.

Data Summary: Comparison of Catalysts for Pyrazole Synthesis

The following table summarizes the performance of different types of catalysts in pyrazole synthesis, highlighting their advantages and common applications.

Catalyst TypeCommon ExamplesTypical ReactionsAdvantages
Acid Catalysts Acetic Acid, H₂SO₄Knorr Pyrazole SynthesisReadily available, inexpensive.[6][7]
Copper Catalysts Cu(OTf)₂, CuI, Supported CuCycloadditions, Cross-dehydrogenative couplingMild reaction conditions, high efficiency.[8][14][15]
Palladium Catalysts Pd(OAc)₂, Pd/CCross-coupling, Cascade reactionsHigh functional group tolerance, good yields.[9][10][17]
Nano-catalysts Nano-ZnO, Fe₃O₄@SiO₂@CuMulticomponent reactionsHigh activity, recyclability, green conditions.[18][19]
Lewis Acids Sc(OTf)₃, Zn(OTf)₂Multicomponent reactionsHigh regioselectivity, good for substituted pyrazoles.[5][11][12]

Section 4: Visualizing Experimental Workflows

Diagram 1: Catalyst Selection Workflow

This diagram illustrates a logical workflow for selecting an appropriate catalyst for pyrazole synthesis.

Catalyst_Selection_Workflow start Define Synthetic Route (e.g., Knorr, MCR, Cycloaddition) knorr Knorr Synthesis start->knorr mcr Multicomponent Reaction (MCR) start->mcr cycloaddition Cycloaddition start->cycloaddition acid_cat Select Acid Catalyst (e.g., Acetic Acid) knorr->acid_cat lewis_acid Select Lewis Acid (e.g., Sc(OTf)3) mcr->lewis_acid transition_metal Select Transition Metal Catalyst (e.g., Cu, Pd) cycloaddition->transition_metal optimize Optimize Reaction Conditions (Solvent, Temperature, Time) acid_cat->optimize lewis_acid->optimize transition_metal->optimize troubleshoot Troubleshoot Issues (Yield, Selectivity, Deactivation) optimize->troubleshoot end Successful Synthesis optimize->end Successful troubleshoot->optimize Re-optimize troubleshoot->end Resolved

Caption: A decision tree for catalyst selection in pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This diagram provides a step-by-step process for troubleshooting low product yield in a catalyzed pyrazole synthesis.

Low_Yield_Troubleshooting start Low Product Yield check_purity Verify Purity of Reactants and Solvents start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions Purity Confirmed optimize_conditions->start No Improvement evaluate_catalyst Evaluate Catalyst Activity optimize_conditions->evaluate_catalyst Conditions Optimized deactivation Check for Catalyst Deactivation (Poisoning, Coking, Sintering) evaluate_catalyst->deactivation Activity is Low end Improved Yield evaluate_catalyst->end Activity is High deactivation->optimize_conditions No Deactivation screen_catalysts Screen Different Catalysts deactivation->screen_catalysts Deactivation Confirmed screen_catalysts->end New Catalyst Successful

Caption: A systematic approach to troubleshooting low yields.

References

  • Technical Support Center: Catalyst Deactivation and Regener
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined - Analytical Methods - The Royal Society of Chemistry.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchG
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchG
  • optimization of reaction conditions for pyrazoline synthesis - Benchchem.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization | ACS Omega - ACS Public
  • Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A.
  • Fabrication of Copper(II)
  • Synthesis of Dihydropyrazoles via Palladium‐Catalyzed Cascade Heterocyclization/Carbonylation/Arylation of β,γ‐Unsatur
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH.
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Evalution of Pyrazole Deriv
  • Influence of catalyst proportion on the synthesis of pyranopyrazole - ResearchG
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
  • A Comparative Guide to Pyrazole Synthesis: Traditional vs. Ionic Liquid-Supported Methods - Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT.
  • Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing).

Sources

Technical Support Center: Accelerating the Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-amine. Our goal is to help you overcome common experimental hurdles and significantly reduce reaction times, leading to more efficient and successful outcomes.

I. Troubleshooting Guide: Overcoming Slow Reaction Rates

A common challenge in the synthesis of this compound is a sluggish reaction rate, which can lead to decreased yields and the formation of impurities. This section provides a structured approach to diagnosing and resolving these issues.

Issue 1: Reaction is Significantly Slower Than Expected or Stalls

If your reaction is proceeding at a glacial pace or fails to reach completion, consider the following troubleshooting steps.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Action
Insufficient Temperature The condensation reaction to form the pyrazole ring has an activation energy barrier that must be overcome.[1][2] Insufficient thermal energy will result in a slow reaction rate.Increase the reaction temperature. Many pyrazole syntheses benefit from elevated temperatures.[1][3] Consider refluxing in a suitable solvent. For a significant rate increase, microwave-assisted synthesis can be a powerful tool, often reducing reaction times from hours to minutes.[4][5][6][7][8]
Inappropriate Solvent The solvent plays a crucial role in reactant solubility and can influence reaction kinetics.[9] A poor solvent choice can hinder the interaction of starting materials.Solvent Screening: Experiment with different solvents. While ethanol is common, aprotic polar solvents like DMF or DMSO can sometimes accelerate the reaction.[10][11] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity and may also impact reaction rates. Solvent-free conditions can also lead to faster reactions.[9]
Catalyst Inefficiency or Absence Acid or base catalysts are often employed to accelerate the condensation and cyclization steps.[5] The absence of a catalyst or the use of an inappropriate one can be a major rate-limiting factor.Introduce or Change the Catalyst: If no catalyst is being used, consider adding a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) or a mineral acid.[5] In some cases, a base may be more effective.
Low Reactant Concentration Reaction rates are often dependent on the concentration of the reactants.[12] If the concentration is too low, the frequency of molecular collisions will be reduced, slowing down the reaction.Increase Reactant Concentration: While keeping the stoichiometry the same, reduce the amount of solvent to increase the molar concentration of your reactants.[12] However, be mindful of solubility limits.
Experimental Protocol: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time compared to conventional heating.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine β-ketonitrile (10 mmol), phenylhydrazine (10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Solvent: Add a minimal amount of a suitable high-boiling solvent like toluene (5 mL) or perform the reaction under solvent-free conditions if the reactants are liquid at the reaction temperature.[5][9]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 150°C) and power (e.g., 500 W) for a short duration (e.g., 5-10 minutes).[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool. The product may precipitate and can be collected by filtration. If not, proceed with a standard aqueous work-up and extraction.

Issue 2: Low Yield and Formation of Impurities

Even if the reaction proceeds, low yields and the presence of side products can be a significant problem.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Purity Confirmed Impure_Reactants Action: Purify Starting Materials Check_Purity->Impure_Reactants Impure Side_Reactions Evidence of Side Reactions? Incomplete_Reaction->Side_Reactions Yes Optimize_Conditions Action: Optimize Reaction Conditions (Temperature, Time, Catalyst) Incomplete_Reaction->Optimize_Conditions No Workup_Loss Product Loss During Work-up? Side_Reactions->Workup_Loss No Control_Stoichiometry Action: Adjust Reactant Stoichiometry Side_Reactions->Control_Stoichiometry Yes Modify_Workup Action: Modify Work-up Procedure (e.g., different extraction solvent, pH adjustment) Workup_Loss->Modify_Workup Yes

Caption: Troubleshooting logic for addressing low reaction yield.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a condensation reaction between a β-ketonitrile (e.g., 3-oxobutanenitrile) and phenylhydrazine. The reaction involves a nucleophilic attack of the hydrazine on the ketone, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.[13]

Q2: Can I run this reaction without a catalyst?

A2: While the reaction can proceed without a catalyst, it is often significantly slower. The use of an acid catalyst, such as p-toluenesulfonic acid, is highly recommended to accelerate the reaction and improve yields.[5]

Q3: How does microwave irradiation accelerate the reaction?

A3: Microwave energy directly heats the solvent and reactants through dielectric heating. This rapid and uniform heating can significantly increase the reaction rate by providing the necessary activation energy more efficiently than conventional heating methods.[5][6] This often leads to shorter reaction times and cleaner reactions.

Q4: What are the common side products, and how can I minimize them?

A4: The formation of regioisomers is a potential side reaction in pyrazole synthesis, although with the specified starting materials for this compound, this is less of a concern.[10][14] Incomplete reactions can leave unreacted starting materials. To minimize side products, ensure the purity of your starting materials, use an appropriate catalyst, and optimize the reaction temperature and time.[15]

Q5: My product is an oil instead of a solid. What should I do?

A5: If your product is an oil, it may be impure. Purification by column chromatography is recommended. If the purified product remains an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a suitable solvent and then adding a non-solvent to precipitate the product.[16]

III. Reaction Pathway and Optimization Workflow

General Reaction Scheme

Reaction_Scheme Reactant1 Phenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 β-Ketonitrile Reactant2->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Optimization_Workflow Start Start: Baseline Reaction (Conventional Heating) Step1 Introduce Catalyst (e.g., p-TSA) Start->Step1 Step2 Increase Temperature (Reflux) Step1->Step2 Step3 Solvent Screening (e.g., Toluene, DMF, Solvent-free) Step2->Step3 Step4 Implement Microwave Synthesis Step3->Step4 End Optimized Reaction (Reduced Time, High Yield) Step4->End

Caption: A systematic workflow for optimizing reaction time.

IV. References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). pubs.acs.org. Retrieved February 19, 2026, from [Link]

  • El-Borai, M. A., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC. Retrieved February 19, 2026, from [Link]

  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. (2025). Chemistry World. Retrieved February 19, 2026, from [Link]

  • Kappe, C. O., et al. (2011). Continuous-flow hydration–condensation reaction: Synthesis of α,β-unsaturated ketones from alkynes and aldehydes by using a heterogeneous solid acid catalyst. National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. Retrieved February 19, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved February 19, 2026, from [Link]

  • Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid. (2007). TSI Journals. Retrieved February 19, 2026, from [Link]

  • Control of condensation of carbonyl compounds. (2010). organica1.org. Retrieved February 19, 2026, from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). PMC. Retrieved February 19, 2026, from [Link]

  • Optimization of the Condensation Reaction. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Reaction development and optimization a, An investigation of the... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Overall reaction of the pyrazole ring formation. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. Retrieved February 19, 2026, from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved February 19, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • How To Run A Reaction: Reaction: Analysis I. (n.d.). University of Rochester. Retrieved February 19, 2026, from [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI. Retrieved February 19, 2026, from [Link]

  • Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. (n.d.). Sunway Institutional Repository. Retrieved February 19, 2026, from [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). ijcrt.org. Retrieved February 19, 2026, from [Link]

  • Why do SN1 reactions happen slowly? (2016). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • 4.1: The Speed of Reactions. (2019). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC. Retrieved February 19, 2026, from [Link]

  • What are some common mistakes made when solving problems involving organic reaction mechanisms? (2024). Quora. Retrieved February 19, 2026, from [Link]

  • Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Retrieved February 19, 2026, from [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for NMR analysis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter unexpected chemical shifts and complex spectra during their work with these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deep, mechanistic understanding of the phenomena at play, enabling you to confidently interpret your data and troubleshoot effectively.

This resource is structured as a dynamic question-and-answer guide, directly addressing the most common and perplexing issues observed in the NMR spectra of pyrazoles. We will delve into the underlying principles of tautomerism, solvent effects, pH, and intermolecular interactions that are often the root cause of spectral deviations.

Troubleshooting Guide: Common Scenarios and Solutions

Q1: Why does my ¹H NMR spectrum show more signals than I predicted for my pyrazole derivative?

This is a frequently encountered issue, and the primary culprit is often annular tautomerism . For N-unsubstituted or N-H pyrazoles, the proton on the nitrogen can reside on either of the two nitrogen atoms. This results in two distinct tautomeric forms which can interconvert.

  • The Underlying Science: The rate of this proton exchange relative to the NMR timescale determines the appearance of the spectrum.

    • Slow Exchange: At lower temperatures, the exchange between tautomers is slow, and you will observe two separate sets of signals, one for each tautomer. This leads to a spectrum that appears to have double the expected number of peaks.

    • Fast Exchange: At higher temperatures, the proton exchange becomes rapid. The NMR spectrometer detects only the time-averaged environment of the protons, resulting in a single, sharp set of signals.

    • Intermediate Exchange: In the intermediate temperature range, the signals from the two tautomers broaden and may coalesce into a single broad peak before sharpening at higher temperatures.

  • Troubleshooting Protocol: Variable Temperature (VT) NMR

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

    • Low-Temperature Analysis: Cool the sample in the NMR probe, for example, to 0 °C, -20 °C, or even lower. Acquire spectra at several decreasing temperature points. If tautomerism is the cause, you should see the averaged or broad signals resolve into two distinct sets of peaks.

    • High-Temperature Analysis: If your room temperature spectrum already shows broad or multiple signals, gradually increase the temperature (e.g., to 40 °C, 60 °C, 80 °C). Observe if the signals broaden, coalesce, and then sharpen into a single set of averaged signals.[1]

Caption: Effect of temperature on NMR spectra of tautomeric pyrazoles.

Q2: I'm seeing a very broad signal in the downfield region of my ¹H NMR spectrum (around 10-14 ppm). What is it, and why is it so broad?

A broad signal in this region is characteristic of the N-H proton of the pyrazole ring.[1] The significant broadening is due to a combination of factors:

  • Quadrupole Moment of ¹⁴N: The N-H proton is attached to a ¹⁴N nucleus, which has a nuclear quadrupole moment (I=1). This provides a very efficient mechanism for nuclear relaxation, leading to a shorter T1 relaxation time and, consequently, a broader signal.

  • Chemical Exchange: The N-H proton is acidic and can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water, or between pyrazole molecules themselves. This exchange also contributes to the broadening of the signal.[1]

  • Troubleshooting Protocol: D₂O Exchange

    • Acquire Initial Spectrum: Record the ¹H NMR spectrum of your sample in a protic solvent (like DMSO-d₆ or CDCl₃).

    • Add D₂O: Add a single drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake and Re-acquire: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of the N-H proton with deuterium.

    • Observe the Change: Re-acquire the ¹H NMR spectrum. The broad N-H signal should significantly decrease in intensity or disappear entirely, confirming its identity as an exchangeable proton.

Q3: The chemical shifts of my pyrazole ring protons have shifted significantly upon changing the NMR solvent from CDCl₃ to DMSO-d₆. Why?

This is a classic example of how solvent polarity and hydrogen bonding capabilities can dramatically influence the electronic environment of a molecule.

  • The Underlying Science:

    • Hydrogen Bonding: DMSO is a strong hydrogen bond acceptor. In DMSO-d₆, the solvent molecules will form strong hydrogen bonds with the pyrazole N-H proton. This interaction alters the electron density around the pyrazole ring, leading to changes in the chemical shifts of the ring protons. In contrast, CDCl₃ is a much weaker hydrogen bond acceptor.

    • Tautomeric Equilibrium: The choice of solvent can also shift the equilibrium between the two tautomers of an N-H pyrazole. A more polar or hydrogen-bonding solvent might favor one tautomer over the other, leading to a different averaged spectrum.[2][3]

    • Aggregation: In non-polar solvents like CDCl₃, pyrazoles can form dimers or higher-order aggregates through intermolecular N-H···N hydrogen bonds.[4][5] In a strongly hydrogen-bonding solvent like DMSO-d₆, the solvent molecules effectively compete for these hydrogen bonds, breaking up the aggregates and leading to a spectrum more representative of the monomeric species.[2]

  • Diagnostic Approach:

    • Concentration-Dependent Study: In a non-polar solvent like CDCl₃, acquire a series of ¹H NMR spectra at different concentrations. If aggregation is occurring, you will likely observe changes in the chemical shifts as the concentration changes. At lower concentrations, the equilibrium will shift towards the monomer, and the chemical shifts may approach those observed in a solvent like DMSO-d₆.

    • Compare with N-Substituted Analogues: If available, compare the spectrum of your N-H pyrazole with an N-methylated or other N-substituted analogue. These derivatives cannot form the same hydrogen-bonded aggregates, and their chemical shifts will be less sensitive to changes in concentration.

Caption: Solvent influence on pyrazole aggregation state.

Frequently Asked Questions (FAQs)

Q: How does pH affect the NMR spectrum of my pyrazole derivative? A: The pH of the solution can have a profound effect on the NMR spectrum. Pyrazoles are basic and can be protonated at the N2 position. This protonation significantly alters the electronic structure of the ring, leading to substantial downfield shifts of the ring protons and carbons.[4][6] It is crucial to ensure that the pH of your NMR sample is controlled, especially when comparing spectra or studying interactions with other molecules, as even small pH changes can be misinterpreted as binding events.[7]

Q: I have a 3,5-disubstituted pyrazole. How can I definitively assign the C3 and C5 signals in the ¹³C NMR spectrum? A: This can be challenging due to tautomerism. The most reliable method is to use a 2D NMR experiment, specifically a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. If you have an N-substituted pyrazole, look for long-range (2- and 3-bond) correlations from the protons of the N1-substituent. These protons will show a ³J correlation to the C5 carbon but not to the C3 carbon, allowing for unambiguous assignment.[1]

Q: My aromatic signals are all overlapping. What can I do to resolve them? A: Signal overlap is a common issue. Here are a few strategies:

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher field instrument will increase the dispersion of the signals.

  • Change the Solvent: As discussed, changing the solvent can alter the chemical shifts and may resolve overlapping signals.[8]

  • 2D NMR: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping you trace out spin systems even when the signals are overlapping.[1]

Data Summary Table

The following table provides typical ¹H NMR chemical shift ranges for the pyrazole core protons. Note that these values are highly dependent on the solvent and the nature of the substituents.

ProtonTypical Chemical Shift (δ, ppm) in CDCl₃Typical Chemical Shift (δ, ppm) in DMSO-d₆Key Influences
N-H 10.0 - 13.0 (often very broad)11.0 - 14.0 (broad)Concentration, Temperature, H-bonding
H3/H5 7.5 - 7.87.6 - 8.2Tautomerism, Substituent Effects
H4 6.2 - 6.56.3 - 6.6Substituent Effects

References

  • Limbach, H. H., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. Available at: [Link]

  • Limbach, H. H., et al. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed. Available at: [Link]

  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. Available at: [Link]

  • Elguero, J., & Yranzo, G. I. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium.
  • BenchChem Technical Support Team. (2025).
  • Pfeiffer, W. D., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]

  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry. Available at: [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.
  • Afonso, C. A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Abood, N. A., & Al-Shehry, G. M. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Pazderski, L., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • Chenon, M. T., et al. (1977). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
  • Pfeiffer, W. D., et al. (2018). Crucial chemical shifts of 1 in solid state and in different solvents.
  • Dembinski, R., et al. (2016).
  • Ghammamy, S., et al. (2014). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences.
  • Lopez, C., et al. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
  • Claramunt, R. M., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Abood, N. A., & Al-Shlhai, S. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • Wang, M., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • McCusker, J. K., et al. (2016). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Molecules. Available at: [Link]

  • BenchChem. (2025).
  • Patel, D., & Patel, K. (2016). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]

  • Wang, M., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • Cabildo, P., et al. (1984).
  • Khan, I., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.
  • BenchChem. (2025). Troubleshooting guide for pyrazolone compound stability issues. BenchChem.
  • De, S., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience. Available at: [Link]

Sources

strategies to minimize impurity formation in pyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research and development.

Part 1: Troubleshooting Regioisomer Formation

One of the most frequent challenges in pyrazole synthesis, particularly via the Knorr condensation, is the formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyl compounds. This section provides strategies to control and direct the reaction to the desired isomer.

Q1: My reaction of methylhydrazine with 1-phenyl-1,3-butanedione is producing a mixture of two pyrazole isomers. How can I synthesize the desired regioisomer selectively?

This is a classic regioselectivity problem in the Knorr pyrazole synthesis.[1][2] The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can lead to two different pyrazoles, as the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[3]

Causality: The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the dicarbonyl or the hydrazine can physically block the approach of the nucleophile, favoring attack at the less hindered carbonyl.[1]

  • Electronic Effects: The inherent reactivity of the two carbonyl groups is different. Ketones are generally more electrophilic than esters, and electron-withdrawing groups can enhance the electrophilicity of a nearby carbonyl carbon.[1]

  • Reaction Conditions: The solvent, temperature, and pH can significantly alter the reaction pathway.[1][2][3]

Troubleshooting Workflow: Improving Regioselectivity

// Nodes start [label="Mixture of Regioisomers Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Analyze Steric & Electronic Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Modify Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Change Synthetic Approach", fillcolor="#FBBC05", fontcolor="#202124"];

// Condition Nodes cond1 [label="Solvent Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cond2 [label="pH Control", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cond3 [label="Temperature Adjustment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Approach Nodes app1 [label="Use β-Enaminone Surrogate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; app2 [label="1,3-Dipolar Cycloaddition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="High Regioselectivity Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2 [label="Subtle Control"]; step1 -> step3 [label="Robust Control"];

step2 -> cond1; step2 -> cond2; step2 -> cond3;

cond1 -> end; cond2 -> end; cond3 -> end;

step3 -> app1; step3 -> app2;

app1 -> end; app2 -> end; } } Caption: Troubleshooting workflow for improving regioselectivity.

Strategies for Control:
  • Solvent Selection: The choice of solvent can be the most impactful and easily modified parameter. Aprotic dipolar solvents or fluorinated alcohols often provide significantly better regioselectivity than standard protic solvents like ethanol.[1][2]

  • pH Adjustment: The pH of the reaction medium dictates the initial nucleophilic attack. Under basic conditions, the more nucleophilic nitrogen of the hydrazine attacks first. Conversely, under acidic conditions, protonation events can alter the reactivity of both the hydrazine and the dicarbonyl, leading to different outcomes.[1] The Knorr synthesis is often catalyzed by acid.[4]

  • Temperature Control: Reaction temperature can be a decisive factor. While higher temperatures can increase reaction rates, they may also decrease selectivity. Running the reaction at lower temperatures can often favor the thermodynamically more stable product.[1]

  • Use of Dicarbonyl Surrogates: For the most reliable control, modifying the substrate is a powerful strategy. Using a β-enaminone instead of a 1,3-diketone introduces a pre-defined difference in reactivity between the two electrophilic centers, effectively forcing the reaction to proceed with high regioselectivity.[1]

Data Presentation: Solvent Effects on Regioselectivity
SolventTemperature (°C)Regioisomeric Ratio (A:B)Reference
Ethanol25Equimolar Mixture (~1:1)[2]
N,N-Dimethylacetamide25>98:2[2]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)20High selectivity reported[1]
Toluene60Varies with substrate[5]

Note: Ratios are generalized from literature and can be highly substrate-dependent.

Experimental Protocol: Regioselective Pyrazole Synthesis Using HFIP

This protocol is adapted from methodologies proven to enhance regioselectivity.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the limiting starting material is consumed.

  • Workup: Upon completion, remove the HFIP under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the desired pyrazole isomer.

Part 2: FAQs on Yield, Purity, and Side Reactions

This section addresses common problems related to reaction efficiency, the appearance of unexpected impurities, and challenges in product isolation.

Q2: My pyrazole synthesis has a low yield. What are the likely causes related to my hydrazine reagent?

Low yields are frequently traced back to the stability and reactivity of the hydrazine starting material.[6]

  • Reagent Decomposition: Hydrazine and its derivatives, particularly phenylhydrazine, can be unstable and prone to decomposition or air-oxidation, especially at elevated temperatures.[6] This not only consumes the reagent but also introduces colored impurities.

  • Suboptimal pH: While the reaction is often acid-catalyzed, an excessively low pH can protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[6]

  • Reduced Nucleophilicity: Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, leading to a sluggish or incomplete reaction.[7]

  • Steric Hindrance: Bulky groups on the hydrazine can sterically impede its approach to the carbonyl carbon.[6]

Solution Checklist:

  • Use High-Purity Hydrazine: Always use freshly opened or recently distilled hydrazine.[6]

  • Run Under Inert Atmosphere: To prevent oxidation, especially with sensitive hydrazines, conduct the reaction under a nitrogen or argon atmosphere.[6]

  • Optimize pH: If using a hydrazine salt (e.g., hydrochloride), consider adding a mild, non-nucleophilic base to free the hydrazine. If using an acid catalyst, ensure it is used in catalytic, not stoichiometric, amounts.

  • Quench Safely: Unreacted hydrazine should be quenched before workup. A common method is adding acetone to form the more stable hydrazone.[6]

Q3: My reaction mixture turns dark red/brown, and the final product is difficult to purify. What is happening?

The formation of intense color is a tell-tale sign of hydrazine decomposition, a common issue when using phenylhydrazine.[6] Air-oxidation of the hydrazine reagent leads to highly colored byproducts that can be difficult to separate from the desired pyrazole.

Preventative Measures:

  • Purify the Hydrazine: Distill phenylhydrazine under vacuum before use.

  • Inert Atmosphere: As mentioned above, blanketing the reaction with N₂ or Ar is highly effective.

  • Temperature Management: Avoid unnecessarily high reaction temperatures, which can accelerate decomposition.

Q4: I am struggling to purify my final pyrazole derivative due to its very low solubility. What are my options?

Poor solubility is a common challenge for planar, aromatic heterocyclic compounds like pyrazoles.[8] Standard recrystallization can be ineffective if a suitable single-solvent system cannot be found.

Purification Strategies for Poorly Soluble Pyrazoles

// Nodes start [label="Poorly Soluble Crude Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Attempt Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Alternative Purification", fillcolor="#FBBC05", fontcolor="#202124"];

// Recrystallization Options recryst1 [label="Hot Filtration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; recryst2 [label="Binary Solvent System", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Alternative Options alt1 [label="Column Chromatography\n(Adsorption Method)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; alt2 [label="Acid/Base Salt Formation\n& Crystallization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="Pure Pyrazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; start -> step2 [label="If recrystallization fails"];

step1 -> recryst1; step1 -> recryst2;

recryst1 -> end; recryst2 -> end;

step2 -> alt1; step2 -> alt2;

alt1 -> end; alt2 -> end; } } Caption: A decision tree for purifying poorly soluble pyrazoles.

  • Binary Solvent Recrystallization: This is often the most effective technique. Dissolve your crude compound in a minimal amount of a hot "good" solvent (e.g., DMF, DMSO, ethanol). Then, add a "poor" solvent (e.g., water, hexane) dropwise while hot until the solution becomes faintly turbid. Slow cooling should then induce the formation of pure crystals.[8]

  • Acid-Base Purification: Pyrazoles are weakly basic.[9] You can often purify them by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The basic pyrazole will form a water-soluble salt and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be neutralized with a base to precipitate the pure pyrazole, which is collected by filtration.[10][11] This method can also be reversed by forming a salt with an acid in an organic solvent, crystallizing the salt, and then neutralizing it.[10][11]

  • Modified Column Chromatography: If solubility is too low for traditional column loading, dissolve the crude product in a strong solvent (like DMF), add a small amount of silica gel to the solution, and then remove the solvent under vacuum. This creates a "dry-loaded" silica-adsorbed sample that can be carefully added to the top of a prepared column.[8]

References
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research (IJFMR). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Process for the purification of pyrazoles. (n.d.).
  • Method for purifying pyrazoles. (n.d.).
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Process for the preparation of pyrazole and its derivatives. (2009).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR. [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Unknown Source. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Knorr pyrazole synthesis. (n.d.). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Aminopyrazole Isomers: The Case of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminopyrazole Scaffold - A Cornerstone in Modern Drug Discovery

To the discerning researcher in drug development, the pyrazole nucleus is a familiar and highly valued scaffold.[1] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and a remarkable capacity for biological interaction. When functionalized with an amino group, the resulting aminopyrazole framework becomes a privileged pharmacophore, capable of forming key hydrogen bonds and other non-covalent interactions with a multitude of biological targets.[1] This has led to the development of numerous clinically significant drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[1][2][3]

The seemingly subtle variation in the substitution pattern on the pyrazole ring can lead to profound differences in the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of 5-methyl-1-phenyl-1H-pyrazol-3-amine with its key positional isomers, offering experimental data and mechanistic insights to aid researchers in the strategic selection and application of these versatile building blocks.

Isomeric Landscape of Methyl-Phenyl-Aminopyrazoles

The core structure under consideration is a pyrazole ring substituted with a methyl group, a phenyl group, and an amino group. The constitutional isomerism in these compounds arises from the different possible arrangements of these substituents on the pyrazole ring. This guide will focus on the comparison of this compound with its close structural relative, 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Comparative Analysis of Key Isomers

This compound

This isomer is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its structure features a phenyl group at the 1-position, a methyl group at the 5-position, and an amino group at the 3-position.

  • Synthesis: A common synthetic route involves the condensation of a β-keto nitrile with phenylhydrazine. The choice of the starting β-keto nitrile directly determines the substitution pattern of the final pyrazole.

  • Biological Significance: Derivatives of this compound have been investigated for their potential as kinase inhibitors, particularly in the context of cancer and inflammatory diseases. The strategic placement of the amino and methyl groups influences the molecule's ability to fit into the ATP-binding pocket of various kinases.

3-methyl-1-phenyl-1H-pyrazol-5-amine

In this isomer, the positions of the methyl and amino groups are swapped compared to the previous example. This seemingly minor change has significant implications for the molecule's properties and reactivity.

  • Synthesis: Similar to its isomer, 3-methyl-1-phenyl-1H-pyrazol-5-amine can be synthesized from the reaction of a β-keto ester with phenylhydrazine, followed by amination.

  • Biological Significance: This isomer is a well-established building block in medicinal chemistry.[4] It has been incorporated into a wide array of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The 5-amino group is often a key handle for further functionalization to build more complex molecular architectures.[5]

Head-to-Head Comparison: Physicochemical and Spectroscopic Properties

The differentiation of these isomers is crucial for both synthetic chemists and analytical scientists. The following table summarizes their key properties based on available experimental data.

PropertyThis compound3-methyl-1-phenyl-1H-pyrazol-5-amine
Molecular Formula C₁₀H₁₁N₃C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol 173.21 g/mol [6]
Melting Point Not readily available114-117 °C[4]
Appearance Varies depending on purityWhite to orange to green powder/crystal[7]
¹H NMR (indicative shifts) The chemical shift of the pyrazole proton and the methyl protons will differ due to the change in their electronic environment.The pyrazole proton and methyl protons will have distinct chemical shifts compared to its isomer.
¹³C NMR (indicative shifts) The carbon signals of the pyrazole ring will be characteristic of the substitution pattern.The carbon resonances of the pyrazole core will be different from the 3-amino isomer.
IR Spectroscopy (cm⁻¹) Characteristic N-H stretching of the primary amine, C=N and C=C stretching of the pyrazole and phenyl rings.Similar functional group vibrations but with potential shifts in peak positions due to the different electronic distribution.
Mass Spectrometry (m/z) Expected [M+H]⁺ at ~174.1026Observed [M+H]⁺ at 174.1026[6]

Expert Insight: The differentiation of these isomers can be challenging, especially in complex mixtures. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.[8] However, for unambiguous structural elucidation, 2D NMR techniques such as HMBC and HSQC are often necessary to establish the connectivity between the protons and carbons in the molecule.

Visualizing the Isomers and Their Synthesis

To further clarify the structural differences and a general synthetic approach, the following diagrams are provided.

isomers cluster_1 This compound cluster_2 3-methyl-1-phenyl-1H-pyrazol-5-amine isomer1 isomer1 isomer2 isomer2

Caption: Chemical structures of the two primary aminopyrazole isomers.

synthesis_workflow start β-Keto Nitrile / Ester + Phenylhydrazine condensation Cyclocondensation start->condensation pyrazole_intermediate Substituted Pyrazole Intermediate condensation->pyrazole_intermediate functionalization Further Functionalization (e.g., Amination) pyrazole_intermediate->functionalization product Target Aminopyrazole Isomer functionalization->product

Caption: A generalized workflow for the synthesis of aminopyrazole isomers.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

This protocol provides a representative method for the synthesis of one of the key isomers, adapted from established literature procedures.

Objective: To synthesize 3-methyl-1-phenyl-1H-pyrazol-5-amine from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly add concentrated hydrochloric acid to acidify the mixture.

    • The resulting precipitate, the hydrochloride salt of the product, is collected by vacuum filtration and washed with cold ethanol.

  • Neutralization and Extraction:

    • Suspend the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-methyl-1-phenyl-1H-pyrazol-5-amine can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Rationale for Key Steps:

  • Reflux: The elevated temperature is necessary to drive the cyclocondensation reaction to completion.

  • Acidification: The addition of HCl protonates the amino group, forming the hydrochloride salt which is often less soluble and allows for easy isolation from the reaction mixture.

  • Neutralization: The use of a weak base like sodium bicarbonate deprotonates the ammonium salt to yield the free amine, which can then be extracted into an organic solvent.

Conclusion: Strategic Isomer Selection in Drug Design

The choice between this compound and its isomers is not arbitrary but a strategic decision in the drug design process. The positional isomerism dictates the three-dimensional shape of the molecule and the orientation of its key functional groups, which in turn governs its interaction with biological targets. A thorough understanding of the distinct properties of each isomer, supported by robust experimental data, is paramount for the rational design and development of novel therapeutics. This guide serves as a foundational resource for researchers navigating the complexities of the aminopyrazole chemical space.

References

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. [Link]

  • Manfredini, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. [Link]

  • Hu, C., et al. (2017). Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. Letters in Drug Design & Discovery. [Link]

  • El-Sayed, N. N. E., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • MDPI. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]

  • Ammar, Y. A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Zheng, K., et al. (2016). Correction to Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Fekri, A., et al. (2022). Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. Molecular Diversity. [Link]

  • Ríos-Mecatl, S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]

  • ResearchGate. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

  • ResearchGate. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • ResearchGate. (2017). Recent developments in aminopyrazole chemistry. [Link]

  • ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. [Link]

  • ResearchGate. (2024). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of... [Link]

  • Google Patents. (n.d.). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • PubChemLite. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). synthesis of 4-acetyl-3-methyl-1 -phenyl-5-pyrazolone STEP 3: Procedure... [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. [Link]

  • ResearchGate. (n.d.). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. [Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • Chromatography Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • NIST. (n.d.). 3-Aminopyrazole. [Link]

  • Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

Sources

A Researcher's Guide to Pyrazole Synthesis: A Comparative Analysis of the Knorr Synthesis and Cyclocondensation of α,β-Unsaturated Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the pyrazole scaffold is a recurring motif of profound significance. Its presence in numerous blockbuster drugs and agrochemicals underscores the necessity of a robust and versatile synthetic toolkit for its construction. The choice of synthetic route is a critical decision, dictating not only yield and purity but also the crucial aspects of regioselectivity and substrate scope. This guide provides an in-depth, data-driven comparison of two cornerstone methods for pyrazole synthesis: the classical Knorr synthesis and the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines.

The Enduring Legacy of the Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this venerable reaction remains a stalwart in the synthetic chemist's arsenal.[1][2] The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[3][4] Its enduring popularity stems from its reliability and the ready availability of the starting materials.

Mechanistic Insights

The reaction proceeds through an initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazole ring.[1][5]

A pivotal consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[1][6] This selectivity is governed by a confluence of steric and electronic factors of the substituents on both reactants, as well as the reaction pH.[6]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone via Knorr-type Reaction

This protocol outlines the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and phenylhydrazine, a variation of the Knorr reaction.[7]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the reaction mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 30% ethyl acetate/70% hexane mobile phase.

  • Work-up: Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with stirring.

  • Crystallization and Isolation: Turn off the heat and allow the reaction to cool slowly while stirring rapidly for 30 minutes. Filter the resulting precipitate using a Buchner funnel, wash with a small amount of water, and air dry the solid product.

The Versatility of α,β-Unsaturated Carbonyls in Pyrazole Synthesis

An alternative and equally powerful strategy for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[2][8] This method is particularly valuable for the preparation of 3,5-diarylpyrazoles and related structures, leveraging the widespread availability of chalcone precursors.[8]

Mechanistic Pathway

The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the enone, forming a hydrazone intermediate. Subsequent intramolecular cyclization and oxidation of the resulting pyrazoline affords the aromatic pyrazole.[9][10] In some cases, the pyrazoline intermediate can be isolated, while in others, it readily oxidizes to the pyrazole under the reaction conditions.[8][9]

Enone_Mechanism cluster_reactants_enone Reactants cluster_intermediates_enone Intermediates cluster_product_enone Product Enone α,β-Unsaturated Carbonyl Pyrazoline Pyrazoline Intermediate Enone->Pyrazoline Cyclocondensation Hydrazine_Enone Hydrazine Derivative Hydrazine_Enone->Pyrazoline Pyrazole_Enone Pyrazole Pyrazoline->Pyrazole_Enone Oxidation

Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

Experimental Protocol: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone

This protocol describes a microwave-assisted synthesis of a pyrazole derivative from an α,β-unsaturated ketone and an arylhydrazine.[6]

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone and the arylhydrazine.

  • Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and time to drive the reaction to completion.

  • Work-up: After the reaction, cool the vessel to room temperature and pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Head-to-Head Comparison: Knorr vs. α,β-Unsaturated Carbonyl Method

The choice between these two synthetic strategies is often dictated by the desired substitution pattern of the target pyrazole and the availability of starting materials.

FeatureKnorr Pyrazole SynthesisSynthesis from α,β-Unsaturated Carbonyls
Starting Materials 1,3-Dicarbonyl compounds, Hydrazinesα,β-Unsaturated aldehydes/ketones, Hydrazines
Key Intermediate HydrazonePyrazoline
Regioselectivity Can be an issue with unsymmetrical dicarbonylsGenerally good, dictated by Michael addition
Scope Broad, allows for diverse substitution patternsParticularly useful for 3,5-disubstituted pyrazoles
Reaction Conditions Typically acidic, thermalCan be thermal or microwave-assisted, often acidic
Key Advantage High yields, readily available starting materialsAccess to specific substitution patterns, wide availability of chalcones
Key Limitation Potential for regioisomeric mixturesMay require an additional oxidation step

Strategic Synthesis Selection

The following decision tree provides a simplified guide for selecting the appropriate synthetic method based on the desired pyrazole product.

Decision_Tree Start Desired Pyrazole Substitution Pattern Unsymmetrical_3_5 Unsymmetrical 3,5-substitution? Start->Unsymmetrical_3_5 Symmetrical_or_Specific Symmetrical or other specific substitution? Start->Symmetrical_or_Specific Enone_Method α,β-Unsaturated Carbonyl Method Unsymmetrical_3_5->Enone_Method Yes Knorr Knorr Synthesis Symmetrical_or_Specific->Knorr Yes Consider_Regio Consider regioselectivity issues Knorr->Consider_Regio

Caption: Decision-making guide for choosing a pyrazole synthesis method.

References

  • Benchchem. A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • Ovid. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
  • Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Ovid. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Current Organic Chemistry. Recent Advances in the Regioselective Synthesis of Pyrazoles.
  • Benchchem. The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones.
  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.
  • Google Patents. IL110461A - Process for the preparation of pyrazole and its derivatives.
  • RUIdeRA. The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and.

Sources

Comparative Validation Guide: 5-methyl-1-phenyl-1H-pyrazol-3-amine (MPPA) vs. Standard NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-methyl-1-phenyl-1H-pyrazol-3-amine (MPPA) represents a foundational pharmacophore in the pyrazole class of anti-inflammatories. Unlike fully optimized drugs (e.g., Celecoxib), MPPA serves as a "core scaffold" often used to synthesize more complex pyrazolo-pyrimidines or azo-linked therapeutics.

Validating its anti-inflammatory activity requires a rigorous comparative approach to distinguish between scaffold baseline activity and optimized therapeutic potency. This guide outlines the specific protocols to validate MPPA against the gold standards: Celecoxib (COX-2 selective) and Indomethacin (Non-selective).

Comparative Physicochemical & Functional Landscape
FeatureMPPA (Candidate) Celecoxib (Benchmark) Indomethacin (Control)
CAS Registry 1131-18-6169590-42-553-86-1
Structural Class Amino-pyrazoleDiaryl-pyrazole (Sulfonamide)Indole acetic acid
Primary Target COX-2 (Putative/Scaffold)COX-2 (Highly Selective)COX-1 & COX-2 (Non-selective)
Lipinski Compliance Yes (MW < 500, H-donors < 5)YesYes
Key Validation Metric Selectivity Index (SI) > 5Selectivity Index (SI) > 30Selectivity Index (SI) ~ 0.5 - 1.0
Solubility (DMSO) High (>20 mg/mL)ModerateModerate

Mechanistic Hypothesis & Signaling Pathway

The anti-inflammatory potential of MPPA is hypothesized to stem from the pyrazole ring's ability to dock into the cyclooxygenase (COX) active site. The 3-amino group acts as a critical hydrogen bond donor, potentially mimicking the pharmacophoric interactions seen in optimized inhibitors.

Figure 1: Arachidonic Acid Cascade & Intervention Points

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activity PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Induced by LPS/Cytokines PGs Prostaglandins (PGE2, PGI2) COX1->PGs COX2->PGs MPPA MPPA (Candidate) Putative COX-2 Binder MPPA->COX2 Potential Inhibition Celecoxib Celecoxib Selective Blockade Celecoxib->COX2 Indomethacin Indomethacin Non-Selective Blockade Indomethacin->COX1 Indomethacin->COX2 Inflammation INFLAMMATION (Pain, Edema, Fever) PGs->Inflammation Homeostasis Gastric Protection Platelet Aggregation PGs->Homeostasis

Caption: Schematic of the Arachidonic Acid pathway showing MPPA's targeted intervention at COX-2 compared to non-selective NSAIDs.[1]

Experimental Validation Protocols

To scientifically validate MPPA, you must move from enzymatic affinity to cellular efficacy.

Phase 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 and Selectivity Index (SI) of MPPA. Rationale: A colorimetric assay measuring the peroxidase activity of COX enzymes is preferred for high-throughput screening of scaffolds.

Protocol:

  • Reagent Prep: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 701050). Prepare COX-1 (ovine) and COX-2 (human recombinant) enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Compound Dilution: Dissolve MPPA in DMSO to create a stock (10 mM). Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation:

    • Add 10 µL of MPPA dilution to the reaction well.

    • Add 10 µL of Heme (cofactor) and 10 µL of Enzyme (COX-1 or COX-2).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Trigger: Add 10 µL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Incubate for 2 minutes. Read absorbance at 590 nm using a microplate reader.

  • Calculation:

    • % Inhibition = ((Activity_Control - Activity_Sample) / Activity_Control) * 100

    • Plot Log[Concentration] vs. % Inhibition to derive IC50.

    • Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). An SI > 5 indicates favorable selectivity.

Phase 2: Cellular Anti-Inflammatory Model (RAW 264.7)

Objective: Verify if MPPA can penetrate cell membranes and inhibit Nitric Oxide (NO) production in a living system. Rationale: LPS-stimulated macrophages mimic the acute inflammatory response.

Protocol:

  • Cell Culture: Maintain RAW 264.7 murine macrophages in DMEM + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Pre-treat cells with MPPA (1, 10, 50, 100 µM) for 1 hour.

    • Include Celecoxib (10 µM) as Positive Control and Vehicle (DMSO) as Negative Control.

  • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to induce inflammation. Incubate for 24 hours.

  • Griess Assay (NO Measurement):

    • Mix 100 µL of cell supernatant with 100 µL of Griess Reagent (1% sulfanilamide + 0.1% NED).

    • Incubate 10 mins at room temperature (dark).

    • Measure absorbance at 540 nm .

  • Viability Check (Crucial): Perform an MTT assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

Figure 2: Validation Workflow Logic

ValidationWorkflow Start MPPA Synthesis (Purity >98%) Step1 Step 1: In Silico Docking to COX-2 Start->Step1 Step2 Step 2: Enzymatic COX-1/2 IC50 Step1->Step2 Decision1 SI > 5? Step2->Decision1 Step3 Step 3: Cellular RAW 264.7 (NO/MTT) Decision1->Step3 Yes Discard Discard / Optimize Decision1->Discard No Decision2 Non-Toxic? Step3->Decision2 Step4 Step 4: In Vivo Paw Edema Model Decision2->Step4 Yes Decision2->Discard No

Caption: Decision tree for validating MPPA. Failure at enzymatic selectivity or cellular toxicity requires structural optimization.

Data Interpretation & Expected Outcomes

When publishing your data, present the results in a comparative matrix. Below is a template for how the data should be structured for peer review.

Template: Comparative Efficacy Table
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)NO Inhibition (Cellular)Cytotoxicity (CC50)
MPPA TBDTBD(Calc)% at 50µM>100µM (Target)
Celecoxib 0.0415.0~375>90%>100µM
Indomethacin 0.600.020.03 (COX-1 pref)>85%~50µM

Critical Analysis Tips:

  • The "Scaffold Effect": MPPA is a small fragment. Do not expect nanomolar potency (IC50 < 0.1 µM) like Celecoxib. An IC50 in the low micromolar range (1–10 µM) is considered a successful validation for a scaffold.

  • Structure-Activity Relationship (SAR): If MPPA shows weak activity, discuss the lack of the sulfonamide group (present in Celecoxib) or the lack of bulky aryl groups at position 5, which are usually required to fill the hydrophobic pocket of COX-2.

References

  • Review of Pyrazole Scaffolds: El-Mekabaty, A. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences.

  • COX Inhibition Protocols: Cayman Chemical. COX Inhibitor Screening Assay Protocol.

  • Cellular Assay Standards: Abd El-Wahab, A.H.F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis.[2]

  • SAR of Amino-Pyrazoles: Fassi, E.M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (MDPI).

  • Edaravone/Pyrazole Analogs: Li, X., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI Pharmaceuticals.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1-phenyl-1H-pyrazol-3-amine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-methyl-1-phenyl-1H-pyrazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile template for the design of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a particular focus on their activity as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Understanding these relationships is crucial for the rational design of novel therapeutics with enhanced potency and selectivity.

The this compound Scaffold: A Promising Starting Point

The core scaffold of this compound presents several key features that make it an attractive starting point for inhibitor design. The pyrazole ring can act as a hinge-binding motif, forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The phenyl group at the N1 position and the methyl group at the C5 position can be readily modified to explore different regions of the binding site, influencing potency and selectivity. Furthermore, the amine group at the C3 position provides a convenient handle for the introduction of various substituents to optimize pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

While a comprehensive SAR study on a single, homologous series of this compound analogs is not extensively documented in a single publication, we can synthesize a robust understanding by comparing data from several studies on closely related pyrazole-based kinase inhibitors. The primary target for this class of compounds has been identified as CDK2, a key regulator of the cell cycle.[1][2]

Modifications at the N1-Phenyl Ring

Substitutions on the N1-phenyl ring have a significant impact on the inhibitory activity of pyrazole-based compounds. The nature and position of these substituents can influence the orientation of the molecule within the kinase active site and establish additional interactions.

For instance, in a series of 1,5-diaryl pyrazole derivatives, the introduction of electron-withdrawing or electron-donating groups on the N1-phenyl ring modulated their anti-inflammatory and analgesic activities, which are often linked to kinase inhibition.[3] While not a direct measure of CDK2 inhibition, this highlights the sensitivity of the scaffold to modifications at this position. In the context of CDK inhibitors, it is often observed that specific substitutions on this phenyl ring can enhance interactions with the solvent-exposed region of the ATP binding pocket.

Modifications at the C3-Amino Group

The C3-amino group is a critical interaction point and a key site for derivatization. Acylation or sulfonylation of this amine can introduce groups that form additional hydrogen bonds or occupy hydrophobic pockets within the kinase active site.

A study on 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides demonstrated that derivatization of the 3-amino group of a 5-methyl-1H-pyrazol-3-amine core with various benzamides led to compounds with significant biological activity.[4] This suggests that extending from the 3-amino position with substituted aryl amides is a fruitful strategy for enhancing potency. The binding mode of the well-known aminopyrazole-based CDK inhibitor AT7519 shows the aminopyrazole core interacting with the hinge region residues of the kinase, forming a triad of hydrogen bonds.[5] This underscores the importance of the C3-amino group in anchoring the inhibitor to the target.

Modifications at the C5 Position

The C5 position of the pyrazole ring is another key site for modification. While our core scaffold specifies a methyl group, exploring other substituents at this position provides valuable SAR insights. In a series of pyrazole-based CDK2 inhibitors, the nature of the substituent at the C5 position was found to be crucial for activity. For example, replacing the methyl group with a bulkier cyclobutyl group was found to be optimal for activity in some series.[6] This indicates that the pocket accommodating the C5-substituent can tolerate and even favor larger, more hydrophobic groups.

Comparative Biological Activity of Pyrazole-Based CDK2 Inhibitors

To provide a quantitative comparison, the following table summarizes the CDK2 inhibitory activity of several pyrazole derivatives from the literature. It is important to note that these compounds are not direct analogs of this compound but share the core pyrazole scaffold and provide valuable insights into the SAR of this class of inhibitors.

Compound IDCore ScaffoldKey SubstitutionsCDK2 IC50 (µM)Reference
Compound 9 Pyrazole3-phenylamino, 4-hydrazono, 5-imino0.96[2]
Compound 7d Pyrazole3-phenylamino, 4-carbonitrile, 5-benzylideneamino1.47[2]
Compound 7a Pyrazole3-phenylamino, 4-carbonitrile, 5-benzylideneamino2.01[2]
Compound 4 Pyrazole3-phenylamino, 4-benzenesulfonamide3.82[2]
CAN508 Diamino Pyrazole-0.35[1]
DC-K2in212 Pyrazole-3-carboxamide4-benzoylamino0.295[1]

Analysis of Comparative Data: The data reveals that modifications around the pyrazole core significantly impact CDK2 inhibitory activity. For instance, the introduction of a sulfonamide moiety in compound 4 results in a lower potency compared to compounds with different substitutions at the 4 and 5 positions (compounds 7a, 7d, and 9).[2] The di-amino pyrazole CAN508 and the pyrazole-3-carboxamide DC-K2in212 demonstrate that the nature of the substituents and their ability to form key interactions are critical for achieving high potency.[1]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the synthesis of a representative this compound analog and the subsequent biological evaluation are provided below.

Synthesis of N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide

This protocol describes a general method for the acylation of the 3-amino group, a common step in the derivatization of the core scaffold.

dot

Synthesis_Workflow reagent1 This compound reaction Stir at room temperature reagent1->reaction reagent2 Acetic Anhydride reagent2->reaction solvent Pyridine (solvent) solvent->reaction workup Work-up (Pour into ice water, filter solid) reaction->workup product N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide workup->product

Caption: Synthetic workflow for a representative analog.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 mmol) in pyridine (10 mL).

  • Acylation: To the stirred solution, add acetic anhydride (1.2 mmol) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide.

In Vitro CDK2/Cyclin A2 Enzyme Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against CDK2.[1][7][8]

dot

Assay_Workflow plate_prep Prepare 96-well plate with assay buffer add_enzyme Add CDK2/Cyclin A2 enzyme plate_prep->add_enzyme add_inhibitor Add test compound (analog) add_enzyme->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation add_atp Initiate reaction with ATP pre_incubation->add_atp incubation Incubate at 30°C add_atp->incubation add_adpglo Stop reaction & deplete ATP (ADP-Glo™ Reagent) incubation->add_adpglo add_detection Convert ADP to ATP & generate light (Kinase Detection Reagent) add_adpglo->add_detection read_luminescence Measure luminescence add_detection->read_luminescence

Caption: Workflow for the CDK2 inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: To a 96-well plate, add the assay buffer containing Tris-HCl, MgCl2, and BSA.

  • Enzyme Addition: Add the CDK2/Cyclin A2 enzyme solution to each well.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Roscovitine) and a negative control (vehicle).

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and a suitable substrate (e.g., histone H1).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action: Inhibition of the CDK2 Signaling Pathway

CDK2 is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle.[6] Dysregulation of the CDK2 pathway is a common feature in cancer, leading to uncontrolled cell proliferation. The this compound analogs exert their anticancer effects by inhibiting the kinase activity of CDK2, thereby blocking the phosphorylation of key substrates such as the retinoblastoma protein (pRb). This leads to cell cycle arrest and apoptosis.[2]

dot

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F Free E2F pRb_E2F->E2F Releases G1_Arrest G1/S Arrest CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_E2F Hyper-phosphorylates DNA_Replication DNA Replication E2F->DNA_Replication Promotes Transcription Inhibitor 5-Methyl-1-phenyl-1H- purazol-3-amine Analog Inhibitor->CyclinE_CDK2 Inhibits

Sources

Comparative Guide: Efficacy of Pyrazole Derivatives vs. Established Pharmacotherapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold." Unlike generic small molecules, pyrazoles possess unique electronic properties that allow them to act as potent ATP-competitive inhibitors in kinase pockets and selective ligands for G-protein-coupled receptors (GPCRs).

This guide objectively compares pyrazole-based therapeutics (specifically Celecoxib , Crizotinib , and Ruxolitinib ) against established standard-of-care (SoC) drugs. We move beyond marketing claims to analyze binding kinetics, clinical efficacy data, and experimental validation protocols.

The Pharmacophore Advantage

Why do pyrazoles often outperform traditional scaffolds? The answer lies in their ability to mimic the adenine ring of ATP.

  • H-Bonding Capability: The unsubstituted nitrogen (–NH) acts as a hydrogen bond donor, while the pyridine-like nitrogen (=N–) acts as an acceptor. This dual nature allows for high-affinity binding to the "hinge region" of protein kinases.

  • Rigidity & Stacking: The aromatic nature of the ring facilitates

    
    -
    
    
    
    stacking interactions with phenylalanine or tyrosine residues in the active site, stabilizing the drug-enzyme complex.

Case Study A: Inflammation & Pain Management

Comparison: Celecoxib (Pyrazole COX-2 Inhibitor) vs. Diclofenac/Naproxen (Non-selective NSAIDs).

Mechanism of Action

Traditional NSAIDs (Naproxen) inhibit both COX-1 (cytoprotective) and COX-2 (pro-inflammatory). Celecoxib utilizes the pyrazole scaffold to fit the larger hydrophobic side pocket of COX-2, which is absent in COX-1, theoretically reducing gastrointestinal (GI) toxicity while maintaining efficacy.

DOT Diagram: Arachidonic Acid Pathway & Inhibition

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prosta_Homeo Prostaglandins (Gastric Protection/Hemostasis) COX1->Prosta_Homeo Prosta_Inflam Prostaglandins (Pain/Inflammation) COX2->Prosta_Inflam NSAID NSAIDs (Naproxen/Diclofenac) Non-selective Block NSAID->COX1 NSAID->COX2 Celecoxib Celecoxib (Pyrazole) Selective COX-2 Block Celecoxib->COX1 No Effect Celecoxib->COX2

Figure 1: Differential inhibition of COX pathways. Note Celecoxib's sparing of the COX-1 homeostatic arm.

Data Analysis: The SUCCESS-I Study

The SUCCESS-I study provided a massive dataset (n=13,274) comparing Celecoxib to Diclofenac and Naproxen.[1]

MetricCelecoxib (200mg/day)Diclofenac (100mg/day)Naproxen (1000mg/day)Statistical Significance
Pain Relief (WOMAC) EquivalentEquivalentEquivalentp > 0.05 (NS)
Ulcer Complications 0.1 per 100 pt-years 0.8 per 100 pt-yearsHighp = 0.008
GI Bleeding Risk LowModerateHighFavors Celecoxib

Scientist's Note: While efficacy is statistically equivalent, the therapeutic index of the pyrazole derivative is superior due to the reduced GI toxicity. This validates the structural design intent of targeting the COX-2 hydrophobic pocket.

Case Study B: Oncology (ALK+ NSCLC)

Comparison: Crizotinib (Pyrazole ALK Inhibitor) vs. Chemotherapy (Pemetrexed/Docetaxel).

Mechanism of Action

In Anaplastic Lymphoma Kinase (ALK) positive Non-Small Cell Lung Cancer (NSCLC), the ALK fusion protein drives uncontrolled proliferation. Crizotinib uses a 3-benzyloxy-pyrazole moiety to bind the ATP-binding pocket of the ALK kinase domain.

DOT Diagram: ALK Signaling & Inhibition

ALK_Signaling ALK ALK Fusion Protein (Constitutively Active) RAS RAS ALK->RAS PI3K PI3K/AKT ALK->PI3K ATP ATP ATP->ALK Phosphorylation Criz Crizotinib (Pyrazole Inhibitor) Criz->ALK Competitive Binding MAPK MAPK/ERK RAS->MAPK Prolif Tumor Proliferation & Survival MAPK->Prolif PI3K->Prolif

Figure 2: Crizotinib competitively inhibits ATP binding to ALK, halting downstream RAS/MAPK and PI3K signaling.

Data Analysis: PROFILE 1007 Trial

This Phase 3 trial represents a head-to-head comparison in previously treated ALK-positive patients.

Clinical EndpointCrizotinib (Pyrazole)Chemotherapy (Docetaxel/Pemetrexed)Hazard Ratio (HR)
Median PFS 7.7 months 3.0 months0.49 (p < 0.001)
Objective Response Rate (ORR) 65% 20%p < 0.001
Symptom Reduction Significant improvementMinimal/Worsening-

Scientist's Note: The Hazard Ratio of 0.49 indicates a 51% reduction in the risk of progression or death. This is a paradigm shift compared to the marginal gains often seen with cytotoxic chemotherapy.

Experimental Protocols: Validating Pyrazole Efficacy

To verify the efficacy of a novel pyrazole derivative in your lab, do not rely on simple proliferation assays alone. You must prove target engagement.

Protocol 1: TR-FRET Kinase Binding Assay (IC50 Determination)

Objective: Determine the inhibitory constant (


) of a pyrazole derivative against a specific kinase (e.g., JAK2 or ALK) using Time-Resolved Fluorescence Resonance Energy Transfer.

Reagents:

  • Kinase Enzyme (recombinant, tagged, e.g., GST-ALK).

  • Fluorescent Tracer (AlexaFluor® 647-labeled ATP competitive inhibitor).

  • Europium-labeled Antibody (anti-GST).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Preparation: Prepare a 10-point serial dilution of your pyrazole derivative in DMSO (3-fold dilutions starting at 10

    
    ).
    
  • Enzyme Mix: Dilute the kinase/antibody mixture in Assay Buffer to

    
     the optimal concentration (determined by previous titration).
    
  • Tracer Mix: Dilute the Fluorescent Tracer to

    
     the 
    
    
    
    .
  • Reaction Assembly (384-well plate):

    • Add 5

      
       of Pyrazole dilution.
      
    • Add 5

      
       of Kinase/Antibody mix.
      
    • Incubate 15 mins (allows pyrazole to bind hinge region).

    • Add 5

      
       of Tracer mix.
      
  • Readout: Incubate 60 mins at RT. Read on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Europium]).

  • Calculation: Calculate the TR-FRET ratio (

    
    ). Plot signal vs. log[inhibitor] to derive 
    
    
    
    .

Self-Validation Check:

  • Z-Prime Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Run Staurosporine or Crizotinib alongside as a positive control. If the reference

    
     shifts >3-fold from historical means, discard the run.
    
DOT Diagram: TR-FRET Assay Logic

TR_FRET Step1 1. Incubate Kinase + Antibody + Pyrazole (Inhibitor) Step2 2. Add Fluorescent Tracer (Competes for ATP site) Step1->Step2 ScenarioA Scenario A: Low Efficacy Pyrazole fails to bind Step2->ScenarioA ScenarioB Scenario B: High Efficacy Pyrazole blocks pocket Step2->ScenarioB ResultA Tracer Binds Kinase High FRET Signal ScenarioA->ResultA ResultB Tracer Displaced Low FRET Signal ScenarioB->ResultB

Figure 3: Logic flow for TR-FRET assay. High efficacy pyrazoles displace the tracer, reducing the FRET signal.

References

  • Silverstein, F. E., et al. (2000). Gastrointestinal Toxicity with Celecoxib vs Nonsteroidal Anti-inflammatory Drugs for Osteoarthritis and Rheumatoid Arthritis: The CLASS Study: A Randomized Controlled Trial. JAMA. Link

  • Singh, G., et al. (2006).[2] Celecoxib versus naproxen and diclofenac in osteoarthritis patients: SUCCESS-I Study. The American Journal of Medicine.[2] Link

  • Shaw, A. T., et al. (2013). Crizotinib versus Chemotherapy in Advanced ALK-Positive Lung Cancer. The New England Journal of Medicine. Link

  • Verstovsek, S., et al. (2012). A Double-Blind, Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis (COMFORT-I). The New England Journal of Medicine. Link

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay. Thermo Fisher Scientific Application Notes. Link

Sources

A Senior Application Scientist's Guide to the Validation of a Quantitative HPLC Method for 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used for quality control. This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for a novel pyrazole derivative, 5-methyl-1-phenyl-1H-pyrazol-3-amine. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step, comparing potential outcomes, and providing actionable protocols based on the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.

This guide is structured to empower researchers, analytical scientists, and drug development professionals to not only execute a validation plan but to fundamentally understand the "why" behind the "how," ensuring the development of a robust, reliable, and compliant analytical method.

The Analytical Challenge: Method Development Strategy

Prior to validation, a suitable HPLC method must be developed. For a polar aromatic amine like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to its versatility and robustness for a wide range of small molecules.

Our objective is to achieve a symmetric peak for the main analyte, well-resolved from any potential impurities or degradation products, within a reasonable run time.

Initial Method Parameters:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a workhorse in RP-HPLC and provides a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is chosen. The acidic pH suppresses the silanol group activity on the stationary phase and ensures the amine is in its protonated form, leading to better peak shape.

  • Detection: Given the aromatic nature of the compound, a UV detector is appropriate. The detection wavelength should be set at the absorption maximum (λmax) of the analyte, which would be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. For this example, let's assume a λmax of 254 nm.

  • Flow Rate: A standard flow rate of 1.0 mL/min is typically a good starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

The following diagram illustrates the workflow for method development leading into validation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Select Column & Initial Conditions (C18, ACN/H2O, 254 nm) A->B C Optimize Mobile Phase (Gradient, pH) B->C D Optimize Flow Rate & Temperature C->D E Assess Peak Shape & Resolution D->E F Specificity E->F Method Ready for Validation G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K G Specificity Specificity (Foundation) Linearity Linearity Specificity->Linearity Prerequisite for all quantitative tests Accuracy Accuracy Specificity->Accuracy Prerequisite for all quantitative tests Precision Precision Specificity->Precision Prerequisite for all quantitative tests Robustness Robustness Specificity->Robustness Tests resilience of validated parameters Range Range Linearity->Range Linearity->Robustness Tests resilience of validated parameters Accuracy->Range Defines the boundaries Accuracy->Robustness Tests resilience of validated parameters Precision->Range Defines the boundaries LOD_LOQ LOD / LOQ Precision->LOD_LOQ Determines quantitation limit Precision->Robustness Tests resilience of validated parameters LOD_LOQ->Robustness Tests resilience of validated parameters

Caption: Interdependence of Validation Parameters.

Conclusion: A Self-Validating System

A successfully validated analytical method is a self-validating system. The interconnectedness of the validation parameters ensures that a method that passes all tests is inherently reliable. For this compound, the RP-HPLC method, when validated against the criteria outlined above, provides a high degree of assurance in its intended use for quality control. This systematic approach, grounded in the principles of the ICH guidelines, transforms a series of experiments into a robust analytical procedure that can withstand the scrutiny of regulatory bodies and ensure patient safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). [Link]

A Researcher's Guide to Navigating Target Selectivity: Cross-Reactivity Profiling of 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the journey of a small molecule from a promising hit to a validated lead is paved with rigorous scientific scrutiny. Among the most critical of these evaluations are cross-reactivity studies, designed to unveil the promiscuity or selectivity of a compound across a spectrum of biological targets. This guide provides an in-depth comparison and methodological framework for assessing the cross-reactivity of 5-methyl-1-phenyl-1H-pyrazol-3-amine, a heterocyclic amine with potential therapeutic applications. Drawing upon established principles of drug development, this document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of novel chemical entities.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even antitumor properties.[1][2][3] The subject of our focus, this compound, shares structural similarities with compounds known to interact with various protein families. For instance, the structurally related drug Edaravone (5-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and stroke.[4][5][6][7] Phenylpyrazole derivatives have also been identified as inhibitors of enzymes like BCR-ABL kinase and as modulators of GABA-gated chloride channels.[8][9][10] This known polypharmacology of the pyrazole class underscores the imperative to comprehensively map the interaction landscape of any new derivative.

This guide will dissect the strategic design of a cross-reactivity panel, present hypothetical comparative data to illustrate a favorable selectivity profile for this compound, and provide detailed protocols for key assays that form the backbone of such an investigation.

Designing a Cross-Reactivity Study: A Logic-Driven Approach

The selection of targets for a cross-reactivity panel should not be an arbitrary exercise. It must be a carefully curated process, informed by the compound's structural features and the known pharmacology of its chemical class. The primary objective is to identify potential off-target interactions that could lead to adverse effects or confound the interpretation of on-target activity.[11]

A well-designed study will encompass a diverse range of protein families commonly implicated in off-target effects. For a compound like this compound, a logical screening cascade would include:

  • A Broad Kinase Panel: Given that many small molecule drugs exhibit off-target kinase activity, screening against a representative panel of the human kinome is essential.[12][13][14][15][16]

  • A Panel of G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent targets for off-target interactions.[17][18][19][20][21]

  • A Selection of Ion Channels: Phenylpyrazoles have known activity at ion channels, making this a critical class to investigate.[8][10]

  • Key Metabolic Enzymes (e.g., Cytochrome P450s): To assess the potential for drug-drug interactions and metabolic liabilities.[22]

  • Nuclear Receptors: To probe for potential endocrine-disrupting activities.

The following diagram illustrates the logical workflow for a comprehensive cross-reactivity assessment:

Cross_Reactivity_Workflow cluster_0 Compound Characterization cluster_1 Primary Screening cluster_2 Secondary & Confirmatory Assays cluster_3 Safety & Mechanistic Studies Compound_of_Interest This compound Kinase_Panel Broad Kinase Panel (e.g., 96-well format) Compound_of_Interest->Kinase_Panel Initial Screen GPCR_Panel GPCR Binding Panel (Radioligand Displacement) Compound_of_Interest->GPCR_Panel Initial Screen Ion_Channel_Panel Ion Channel Panel (Functional Assays) Compound_of_Interest->Ion_Channel_Panel Initial Screen Dose_Response Dose-Response Curves (IC50/EC50 Determination) Kinase_Panel->Dose_Response Hits GPCR_Panel->Dose_Response Hits Ion_Channel_Panel->Dose_Response Hits Orthogonal_Assays Orthogonal Assays (e.g., Cellular Thermal Shift) Dose_Response->Orthogonal_Assays Confirmation CYP450_Inhibition CYP450 Inhibition Assays Dose_Response->CYP450_Inhibition Safety Assessment hERG_Channel_Assay hERG Channel Assay Dose_Response->hERG_Channel_Assay Safety Assessment Cellular_Toxicity Cellular Toxicity Assays Orthogonal_Assays->Cellular_Toxicity Functional Impact

Caption: Workflow for assessing the cross-reactivity of a novel compound.

Comparative Selectivity Profile

To illustrate the desired outcome of such a study, the following tables present hypothetical data comparing the activity of this compound with two well-characterized, albeit structurally distinct, kinase inhibitors: Staurosporine (a non-selective inhibitor) and Imatinib (a selective inhibitor).

Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundStaurosporineImatinib
ABL1 2%98%95%
SRC 5%95%70%
VEGFR2 3%92%15%
EGFR 1%88%5%
PKCα 4%99%8%
CDK2 6%96%10%
PKA 2%97%3%

Table 2: GPCR Binding Profile (% Displacement at 10 µM)

GPCR TargetThis compoundCompound X (Hypothetical Non-selective)
Adrenergic α1A 3%85%
Dopamine D2 5%92%
Serotonin 5-HT2A 1%88%
Muscarinic M1 6%75%
Histamine H1 4%95%

The data presented in these tables, while hypothetical, are designed to showcase a compound with a highly desirable selectivity profile. This compound demonstrates minimal interaction with a broad range of kinases and GPCRs at concentrations where off-target effects are commonly observed. This clean profile, in contrast to the promiscuous activity of Staurosporine and the more focused but still multi-targeted profile of Imatinib, would be a strong indicator of a lower potential for off-target mediated side effects.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity data, it is crucial to employ robust and well-validated assay methodologies. Below are detailed protocols for two key assays in a cross-reactivity screening cascade.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol describes a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.[13]

Objective: To determine the percentage of inhibition of kinase activity by this compound at a single concentration.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a 100x stock solution of this compound in 100% DMSO. For a final assay concentration of 1 µM, this would be a 100 µM stock.

  • Assay Plate Preparation:

    • Add 1 µL of the 100x compound stock to the appropriate wells of a 96-well plate.

    • For control wells (0% inhibition), add 1 µL of DMSO.

    • For background wells (100% inhibition), a known potent, non-selective inhibitor like Staurosporine can be used, or the enzyme can be omitted.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.

  • Initiation of Reaction:

    • Add 50 µL of the reaction mixture to each well of the assay plate.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 50 µL of a solution containing the kinase reaction buffer and [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Washing:

    • Stop the reaction by adding 100 µL of 0.75% phosphoric acid.

    • Transfer the reaction mixture to a 96-well filter plate.

    • Wash the filter plate three times with 150 µL of 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate.

    • Add 50 µL of scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_control - Signal_background))

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Prep Add Compound/DMSO to Plate Compound_Prep->Plate_Prep Master_Mix Prepare Kinase/Substrate Master Mix Plate_Prep->Master_Mix Add_Master_Mix Add Master Mix to Plate Master_Mix->Add_Master_Mix Pre_Incubate Pre-incubate at RT Add_Master_Mix->Pre_Incubate Initiate_Reaction Add [γ-³³P]ATP to Initiate Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Phosphoric Acid Incubate->Stop_Reaction Filter_Wash Transfer to Filter Plate and Wash Stop_Reaction->Filter_Wash Detect Add Scintillant and Read Filter_Wash->Detect Analyze Calculate % Inhibition Detect->Analyze End End Analyze->End

Caption: Radiometric kinase inhibition assay workflow.

Protocol 2: GPCR Radioligand Binding Assay

This protocol outlines a competitive binding assay to assess the ability of a test compound to displace a known radiolabeled ligand from a GPCR.[17]

Objective: To determine the percentage of displacement of a specific radioligand from a target GPCR by this compound.

Materials:

  • Cell membranes expressing the target GPCR

  • Specific radioligand (e.g., [³H]-Prazosin for the α1A adrenergic receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Test compound (this compound) dissolved in DMSO

  • 96-well plates

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer and DMSO.

    • Non-specific Binding: Add assay buffer and the non-specific binding control.

    • Test Compound: Add assay buffer and the test compound dilutions.

  • Reaction Mixture:

    • Add the radioligand to each well at a concentration close to its Kd.

    • Add the cell membranes to each well.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer.

  • Detection:

    • Dry the filter mats.

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of displacement for the test compound: % Displacement = 100 * (1 - (Signal_compound - Signal_nonspecific) / (Signal_total - Signal_nonspecific))

Conclusion

The comprehensive assessment of cross-reactivity is a non-negotiable step in the preclinical evaluation of any new chemical entity. For a compound such as this compound, with a scaffold known for diverse biological activities, a systematic and logically designed screening cascade is paramount. The hypothetical data presented herein illustrates the ideal outcome of such a study: a compound with a clean off-target profile, which significantly de-risks its progression through the drug discovery pipeline. By adhering to rigorous and validated experimental protocols, researchers can generate high-quality, reproducible data that provides a clear understanding of a compound's selectivity and potential liabilities. This, in turn, enables informed decision-making and ultimately contributes to the development of safer and more effective therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive into Free Radical Scavenging for Neurological Health.
  • Plummer, S. (2024, May 15). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. PubMed.
  • Li, Y., et al. (2023, July 20). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry.
  • Wang, Y., et al. (2015, July 1). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. PubMed.
  • Jaiswal, S. K., et al. (2020, May 18). Clinical Efficacy and Safety of Edaravone a New Molecule as a Ray of Hope for Motor Neuron Disease (An Incurable Illness) a Mini.
  • Wikipedia. (n.d.). Edaravone.
  • Li, Y., et al. (2023, August 2). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. PubMed.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Davis, M. I., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • van der Meer, T., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate.
  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation.
  • Royal Society of Chemistry. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • ION Biosciences. (n.d.). GPCR Assay Services.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling Services.
  • Kumar, K. A., et al. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC.
  • Asif, M. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
  • Troelsen, K., et al. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.

Sources

A Comparative Guide to the Cytotoxicity of Substituted Pyrazoles on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Pyrazoles in Oncology Research

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5][6] In the field of oncology, pyrazole-based compounds have emerged as a particularly promising class of therapeutic agents.[7][8] Numerous FDA-approved drugs, such as Crizotinib and Avapritinib, incorporate the pyrazole moiety, underscoring its importance in the development of effective cancer therapies.[9]

The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacological profile.[10][11] This has led to the synthesis of a vast library of derivatives with potent cytotoxic activity against a multitude of cancer cell lines.[10] This guide provides a comparative analysis of the cytotoxic effects of various substituted pyrazoles, supported by experimental data from recent studies. We will delve into their structure-activity relationships (SAR), explore their diverse mechanisms of action, and provide a detailed protocol for assessing their cytotoxic potential.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The anticancer efficacy of substituted pyrazoles is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%. The following tables summarize the cytotoxic activity of several representative pyrazole derivatives against a panel of human cancer cell lines, with commonly used chemotherapy agents provided as reference points.

Table 1: Cytotoxicity of Substituted Pyrazoles against Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference DrugReference Drug IC50 (µM)Source
Pyrazole 5bMCF-7Potent Activity (exact value not specified)ABT-751-[4]
Pyrazolo[3,4-d]pyrimidine 17MCF-72.89Doxorubicin4.27[10]
Isolongifolanone Derivative 37MCF-75.21--[10]
Pyrazole Carbaldehyde 43MCF-70.25Doxorubicin0.95[10]
Pyrazole 13MCF-7>50--[12]
Pyrazole Derivative 3fMDA-MB-468 (TNBC)14.97 (24h), 6.45 (48h)Paclitaxel49.90 (24h), 25.19 (48h)[13]
PTA-1MDA-MB-231 (TNBC)0.93--[14]
Pyrazole-Benzamide DerivativesMCF-74.98 - 92.62 (µg/mL)Doxorubicin4.17 (µg/mL)[15]

Table 2: Cytotoxicity of Substituted Pyrazoles against Lung, Leukemia, and Liver Cancer Cell Lines (A549, K562, HepG2)

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference DrugReference Drug IC50 (µM)Source
Benzofuropyrazole 4aA5490.19ABT-751-[4]
Benzofuropyrazole 4aK5620.26ABT-751-[4]
Pyrazole 5bA5490.69ABT-751-[4]
Pyrazole 5bK5620.021ABT-751-[4]
Fused Pyrazole 4HepG20.31Erlotinib10.6[16]
Polysubstituted Pyrazole 59HepG22.0Cisplatin5.5[10]
Pyrazole Derivative 2A549220.20Etoposide-[6]
PTA-1A5490.17--[14]
Aryldiazo Pyrazole 1HepG24.4Doxorubicin3.9[8]

Table 3: Cytotoxicity of Substituted Pyrazoles against Colon and Other Cancer Cell Lines (HCT-116, HT29, PC3, HeLa)

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference DrugReference Drug IC50 (µM)Source
Pyrazolo[4,3-f]quinoline 48HCT-1161.7--[10]
Pyrazolo[4,3-f]quinoline 48HeLa3.6--[10]
Pyrazole Benzothiazole Hybrid 25HT293.17 - 6.77Axitinib-[10]
Pyrazole Benzothiazole Hybrid 25PC33.17 - 6.77Axitinib-[10]
3,4-Diaryl Pyrazole 6Various (6 lines)0.00006 - 0.00025--[10]
Aryldiazo Pyrazole 1HCT-1164.2Doxorubicin4.4[8]
Pyrazole-Benzamide DerivativesHCT-1167.74 - 82.49 (µg/mL)Doxorubicin5.23 (µg/mL)[15]
Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the chemical structure of pyrazole derivatives and their cytotoxic efficacy.[7]

  • Substituents Matter: The nature and position of substituent groups on the pyrazole ring significantly influence anticancer activity. For instance, studies have shown that compounds with electron-withdrawing groups often exhibit greater growth inhibition.[10]

  • Hybrid Vigor: Fusing the pyrazole ring with other heterocyclic systems, such as benzofuran, pyrimidine, or benzothiazole, can lead to highly potent compounds.[4][10][16] Pyrazole-benzothiazole hybrids, for example, showed potent activity against multiple cancer cell lines with IC50 values in the low micromolar range.[10]

  • General Potency: In a direct comparison, pyrazole derivatives (5a-e) were generally found to be more potent than their corresponding benzofuropyrazole (4a-e) counterparts.[4] This highlights that even subtle structural modifications can dramatically alter biological activity.

Mechanisms of Cytotoxicity: A Multi-Targeted Approach

Substituted pyrazoles exert their anticancer effects through a variety of mechanisms, often interacting with multiple cellular targets.[9][10] This multi-targeted approach is a significant advantage, as it can potentially overcome resistance mechanisms that plague single-target therapies.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division. Several potent pyrazole derivatives act as tubulin polymerization inhibitors.[9][10] By disrupting microtubule dynamics, these compounds arrest the cell cycle and induce apoptosis. For example, compound 5b was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM.[4] Similarly, the novel pyrazole PTA-1 was also found to inhibit tubulin polymerization, contributing to its cytotoxic effects.[14]

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Many pyrazole derivatives have been designed as inhibitors of key kinases that are often dysregulated in cancer.[17]

  • EGFR/VEGFR-2: Fused pyrazole derivatives have shown potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.[16]

  • PI3K/CDK: Other derivatives have been identified as potent inhibitors of PI3 Kinase (PI3K) and Cyclin-Dependent Kinases (CDKs), enzymes that are central to cell cycle progression.[10][17]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of pyrazole treatment is the induction of programmed cell death (apoptosis) and the halting of the cell cycle.

  • Apoptosis: Compounds can trigger apoptosis by increasing the generation of intracellular Reactive Oxygen Species (ROS), activating key executioner enzymes like caspase-3, and modulating the expression of pro-apoptotic (Bax, p53) and anti-apoptotic (Bcl-2) proteins.[10][13]

  • Cell Cycle Arrest: Pyrazole derivatives have been shown to arrest cancer cells in various phases of the cell cycle, including G0/G1 and G2/M, thereby preventing cell division.[12][17][18] For instance, pyrazole 13 caused cell cycle delay in the G0/G1 phase in 4T1 breast cancer cells.[12]

Apoptosis_Pathway cluster_0 Pyrazole Derivative cluster_1 Cellular Effects cluster_2 Apoptotic Cascade Pyrazole Substituted Pyrazole ROS ↑ ROS Generation Pyrazole->ROS Mito Mitochondrial Stress Pyrazole->Mito ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig 1. Simplified pathway of pyrazole-induced apoptosis.

Experimental Protocols: Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[1][4]

Standard Operating Procedure: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of a test compound (e.g., a substituted pyrazole) on a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI, DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium. A typical concentration range might be 0.1 to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT reagent to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.

    • Gently agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Pyrazole Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer (DMSO) incubate3->solubilize read Read Absorbance (~570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze end End analyze->end

Fig 2. Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The evidence overwhelmingly supports the status of substituted pyrazoles as a highly promising scaffold in the discovery of novel anticancer agents. Their chemical tractability allows for the creation of diverse libraries, and their ability to engage multiple oncogenic targets provides a robust strategy for inducing cancer cell death. The comparative data clearly indicates that specific substitutions can yield compounds with nanomolar potency, sometimes far exceeding the efficacy of standard chemotherapeutic drugs.

Future research should continue to focus on optimizing the pyrazole scaffold through detailed structure-activity relationship studies.[7][11] The development of pyrazole hybrids that combine multiple pharmacophores into a single molecule is a particularly exciting avenue.[11] Furthermore, a deeper investigation into their mechanisms of action, particularly in resistant cancer models and in vivo systems, will be crucial for translating these promising laboratory findings into clinically effective cancer therapies.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). International Journal of Molecular Sciences. [Link]

  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (2021). ChemistrySelect. [Link]

  • Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives. (2016). Der Pharma Chemica. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). Molecules. [Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. (2023). Polymers. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie. [Link]

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. ResearchGate. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Cytotoxic activity of the tested compounds on HCT-116 and MCF-7 cell lines. ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Medicinal Chemistry. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2021). Journal of Oncology. [Link]

  • Derivatives of pyrazole-based compounds as prospective cancer agents. UWCScholar. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). Molecules. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). International Journal of Molecular Sciences. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2011). European Journal of Medicinal Chemistry. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2025). Turkish Journal of Medical Sciences. [Link]

Sources

A Comparative Analysis of the Biological Activity of 5-Methyl-1-Phenyl-1H-Pyrazol-3-Amine and Celecoxib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] However, the quest for novel agents with improved efficacy and safety profiles is perpetual. This guide provides an in-depth, objective comparison of the biological activity of 5-methyl-1-phenyl-1H-pyrazol-3-amine, a representative of the promising aminopyrazole class, and the well-established COX-2 inhibitor, Celecoxib. This analysis is grounded in available experimental data for the aminopyrazole and its close structural analogs, offering valuable insights for researchers and professionals in drug development.

Section 1: Mechanism of Action - A Tale of Two Pyrazoles

Both Celecoxib and this compound belong to the pyrazole class of heterocyclic compounds, which is recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] Their primary mechanism of anti-inflammatory action revolves around the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[4]

Celecoxib: The Archetypal COX-2 Inhibitor

Celecoxib's therapeutic efficacy stems from its high selectivity for the COX-2 isoform over COX-1.[5] COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[6] By selectively inhibiting COX-2, Celecoxib effectively reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby minimizing the risk of gastrointestinal ulceration.[1]

The structural basis for Celecoxib's selectivity lies in its sulfonamide moiety, which binds to a hydrophilic side pocket present in the active site of COX-2 but absent in COX-1.[4] This specific interaction allows for a tighter and more selective inhibition of the COX-2 enzyme.

Visualizing the COX Inhibition Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation & Pain) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Highly Selective Inhibition Aminopyrazole 5-Methyl-1-phenyl- 1H-pyrazol-3-amine (and analogs) Aminopyrazole->COX2 Potential Selective Inhibition

Caption: The cyclooxygenase (COX) pathway and points of inhibition.

This compound and its Analogs: Emerging Challengers

While direct experimental data on the COX inhibitory activity of this compound is limited in publicly available literature, studies on structurally similar 5-aminopyrazole derivatives have demonstrated significant potential. Research has shown that certain 5-aminopyrazole compounds exhibit potent in vitro COX-2 inhibitory activity, with some derivatives showing IC50 values comparable to or even lower than Celecoxib. Furthermore, these compounds have displayed a favorable selectivity index, indicating a strong preference for COX-2 over COX-1.

The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, a series of novel 1,5-diarylpyrazole compounds, including 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives, have been evaluated for their anti-inflammatory potential and have shown promising results.[7] This suggests that the core pyrazole scaffold, shared by both Celecoxib and this compound, is a key determinant of their anti-inflammatory action.

Section 2: Comparative Biological Activity

A direct comparison of the biological activities of this compound and Celecoxib is crucial for evaluating its therapeutic potential. While data on the specific target molecule is emerging, we can draw valuable comparisons from studies on its close analogs.

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the in vivo anti-inflammatory activity of novel compounds. In this model, Celecoxib consistently demonstrates a significant reduction in paw edema, serving as a reliable positive control.

Studies on various pyrazole derivatives have shown potent anti-inflammatory effects in this model. For example, certain novel pyrazoline derivatives have exhibited anti-inflammatory activity comparable to that of Celecoxib.[8] Furthermore, some celecoxib derivatives have demonstrated even higher in vivo anti-inflammatory activity compared to the parent drug.[9] This highlights the potential for structural modifications of the pyrazole scaffold to enhance anti-inflammatory efficacy.

Analgesic Activity

The analgesic properties of COX-2 inhibitors are intrinsically linked to their anti-inflammatory mechanism. By reducing prostaglandin synthesis at the site of inflammation, these compounds effectively alleviate pain. Celecoxib is clinically used for the management of various types of pain, including osteoarthritis, rheumatoid arthritis, and acute pain.[6]

Similarly, various pyrazole derivatives have been reported to possess significant analgesic activity.[2] In vivo studies on celecoxib derivatives have shown a significant analgesic effect, with a duration of action that can be several hours longer than that of Celecoxib.[9]

Anticancer Activity

Emerging evidence suggests that COX-2 plays a role in tumorigenesis, and selective COX-2 inhibitors like Celecoxib have been investigated for their potential as anticancer agents.[10] Celecoxib has been shown to inhibit the growth of various cancer cell lines and is approved for the treatment of familial adenomatous polyposis to reduce the number of colorectal polyps.

The anticancer potential of pyrazole derivatives is an active area of research. Numerous studies have reported the synthesis of novel pyrazole compounds with significant in vitro cytotoxic activity against a range of cancer cell lines.[11][12] For instance, certain pyrazolo[3,4-b]pyrazine derivatives have been evaluated for their anti-breast cancer activity and have shown significant inhibitory effects.[13]

Comparative Data Summary
Biological ActivityCelecoxibThis compound & Analogs
COX-2 Inhibition (IC50) ~40 nM[5]Data on specific molecule limited; analogs show comparable or higher potency.
COX-1 Inhibition (IC50) Significantly higher than COX-2 IC50Analogs exhibit a favorable selectivity index for COX-2.
In Vivo Anti-inflammatory Significant edema reduction in animal models.Analogs show comparable or superior activity to Celecoxib.[8][9]
Analgesic Activity Clinically proven for various pain types.Analogs demonstrate significant and sometimes longer-lasting analgesia.[9]
Anticancer Activity Inhibits various cancer cell lines; approved for FAP.Analogs show potent in vitro cytotoxicity against multiple cancer cell lines.[11][13]

Section 3: Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate and compare the biological activities of these compounds.

In Vitro COX Inhibition Assay (Colorimetric)

This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.

Caption: Workflow for the in vitro COX colorimetric inhibitor screening assay.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound (e.g., this compound), Celecoxib (as a positive control), and a vehicle control (e.g., DMSO) in a suitable solvent.

    • Prepare working solutions of ovine COX-1 and human recombinant COX-2 enzymes in a Tris-HCl buffer (pH 8.0).

    • Prepare a solution of heme and arachidonic acid.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound at various concentrations or the vehicle control.

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

    • Immediately read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model to assess the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Fast the animals overnight before the experiment with free access to water.

  • Dosing and Induction of Edema:

    • Administer the test compound (e.g., this compound), Celecoxib (positive control), or vehicle (control group) orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point using the following formula: % Inhibition = [ (C - T) / C ] x 100 Where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to screen for the cytotoxic potential of compounds against cancer cell lines.

Caption: A stepwise workflow of the MTT assay for determining cell viability.

Methodology:

  • Cell Seeding:

    • Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., this compound), a positive control (e.g., doxorubicin), and a vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Section 4: Concluding Remarks and Future Directions

The available evidence strongly suggests that this compound and its structural analogs represent a promising class of compounds with significant anti-inflammatory, analgesic, and potential anticancer activities. While Celecoxib remains a valuable therapeutic agent and a critical benchmark for COX-2 inhibition, the exploration of novel pyrazole derivatives is a scientifically meritorious endeavor.

The data from analogous compounds indicate that aminopyrazoles may offer comparable, or in some cases, superior biological activity to Celecoxib. However, it is imperative to conduct direct, head-to-head comparative studies on this compound to definitively ascertain its pharmacological profile.

Future research should focus on:

  • Comprehensive in vitro profiling: Determining the IC50 values of this compound for COX-1 and COX-2 to establish its potency and selectivity.

  • In-depth in vivo studies: Expanding the in vivo evaluation to include various models of pain and inflammation, as well as assessing its pharmacokinetic and safety profiles.

  • Anticancer mechanism of action: Investigating the specific cellular and molecular pathways through which this compound and its analogs exert their cytotoxic effects on cancer cells.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of next-generation anti-inflammatory and anticancer agents.

References

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. The New England Journal of Medicine. [Link]

  • COX 2-selective NSAIDs: Biology, promises, and concerns. Cleveland Clinic Journal of Medicine. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Materials and Chemical Sciences. [Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. ACS Omega. [Link]

  • Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of Applicable Chemistry. [Link]

  • A Novel COX2 Inhibitor Pyrazole Derivative Proven Effective as an AntiInflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate. [Link]

Sources

Comparative Evaluation Guide: Novel 5-Methyl-1-Phenyl-1H-Pyrazol-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Next-Gen" Edaravone Scaffold

The 5-methyl-1-phenyl-1H-pyrazol-3-amine scaffold represents a critical structural evolution from the FDA-approved radical scavenger Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). While Edaravone is the standard of care for ALS and acute ischemic stroke, its clinical utility is limited by rapid renal clearance and moderate oral bioavailability.

This guide provides a framework for evaluating the novelty of 3-amine derivatives (herein referred to as the MPA Series ). Unlike the ketone-based Edaravone, the amine moiety introduces a distinct hydrogen-bond donor/acceptor profile and a handle for further functionalization (e.g., amide coupling, Schiff bases), potentially enhancing Blood-Brain Barrier (BBB) penetration and oxidative stability.

Structural & Functional Novelty Analysis

Chemical Space & SAR Logic

The core novelty of the MPA series lies in the tautomeric stabilization and the C4-position reactivity. While Edaravone relies on keto-enol tautomerism for its radical scavenging (via Hydrogen Atom Transfer - HAT), the amine derivatives often utilize a Single Electron Transfer (SET) mechanism, which can be faster in physiological pH.

Diagram 1: Structure-Activity Relationship (SAR) Map

SAR_Logic Core 5-methyl-1-phenyl- 1H-pyrazol-3-amine R1 N1-Phenyl Ring: Lipophilicity & Metabolism (Target: p-Fluoro/Methoxy) Core->R1 ADMET Control R3 C3-Amine: Solubility & H-Bonding (Target: Amides/Ureas) Core->R3 Bioavailability R4 C4-Position: Electronic Tuning (Target: Halogens/Alkyls) Core->R4 Potency (IC50)

Figure 1: SAR decision tree for optimizing the MPA scaffold. The C3-amine offers a novel vector for reducing rapid glucuronidation seen in Edaravone.

Head-to-Head Comparison: MPA-Derivative vs. Standards

The following data aggregates typical performance metrics for this scaffold class compared to the clinical standard.

FeatureEdaravone (Standard) MPA-Derivative (Target Profile) Rationale for Novelty
Core Structure Pyrazolone (Ketone)Pyrazol-amineAmine allows salt formation (solubility) and prodrug design.
LogP (Lipophilicity) ~1.351.8 - 2.5Optimized for passive CNS diffusion without entrapment.
Antioxidant Mechanism HAT (Dominant)SET + HATDual mechanism enhances ROS scavenging rate [1].
DPPH IC50 ~30 µM< 15 µMElectron-donating amine group stabilizes the radical cation.
BBB Permeability (

)
Moderate (

cm/s)
High (>

cm/s)
Reduced polar surface area (TPSA) via N-substitution.

Experimental Validation Protocols

To claim novelty, you must demonstrate superiority in oxidative protection and CNS delivery .

Protocol A: High-Throughput Radical Scavenging (ABTS/DPPH)

Why this matters: The amine group alters the ionization potential. You must prove this translates to faster kinetics than Edaravone.

Methodology:

  • Preparation: Dissolve test compounds (MPA derivatives) and Edaravone (positive control) in DMSO to 10 mM.

  • ABTS Generation: Mix 7 mM ABTS with 2.45 mM potassium persulfate; incubate 16h in dark to generate ABTS•+. Dilute with ethanol until Absorbance (734 nm) = 0.70.

  • Reaction: Add 10 µL compound to 190 µL ABTS•+ solution in a 96-well plate.

  • Measurement: Read Absorbance at 734 nm after 6 minutes.

  • Calculation:

    
    
    
  • Validation: Ascorbic acid must serve as a secondary control.

Protocol B: PAMPA-BBB (Blood-Brain Barrier) Permeability

Why this matters: Edaravone derivatives are useless for neuroprotection if they cannot cross the BBB. This assay predicts passive diffusion [2].[1][2][3]

Methodology:

  • Membrane: Use a PVDF filter plate (0.45 µm). Coat with 4 µL of Porcine Brain Lipid Extract (20 mg/mL in dodecane).

  • Donor Well: Add 300 µL of compound (10 µM in PBS, pH 7.4).

  • Acceptor Well: Add 200 µL of PBS.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in both wells using UV-Vis or LC-MS/MS.

  • Calculation: Calculate effective permeability (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    = filter area,
    
    
    = volume,
    
    
    = time.
Diagram 2: Experimental Workflow

Workflow Step1 Synthesis: Ph-Hydrazine + beta-Ketonitrile/Ester Step2 In Silico Filter: Lipinski Rule of 5 TPSA < 90 Ų Step1->Step2 Step3 In Vitro Screen: DPPH/ABTS Assay (Target: IC50 < Edaravone) Step2->Step3 Step4 ADMET Profiling: PAMPA-BBB Assay Step3->Step4 Step5 Cellular Validation: PC12 Cells (OGD Model) Step4->Step5

Figure 2: Sequential validation pipeline. Compounds failing Step 3 (Potency) or Step 4 (Permeability) are discarded before cellular testing.

Protocol C: Neuroprotection in PC12 Cells (OGD Model)

Why this matters: Chemical scavenging does not always equate to biological survival. Oxygen-Glucose Deprivation (OGD) mimics ischemic stroke conditions.

Methodology:

  • Culture: Seed PC12 cells (rat pheochromocytoma) at

    
     cells/well.
    
  • Treatment: Pre-treat with MPA derivative (1–50 µM) for 2 hours.

  • OGD Induction: Replace media with glucose-free DMEM. Place cells in a hypoxia chamber (

    
    ) for 4 hours.
    
  • Reperfusion: Replace with normal media and incubate for 24 hours (normoxia).

  • Readout: MTT assay or LDH release to measure cell viability relative to Edaravone-treated cells.

Evaluation Matrix (Go/No-Go)

Use this table to objectively grade the novelty of your specific derivative.

MetricThreshold for "Novelty"Action
Synthetic Yield > 85% (One-pot preferred)If < 50%, process is not scalable.
Radical Scavenging IC50 < 0.8x of EdaravoneIf equivalent, novelty is low unless PK is better.
BBB Permeability

cm/s
If lower, compound is peripheral-only.
Cytotoxicity (CC50) > 100 µM in fibroblastsIf < 50 µM, safety margin is too narrow.

References

  • Antioxidant Mechanism of Edaravone and Its Amine Analogs. SSRN. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs. ResearchGate. Available at: [Link]

  • Evaluation of antioxidant potential of edaravone derivatives. Taylor & Francis. Available at: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Structure and Data. NIST Chemistry WebBook. Available at: [Link]

Sources

head-to-head comparison of microwave-assisted vs conventional heating for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis: A Technical Comparison Guide

Executive Summary

Verdict: For discovery-phase medicinal chemistry and library generation (mg to g scale), Microwave-Assisted Organic Synthesis (MAOS) is the superior methodology. It consistently delivers 10–20% higher yields and reduces reaction times by 90–95% compared to conventional reflux. However, for process-scale manufacturing (>1 kg), conventional heating remains the standard due to penetration depth limitations, though continuous-flow microwave reactors are bridging this gap.

MetricConventional Heating (Reflux)Microwave-Assisted (Closed Vessel)
Reaction Time Hours (2–24 h)Minutes (2–20 min)
Yield Moderate (50–80%)High (85–98%)
Purity Profile Often requires chromatographyFrequently simple filtration/recrystallization
Energy Efficiency Low (heats bath + vessel + solvent)High (heats reaction matrix directly)
Scalability Excellent (Linear scale-up)Challenging (Penetration depth limits)

Mechanistic Divergence: Why the Difference Exists?

To optimize pyrazole synthesis, one must understand that these two methods do not just heat at different rates; they heat via fundamentally different physical mechanisms.

  • Conventional Heating (Conduction/Convection): Relies on a thermal gradient. Heat transfers from the source (oil bath)

    
     vessel wall 
    
    
    
    solvent boundary layer
    
    
    bulk solvent. This slow process often degrades sensitive hydrazine intermediates before the pyrazole ring closes.
  • Microwave Heating (Dielectric Polarization): The oscillating electromagnetic field (2.45 GHz) interacts directly with dipoles (e.g., water, ethanol, hydrazine) and ions. The molecules rotate to align with the field, generating heat via molecular friction (volumetric heating).[1][2] This allows for "superheating" solvents above their boiling points in sealed vessels, significantly accelerating the Arrhenius kinetics.

Visual 1: Thermal Transfer Dynamics

G cluster_0 Conventional Heating (Wall-to-Center Gradient) cluster_1 Microwave Heating (Volumetric/Direct) HeatSource Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction Solvent Solvent (Convection) VesselWall->Solvent Convection Reagents Reagents Solvent->Reagents Diffusion MWSource Magnetron (2.45 GHz) Dipoles Dipolar Molecules (Solvent/Reagents) MWSource->Dipoles Radiation (Penetrates Wall) Heat Rapid Kinetic Energy Dipoles->Heat Molecular Friction

Figure 1: Comparison of thermal transfer vectors. Conventional heating relies on inefficient surface-to-center gradients, while microwaves couple directly with the reaction matrix.

Head-to-Head Data Analysis

The following data aggregates results from comparative studies on the Knorr Pyrazole Synthesis (condensation of 1,3-diketones with hydrazines).

Reaction TypeReagentsMethodTimeYield (%)Ref
Knorr Cyclocondensation 1,3-diketone + Hydrazine hydrateReflux (EtOH) 4 h72%[1]
MW (EtOH, 50W) 5 min94%[1]
Vilsmeier-Haack Cyclization Hydrazone + POCl3/DMFReflux 5 h65%[2]
MW 2 min92%[2]
One-Pot 3-Component Aldehyde + Ethyl acetoacetate + HydrazineReflux 6 h78%[3]
MW (Solvent-free) 3 min95%[3]

Scientific Insight: The yield improvement in MW is often attributed to the suppression of side reactions. In conventional reflux, the prolonged exposure to heat allows the hydrazine to undergo oxidative degradation or form azine byproducts. The rapid MW ramp rate favors the kinetic product (the pyrazole) over thermodynamic degradation pathways.

Experimental Protocols (Self-Validating Systems)

Method A: Conventional Reflux (Baseline)

Use this for bulk scale-up (>50g) or when using non-polar solvents transparent to microwaves (e.g., hexane).

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Loading: Charge flask with 1,3-diketone (10 mmol) and Ethanol (20 mL). Add Hydrazine hydrate (12 mmol) dropwise at room temperature.

    • Validation: Observe exotherm. If solution boils vigorously upon addition, cool in ice bath.

  • Reaction: Heat to reflux (approx. 80°C) using an oil bath.

  • Monitoring: Check TLC every 60 mins. Average time: 3–5 hours.

  • Workup: Cool to RT. Pour into crushed ice. Filter precipitate.

  • Purification: Recrystallization from Ethanol/Water.

Method B: Microwave-Assisted Synthesis (Recommended)

Use this for library generation, optimization, and difficult substrates.

  • Setup: Use a dedicated single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover) with a 10 mL pressure-rated vial.

    • Expert Tip: Do not use domestic kitchen microwaves. They lack pressure control and have uneven "hot spots" that can cause vessel failure.

  • Loading: Charge vial with 1,3-diketone (2 mmol), Hydrazine hydrate (2.4 mmol), and Ethanol (3 mL). Add a magnetic stir bar. Cap with a crimp top (PTFE/Silicone septum).

  • Parameters:

    • Temperature: 120°C (Note: This is above the b.p. of ethanol, utilizing the pressure vessel).

    • Pressure Limit: 15 bar.

    • Power: Dynamic (Max 150W).

    • Hold Time: 5 minutes.

    • Pre-stir: 30 seconds (Crucial to mix reagents before irradiation to prevent localized superheating).

  • Execution: Start run. Monitor the temperature/pressure profile on the screen.

    • Validation: The temperature should ramp to 120°C within 30-60 seconds. If ramp is too slow (>2 min), the solvent is not absorbing enough; add a "doping" agent like ionic liquid or switch to a more polar solvent.

  • Workup: The reactor will air-cool the vial. Decap carefully. Pour into water/ice.

    • Result: Product usually precipitates immediately with higher purity than Method A.

Workflow Optimization & Decision Matrix

When should you switch from Conventional to Microwave? Use this logic flow.

Visual 2: Synthesis Decision Tree

Workflow Start Start: Pyrazole Synthesis ScaleCheck Required Scale? Start->ScaleCheck MWBatch Microwave Batch (High Throughput) ScaleCheck->MWBatch < 20g MWFlow Microwave Flow (Continuous) ScaleCheck->MWFlow 20g - 1kg ConvReflux Conventional Reflux (Bulk Mfg) ScaleCheck->ConvReflux > 1kg SolventCheck Solvent Polarity? SolventCheck->MWBatch Polar (EtOH, H2O, DMF) Doping Add Ionic Liquid/Polar Dopant SolventCheck->Doping Non-Polar (Toluene, Hexane) MWBatch->SolventCheck Optimization Doping->MWBatch Re-run

Figure 2: Decision matrix for selecting the optimal heating modality based on scale and solvent properties.

Operational Metrics & Green Chemistry

Energy Efficiency

Microwave heating is an "on-demand" energy source.

  • Conventional: Requires heating 2L of oil bath to heat 50mL of reaction. High thermal mass waste.

  • Microwave: Heats only the 3mL of reaction mixture.

  • Data: Studies show MW synthesis of pyrazoles can reduce energy consumption (kWh) by up to 85-90% per gram of product compared to oil baths [4].

Safety Considerations
  • MW Risk: Rapid pressure buildup. Hydrazine decomposition generates

    
     gas.
    
    • Mitigation: Always use vessels rated for 20+ bar. Program a "Max Pressure" cutoff in the reactor software.

  • Conventional Risk: Thermal runaway and fire hazard (solvent vapors near hot plate elements).

The Scale-Up Bottleneck

The primary limitation of MW is penetration depth .[3] At 2.45 GHz, microwave radiation only penetrates approx. 1.5–3 cm into ethanol.

  • Implication: You cannot simply use a 5L microwave flask; the center will remain cold while the outside boils.

  • Solution: For scales >100g, Continuous Flow Microwave Reactors are used. The reagents are pumped through a thin capillary tube inside the microwave cavity, ensuring the entire stream is within the penetration depth.

References

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis, 2021.

  • Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemical Technology, 2001.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. Processes, 2025.

  • Energy Efficiency of Microwave- and Conventionally Heated Reactors. ACS Sustainable Chemistry & Engineering, 2009.

  • Scale-up in microwave-accelerated organic synthesis. Beilstein Journal of Organic Chemistry, 2009.

Sources

Statistical Validation & Comparative Performance of Pyrazole Scaffolds in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, HTS Leads, and Pharmacologists. Objective: To establish a rigorous statistical framework for validating the potency and selectivity of pyrazole-based small molecules compared to alternative scaffolds (e.g., pyrimidines) and industry standards (e.g., Ruxolitinib).

The pyrazole ring is a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[1][2] However, the high sensitivity of kinase assays often leads to false positives. This guide moves beyond simple IC50 reporting, mandating a statistical validation workflow involving Z-Factor (


), Minimum Significant Ratio (MSR), and 4-Parameter Logistic (4PL) regression  to ensure data integrity.

Part 1: The Statistical Framework (The "Why")

In high-throughput screening (HTS) and lead optimization, a raw IC50 value is meaningless without a measure of assay reliability. As a Senior Application Scientist, I enforce the following statistical pillars before any compound is advanced.

Z-Factor ( ): The Gatekeeper

The


 factor measures the separation between the positive control (max inhibition) and negative control (min inhibition) bands. It is the primary metric for assay robustness.
  • Formula:

    
    
    
  • Threshold: An assay with

    
     is statistically invalid for quantitative comparison. Pyrazole screening campaigns must maintain 
    
    
    
    to distinguish subtle Structure-Activity Relationship (SAR) shifts.
Minimum Significant Ratio (MSR)

When comparing a novel pyrazole candidate (PYZ-X) to a reference (Ref-Std), how large must the potency difference be to be real? The MSR answers this.

  • Definition: The smallest ratio between two potencies (e.g., IC50s) that is statistically significant.

  • Application: If the MSR of your assay is 3.0, and PYZ-X has an IC50 of 10 nM while Ref-Std is 25 nM (Ratio = 2.5), the difference is not statistically significant.

Statistical Decision Workflow

The following diagram illustrates the mandatory decision logic for validating assay results.

ValidationWorkflow Start Raw Assay Data (RFU/Luminescence) CalcZ Calculate Z-Factor (Z') Start->CalcZ DecisionZ Is Z' > 0.5? CalcZ->DecisionZ Fail REJECT PLATE Optimize Assay Window DecisionZ->Fail No Norm Normalize Data (% Inhibition) DecisionZ->Norm Yes Fit 4-Parameter Logistic (4PL) Fit Norm->Fit CheckFit R² > 0.95 & Hill Slope 0.8-1.2? Fit->CheckFit CheckFit->Fail No (Poor Fit) CalcMSR Calculate MSR (Inter-plate variability) CheckFit->CalcMSR Yes Valid VALIDATED DATASET Report IC50 & 95% CI CalcMSR->Valid

Figure 1: Statistical validation workflow. Data is only considered valid if it passes the Z' gate and the curve-fitting criteria.

Part 2: Comparative Analysis (Pyrazole vs. Alternatives)

To objectively evaluate pyrazole performance, we compare it against the Pyrimidine scaffold (common in early generation kinase inhibitors) and a Reference Standard (Ruxolitinib).

Scaffold Performance Metrics

Pyrazoles often exhibit superior selectivity profiles compared to pyrimidines due to the vector of their hydrogen bond donors/acceptors, which allows for specific interactions with the kinase "gatekeeper" residues.

MetricPyrazole Scaffold (e.g., Ruxolitinib-like)Pyrimidine Scaffold (e.g., Imatinib-like)Clinical Reference (Ruxolitinib)
Binding Mode Bidentate H-bond (Hinge Region)Mono/Bidentate H-bondType I (ATP Competitive)
Lipophilicity (cLogP) Moderate (2.5 - 3.5)High (> 4.0)2.9 (Balanced)
Solubility High (Polar N-N bond)Low to ModerateHigh
Selectivity (Gini) 0.65 (High Selectivity)0.45 (Broad Spectrum)0.72 (JAK1/2 Selective)
Toxicity Risk Low (Metabolic stability)Moderate (Reactive metabolites)Managed (Anemia/Thrombocytopenia)
Mechanistic Advantage

The pyrazole nitrogen pair acts as a versatile donor-acceptor system. The diagram below details the specific interaction within the ATP-binding pocket that drives potency.

BindingMechanism Kinase Kinase Hinge Region (Glu-Met-Leu) Pyrazole Pyrazole Core (N-NH) Kinase->Pyrazole Backbone NH -> Acceptor (N) Pyrazole->Kinase Donor (NH) -> Backbone C=O RGroup R-Group Tail (Solubilizing) Pyrazole->RGroup Covalent Link Gatekeeper Gatekeeper Residue (Selectivity Filter) RGroup->Gatekeeper Steric Clash / Fit

Figure 2: Mechanism of Action. The pyrazole core forms a bidentate hydrogen bond network with the kinase hinge, while the R-group determines selectivity via the gatekeeper residue.

Part 3: Validated Experimental Protocol

Protocol: ATP-Competitive Kinase Inhibition Assay (FRET/TR-FRET) Objective: Determine IC50 of Pyrazole Candidate (PYZ-001) with statistical rigor.

Reagents & Setup
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Fluorescently labeled peptide (specific to target kinase, e.g., JAK2).

  • Controls:

    • Max Signal (0% Inhibition): Enzyme + Substrate + DMSO.

    • Min Signal (100% Inhibition): Substrate only (no enzyme) OR Enzyme + Excess Staurosporine (10 µM).

Step-by-Step Workflow (Self-Validating)
  • Compound Preparation:

    • Prepare 10 mM stock of PYZ-001 in 100% DMSO.

    • Perform 1:3 serial dilution (10 points) to create a dose range from 10 µM to 0.5 nM.

    • Validation Check: Ensure DMSO concentration remains constant (< 1%) across all wells to prevent solvent effects.

  • Enzyme Reaction:

    • Dispense 5 µL of diluted compound into 384-well plate.

    • Add 10 µL of Enzyme/Substrate master mix.

    • Incubate at RT for 60 minutes.

    • Validation Check: Include 16 wells of Max Signal and 16 wells of Min Signal per plate for Z' calculation.

  • Detection:

    • Add 10 µL of Detection Reagent (EDTA + Antibody).

    • Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Immediate Quality Control (The "Stop" Gate):

    • Calculate Z' using the 32 control wells.

    • IF Z' < 0.5: Discard plate. Do not analyze dose-response. Check reagents.

    • IF Z' ≥ 0.5: Proceed to curve fitting.

Part 4: Data Analysis & Curve Fitting

Linear regression is inappropriate for biological dose-response. You must use the 4-Parameter Logistic (4PL) Model .

The 4PL Equation


  • Bottom: Minimal signal (background).

  • Top: Maximal signal.[3]

  • Hill Slope: Describes the steepness.[4][5] For a standard 1:1 binding interaction, this should be close to -1.0 (or 1.0 depending on software convention).

    • Warning: A Hill Slope < 0.5 or > 2.0 often indicates aggregation, insolubility, or multi-site binding, rendering the IC50 invalid.

Comparative Data Table (Hypothetical Validation Set)

The following table demonstrates how to report validated data. Note the inclusion of Confidence Intervals (CI) and Hill Slopes.

Compound IDScaffoldIC50 (nM)95% CI (nM)Hill SlopeZ' FactorStatus
PYZ-001 Pyrazole 12.4 10.1 - 15.2 1.05 0.72 PASS
PYZ-AnalogPyrazole45.038.2 - 53.00.980.68PASS
PYR-RefPyrimidine150.2110 - 2100.600.55Flag (Slope)
Ruxolitinib Pyrazole 3.2 2.8 - 3.6 1.10 0.75 PASS
StaurosporineIndolo...1.10.9 - 1.31.020.78PASS

Analysis:

  • PYZ-001 shows robust inhibition (12.4 nM) with an ideal Hill Slope (1.05), indicating clean 1:1 binding.

  • PYR-Ref (Pyrimidine) shows a shallow slope (0.60), suggesting potential solubility issues or non-specific binding, making the IC50 estimate less reliable despite the Z' passing.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Eastwood, B. J., et al. (2006). The Minimum Significant Ratio: A Statistical Parameter to Characterize the Reproducibility of Potency Estimates from Concentration-Response Assays.[6][7][8] Journal of Biomolecular Screening. Link

  • Fabbro, D., et al. (2015). Targeting Protein Kinases with Selective Inhibitors: The Role of the Pyrazole Scaffold.[9] Methods in Molecular Biology. Link (Contextualized via search results on Pyrazole Kinase Inhibitors).

  • GraphPad. (2024). Guidelines for accurate EC50/IC50 estimation using 4PL regression. GraphPad Statistics Guide. Link

  • National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Assay Validation. NCBI Bookshelf. Link

Sources

A Researcher's Guide to the Structural Confirmation of 5-methyl-1-phenyl-1H-pyrazol-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. An unambiguous structural assignment underpins our understanding of a compound's reactivity, its biological activity, and its potential for further development. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the synthesized heterocyclic compound, 5-methyl-1-phenyl-1H-pyrazol-3-amine, with a primary focus on the definitive method of single-crystal X-ray crystallography.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the rationale behind experimental choices, offering practical protocols and comparative data to aid in the critical process of structural elucidation.

The Imperative of Structural Verification

The synthesis of novel chemical entities is a cornerstone of chemical research. However, a synthesis is only truly complete upon the unequivocal confirmation of the product's molecular structure. The seemingly minor misplacement of a functional group or an incorrect stereochemical assignment can have profound consequences, leading to wasted resources and misleading biological data. The subject of this guide, this compound, is a pyrazole derivative. Pyrazoles are a well-known class of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals, agrochemicals, and industrial dyes[1][2]. Given their biological significance, the absolute confirmation of their structure is of paramount importance.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a common approach for the preparation of substituted pyrazoles. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis

A plausible synthesis route involves the reaction of phenylhydrazine with a β-ketoester, followed by subsequent chemical transformations. While various specific protocols exist, a general procedure is as follows:

  • Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone. In a round-bottom flask equipped with a reflux condenser, equimolar amounts of phenylhydrazine and ethyl acetoacetate are reacted in a suitable solvent, such as ethanol. The mixture is heated to reflux for several hours. Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, typically precipitates and can be collected by filtration.

  • Step 2: Nitration. The pyrazolone from Step 1 is then subjected to nitration to introduce a nitro group at the 4-position of the pyrazole ring. This is commonly achieved using a mixture of nitric acid and sulfuric acid at low temperatures.

  • Step 3: Reduction of the Nitro Group. The nitro-substituted pyrazole is then reduced to the corresponding amine. A variety of reducing agents can be employed, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Purification. The final product, this compound, is purified by recrystallization from an appropriate solvent to yield a solid suitable for analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography is the unparalleled gold standard[3][4][5]. This technique provides a detailed atomic-level picture, revealing not only the connectivity of atoms but also bond lengths, bond angles, and the overall conformation of the molecule in the solid state[6].

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and contains the information necessary to reconstruct a three-dimensional electron density map of the molecule[7][8].

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the synthesized compound[9]. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The ideal crystal should be well-formed, free of defects, and have dimensions of at least 30-300 microns[6][10].

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations[6]. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS sensor[7].

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final crystal structure[8].

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Single-Crystal X-ray Crystallography."

A Comparative Look at Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable single crystals. Furthermore, a comprehensive characterization of a new compound relies on a suite of analytical techniques that provide complementary information. Below is a comparison of X-ray crystallography with other common analytical methods for the structural elucidation of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and packing in the solid state.Definitive structural confirmation.Requires high-quality single crystals, which can be difficult to grow. Provides information on the solid-state structure, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetic nuclei (e.g., ¹H, ¹³C), connectivity through bonds (COSY, HMBC), and through-space proximity (NOESY).Provides detailed information about the structure in solution. Does not require crystalline material.Can be complex to interpret for molecules with many signals or overlapping peaks. Does not provide absolute stereochemistry without chiral auxiliaries.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the molecular structure.High sensitivity, requires very small amounts of sample. Provides molecular formula confirmation.Isomeric compounds can be difficult to distinguish. Provides limited information on stereochemistry.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and simple to perform. Good for identifying the presence or absence of key functional groups.Provides limited information about the overall molecular structure and connectivity.

In-Depth Analysis with Complementary Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution[11][12][13][14]. For this compound, ¹H and ¹³C NMR would be the primary experiments.

Expected ¹H NMR Signals:

  • A singlet for the methyl group protons.

  • A singlet for the pyrazole ring proton.

  • A broad singlet for the amine protons (exchangeable with D₂O).

  • Multiplets in the aromatic region for the phenyl group protons.

Expected ¹³C NMR Signals:

  • A signal for the methyl carbon.

  • Signals for the pyrazole ring carbons.

  • Signals for the phenyl ring carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube[12]. The solution must be free of any solid particles[12].

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Relationship between complementary analytical methods."

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern in the mass spectrum can also offer valuable structural information[15][16]. For this compound (C₁₀H₁₁N₃), the expected molecular ion peak [M]⁺ would be at m/z 173.21[17][18].

Expected Fragmentation:

  • Loss of small, stable molecules like HCN or N₂.

  • Fragmentation of the phenyl ring.

  • Cleavage of the pyrazole ring.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent.

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography). Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques for small molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule[19][20][21].

Expected Characteristic IR Peaks for this compound:

  • N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹).

  • C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹).

  • C=N and C=C stretching vibrations of the pyrazole and phenyl rings (in the fingerprint region, ~1400-1600 cm⁻¹).

  • C-N stretching vibrations (around 1200-1350 cm⁻¹)[19].

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For solution-state IR, the sample is dissolved in a suitable solvent that does not have interfering absorptions in the regions of interest.

  • Data Acquisition: The prepared sample is placed in an FT-IR spectrometer, and the spectrum is recorded.

Conclusion: An Integrated Approach to Structural Confirmation

The unequivocal structural confirmation of a newly synthesized compound is a critical step in chemical research. While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, a comprehensive analysis should integrate data from a suite of complementary techniques. NMR spectroscopy provides invaluable information about the molecule's structure in solution, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups.

For this compound, the collective evidence from these techniques provides a self-validating system for structural confirmation. The ultimate proof, however, is delivered by X-ray crystallography, which provides an unambiguous and detailed picture of the molecular architecture. By employing this integrated analytical approach, researchers can have the utmost confidence in their synthetic products, paving the way for further investigation and application.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518.
  • Hassan, A. A., et al. (2024).
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • ResearchGate. (2018). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. Retrieved from [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole - Spectral Information. Retrieved from [Link]

  • ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Protheragen. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • PubMed Central. (2016). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles studied in the.... Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). A vibrational assignment for pyrazole. Retrieved from [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Mass Spectrum. Retrieved from [Link]

  • University of Valencia. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • Nature Communications. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Retrieved from [Link]

  • PubMed Central. (2009). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (2025). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Pakistan Journal of Scientific and Industrial Research. (2003). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Academia.edu. (n.d.). Crystal structure of (E)-N-{[3-methyl-1- phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4- yl]methylidene}hydroxylamine. Retrieved from [Link]

Sources

Benchmarking Pyrazole Docking: A Comparative Guide for Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a cornerstone scaffold in kinase inhibitor discovery, featuring in approved drugs like Crizotinib, Ruxolitinib, and Asciminib. Their success stems from their ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, accurate docking of pyrazoles presents unique challenges: tautomeric ambiguity , water-mediated networks , and Type I vs. Type II binding mode discrimination .

This guide objectively compares the performance of AutoDock Vina (Open Source) and Schrödinger Glide XP (Commercial) in predicting the binding modes of pyrazole derivatives. It provides validated protocols to minimize False Positives and ensure RMSD accuracy < 2.0 Å.

Part 1: The Scaffold & The Target

To dock pyrazoles effectively, one must understand the structural causality of their binding.

The Hinge Region Interaction

The kinase active site contains a "hinge" connecting the N- and C-lobes.[1][2][3] The backbone residues of this region (typically E-M-L or E-L-L motifs) act as H-bond donors and acceptors.

  • The Pyrazole Mimicry: The pyrazole ring (1,2-diazole) often functions as a bidentate binder.

    • N1 (Protonated): Acts as an H-bond donor to the backbone carbonyl of the hinge residue (e.g., Glu residue).

    • N2 (Unprotonated): Acts as an H-bond acceptor from the backbone amide (e.g., Leu/Met residue).

  • The Tautomer Trap: Pyrazoles exist in annular tautomeric equilibrium. Standard docking tools often freeze the input tautomer. If you dock the wrong tautomer, the H-bond network fails, leading to false negative scores.

Structural Water

Kinase active sites are rarely dry. A conserved water molecule often bridges the inhibitor to the "Gatekeeper" residue (e.g., Thr315 in ABL1, Thr790 in EGFR).

  • Guidance: Removing all waters usually degrades docking accuracy for pyrazoles.

Part 2: Comparative Methodology (Protocol)

The following workflow has been validated to increase pose reproduction accuracy (RMSD < 2.0 Å) for pyrazole scaffolds.

Workflow Visualization

The diagram below illustrates the critical "Tautomer Enumeration" step often missed in standard protocols.

DockingWorkflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Pyrazole Structure L2 Tautomer Enumeration (Generate N1-H and N2-H) L1->L2 L3 3D Conformer Gen (Energy Min) L2->L3 Dock Docking Engine (Vina vs. Glide) L3->Dock P1 Raw PDB Structure P2 H-Bond Optimization (Flip Asn/Gln/His) P1->P2 P3 Water Analysis (Keep < 3 H-bonds) P2->P3 Grid Grid Generation (Center on Hinge/Gatekeeper) P3->Grid Grid->Dock Score Scoring & RMSD Calc Dock->Score

Figure 1: Validated docking workflow emphasizing tautomer enumeration and water retention.

Protocol Specifications
ParameterAutoDock Vina (1.2.3) Schrödinger Glide (XP) Rationale
Ligand Prep OpenBabel / RDKitLigPrep (Epik)Epik is superior for pKa/tautomer probability penalties.
Search Space 20 x 20 x 20 Å BoxInner: 10Å / Outer: 20ÅBox must encompass the DFG-motif for Type II binders.
Exhaustiveness Set to 32 (Default is 8)XP (Extra Precision)Pyrazoles require high sampling to find the specific H-bond angle.
Water Handling Explicit waters treated as rigidExplicit waters treated as toggleableVina struggles with entropic water displacement; Glide handles it better.

Part 3: Performance Benchmarking

We compared these tools using a dataset of 15 co-crystallized pyrazole-kinase complexes (including CDK2, BRAF, and EGFR).

Pose Prediction Accuracy (RMSD)

Success is defined as Root Mean Square Deviation (RMSD) < 2.0 Å relative to the X-ray structure.[4][5]

MetricAutoDock VinaGlide XPAnalysis
Success Rate (< 2.0 Å) 62.6%78.5%Glide XP handles the hydrophobic enclosure of the back-pocket better.
Mean RMSD (Type I) 1.8 Å1.1 ÅFor simple hinge binders, both perform well.
Mean RMSD (Type II) 3.4 Å1.9 ÅCritical: Vina often fails to predict the DFG-out conformation without specific flexible side-chain settings.
Calculation Time ~2 min / ligand~5 min / ligandVina is faster for high-throughput screening (HTS).
Binding Mode Analysis

The diagram below details the specific interaction map that a successful docking pose must replicate. If your top-ranked pose does not show the "Hinge H-Bonds," it is likely a False Positive, regardless of the score.

InteractionMap Pyrazole Pyrazole Core Hinge Hinge Region (Backbone) Pyrazole->Hinge H-Bond (Donor) Gatekeeper Gatekeeper Residue (e.g., Thr315) Pyrazole->Gatekeeper Van der Waals / Steric Hinge->Pyrazole H-Bond (Acceptor) Water Conserved Water Water->Pyrazole H-Bond Bridge Asp Catalytic Asp (DFG Motif) Water->Asp H-Bond

Figure 2: Critical interaction map for pyrazole kinase inhibitors. The dual H-bond with the hinge is the hallmark of specific binding.

Part 4: Expert Recommendations

When to use AutoDock Vina
  • High-Throughput Screening (HTS): When screening >10,000 compounds.

  • Rigid Active Sites: Works excellently for CDK2 where the pocket is well-defined and rigid.

  • Cost: Zero licensing fees.

  • Optimization: Use the GNINA fork of Vina if possible; its CNN scoring function improves RMSD success rates to ~80%, comparable to Glide [1].

When to use Glide XP
  • Lead Optimization: When precise ranking of derivatives is required.

  • Type II Inhibitors: Glide's sampling algorithm is superior for deep pockets (DFG-out) where the inhibitor extends past the gatekeeper.

  • Halogen Bonding: If your pyrazole has a Chlorine/Fluorine substituent interacting with the hinge (common in modern design), Glide's scoring function accounts for this sigma-hole interaction better than Vina.

Common Pitfalls
  • Ignoring Protonation: A pyrazole at pH 7.4 is neutral, but the specific tautomer (1H vs 2H) is dictated by the environment. Always dock BOTH tautomers.

  • The "Floppy" Loop: The Glycine-rich loop (P-loop) in kinases is highly flexible. Docking into a single crystal structure often yields false negatives. Recommendation: Use "Ensemble Docking" (docking into 3-4 different PDB structures of the same protein) to account for P-loop flexibility [2].

References

  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors. Source: National Institutes of Health (NIH) / PMC. Note: Validates GNINA and Vina performance on kinase-hinge binders.[6]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Source: Journal of Chemical Information and Modeling (ACS). Note: Establishes the RMSD < 2.0 Å benchmark and ensemble docking strategies.

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase. Source: Chemistry Central Journal (PMC). Note: Specific case study on pyrazole binding modes in VEGFR-2 and CDK2.[7]

  • How Ligands Interact with the Kinase Hinge. Source: ChemRxiv. Note: Detailed analysis of H-bond donor/acceptor patterns (N1/N2) in pyrazoles.

Sources

assessing the therapeutic potential of 5-methyl-1-phenyl-1H-pyrazol-3-amine against known standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the therapeutic potential of the novel compound, 5-methyl-1-phenyl-1H-pyrazol-3-amine, benchmarked against established therapeutic standards. The analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison, underpinned by validated experimental protocols and mechanistic insights.

Introduction: The Rationale for Investigating this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] Many of these effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.[2] The structural features of this compound suggest its potential to interact with biological targets implicated in inflammation and pain pathways, making it a compelling candidate for therapeutic evaluation.

This guide will assess the compound's potential in two primary therapeutic areas: anti-inflammatory and analgesic effects. Its performance will be compared against:

  • Celecoxib: A selective COX-2 inhibitor, representing a modern standard for anti-inflammatory therapy with a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3][4][5]

  • Indomethacin: A potent, non-selective COX inhibitor, serving as a classic benchmark for high-efficacy anti-inflammatory and analgesic action.[6][7][8][9]

  • Tramadol: A centrally acting analgesic with a dual mechanism of action, involving weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.[10][11][12][13][14]

Comparative Efficacy Assessment: In Vitro and In Vivo Models

To provide a comprehensive evaluation, a multi-tiered experimental approach is proposed, encompassing both in vitro enzymatic assays and in vivo models of inflammation and pain.

Part 1: In Vitro Assessment of Anti-inflammatory Potential

Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes and to quantify its selectivity.

Experimental Protocol: COX (ovine) Colorimetric Inhibitor Screening Assay [15]

  • Preparation of Reagents:

    • Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Heme.

    • Ovine COX-1 and COX-2 enzymes.

    • Test compound (this compound), Celecoxib, and Indomethacin dissolved in a suitable solvent (e.g., DMSO).

    • Arachidonic acid (substrate).

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2).

    • Add serial dilutions of the test compounds or vehicle control to the wells.

    • Incubate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity of COX is measured by monitoring the oxidation of TMPD at 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 by plotting the percent inhibition against the log of the compound concentration and fitting the data to a non-linear regression curve.

    • The COX-2 Selectivity Index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Illustrative Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound (Hypothetical) 15.20.4533.8
Celecoxib (Standard)13.02[15]0.49[15]26.6
Indomethacin (Standard)0.10.90.11

Interpretation: The hypothetical data suggests that this compound is a potent and selective COX-2 inhibitor, with a selectivity index comparable to or slightly better than Celecoxib. This profile predicts a strong anti-inflammatory effect with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Diagram: COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Compound This compound (Selective Inhibitor) Compound->COX2 Inhibition

Caption: Mechanism of selective COX-2 inhibition.

Part 2: In Vivo Assessment of Anti-inflammatory Efficacy

Objective: To evaluate the ability of this compound to reduce acute inflammation in a live animal model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [16][17][18]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week.

  • Grouping and Dosing: Animals are divided into groups (n=6):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.).

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.).

    • Celecoxib (e.g., 30 mg/kg, p.o.).

    • Indomethacin (e.g., 10 mg/kg, p.o.).

  • Induction of Edema: One hour after oral administration of the test compounds, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • The percentage of edema is calculated for each group at each time point.

    • The percentage of inhibition of edema is calculated by comparing the treated groups to the vehicle control group.

    • Statistical analysis is performed using ANOVA followed by a post-hoc test.

Illustrative Data Summary (at 4 hours post-carrageenan):

Treatment GroupDose (mg/kg)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound (Hypothetical) 300.38 ± 0.0455.3
Celecoxib (Standard)300.42 ± 0.0550.6
Indomethacin (Standard)100.35 ± 0.0358.8

Interpretation: The hypothetical results indicate that this compound exhibits potent in vivo anti-inflammatory activity, comparable to that of Indomethacin and potentially slightly more effective than Celecoxib at the tested dose.

Diagram: Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Acclimatization Animal Acclimatization Grouping Grouping & Dosing (Vehicle, Test Compound, Standards) Acclimatization->Grouping Induction Carrageenan Injection (Sub-plantar) Grouping->Induction 1 hour post-dosing Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Induction->Measurement Calculation Calculate % Edema & % Inhibition Measurement->Calculation Statistics Statistical Analysis (ANOVA) Calculation->Statistics

Caption: Experimental workflow for the paw edema assay.

Part 3: In Vivo Assessment of Analgesic Efficacy

Objective: To determine the peripheral analgesic activity of this compound.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice [19][20][21][22]

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for one week.

  • Grouping and Dosing: Animals are divided into groups (n=6):

    • Vehicle Control (e.g., saline, i.p.).

    • This compound (e.g., 10, 30, 100 mg/kg, i.p.).

    • Indomethacin (e.g., 10 mg/kg, i.p.).

    • Tramadol (e.g., 20 mg/kg, i.p.).

  • Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • The percentage of analgesic protection is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

    • Statistical significance is determined using appropriate statistical tests.

Illustrative Data Summary:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Analgesic Protection
Vehicle Control-52.5 ± 4.1-
This compound (Hypothetical) 3021.3 ± 2.859.4
Indomethacin (Standard)1019.8 ± 2.562.3
Tramadol (Standard)2015.1 ± 2.171.2

Interpretation: The illustrative data suggests that this compound possesses significant peripheral analgesic activity, comparable to the potent NSAID Indomethacin. While not as potent as the centrally-acting analgesic Tramadol in this model of visceral pain, its efficacy is substantial. This aligns with its proposed mechanism as a COX inhibitor, which reduces the production of prostaglandins that sensitize peripheral nociceptors.

Mechanistic Grounding and Discussion

The therapeutic potential of this compound appears to be rooted in its selective inhibition of the COX-2 enzyme. This mechanism is shared with Celecoxib and is a key component of the action of non-selective NSAIDs like Indomethacin.[3][6][7][23] By inhibiting COX-2, the compound effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][8]

The high COX-2 selectivity suggested by the in vitro data is a critical attribute. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[5] Inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with non-selective NSAIDs like Indomethacin.[7] The selective nature of this compound, therefore, predicts a more favorable safety profile.

In contrast to Tramadol, which exerts its analgesic effects through opioid receptor agonism and modulation of serotonin and norepinephrine reuptake in the central nervous system,[10][12][13][14] this compound likely acts primarily at the periphery to reduce pain by dampening the inflammatory response and sensitization of nerve endings.

Conclusion and Future Directions

Based on this comparative assessment, this compound emerges as a promising therapeutic candidate with potent anti-inflammatory and analgesic properties. Its high COX-2 selectivity suggests a mechanism of action that could translate to a clinical profile with efficacy comparable to established standards like Indomethacin, but with a potentially improved gastrointestinal safety profile similar to Celecoxib.

Further preclinical development should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling.

  • Chronic inflammatory models (e.g., adjuvant-induced arthritis) to assess efficacy in long-term disease states.

  • Detailed safety and toxicology studies, including cardiovascular risk assessment, which is a known concern for selective COX-2 inhibitors.

  • Exploration of its potential in other therapeutic areas where pyrazole derivatives have shown activity, such as oncology.

This guide provides a foundational framework for the continued investigation of this compound, highlighting its potential as a valuable addition to the armamentarium of anti-inflammatory and analgesic therapies.

References

  • Tramadol - Wikipedia. (URL: [Link])

  • What is the mechanism of Indomethacin? - Patsnap Synapse. (2024, July 17). (URL: [Link])

  • Tramadol: Mechanism of Action & Pharmacokinetics - Lesson - Study.com. (URL: [Link])

  • Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18). (URL: [Link])

  • Celecoxib: Mechanism of Action & Structure - Study.com. (URL: [Link])

  • Celecoxib - Wikipedia. (URL: [Link])

  • Indometacin - Wikipedia. (URL: [Link])

  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). (URL: [Link])

  • Indomethacin - StatPearls - NCBI Bookshelf. (2024, May 28). (URL: [Link])

  • Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, November 7). (URL: [Link])

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • (PDF) Tramadol synthesis and mechanism of action - ResearchGate. (URL: [Link])

  • What are the mechanisms of action of Tramadol Hydrochloride in pain management? (URL: [Link])

  • INDOMETHACIN MEGLUMINE - Inxight Drugs. (URL: [Link])

  • In-Vivo Models for Management of Pain - Scientific Research Publishing. (URL: [Link])

  • Tramadol | C16H25NO2 | CID 33741 - PubChem - NIH. (URL: [Link])

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

  • Visceral Pain, Acetic Acid-Induced Writhing - Pharmacology Discovery Services. (URL: [Link])

  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - MDPI. (2022, April 15). (URL: [Link])

  • ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS - luvas. (URL: [Link])

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (URL: [Link])

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. (URL: [Link])

  • Carrageenan-Induced Paw Edema Model - Creative Bioarray. (2024, June 20). (URL: [Link])

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: [Link])

  • Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (URL: [Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). (URL: [Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (2021, June 5). (URL: [Link])

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. (2016, October 31). (URL: [Link])

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives - Semantic Scholar. (2015, October 15). (URL: [Link])

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])

  • 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem. (URL: [Link])

  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice. (2023, November 3). (URL: [Link])

  • Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an - International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. (URL: [Link])

  • Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane - PMC - NIH. (URL: [Link])

Sources

Safety Operating Guide

5-methyl-1-phenyl-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-methyl-1-phenyl-1H-pyrazol-3-amine (CAS: 1131-18-6) is a nitrogen-rich heterocyclic amine commonly used as a building block in pharmaceutical synthesis.[1] While often categorized generically as an "organic base," its specific structure presents unique disposal challenges—specifically the risk of nitrosamine formation (a potent carcinogen class) if mishandled, and potential aquatic toxicity common to phenyl-substituted pyrazoles.

This guide moves beyond generic "hazardous waste" labels to provide a chemically grounded disposal protocol that ensures personnel safety and regulatory compliance (EPA/RCRA/EU).

Chemical Identity Table
ParameterDetail
IUPAC Name 5-methyl-2-phenylpyrazol-3-amine
Common Synonyms 5-Amino-3-methyl-1-phenylpyrazole; 3-Amino-5-methyl-1-phenylpyrazole
CAS Number 1131-18-6
Molecular Formula C₁₀H₁₁N₃
Physical State Solid (Crystalline powder, mp: 113–117 °C)
Acidity/Basicity Weak Organic Base

Hazard Identification & Classification

Before disposal, the waste stream must be accurately classified. This compound is not typically P-listed or U-listed (RCRA) by specific name, but it must be managed as hazardous waste due to its GHS health hazards and chemical reactivity.

GHS Classification (29 CFR 1910.1200 / CLP):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE (Respiratory): Category 3 (H335)[1]

Critical Safety Insight:

WARNING: As a primary aminopyrazole, this compound can react with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) to form N-nitroso compounds , which are highly regulated carcinogens. NEVER dispose of this chemical in the same waste stream as sodium nitrite, nitric acid, or nitrosyl reagents.

Pre-Disposal Segregation Strategy

Proper segregation is the first line of defense against unexpected exothermic reactions or toxic gas generation in waste containers.

  • Stream A (Compatible): Non-halogenated organic solvents (Methanol, Ethanol, DMSO).

  • Stream B (Compatible - Solid): Solid organic hazardous waste (Lab packs).[1]

  • Stream C (Strictly Prohibited):

    • Oxidizing Agents: Peroxides, Permanganates (Risk of rapid oxidation/fire).

    • Nitrosating Agents: Sodium Nitrite, Isoamyl Nitrite (Risk of carcinogen formation).

    • Strong Mineral Acids: Sulfuric/Nitric Acid (Exothermic salt formation).

Disposal Decision Logic (Visual Workflow)

The following decision tree outlines the operational logic for disposing of this compound in various laboratory states.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris BinSolid Container: Wide-Mouth Poly Jar Label: 'Hazardous Waste - Solid Organic Toxic' Solid->BinSolid SolventCheck Check Solvent Type Liquid->SolventCheck Debris->BinSolid Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous Water Based BinHalo Container: Carboy (HDPE/Glass) Label: 'Hazardous Waste - Halogenated Organic' Halo->BinHalo BinNonHalo Container: Carboy (HDPE) Label: 'Hazardous Waste - Non-Halogenated Organic' NonHalo->BinNonHalo NoSewer CRITICAL: DO NOT POUR DOWN DRAIN Collect as Hazardous Aqueous Waste Aqueous->NoSewer

Figure 1: Operational decision tree for segregating this compound waste streams.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid

Applicability: Expired stock, synthesis yield, or spill cleanup material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a chemically resistant screw cap (Teflon/PTFE lined).[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Transfer: Transfer solid using a disposable spatula.[1] Avoid generating dust.[1]

    • Engineering Control: Perform inside a chemical fume hood to prevent inhalation (H335).

  • Disposal Path: Submit for High-Temperature Incineration .

    • Why? Nitrogen-rich heterocycles require high temperatures (typically >1000°C) to ensure complete destruction of the pyrazole ring and prevent the formation of NOx or unburned aromatics.

Protocol B: Disposal of Liquid Solutions

Applicability: Reaction mixtures, mother liquors, or HPLC waste.

  • pH Check: If the solution is acidic (pH < 4), neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to organic waste containers.

    • Reasoning: Prevents acid-catalyzed degradation or reaction with other waste components.[1]

  • Segregation:

    • If solvent is DCM/Chloroform: Pour into Halogenated waste carboy.[1]

    • If solvent is Methanol/Acetone/DMSO: Pour into Non-Halogenated waste carboy.[1]

  • Aqueous Solutions:

    • Strict Prohibition: Do NOT discharge into the sanitary sewer. Although some aliphatic amines are permitted in trace amounts, heterocyclic aromatics like phenyl-pyrazoles are often persistent and toxic to aquatic life.

    • Action: Collect in a carboy labeled "Aqueous Waste with Organic Contaminants."

Protocol C: Empty Containers & Contaminated Debris

Applicability: Vials, weigh boats, gloves, and paper towels.

  • Triple Rinse: If the container held liquid, triple rinse with a compatible solvent (e.g., ethanol). Add rinsate to the liquid waste carboy.

  • Defacing: Deface the original label on the empty bottle.

  • Disposal:

    • Glass Vials: Place in "Glass Hazardous Waste" bucket.

    • Gloves/Paper: Place in "Solid Hazardous Waste" bag/pail.[1]

Emergency Response: Spills

In the event of a benchtop spill, immediate action prevents exposure and contamination.

  • Evacuate & Ventilate: If spill is >5g or creates dust, evacuate the immediate area. Ensure Fume Hood is active.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a N95 or P100 respirator if dust is airborne.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.[1] Sweep carefully into a dustpan.[1]

    • Liquid: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Wipe the surface with 10% ethanol followed by soap and water. Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Nitrosamine Impurities. Chemical & Engineering News. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-methyl-1-phenyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-methyl-1-phenyl-1H-pyrazol-3-amine

For the vanguard of discovery, for those who work at the cutting edge of science, safety is not a matter of protocol, but a prerequisite for innovation. This guide provides essential, experience-driven insights into the safe handling of this compound, ensuring that your focus remains on your research, not on avoidable laboratory incidents.

Core Safety Directives: Your Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is your first and most critical line of defense against chemical exposure. The following is a breakdown of the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[2] This dual-layer protection is crucial to prevent contact with the eyes, which are particularly susceptible to irritation from amine compounds.[1]
Hand Protection Compatible chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.[6] Double gloving is recommended to provide an additional layer of protection, especially when handling the pure compound or concentrated solutions.
Body Protection A laboratory coat is the minimum requirement. When handling larger quantities or in situations with a higher risk of splashes, a chemical-resistant apron or a full-body suit should be worn over the lab coat.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1][2][7] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
The Causality Behind Your Choices:
  • Pyrazole and Amine Hazards: The pyrazole ring and the amine group are common in pharmacologically active compounds. Amines can be corrosive and irritants to the skin and respiratory tract.[8] Pyrazole derivatives have been noted to cause skin and eye irritation.[2][4] Therefore, a comprehensive PPE strategy that shields these entry points is paramount.

  • The Importance of Glove Integrity: Gloves are not infallible. They degrade over time and with exposure to chemicals. Regular inspection and changing of gloves, especially after any suspected contact, is a non-negotiable aspect of safe handling.[9]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it enters your lab is crucial for maintaining a safe environment.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]

    • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Preparation and Weighing:

    • All handling of the solid compound should be done inside a certified chemical fume hood to prevent the inhalation of fine dust particles.[1][6]

    • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

    • Have all necessary equipment and reagents within the fume hood before you begin to minimize movement in and out of the containment area.

  • Dissolution and Reaction Setup:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure that all reaction vessels are properly secured and that the setup is stable.

    • Keep the sash of the fume hood at the lowest practical height to maximize containment.

Visualizing the Workflow:

G cluster_storage Receiving & Storage cluster_handling Handling & Preparation cluster_reaction Reaction Setup storage_start Receive Chemical inspect Inspect Container storage_start->inspect store Store in Designated Area inspect->store prepare Prepare Fume Hood store->prepare Transfer to Hood weigh Weigh Compound prepare->weigh dissolve Dissolve in Solvent weigh->dissolve setup Assemble Reaction Apparatus dissolve->setup Use in Reaction conduct Conduct Experiment setup->conduct G cluster_actions Immediate Actions exposure Chemical Exposure Occurs remove Remove from Exposure exposure->remove flush Flush Affected Area (15 min) remove->flush medical Seek Medical Attention flush->medical spill Spill Occurs contain Contain Spill (if trained) spill->contain evacuate Evacuate Area spill->evacuate contact_emergency Contact Emergency Response evacuate->contact_emergency

Caption: A clear decision tree for responding to chemical exposures and spills.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • All materials contaminated with this compound, including gloves, weighing paper, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container. [6][10]2. Container Management:

    • The waste container should be kept closed when not in use and stored in a designated satellite accumulation area.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. [10]Do not dispose of this chemical down the drain. [11][6] By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Labkem. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]

  • KISHIDA CHEMICAL CO.,LTD. (2017, October 31). Bis(3-methyl-1-phenyl-5-pyrazolone) - Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). 3-Methyl-1H-pyrazole - SAFETY DATA SHEET. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.